molecular formula C5H3N3 B126568 5-Cyanopyrimidine CAS No. 40805-79-6

5-Cyanopyrimidine

Cat. No.: B126568
CAS No.: 40805-79-6
M. Wt: 105.1 g/mol
InChI Key: XVIAPHVAGFEFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyanopyrimidine serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery, particularly in the development of targeted therapeutic agents. Its core value lies in its ability to act as a key intermediate in the synthesis of potent, selective, and orally active inhibitors of p38alpha MAP kinase, a target relevant in inflammatory pathways . Research has confirmed that the cyano nitrogen of the this compound core forms a direct hydrogen bond with the backbone NH of Met109 in the enzyme's active site, a crucial interaction for its inhibitory mechanism . Beyond kinase inhibition, this heterocycle is extensively explored in oncology. It is a fundamental structure in designing thymidylate synthase (TS) inhibitors, where it helps disrupt nucleotide synthesis in rapidly proliferating cancer cells . Furthermore, novel 6-substituted cyanopyrimidine derivatives are being investigated as potent dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bcl-2, demonstrating promising efficacy in inducing apoptosis and cell cycle arrest in cancer cell lines such as MCF-7 and SKOV-3 . The presence of the cyano group and the pyrimidine ring makes this compound a critical building block for creating diverse molecular libraries aimed at overcoming drug resistance and improving the selectivity of anticancer drugs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-1-5-2-7-4-8-3-5/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIAPHVAGFEFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436587
Record name 5-Cyanopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40805-79-6
Record name 5-Cyanopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Cyanopyrimidine, a key heterocyclic scaffold, holds a position of considerable significance in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyrimidine ring synergistically activated by the electron-withdrawing cyano group, impart a versatile reactivity profile. This guide provides an in-depth exploration of the core chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, and pivotal chemical transformations including nucleophilic aromatic substitution, nitrile group manipulations, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the strategic application of this molecule in drug design, such as its role in kinase inhibition, will be elucidated with field-proven insights and authoritative references.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectral properties is paramount for its application in synthesis and analysis. This compound (also known as Pyrimidine-5-carbonitrile) is a crystalline solid at room temperature. Its properties are summarized below.

Physicochemical Properties

The key physical and identifying properties of this compound are presented in Table 1. This data is essential for reaction setup, purification, and regulatory compliance.

PropertyValueReference
CAS Number 40805-79-6[1][2]
Molecular Formula C₅H₃N₃[1][2]
Molecular Weight 105.10 g/mol [1][2]
Appearance White to yellow crystalline powder[3]
Melting Point 83.5-84 °C[4]
Boiling Point 237.6 ± 13.0 °C (Predicted)[4]
Density 1.22 ± 0.1 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C, sealed in dry conditions[5]
Solubility Soluble in Methanol[3]
Spectroscopic Signature

Accurate structural confirmation of this compound relies on a combination of spectroscopic techniques. The electron-withdrawing nature of the nitrogen atoms and the cyano group creates a distinct and predictable spectral fingerprint.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is characterized by three signals in the aromatic region. The proton at the C2 position typically appears as a singlet, being the most downfield due to the influence of both adjacent nitrogen atoms. The protons at C4 and C6 appear as a singlet (or a very closely coupled doublet system), also in the downfield region. The precise chemical shifts are solvent-dependent but provide a clear diagnostic pattern for the substituted pyrimidine ring.[6]

  • ¹³C NMR Spectroscopy : The carbon spectrum will show five distinct signals. The nitrile carbon (C≡N) has a characteristic shift around 115-120 ppm. The carbons of the pyrimidine ring will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the cyano substituent.[7][8]

  • Infrared (IR) Spectroscopy : The most prominent and diagnostic peak in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the 2210-2240 cm⁻¹ region.[9][10] This peak is an unambiguous indicator of the nitrile functional group.

  • Mass Spectrometry (MS) : Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 105.10).[7]

Synthesis Strategies

The synthesis of the this compound core can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrimidine ring.

cluster_synthesis General Synthetic Pathways to 5-Cyanopyrimidines start Pyrimidine Core (e.g., with Halogen Leaving Group) product This compound Scaffold start->product Nucleophilic Cyanation (e.g., NaCN, KCN) amide Pyrimidine-5-carboxamide amide->product Dehydration (e.g., POCl₃, SOCl₂) amine 5-Aminopyrimidine amine->product Sandmeyer Reaction (1. NaNO₂, H⁺ 2. CuCN) building_blocks Acyclic Precursors (e.g., malononitrile derivatives) building_blocks->product Cyclocondensation cluster_snar SₙAr Mechanism on a Halogenated this compound reactant 2-Chloro-5-cyanopyrimidine + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) reactant->intermediate Nucleophilic Attack at C2 product 2-Substituted-5-cyanopyrimidine + Cl⁻ intermediate->product Loss of Leaving Group (Cl⁻) Aromatization

Caption: The addition-elimination mechanism of SₙAr reactions.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [11]The ability to readily displace leaving groups like halogens with amines, alkoxides, or thiolates makes this reaction exceptionally valuable in drug discovery for scaffold decoration.

Exemplary Protocol: SₙAr with an Amine

This protocol describes a general procedure for the substitution of a chloro-substituent on a this compound core with a primary amine.

  • Reaction Setup : To a solution of the chloro-5-cyanopyrimidine derivative (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) is added the desired primary amine (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction Conditions : The reaction mixture is heated, typically between 80-120 °C, and monitored by TLC or LC-MS until the starting material is consumed. The elevated temperature is necessary to overcome the activation energy for disrupting the aromaticity in the first step.

  • Work-up and Purification : Upon completion, the reaction is cooled to room temperature and diluted with water to precipitate the product or diluted with an organic solvent (e.g., ethyl acetate) for extraction. The crude product is then purified using flash column chromatography or recrystallization to yield the pure amino-substituted this compound.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important functionalities. [12]

cluster_nitrile_reactions Key Reactions of the Nitrile Group nitrile This compound amine 5-(Aminomethyl)pyrimidine nitrile->amine Reduction (LiAlH₄ or H₂/Catalyst) acid Pyrimidine-5-carboxylic acid nitrile->acid Hydrolysis (H₃O⁺ or OH⁻, heat) ketone 5-Acylpyrimidine nitrile->ketone Grignard/Organolithium (1. R-MgBr 2. H₃O⁺)

Caption: Versatile transformations of the 5-cyano substituent.

  • Reduction to Primary Amines : The nitrile can be readily reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is crucial for introducing flexible basic linkers in drug candidates. [13]Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed. [14][15]

Protocol: LiAlH₄ Reduction of a Nitrile

  • Reaction Setup : A solution of the this compound derivative (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq.) in the same solvent at 0 °C under an inert atmosphere (N₂ or Ar). Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction.

  • Reaction Conditions : After the addition is complete, the reaction is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC/LC-MS).

  • Quenching and Work-up : The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Trustworthiness: This specific quenching procedure is a well-established, safe method to decompose excess LiAlH₄ and precipitate aluminum salts, making filtration straightforward.

  • Isolation : The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The crude amine can then be purified by chromatography or converted to a salt for easier handling.

  • Hydrolysis to Carboxylic Acids : Under either acidic or basic aqueous conditions with heating, the nitrile group undergoes hydrolysis, first to a carboxamide intermediate and then to the corresponding carboxylic acid. [13]This allows for the introduction of an acidic functional group or a handle for further amide coupling reactions.

  • Reaction with Organometallics : Treatment with Grignard (R-MgBr) or organolithium (R-Li) reagents converts the nitrile into a ketone after an aqueous workup. [14]This reaction provides a direct route to acylpyrimidine derivatives.

Palladium-Catalyzed Cross-Coupling

When functionalized with a halide (e.g., 2-chloro-5-cyanopyrimidine), the scaffold becomes an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds. [16][17]

cluster_coupling Palladium-Catalyzed Cross-Coupling Workflows start Halogenated This compound (Pyr-X) suzuki_product Suzuki Coupling (Pyr-R) start->suzuki_product buchwald_product Buchwald-Hartwig (Pyr-NR₂) start->buchwald_product sonogashira_product Sonogashira Coupling (Pyr-C≡C-R) start->sonogashira_product suzuki_reagent Boronic Acid R-B(OH)₂ suzuki_reagent->suzuki_product Pd Catalyst, Base buchwald_reagent Amine R₂NH buchwald_reagent->buchwald_product Pd Catalyst, Base, Ligand sonogashira_reagent Terminal Alkyne R-C≡CH sonogashira_reagent->sonogashira_product Pd/Cu Catalysts, Base

Caption: Diverse molecular complexity from a single precursor via cross-coupling.

  • Suzuki Coupling : Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, enabling the introduction of various aryl or heteroaryl substituents. [18]* Buchwald-Hartwig Amination : Formation of C-N bonds by coupling with a wide range of primary or secondary amines. [17]* Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl moieties.

These reactions provide medicinal chemists with a robust platform to systematically explore the structure-activity relationship (SAR) of a lead compound by modifying peripheral groups.

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in drug discovery, frequently appearing in potent and selective inhibitors of various biological targets.

  • Kinase Inhibition : this compound derivatives are prominent as kinase inhibitors. [19]A notable example is in the development of p38α MAP kinase inhibitors for treating inflammatory diseases. [20][21]X-ray crystallography has revealed that the nitrogen of the cyano group acts as a critical hydrogen bond acceptor, forming a direct interaction with the backbone NH of a methionine residue (Met109) in the kinase hinge region. [19][20]This interaction is key to the high potency and selectivity of these compounds.

  • Anticancer and Antimicrobial Agents : The scaffold has been incorporated into molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial activities. [7][22][23]Its ability to participate in multiple non-covalent interactions and its synthetic tractability make it an ideal starting point for library synthesis and lead optimization. [24]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. The information provided is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS).

  • General Handling : Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. [5]* Personal Protective Equipment (PPE) : Standard PPE includes safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [5][25]For handling larger quantities or when aerosol formation is possible, a suitable respirator may be required.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C. [5]Keep away from strong oxidizing agents and sources of ignition.

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][26] * Skin Contact : Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [5][27] * Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [5] * Ingestion : Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. [5][27]

Conclusion

This compound is a high-value heterocyclic building block whose chemical properties are defined by the electron-deficient pyrimidine ring and the synthetically versatile cyano group. Its predictable reactivity in nucleophilic aromatic substitution, the diverse transformations of its nitrile functionality, and its utility in powerful cross-coupling reactions provide chemists with a reliable and adaptable platform for the synthesis of complex molecular architectures. The demonstrated success of this scaffold in forming key interactions within enzyme active sites, particularly in kinase inhibitors, ensures its continued importance and exploration in the field of drug discovery and development.

References

  • Shanghai Haohong Scientific Co., Ltd. (n.d.). Safety Data Sheet: this compound.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.
  • ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
  • Fisher Scientific. (2015). SAFETY DATA SHEET: 5-Chloropyrimidine.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 4,5-Diaminopyrimidine.
  • ChemWhat. (n.d.). This compound CAS#: 40805-79-6.
  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70.
  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports.
  • Unnamed Publisher. (n.d.). The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis.
  • Cayman Chemical. (2021). Safety Data Sheet.
  • ResearchGate. (2005). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.
  • ChemicalBook. (n.d.). This compound Product Description.
  • El-Naggar, M., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • B.V.S. K. Krishna, G. P., & Kumar, A. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • Maqbool, S., et al. (2024). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics.
  • Felton, J., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers.
  • Wikipedia. (n.d.). Nitrile.
  • Fathalla, O. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Pharmaceuticals.
  • D.A. Thomas, K. (2020). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles.
  • ChemicalBook. (n.d.). 2-Cyanopyrimidine(14080-23-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Cyanopyrimidine.
  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Barański, A. (n.d.). On the Infrared Spectra and Molecular Association of Some Cyanomethyl Ethers. Warsaw University of Technology.
  • Gwaram, N. S., et al. (2012). Study of some properties of cyanopyridine derivatives in solutions. International Journal of the Physical Sciences.

Sources

An In-depth Technical Guide to 5-Cyanopyrimidine: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Cyanopyrimidine Scaffold

This compound, also known as pyrimidine-5-carbonitrile, is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a sought-after component in the design of novel therapeutic agents and functional materials. The pyrimidine core is a fundamental unit in nucleic acids, rendering its synthetic analogues of great interest for biological applications. The introduction of a cyano group at the 5-position significantly influences the molecule's reactivity and potential for intermolecular interactions, making it a key pharmacophore in various drug candidates.[1][2][3] This guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, structural characterization, reactivity, and applications, with a focus on providing practical insights for laboratory professionals.

Core Compound Identification

IdentifierValueSource(s)
Chemical Name This compound[4]
Synonyms Pyrimidine-5-carbonitrile, 5-Pyrimidinecarbonitrile[4][5]
CAS Number 40805-79-6[4]
Molecular Formula C₅H₃N₃[4]
Molecular Weight 105.10 g/mol [4]
Chemical Structure

The structure of this compound consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a nitrile (-C≡N) group attached to the carbon at position 5.

Caption: 2D Structure of this compound.

Synthesis and Purification

The synthesis of substituted pyrimidine-5-carbonitriles is well-documented, often employing multicomponent reactions like the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound (or its equivalent), and a urea or thiourea derivative.[6][7] These methods are highly valuable for generating diverse libraries of pyrimidine derivatives.

A common strategy for the synthesis of the parent this compound involves the cyanation of a halogenated pyrimidine precursor, such as 5-bromopyrimidine. This nucleophilic substitution reaction provides a direct route to the target molecule.

Experimental Protocol: Synthesis of this compound from 5-Bromopyrimidine

This protocol describes a representative procedure for the synthesis of this compound.

Workflow Diagram:

G reagents 5-Bromopyrimidine Copper(I) Cyanide Solvent (e.g., DMF, NMP) reaction Reaction Mixture Inert Atmosphere (N₂ or Ar) Heat (e.g., 120-150 °C) reagents->reaction Combine & Heat workup Aqueous Work-up (e.g., NH₄Cl solution) reaction->workup Cool & Quench extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction Phase Separation purification Purification (e.g., Column Chromatography) extraction->purification Isolate & Purify product This compound purification->product Characterize

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 5-bromopyrimidine (1 equivalent) and copper(I) cyanide (1.1-1.5 equivalents).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask to create a stirrable suspension.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Heating: Heat the reaction mixture to a temperature between 120-150 °C. The optimal temperature will depend on the solvent used. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reaction Quench: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Carefully pour the reaction mixture into an aqueous solution of ammonium chloride or sodium cyanide to quench the reaction and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry to confirm the absence of starting materials and byproducts. The melting point of the purified compound should also be determined and compared to the literature value.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further research and development. The following data provides a reference for its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The proton at C2 will likely appear as a singlet, while the protons at C4 and C6 will appear as a singlet (or a narrowly split doublet due to long-range coupling). The exact chemical shifts can vary slightly depending on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the five carbon atoms in the molecule. Due to the symmetry of the molecule, the carbons at positions 4 and 6 are chemically equivalent and will produce a single signal. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about the functional groups present.

Wavenumber (cm⁻¹)AssignmentIntensity
~3100-3000Aromatic C-H stretchMedium
~2230C≡N stretch (nitrile)Strong
~1600-1400C=C and C=N ring stretchingMedium to Strong
Below 900C-H out-of-plane bendingMedium to Strong

The presence of a strong, sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) at m/z = 105, corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of HCN (m/z = 78) and subsequent ring fragmentation.

Chemical Reactivity and Applications

The this compound scaffold is a versatile platform for the synthesis of more complex molecules. The pyrimidine ring can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

Applications in Drug Discovery

The this compound core is a prominent feature in a number of potent and selective enzyme inhibitors, particularly in the field of oncology and inflammation.

  • Kinase Inhibitors: Numerous kinase inhibitors utilize the this compound scaffold. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the cyano group can form crucial interactions within the enzyme's active site. For example, derivatives of this compound have been developed as potent inhibitors of p38α MAP kinase, a key target in inflammatory diseases.[1][2][3]

  • Anticancer Agents: The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them ideal candidates for the development of anticancer drugs. This compound derivatives have been investigated as inhibitors of various targets in cancer, including EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2).[6][8][9]

Logical Relationship Diagram:

G cluster_core This compound Core cluster_properties Key Chemical Features cluster_applications Applications in Drug Discovery 5-CP This compound H-Bond Acceptors Pyrimidine Nitrogens (H-Bond Acceptors) 5-CP->H-Bond Acceptors Reactive Nitrile Cyano Group (Reactive Handle & H-Bond Acceptor) 5-CP->Reactive Nitrile Aromatic System Planar Aromatic Ring (π-stacking) 5-CP->Aromatic System Kinase Inhibitors Kinase Inhibitors H-Bond Acceptors->Kinase Inhibitors Reactive Nitrile->Kinase Inhibitors Anticancer Agents Anticancer Agents Aromatic System->Anticancer Agents Kinase Inhibitors->Anticancer Agents Anti-inflammatory Anti-inflammatory Drugs Kinase Inhibitors->Anti-inflammatory

Caption: Relationship between the features of this compound and its applications.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[10]

    • Use only outdoors or in a well-ventilated area.[10]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and sources of ignition. Recommended storage temperature is 2-8°C.[10]

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.[10][11][12][13]

Conclusion

This compound is a high-value chemical intermediate with significant applications in scientific research, particularly in the realm of drug discovery. Its synthesis, while requiring careful execution, is accessible through established chemical transformations. A thorough understanding of its spectroscopic properties, reactivity, and safe handling procedures is essential for any researcher intending to work with this versatile molecule. The insights provided in this guide are intended to equip scientists and drug development professionals with the foundational knowledge necessary to effectively utilize this compound in their research endeavors.

References

  • Shanghai Haohong Scientific Co., Ltd. (n.d.). Safety Data Sheet: this compound.
  • New Journal of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.[8]
  • El-Sayed, N. A. A., et al. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central.[6]
  • National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.[9]
  • ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles 1a–d.[7]
  • BenchChem. (n.d.). Technical Support Center: Pyrimidine-5-carbonitrile Synthesis.[14]
  • Fisher Scientific. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound.[4]
  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70.[1][2][3]
  • ChemWhat. (n.d.). This compound CAS#: 40805-79-6.[5]
  • ResearchGate. (n.d.). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.[2]
  • PubMed. (n.d.). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase.[3]
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).

Sources

Introduction: The 5-Cyanopyrimidine Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Cyanopyrimidine

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention from medicinal chemists and drug development professionals. Its rigid, planar structure, combined with the unique electronic properties of the pyrimidine ring and the cyano group, makes it a versatile building block for designing potent and selective therapeutic agents. The cyano group, in particular, is a powerful hydrogen bond acceptor and can engage in critical interactions within enzyme active sites, often displacing bound water molecules to significantly enhance binding affinity.[1][2] This has led to the development of this compound derivatives as inhibitors for a range of biological targets, including p38α MAP kinase for inflammatory diseases and Lysine-Specific Demethylase 1 (LSD1) in oncology.[3][4]

Understanding the fundamental physicochemical properties of the this compound core—specifically its solubility and stability—is paramount for advancing these molecules from discovery to clinical application. These parameters directly influence a compound's formulation, bioavailability, shelf-life, and overall therapeutic efficacy. This guide provides a detailed technical overview of the solubility and stability characteristics of this compound, offering field-proven insights and robust experimental protocols for its assessment.

Physicochemical Properties of this compound

A foundational understanding begins with the core physical and chemical attributes of the molecule. These properties provide the first clues into its behavior in various solvent systems and under different environmental stressors.

PropertyValueSource
Chemical Formula C₅H₃N₃[5][6]
Molecular Weight 105.10 g/mol [5][6][7]
Appearance Pale Yellow Solid[7]
Melting Point 83.5 - 84.0 °C[7]
Boiling Point (Predicted) 237.6 ± 13.0 °C[7]
pKa (Predicted) 0.78 ± 0.10[7]
CAS Number 40805-79-6[5][6]

Part 1: Solubility Profile of this compound

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. The "like dissolves like" principle is the guiding tenet, where substances with similar polarities tend to be miscible.[8] this compound, with its polar pyrimidine ring and cyano group, exhibits a specific solubility profile across aqueous and organic media.

Solvent Selection and Rationale

The choice of solvent is dictated by the intended application. For biological assays, aqueous buffers are necessary, while organic solvents are crucial for synthesis, purification, and certain analytical techniques. The polarity of a liquid has a direct effect on solubility; liquids tend to be miscible with other liquids of similar polarity.[8]

Table of this compound Solubility in Common Laboratory Solvents

SolventTypePredicted SolubilityRationale for Interaction
WaterPolar ProticSparingly SolubleThe nitrogen atoms and cyano group can hydrogen bond with water, but the aromatic ring is hydrophobic.
MethanolPolar ProticSoluble[7]
Dichloromethane (DCM)Polar AproticSoluble[7]
ChloroformPolar AproticSoluble[7]
Ethyl AcetatePolar AproticSoluble[7]
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleA powerful polar aprotic solvent capable of solvating a wide range of polar compounds.[9]
Tetrahydrofuran (THF)Polar AproticSolubleThe ether oxygen can act as a hydrogen bond acceptor, aiding in dissolution.[9]
Hexane / HeptaneNonpolarInsolubleThe significant polarity mismatch between the nonpolar alkane and the polar solute prevents effective solvation.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound. It is a self-validating system because it measures solubility once a true equilibrium between the dissolved and undissolved solid has been established.

Methodology

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline for physiological relevance) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated supernatant. This step is critical to avoid artificially inflating the measured concentration with undissolved particles.

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.[10][11]

  • Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Assay

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid This compound B Add known volume of solvent A->B in sealed vial C Agitate at constant T (24-48 hours) B->C D Centrifuge or Filter (0.22 µm) C->D E Collect clear supernatant D->E F Dilute sample E->F G Analyze via HPLC-UV F->G

Caption: Shake-Flask method for determining equilibrium solubility.

Part 2: Stability Profile and Degradation Pathways

Assessing the chemical stability of this compound is essential to ensure that the molecule remains intact during storage, formulation, and administration. Stability studies identify potential degradation products and establish the compound's shelf-life.

Principal Degradation Pathways
  • Hydrolytic Degradation: The cyano (-C≡N) group is susceptible to hydrolysis, particularly under non-neutral pH conditions. This reaction can proceed through an amide intermediate to ultimately form a carboxylic acid. The pyrimidine ring itself can also undergo ring-opening hydrolysis under harsh conditions.[12][13][14] The general degradation pathway for pyrimidines involves reduction of the C5-C6 double bond, followed by hydrolytic ring opening.[15][16][17][18]

  • Photodegradation: Aromatic heterocyclic systems can absorb UV or visible light, leading to electronically excited states that can undergo chemical reactions. Photostability testing, as mandated by ICH guideline Q1B, is crucial to determine if the compound requires protection from light.[19][20]

  • Thermal Degradation: While generally stable at room temperature, exposure to high temperatures during manufacturing (e.g., drying) or improper storage can induce degradation.[21][22] Stress testing at elevated temperatures is used to predict long-term stability.

Potential Hydrolytic Degradation Pathway

G A This compound B Pyrimidine-5-carboxamide A->B H₂O / H⁺ or OH⁻ (Hydrolysis) C Pyrimidine-5-carboxylic acid B->C H₂O / H⁺ or OH⁻ (Further Hydrolysis)

Caption: Potential hydrolysis pathway of the cyano group.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition. This helps to identify likely degradation products and establish the stability-indicating nature of the analytical method.

Methodology

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Degradation: Add 3% H₂O₂.

    • Thermal Stress: Heat the solution (e.g., at 70°C). Keep a control sample at room temperature.

    • Photolytic Stress: Expose the solution to a light source specified by ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²).[19] A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal degradation.

  • Time Points: Incubate the samples for a defined period (e.g., 2, 4, 8, 24 hours). For base hydrolysis, the reaction may be very rapid and require immediate neutralization and analysis.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples (including a non-degraded control) by a stability-indicating HPLC method. Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound.

Workflow for Forced Degradation Studies

G cluster_stress Apply Stress Conditions (Parallel) A Prepare Stock Solution of this compound B Acid (0.1M HCl) A->B C Base (0.1M NaOH) A->C D Oxidation (3% H₂O₂) A->D E Thermal (70°C) A->E F Photolytic (ICH Q1B) A->F G Incubate at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze all samples by HPLC H->I J Identify Degradants & Assess Purity I->J

Caption: Workflow for conducting forced degradation studies.

Part 3: Analytical Quantification by HPLC

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[10][11][23][24]

Experimental Protocol: Representative HPLC Method

This protocol provides a starting point for method development. The specific conditions must be optimized and validated for the particular application.

Instrumentation and Reagents

  • System: HPLC with a UV detector, pump, and autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be adjusted to achieve optimal retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find its λmax (wavelength of maximum absorbance).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Methodology

  • Standard Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Perform serial dilutions to create a set of calibration standards across a relevant concentration range.

  • Sample Preparation: Dilute the samples from the solubility or stability experiments with the mobile phase to fall within the linear range of the calibration curve.

  • Analysis: Inject the calibration standards followed by the unknown samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of this compound in the experimental samples.

General Analytical Workflow

G A Prepare Calibration Standards C Inject Standards & Samples into HPLC A->C B Prepare Diluted Test Samples B->C D Acquire Chromatograms C->D E Generate Calibration Curve (Peak Area vs. Conc.) D->E F Calculate Sample Conc. from Curve E->F

Caption: Standard workflow for quantification via HPLC.

Conclusion

The this compound core is a valuable scaffold in drug discovery, but its successful application hinges on a thorough characterization of its physicochemical properties. Its solubility is governed by solvent polarity, with good solubility in polar aprotic and protic organic solvents and limited solubility in aqueous and nonpolar media. The primary stability liability is the potential for hydrolysis of the cyano group, especially under basic or acidic conditions. Standardized protocols, such as the shake-flask method for solubility and forced degradation studies for stability, coupled with robust HPLC quantification, are essential for generating the reliable data needed to guide formulation development, predict in vivo behavior, and ensure the overall quality and efficacy of this compound-based drug candidates.

References

  • Liu, C., Wrobleski, S. T., Lin, J., Ahmed, G., Metzger, A., Wityak, J., Gillooly, K. M., Shuster, D. J., McIntyre, K. W., Pitt, S., Shen, D. R., Zhang, R. F., Zhang, H., Doweyko, A. M., Diller, D., Henderson, I., Barrish, J. C., Dodd, J. H., Schieven, G. L., & Leftheris, K. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261–6270. [Link]
  • Chemcasts. (n.d.). 4-Amino-5-cyanopyrimidine (CAS 16357-69-0) Properties.
  • ResearchGate. (2005). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.
  • ChemWhat. (n.d.). This compound CAS#: 40805-79-6.
  • Ma, L., et al. (2023).
  • Al-Ostath, A. I., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. [Link]
  • Elsevier Pure. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase.
  • MDPI. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.
  • Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • van Gennip, A. H., Abeling, N. G., Vreken, P., & Van Kuilenburg, A. B. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects.
  • Pískala, A., Synáčková, M., Tománková, H., Fiedler, P., & Žižkovský, V. (1979). Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine. PubMed Central. [Link]
  • Baluja, S., Nandha, K., & Ramavat, P. (2016).
  • Ashihara, H., Ludwig, I. A., & Crozier, A. (2022). Degradation of Pyrimidine Nucleotides.
  • Egli, M., et al. (2016). Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides. PubMed. [Link]
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PubMed Central. [Link]
  • ResearchGate. (n.d.). The photostability study.
  • ResearchGate. (2015). Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines.
  • Journal of Chemical & Engineering Data. (2022). Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K.
  • ResearchGate. (2004). Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • Letco Medical. (2023). Active Ingredient Summary Table Thermal Stability.
  • Liverpool School of Tropical Medicine. (n.d.). Analytical quantification of active ingredients using HPLC.
  • ResearchGate. (2015). The hydrolysis process for 2-cyanopyrimidine to pymca.
  • PubMed Central. (2025). Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues.
  • CONICET. (2024). Analytical Methods.

Sources

Spectroscopic Data of 5-Cyanopyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

5-Cyanopyrimidine, a key heterocyclic nitrile, serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing nitrile group and the nitrogen-rich pyrimidine ring, make it a sought-after intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral characteristics.

Introduction

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases. The introduction of a cyano group at the 5-position significantly modulates the electron density of the ring, influencing its reactivity and intermolecular interactions. This makes this compound a valuable synthon in drug discovery.[1] Accurate and comprehensive spectroscopic analysis is the bedrock of chemical synthesis, ensuring the identity and purity of intermediates like this compound. This document serves as a practical reference for interpreting the key spectroscopic features of this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the standard atom numbering for the pyrimidine ring is used.

G M This compound (M⁺•) m/z = 105 F1 Loss of HCN [M - HCN]⁺• m/z = 78 M->F1 - HCN F2 Loss of N₂ [M - N₂]⁺• m/z = 77 M->F2 - N₂ F3 Loss of C₂H₂ [Fragment]⁺ m/z = 52 F1->F3 - C₂H₂

Sources

The Synthetic Chemist's Guide to 5-Cyanopyrimidine: From Simple Precursors to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-cyanopyrimidine motif is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a range of therapeutic agents, most notably as potent and selective inhibitors of p38α MAP kinase for the treatment of inflammatory diseases.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions within enzyme active sites have cemented its status as a privileged scaffold in drug discovery.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for constructing the this compound core from simple, readily available precursors. We will dissect the mechanistic underpinnings of each approach, offering field-proven insights into experimental design and optimization. This guide moves beyond a mere recitation of protocols to deliver a self-validating system of chemical logic, empowering researchers to not only replicate but also innovate upon these foundational methods.

The Strategic Importance of the 5-Cyano Group in Pyrimidine Scaffolds

The pyrimidine ring is a well-established heterocycle in a multitude of FDA-approved drugs.[4] The introduction of a cyano group at the C5 position, however, imparts a specific set of advantageous properties. The electron-withdrawing nature of the nitrile modulates the reactivity of the pyrimidine ring, while the nitrogen atom itself acts as a potent hydrogen bond acceptor. This was decisively demonstrated in the co-crystal structure of a this compound-based inhibitor bound to p38α MAP kinase, where the cyano nitrogen forms a direct hydrogen bond with the backbone NH of methionine 109.[1][2] This key interaction is often responsible for a significant boost in binding affinity and selectivity. Consequently, developing efficient and scalable synthetic routes to this valuable core is of paramount importance.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 5-cyanopyrimidines can be broadly categorized into two primary approaches:

  • De Novo Ring Construction: Building the pyrimidine ring with the cyano group already incorporated into one of the acyclic precursors. This is often achieved through multicomponent reactions.

  • Post-Cyclization Functionalization: Introducing the cyano group onto a pre-formed pyrimidine ring, typically via cyanation of a halogenated intermediate.

This guide will explore the most effective methodologies within each category.

De Novo Synthesis: Multicomponent Reactions for Efficiency

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to generate molecular complexity in a single, convergent step, thereby enhancing efficiency and reducing waste.[5][6] Several MCR strategies have been successfully employed for the synthesis of functionalized 5-cyanopyrimidines.

The Three-Component Condensation of Aldehydes, Malononitrile, and Thiourea/Urea

One of the most direct and atom-economical methods involves the condensation of an aromatic aldehyde, malononitrile, and thiourea or urea.[7][8][9] This reaction provides rapid access to highly substituted 6-amino-5-cyanopyrimidines.

Mechanistic Rationale:

The reaction is believed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylmethylene malononitrile intermediate. This activated Michael acceptor then undergoes conjugate addition by thiourea, followed by intramolecular cyclization and tautomerization to yield the final pyrimidine product.[7] The use of a dehydrating agent like phosphorus pentoxide can enhance the reaction rate by removing the water molecule formed during the condensation steps.[7]

Logical Workflow for Three-Component Synthesis

G A Aromatic Aldehyde D Arylmethylene Malononitrile (Knoevenagel Adduct) A->D Knoevenagel Condensation B Malononitrile B->D C Thiourea / Urea E Thiourea Adduct (Michael Addition) C->E Michael Addition D->E F 6-Amino-5-cyano-4-aryl- 2-mercaptopyrimidine E->F Intramolecular Cyclization & Tautomerization

Caption: Workflow for the three-component synthesis of 6-amino-5-cyanopyrimidines.

Experimental Protocol: Synthesis of 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine [7]

  • Reactant Preparation: In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and thiourea (1 mmol).

  • Catalyst Addition: Add phosphorus pentoxide (P₂O₅) as a catalyst and dehydrating agent.

  • Reaction Conditions: The mixture is typically heated, often under solvent-free conditions, to drive the reaction to completion. Reaction times are generally short.[7]

  • Work-up and Isolation: After cooling, the reaction mixture is triturated with a suitable solvent, such as ethanol. The solid product is collected by filtration, washed, and can be further purified by recrystallization.[8]

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as IR (presence of C≡N stretch ~2220 cm⁻¹), ¹H NMR, and ¹³C NMR.

Data Summary: Representative Yields in Three-Component Synthesis

Aldehyde ComponentCatalyst/ConditionsYield (%)Reference
BenzaldehydeP₂O₅, heatHigh[7]
Substituted BenzaldehydesCdFe₂(C₄H₄O₆)₃·5H₂OGood to Excellent[8]
Various Aromatic AldehydesSolvent-free, heatGood[9]

Post-Cyclization Cyanation: Functionalizing a Pre-formed Ring

This strategy involves synthesizing a pyrimidine ring bearing a suitable leaving group at the C5 position, typically a halogen, which is then displaced by a cyanide nucleophile. This approach offers modularity, as a common halogenated intermediate can be used to synthesize various C5-substituted analogs.

Transition Metal-Catalyzed Cyanation of 5-Bromopyrimidine

The palladium- or copper-catalyzed cyanation of aryl halides is a robust and widely used transformation in organic synthesis.[10] This method is directly applicable to the synthesis of this compound from the commercially available 5-bromopyrimidine.

Mechanistic Rationale (Palladium Catalysis):

The catalytic cycle is generally believed to follow a standard Pd(0)/Pd(II) pathway.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 5-bromopyrimidine to form a Pd(II) intermediate.

  • Ligand Exchange: A cyanide anion (from a source like KCN or Zn(CN)₂) displaces the bromide ligand on the palladium center.

  • Reductive Elimination: The C-CN bond is formed through reductive elimination, yielding this compound and regenerating the Pd(0) catalyst.

The choice of ligand, cyanide source, and reaction conditions is critical to prevent catalyst deactivation and achieve high yields.[10] Copper-catalyzed methods, such as the Rosenmund-von Braun reaction, offer a classical alternative, often requiring stoichiometric amounts of copper(I) cyanide.[10] More recent developments have focused on catalytic copper systems.[11]

Logical Workflow for Catalytic Cyanation

G cluster_1 Catalytic Cycle cluster_2 Product A 5-Bromopyrimidine D Oxidative Addition A->D B Cyanide Source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) E Ligand Exchange B->E C Pd(0) or Cu(I) Catalyst C->D D->E Forms Pd(II) Intermediate F Reductive Elimination E->F F->C Regenerates Catalyst G This compound F->G

Caption: Generalized workflow for the transition metal-catalyzed cyanation of 5-bromopyrimidine.

Experimental Protocol: Copper-Catalyzed Cyanation of 5-Bromopyrimidine [11]

  • Reaction Setup: To a reaction vessel, add 5-bromopyrimidine (1 mmol), copper(I) iodide (CuI, 0.1 mmol), a supramolecular ligand such as per-6-amino-β-cyclodextrin (0.1 mmol), potassium ferrocyanide (K₄[Fe(CN)₆], 0.2 mmol) as the cyanide source, and sodium carbonate (Na₂CO₃, 0.2 mmol).

  • Solvent: Add dimethylformamide (DMF, 3 mL) as the solvent.

  • Reaction Conditions: The mixture is heated, for instance, to 130 °C, for an extended period (e.g., 36 hours). The progress of the reaction can be monitored by techniques like TLC or GC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to afford pure this compound.

Data Summary: Catalytic Cyanation Conditions

SubstrateCatalyst SystemCyanide SourceConditionsYield (%)Reference
5-BromopyrimidineCuI / amino-β-cyclodextrinK₄[Fe(CN)₆]130 °C, DMF, 36hMedium to High[11]
Aryl HalidesPalladium / LigandKCN or Zn(CN)₂VariousGood to Excellent[10]

Cyclization of Acyclic Precursors: A Foundational Approach

A powerful strategy involves the cyclization of carefully designed acyclic precursors that already contain the requisite atoms for the pyrimidine ring and the C5-cyano group.

Cyclization of 1-Amino-1-cyanamino-2,2-dicyanoethylene Sodium Salt

This method provides a route to 2-chloro-4,6-diamino-5-cyanopyrimidine, a versatile intermediate for further functionalization.[12]

Mechanistic Rationale:

The synthesis begins with the nucleophilic addition of sodium dicyanamide to malononitrile, forming the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene. This acyclic precursor is then treated with hydrogen chloride, which induces cyclization to form the 4,6-diamino-5-cyanopyrimidine ring system, with a chlorine atom incorporated at the C2 position.[12]

Experimental Protocol: Synthesis of 2-Chloro-4,6-diamino-5-cyanopyrimidine [12]

  • Precursor Synthesis: Sodium dicyanamide is reacted with malononitrile via nucleophilic addition to synthesize the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene. This reaction is typically performed in a suitable solvent and yields the precursor in good purity.

  • Cyclization: The isolated sodium salt is treated with hydrogen chloride. This step triggers the cyclization and formation of the pyrimidine ring.

  • Isolation and Purification: The resulting 2-chloro-4,6-diamino-5-cyanopyrimidine precipitates from the reaction mixture and can be collected by filtration.

  • Further Derivatization: The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various amino groups to synthesize libraries of potential bioactive compounds.[12]

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a well-developed field, offering multiple robust and reliable strategies for researchers. For rapid access to highly functionalized scaffolds, multicomponent reactions stand out for their efficiency and atom economy. For modular syntheses where a common intermediate is desired, post-cyclization cyanation of 5-bromopyrimidine offers a powerful and flexible approach. Finally, de novo cyclization from simple acyclic precursors provides a fundamental and often high-yielding route to key intermediates.

The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. As the demand for novel therapeutics continues to grow, the development of even more sustainable and efficient methods, such as those employing flow chemistry or novel catalytic systems, will undoubtedly shape the future of this compound synthesis. This guide provides the foundational knowledge necessary for today's researchers to contribute to that evolution.

References

  • Multicomponent Synthesis of 5‐Cyano‐pyrazolo[1,5‐a]pyrimidines Enabled by Aerobic Manganese Catalysis. (2025).
  • Convenient and Efficient Synthesis of Some Novel Fused Thieno Pyrimidines Using Gewald's Reaction. (2011). Taylor & Francis Online. [Link]
  • Copper catalysed cyanation of 5-bromo-pyrimidine (a) with different.... (n.d.).
  • This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (2005). PubMed. [Link]
  • Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. (n.d.).
  • This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. (2005).
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PMC. [Link]
  • Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. (2018). DSpace Repository - Central University of Punjab. [Link]
  • This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. (2005). Vrije Universiteit Amsterdam. [Link]
  • Gewald reaction. (n.d.). Wikipedia. [Link]
  • Direct Regioselective C-H Cyan
  • (PDF) Synthesis of 2-Cyanopyrimidines. (2019).
  • Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. (2019).
  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Bentham Open. [Link]
  • Cyan
  • Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simul
  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (n.d.).
  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2023).
  • Method for preparing 2-cyanopyrimidine. (2012).
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024).
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2023). MDPI. [Link]
  • Synthesis of 2-Cyanopyrimidines. (2019). MDPI. [Link]
  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Semantic Scholar. [Link]
  • A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. [Link]

Sources

An In-depth Technical Guide on the Reactivity of the Cyano Group in 5-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanopyrimidine is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. The cyano group at the 5-position, influenced by the electron-deficient nature of the pyrimidine ring, exhibits a unique and versatile reactivity profile. This guide provides a comprehensive exploration of the chemical transformations of the cyano group in this compound, offering mechanistic insights and field-proven experimental protocols. We will delve into key reactions including nucleophilic additions, hydrolysis, reductions, and cycloadditions, presenting a framework for the strategic utilization of this versatile building block in synthetic chemistry.

Introduction: Electronic Landscape of this compound

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. The placement of a cyano group at the 5-position further withdraws electron density from the ring system. This electronic arrangement renders the carbon atom of the cyano group highly electrophilic and susceptible to nucleophilic attack.[1][2] Conversely, the nitrogen atom of the cyano group possesses a lone pair of electrons, allowing it to act as a nucleophile or a coordinating ligand in certain reactions. Understanding this electronic dichotomy is crucial for predicting and controlling the reactivity of this compound.

Key Chemical Transformations of the Cyano Group

The cyano group of this compound can undergo a variety of chemical transformations, making it a versatile handle for molecular elaboration.

Reduction to Amines and Aldehydes

The reduction of the cyano group is a fundamental transformation that provides access to primary amines and aldehydes, which are key functional groups in drug discovery.

The conversion of the nitrile to a primary amine is a valuable synthetic step.[3] Several methods are available, with catalytic hydrogenation and metal hydride reagents being the most common.[3][4][5]

Common Reduction Methods for Nitriles to Primary Amines:

Reagent/CatalystTypical ConditionsKey Considerations
H₂/Raney Nickel H₂ (high pressure), NH₃ or NH₄OH in an alcohol solventThe addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[4]
H₂/Pd/C H₂ (atmospheric or high pressure), often with NH₃ in an alcohol solventSimilar to Raney Nickel, ammonia is used to improve selectivity for the primary amine.[4]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, followed by aqueous workupA powerful reducing agent, but requires strictly anhydrous conditions.[3][5]
Borane (BH₃-THF or BH₃-SMe₂) THF, often with heatingBorane complexes are generally milder than LiAlH₄ and can offer better functional group tolerance.[4]

Exemplary Protocol: Catalytic Hydrogenation using Raney Nickel

  • To a solution of this compound (1.0 eq) in methanol saturated with ammonia, add Raney Nickel (a catalytic amount, typically 5-10 wt%).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield 5-(aminomethyl)pyrimidine.

Workflow for the Reduction of this compound to 5-(Aminomethyl)pyrimidine

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start This compound reagents H₂/Raney Nickel (or other reducing agents) Methanol/Ammonia start->reagents Reduction product 5-(Aminomethyl)pyrimidine reagents->product

Caption: General workflow for the reduction of this compound.

The partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents, most notably through the Stephen aldehyde synthesis.[6][7][8][9] This reaction involves the formation of an iminium salt intermediate which is then hydrolyzed to the aldehyde.[7][10]

The Stephen Aldehyde Synthesis:

This classical method utilizes stannous chloride (SnCl₂) and hydrochloric acid (HCl) to form an aldimine tin chloride salt, which upon hydrolysis yields the aldehyde.[6][7] It is particularly effective for aromatic nitriles.[7]

Exemplary Protocol: Stephen Aldehyde Synthesis of 5-Formylpyrimidine

  • Suspend anhydrous stannous chloride (1.5 eq) in anhydrous ether saturated with dry hydrogen chloride gas.

  • Add a solution of this compound (1.0 eq) in anhydrous ether dropwise with stirring under an inert atmosphere.

  • Stir the mixture at room temperature until a precipitate (the iminium salt) forms.

  • Isolate the precipitate by filtration and wash with anhydrous ether.

  • Hydrolyze the salt by stirring with water or dilute aqueous acid until the aldehyde is formed.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and purify by chromatography or distillation.

Mechanism of the Stephen Aldehyde Synthesis

G nitrile This compound + HCl salt Iminium Salt nitrile->salt Protonation reduction SnCl₂ (SET) salt->reduction aldimine_salt Aldimine Tin Chloride reduction->aldimine_salt hydrolysis H₂O aldimine_salt->hydrolysis aldehyde 5-Formylpyrimidine hydrolysis->aldehyde

Caption: Simplified mechanism of the Stephen aldehyde synthesis.

Hydrolysis to Carboxylic Acid

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[11][12][13] This transformation is a robust method for introducing a carboxyl group onto the pyrimidine ring.

Acid-Catalyzed Hydrolysis:

The nitrile is heated with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[12] The reaction proceeds through an amide intermediate.[11]

Base-Catalyzed Hydrolysis:

Heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, will also yield the carboxylic acid, which will be present as its carboxylate salt.[13] Acidification is required in a separate step to protonate the carboxylate and isolate the carboxylic acid.[14]

Exemplary Protocol: Basic Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Heat the mixture at reflux until the reaction is complete (monitoring for the disappearance of the starting material and the formation of the carboxylate).

  • Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic.

  • The product, 5-pyrimidinecarboxylic acid, may precipitate out of solution and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

  • Purify the product by recrystallization.

Nucleophilic Addition Reactions

The electrophilic carbon of the cyano group is susceptible to attack by a wide range of nucleophiles.

The Ritter reaction involves the reaction of a nitrile with a carbocation source, typically a tertiary or benzylic alcohol in the presence of a strong acid, to form an N-substituted amide.[15][16][17][18][19]

Exemplary Protocol: Ritter Reaction of this compound with tert-Butanol

  • Dissolve this compound (1.0 eq) and tert-butanol (1.1 eq) in a suitable solvent like acetic acid.

  • Slowly add concentrated sulfuric acid (catalytic to stoichiometric amounts) while keeping the reaction cool.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide).

  • Extract the N-tert-butyl-5-pyrimidinecarboxamide product with an organic solvent and purify.

Cycloaddition Reactions

The cyano group can participate as a dipolarophile in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings.[20][21] A prominent example is the reaction with azides to form tetrazoles. This reaction is often catalyzed by metal salts.[22]

Exemplary Protocol: [3+2] Cycloaddition with Sodium Azide

  • To a solution of this compound (1.0 eq) in a solvent like DMF, add sodium azide (1.2 eq) and a catalyst such as zinc chloride or ammonium chloride.

  • Heat the reaction mixture (e.g., to 120 °C) until the reaction is complete.

  • Cool the reaction mixture and quench with water.

  • Acidify the solution to protonate the tetrazole ring.

  • Extract the product, 5-(1H-tetrazol-5-yl)pyrimidine, and purify by recrystallization or chromatography.

Conclusion

The cyano group in this compound is a remarkably versatile functional group, offering a multitude of synthetic pathways for the derivatization of the pyrimidine core. Its reactivity, governed by the electronic properties of the pyrimidine ring, allows for controlled transformations into amines, aldehydes, carboxylic acids, and various heterocyclic systems. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in drug discovery and materials science, enabling the strategic design and synthesis of novel this compound derivatives with desired physicochemical and biological properties.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Frost, C. G., & Muldowney, M. P. (2010). Catalytic Reduction of Nitriles. In Comprehensive Organic Synthesis II (Second Edition, Vol. 8, pp. 86-119). Elsevier.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles.
  • Organic Reactions. (n.d.). Nitrile Reduction.
  • Grokipedia. (n.d.). Stephen aldehyde synthesis.
  • Wikipedia. (n.d.). Stephen aldehyde synthesis.
  • Wikipedia. (n.d.). von Braun reaction.
  • chemeurope.com. (n.d.). Stephen aldehyde synthesis.
  • BK'S LAW OF PREPARATION. (2018). Stephen Aldehyde Synthesis.
  • Science of Synthesis. (2005). Product Class 5: Nitriles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Wikipedia. (n.d.). Ritter reaction.
  • Norman, M. H., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261–6270.
  • Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Organic Reactions. (n.d.). The von Braun Cyanogen Bromide Reaction.
  • Scribd. (n.d.). Von Braun Degradation Method.
  • Russian Journal of Organic Chemistry. (2001). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Russian Journal of Organic Chemistry, 37(8), 1184-1185.
  • Science of Synthesis. (2007). 35.2.1.7.1 Method 1: Synthesis from Amines by the von Braun Reaction. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine. Georg Thieme Verlag.
  • BYJU'S. (n.d.). Stephen Reaction Mechanism.
  • Li, D., et al. (2011). Unprecedented copper(i)-catalyzed in situ double cycloaddition reaction based on 2-cyanopyrimidine. Dalton Transactions, 40(22), 5956-5959.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction.
  • RSC Medicinal Chemistry. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1049-1064.
  • Wikipedia. (n.d.). Rosenmund–von Braun reaction.
  • Google Patents. (n.d.). CA2145022A1 - Process for the preparation of 5-formylaminopyrimidines.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction.
  • Journal of the Chemical Society, Chemical Communications. (1982). Synthesis of 5-cyanopyrimidines. Journal of the Chemical Society, Chemical Communications, (21), 1224-1225.
  • Journal of Chemical Sciences. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 124(5), 1025-1032.
  • ACS Combinatorial Science. (2012). A Facile Iterative Synthesis of 2,5-Terpyrimidinylenes as Non-peptidic α-Helical Mimics. ACS Combinatorial Science, 14(10), 568-572.
  • Journal of the Chemical Society, Perkin Transactions 1. (1986). Pyrimidine derivatives and related compounds. Part 36. Nucleophilic addition reaction of a cyanide lon to 6-substituted 1,3-dimethyl-5-nitrouracils. Synthesis of 5,6-dihydrouracil and 5,6-dihydrocyclo-thymine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1923-1927.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Molecules. (2017). Cycloaddition reactions for antiviral compounds. Molecules, 22(8), 1345.
  • Molecules. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6936.
  • Advanced Materials Research. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Advanced Materials Research, 233-235, 157-160.
  • Chemistry of Heterocyclic Compounds. (2001). The Ritter reaction in the 5-cyano-1,2,4-triazine series. Chemistry of Heterocyclic Compounds, 37(11), 1431-1434.
  • ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles 1a–d.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
  • ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47000-47014.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2477.
  • Science.gov. (n.d.). in-line nucleophilic attack: Topics by Science.gov.
  • Beilstein Journal of Organic Chemistry. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 23.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Molecules. (2018). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[3][23]imidazo[2,1-b]thiazoles. Molecules, 23(10), 2469.

Sources

5-Cyanopyrimidine: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Among its many derivatives, 5-cyanopyrimidine has emerged as a particularly valuable building block. Its unique electronic properties, conferred by the strongly electron-withdrawing nitrile group, activate the heterocyclic core for a range of chemical transformations while simultaneously providing a key interaction point for biological targets. This guide provides an in-depth analysis of the synthesis, reactivity, and application of the this compound scaffold, offering field-proven insights and detailed protocols for its effective utilization in drug development programs.

The Strategic Value of the this compound Core

The utility of the this compound moiety stems from a confluence of advantageous chemical and physical properties. The pyrimidine ring itself is a bio-isostere for phenyl and other aromatic systems, capable of forming critical hydrogen bonds that enhance drug bioavailability and target engagement.[2] The addition of a cyano group at the C5 position profoundly influences the scaffold's character in three strategic ways:

  • Electronic Activation: The nitrile group is a powerful electron-withdrawing group, which significantly activates the pyrimidine ring—particularly the C2, C4, and C6 positions—towards nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the controlled and regioselective introduction of various functional groups, a cornerstone of library synthesis and lead optimization.

  • A Key Pharmacophoric Element: The nitrogen atom of the cyano group is an excellent hydrogen bond acceptor. This feature has been expertly exploited in rational drug design to secure potent and selective target binding. A prominent example is its interaction with the backbone NH of methionine residues in kinase hinge regions.[3][4][5]

  • Modulator of Physicochemical Properties: The cyano group can act as a bioisostere for carbonyls, hydroxyls, and even halogen atoms, allowing chemists to fine-tune properties like polarity, metabolic stability, and cell permeability without sacrificing binding affinity.[5] It has been successfully used to displace ordered water molecules from protein binding sites, leading to significant gains in potency.[5][6]

Synthesis of the this compound Scaffold

The construction of the core this compound ring system is typically achieved through condensation reactions involving precursors that already contain the required nitrile functionality. A common and reliable strategy involves the reaction of N-cyanoimidates or similar reagents with activated methylene compounds like malononitrile.[7]

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for building and functionalizing the this compound core, starting from basic precursors and advancing to complex, drug-like molecules.

G cluster_1 Scaffold Functionalization A Malononitrile + N-Cyanoimidate B Cyclization/ Condensation A->B C This compound Core B->C D Halogenation (e.g., NCS, POCl3) C->D E Halogenated This compound F Nucleophilic Aromatic Substitution (SNAr) E->F G Metal-Catalyzed Cross-Coupling E->G H Diverse Functionalized Derivatives F->H G->H

Caption: Conceptual workflow for the synthesis and functionalization of the this compound scaffold.

Protocol 1: Synthesis of a Substituted 2-Amino-5-cyanopyrimidine

This protocol is adapted from established methods for constructing the pyrimidine ring.[8][9] The causality behind this one-pot reaction lies in the base-catalyzed condensation of an aldehyde with an active methylene compound (malononitrile) and a guanidine equivalent (cyanamide), which proceeds through a series of intermediates to form the stable heterocyclic ring.

Materials:

  • Substituted Aldehyde (e.g., 4-methoxybenzaldehyde): 10 mmol

  • Malononitrile: 10 mmol

  • Cyanamide: 10 mmol

  • Sodium ethoxide (21% in ethanol): 35 mL

  • Ethanol: 50 mL

  • Hydrochloric acid (2M)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL).

  • Add the sodium ethoxide solution dropwise to the stirred mixture at room temperature. A color change and/or precipitation may be observed.

  • Add cyanamide (10 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and then place it in an ice bath.

  • Slowly acidify the mixture with 2M HCl until the pH is ~5-6, causing the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL) and then cold ethanol (1 x 20 mL).

  • Dry the product under vacuum to yield the 2-amino-4-(substituted)-6-aryl-pyrimidine-5-carbonitrile. The system is self-validating as the desired product is typically insoluble under these conditions, allowing for straightforward isolation.

Key Chemical Transformations and Reactivity

The true power of this compound as a building block is realized through its versatile reactivity. The electron-deficient nature of the ring allows for facile modification.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common and powerful method for functionalizing the this compound scaffold. The presence of two ring nitrogens and the C5-cyano group makes the C2, C4, and C6 positions highly electrophilic and susceptible to attack by nucleophiles. The general reactivity order for substitution on a di-chlorinated pyrimidine is C4 > C6 > C2, which can be exploited for sequential, regioselective additions.[10][11]

Causality: The preference for attack at C4/C6 over C2 is rationalized by the ability to delocalize the negative charge of the Meisenheimer intermediate onto both ring nitrogens without disrupting the aromaticity as severely as an attack at C2.[10] While the classic two-step addition-elimination mechanism is often taught, recent evidence suggests many SNAr reactions on heterocycles may proceed through a concerted mechanism.[12]

Protocol 2: Selective SNAr on 2,4-Dichloro-5-cyanopyrimidine

This protocol demonstrates the selective substitution at the more reactive C4 position.

Materials:

  • 2,4-Dichloro-5-cyanopyrimidine: 5 mmol

  • Primary or Secondary Amine (e.g., Cyclopentylamine): 5 mmol

  • Diisopropylethylamine (DIPEA): 10 mmol

  • N,N-Dimethylformamide (DMF): 25 mL

Procedure:

  • Dissolve 2,4-dichloro-5-cyanopyrimidine (5 mmol) in DMF (25 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA (10 mmol) to the solution.

  • Slowly add the amine (5 mmol) dropwise at 0 °C. The choice of a non-nucleophilic base (DIPEA) is critical to prevent competition with the primary nucleophile.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours. The reaction is self-validating as the mono-substituted product is significantly less reactive than the starting material under these mild conditions, preventing over-reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water (100 mL) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Purify by column chromatography or recrystallization as needed.

Metal-Catalyzed Cross-Coupling Reactions

For the construction of C-C, C-N, and C-O bonds, metal-catalyzed cross-coupling reactions are indispensable tools.[13][14][15] Halogenated 5-cyanopyrimidines are excellent substrates for Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions, enabling the introduction of aryl, alkyl, and amino groups.

A more recent innovation is the decyanative cross-coupling , where the cyano group itself acts as a leaving group. This transition-metal-free method provides a novel route to alkoxypyrimidines, aminopyrimidines, and alkylthiopyrimidines, offering an alternative to traditional couplings that rely on halo-pyrimidines.[16]

Diagram: Strategic Functionalization Pathways

G cluster_0 SNAr Pathway cluster_1 Cross-Coupling Pathway start 2,4-Dichloro- This compound A Add R1-NH2 (mild conditions) start->A E Suzuki Coupling (R1-B(OH)2, Pd catalyst) start->E B 2-Chloro-4-(R1-amino)- This compound A->B C Add R2-NH2 (harsher conditions) B->C D 2-(R2-amino)-4-(R1-amino) -5-cyanopyrimidine C->D F 2-Chloro-4-(R1-aryl)- This compound E->F G Buchwald-Hartwig (R2-NH2, Pd catalyst) F->G H 2-(R2-amino)-4-(R1-aryl) -5-cyanopyrimidine G->H

Caption: Divergent synthesis strategies for functionalizing the this compound scaffold.

Applications in Drug Discovery: A Case Study on p38α MAP Kinase Inhibitors

The development of potent and selective inhibitors for p38α mitogen-activated protein (MAP) kinase, a key target for inflammatory diseases, provides an exemplary case study of the this compound scaffold's utility.[3][4]

Researchers at Bristol-Myers Squibb designed a novel class of inhibitors based on this core.[3][17] The rationale was twofold: the pyrimidine ring would occupy the adenine pocket of the kinase, and the 5-cyano group was hypothesized to form a crucial hydrogen bond with the hinge region of the enzyme. X-ray crystallography confirmed this hypothesis, revealing a direct hydrogen bond between the nitrogen of the 5-cyano group and the backbone NH of Met109.[3][4][5] This interaction was critical for the compounds' high potency.

Structure-Activity Relationship (SAR) Data

The following table summarizes the activity of key analogues, demonstrating the optimization of the scaffold. The replacement of the N-methoxybenzamide moiety with N-(isoxazol-3-yl)benzamide (as in compound 3a ) led to increased metabolic stability and excellent oral bioavailability.[3]

CompoundR Groupp38α Enzymatic IC50 (nM)Cellular Activity (LPS-induced TNFα, IC50, nM)
1 N-methoxybenzamide10100
3a N-(isoxazol-3-yl)benzamide630
3b N-(5-methylisoxazol-3-yl)benzamide420
Data sourced from Liu et al., J. Med. Chem. 2005.[3][4][17]
Diagram: Key Binding Interaction

This diagram illustrates the critical hydrogen bond that anchors the this compound core to the kinase hinge region.

G cluster_0 p38α Kinase Hinge cluster_1 Inhibitor Core Met109 Met109 Backbone (NH) Pyrimidine This compound (N≡C-) Pyrimidine->Met109 Crucial H-Bond (Key to Potency)

Caption: The 5-cyano group as a hydrogen bond acceptor in the p38α kinase active site.

Broader Therapeutic Applications

Beyond kinase inhibition, the this compound scaffold has been successfully employed in the development of agents for various other diseases.

  • Anticancer Agents: Numerous this compound derivatives have shown potent anticancer activity.[18][19] For example, certain pyrimidine-5-carbonitriles bearing benzenesulfonamide moieties were found to be highly effective and selective COX-2 inhibitors with significant anti-proliferative effects against cancer cell lines like MCF-7 and A549.[8][18][19]

  • LSD1 Inhibitors: 5-Cyano-6-phenylpyrimidine derivatives have been reported as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in oncology, with IC50 values in the nanomolar range.[1]

  • Antimicrobial and Anti-inflammatory Agents: The scaffold has also been incorporated into molecules with demonstrated antimicrobial and anti-inflammatory properties.[20]

Therapeutic AreaTarget ExampleRepresentative IC50Reference
Inflammationp38α MAP Kinase4 nM[3]
OncologyCOX-20.16 µM[18][19]
OncologyLSD1183 nM[1]
OncologyMCF-7 Cell Line0.64 µM[8][18]

Conclusion and Future Outlook

This compound is more than just another heterocyclic building block; it is a strategic scaffold that offers predictable reactivity, desirable pharmacophoric features, and proven success in clinical candidates. Its ability to be functionalized through robust and scalable chemical reactions like SNAr and cross-coupling makes it highly attractive for both library synthesis and late-stage lead optimization. The dual-function role of the cyano group—as both an activating group and a key binding element—provides a distinct advantage in rational drug design. As medicinal chemists continue to tackle increasingly complex biological targets, the versatility, reliability, and proven track record of the this compound core ensure it will remain an indispensable tool in the development of next-generation therapeutics.

References

  • Title: Synthesis of 5-cyanopyrimidines Source: Journal of the Chemical Society, Chemical Communic
  • Title: this compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: this compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase Source: Penn State University Research Portal URL:[Link]
  • Title: this compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase Source: ResearchG
  • Title: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source: National Center for Biotechnology Inform
  • Title: The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis Source: Blcchem URL:[Link]
  • Title: Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation Source: National Center for Biotechnology Inform
  • Title: Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents Source: National Center for Biotechnology Inform
  • Title: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking Source: Semantic Scholar URL:[Link]
  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Center for Biotechnology Inform
  • Title: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source: MDPI URL:[Link]
  • Title: Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers Source: National Center for Biotechnology Inform
  • Title: Synthesis of 2-Cyanopyrimidines Source: MDPI URL:[Link]
  • Title: Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
  • Title: Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line Source: International Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
  • Title: Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents Source: PubMed URL:[Link]
  • Title: this compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase Source: ACS Public
  • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity Source: Chemistry Stack Exchange URL:[Link]
  • Title: Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines Source: ResearchG
  • Title: 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies Source: National Center for Biotechnology Inform
  • Title: Concerted Nucleophilic Aromatic Substitutions Source: National Center for Biotechnology Inform
  • Title: nucleophilic aromatic substitutions Source: YouTube URL:[Link]
  • Title: Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light Source: Journal of the American Chemical Society URL:[Link]
  • Title: Transition-metal-catalyzed enantioselective C–N cross-coupling Source: Royal Society of Chemistry URL:[Link]
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL:[Link]

Sources

Toxicological Profile of 5-Cyanopyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Significance of 5-Cyanopyrimidine in Drug Discovery

This compound, with the chemical formula C₅H₃N₃, is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms and a cyano group make it an attractive scaffold for the design of novel therapeutic agents. The pyrimidine core is a fundamental component of nucleic acids, and its derivatives are known to interact with a wide range of biological targets. The cyano group can act as a hydrogen bond acceptor or be involved in other non-covalent interactions, further enhancing the binding affinity of molecules to their target proteins. Numerous this compound derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents, highlighting the importance of a thorough understanding of their toxicological properties for the safe development of new drugs.[1][2][3]

This technical guide provides a comprehensive overview of the available toxicological data for this compound, offering insights for researchers, scientists, and drug development professionals. Where specific data for this compound is not available, a predictive toxicological assessment based on structurally related compounds and established principles of toxicology is provided. This guide is structured to not only present data but also to elucidate the experimental rationale behind toxicological testing, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Known Hazard Profile of this compound

The most direct toxicological information for this compound comes from its Safety Data Sheet (SDS). The SDS provides a classification of the chemical's hazards based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This classification is a critical starting point for understanding the potential risks associated with handling and using this compound.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Source: Safety Data Sheet for this compound[4]

This classification indicates that this compound is moderately toxic upon acute exposure through oral, dermal, and inhalation routes. It is also a skin and eye irritant and can cause respiratory irritation.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the adverse effects that occur within a short time after a single dose or multiple doses of a substance administered over a 24-hour period. The key parameter derived from these studies is the LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), which is the statistically estimated dose or concentration that is expected to be lethal to 50% of a test population.

Table 2: GHS Category 4 Acute Toxicity Ranges

Route of ExposureEndpointGHS Category 4 Range
Oral (rat)LD50> 300 and ≤ 2000 mg/kg body weight
Dermal (rat or rabbit)LD50> 1000 and ≤ 2000 mg/kg body weight
Inhalation (rat) - VapoursLC50> 10 and ≤ 20 mg/L (4-hour exposure)
Inhalation (rat) - Dusts/MistsLC50> 1 and ≤ 5 mg/L (4-hour exposure)

Source: Globally Harmonized System of Classification and Labelling of Chemicals (GHS)

Experimental Protocols for Acute Toxicity

The determination of acute toxicity follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to be robust, reproducible, and to minimize the use of animals.

This method is a stepwise procedure where the substance is administered orally to a group of animals (usually rats) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The animals are observed for signs of toxicity and mortality for up to 14 days. The procedure is designed to identify a dose that causes evident toxicity without causing mortality, thereby allowing for classification without needing to determine a precise LD50.

Step-by-Step Methodology: OECD 420
  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.

  • Sighting Study: A preliminary study with a small number of animals is conducted to determine the appropriate starting dose for the main study.

  • Main Study: Groups of animals are dosed at a fixed level based on the sighting study outcome.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly.

  • Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy.

Similar to oral toxicity, dermal and inhalation toxicity are assessed using specific OECD guidelines:

  • OECD Test Guideline 402 (Acute Dermal Toxicity): The substance is applied to a shaved area of the skin of the test animal (usually a rat or rabbit) for 24 hours.

  • OECD Test Guideline 403 (Acute Inhalation Toxicity): Animals are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours).

Predictive Insights from Structurally Related Compounds

Data from structurally similar compounds can provide valuable insights into the potential acute toxicity of this compound. For instance, a study on 3-cyanopyridine reported an oral LD50 of 1185 mg/kg in rats, which falls within the GHS Category 4 range. This suggests that the cyano-substituted pyridine/pyrimidine core may contribute to this level of acute toxicity. Another pyrimidine derivative was found to have an intraperitoneal LD50 of 618.75 mg/kg in mice, further supporting the moderate acute toxicity of this class of compounds.[5]

Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, which can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is used to assess the genotoxic potential of a substance.

There is no publicly available data on the genotoxicity of this compound. However, the absence of a carcinogenicity classification from major regulatory bodies suggests that it may not be a potent genotoxic agent. Nevertheless, a thorough evaluation would be required for any drug development program.

Standard Genotoxicity Testing Workflow

A typical genotoxicity screening workflow involves a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.

Caption: A tiered approach to genotoxicity testing.

The Ames test, or OECD Test Guideline 471, is a widely used method for identifying substances that can cause gene mutations. It uses several strains of the bacterium Salmonella typhimurium that have been engineered with mutations in the genes required to synthesize the amino acid histidine. These bacteria, therefore, cannot grow on a histidine-free medium. The test assesses the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on the histidine-free medium.

Step-by-Step Methodology: Ames Test
  • Strain Selection: Use multiple strains of Salmonella typhimurium (and often Escherichia coli) that detect different types of mutations (e.g., frameshift, base-pair substitution).

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies is counted. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a positive result.

The in vitro micronucleus test (OECD 487) is used to detect damage to chromosomes. It assesses the formation of micronuclei, which are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates that the substance is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).[5][6][7][8][9]

Carcinogenicity Assessment

Carcinogenicity studies are long-term investigations, typically conducted over two years in rodents, to determine the potential of a substance to cause cancer. According to the available Safety Data Sheet, this compound has not been identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[4] This suggests that there is currently no evidence to classify this compound as a carcinogen.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with the reproductive capabilities of an organism and the normal development of its offspring. There are no specific reproductive or developmental toxicity studies available for this compound.

However, a study on the structurally related compound, 3-cyanopyridine, in rats provides valuable predictive information. In this study, high doses (180 mg/kg/day) of 3-cyanopyridine were associated with adverse effects on the estrous cycle, implantation, and led to difficulties in delivery. At this dose, damage to spermatocytes was also observed in males. The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity was determined to be 30 mg/kg/day.[10] These findings suggest that high doses of cyanopyridine-containing compounds could potentially pose a risk to reproduction and development.

Standard Reproductive and Developmental Toxicity Testing

The evaluation of reproductive and developmental toxicity typically involves a series of studies as outlined in OECD guidelines, such as:

  • OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test): A screening test to provide initial information on the potential effects on male and female reproductive performance and on the development of the offspring.

  • OECD Test Guideline 414 (Prenatal Developmental Toxicity Study): Assesses the effects on the pregnant female and the developing embryo and fetus following exposure during gestation.

  • OECD Test Guideline 416 (Two-Generation Reproduction Toxicity Study): Evaluates the effects on two generations of animals to identify any impacts on fertility and offspring development.

Conclusion and Future Directions

The available toxicological data for this compound, primarily from its Safety Data Sheet, indicates that it is a moderately toxic compound upon acute exposure and is a skin, eye, and respiratory irritant. There is currently no evidence to suggest that it is a carcinogen.

However, significant data gaps exist, particularly in the areas of genotoxicity and reproductive/developmental toxicity. For any drug development program involving this compound or its derivatives, a comprehensive toxicological evaluation according to international guidelines would be essential. This would involve a battery of in vitro genotoxicity assays, and depending on the intended use and exposure levels of the final drug product, in vivo studies to assess repeated-dose toxicity, reproductive toxicity, and potentially carcinogenicity.

The information from structurally related compounds, such as 3-cyanopyridine, provides a useful starting point for a predictive assessment of the potential hazards of this compound. Researchers should proceed with appropriate caution, implementing robust safety protocols when handling this compound, and consider the need for further toxicological testing as part of their risk assessment and drug development strategies.

References

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487.
  • Gentronix. (2025, December 17). OECD 487 In Vitro Micronucleus Test.
  • El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Eldeen, R. R. F., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]
  • Brage, M. J., Al-Seady, A. S. A., & Al-Amari, A. D. J. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Proceeding of 8th International Scientific Conference, College of Veterinary Medicine University of Basrah, 114-121.
  • Reproductive Toxicology. (2013). Reproductive and developmental toxicity screening test of 3-cyanopyridine in rats. Reproductive Toxicology, 35, 7-16. [Link]
  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test.
  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
  • OECD. (n.d.). Test No. 402: Acute Dermal Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
  • OECD. (n.d.). Test No. 403: Acute Inhalation Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
  • OECD. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
  • PubMed. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261–6270. [Link]
  • PubMed Central. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Semantic Scholar. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
  • PubMed Central. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.
  • PubMed. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261–6270. [Link]
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 698-29-3 Name: 4-amino-2-methylpyrimidine-5-carbonitrile.
  • PubMed. (n.d.). [Evaluation of acute toxic effect of 3-cyanopyridine].
  • PubMed Central. (n.d.). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture.
  • Analytice. (2021, August 2). OECD No. 403: Acute Inhalation Test.
  • Altogen Labs. (n.d.). Acute Dermal Toxicity OECD 402.
  • Altogen Labs. (n.d.). Acute Inhalation Toxicity OECD 403.
  • Shanghai Haohong Scientific Co., Ltd. (n.d.). Safety Data Sheet: this compound.
  • Slideshare. (n.d.). Acute dermal toxicity-402.
  • Slideshare. (n.d.). Acute inhalation toxicity study.
  • Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure.
  • Eurolab. (2025, December 12). Acute Oral Toxicity Testing OECD 420.
  • IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001).
  • Nucro-Technics. (2024, May 12). OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure.
  • Toxicology IND Services. (n.d.). Acute Inhalation Toxicity OECD 403.
  • Gyan Sanchay. (n.d.). dermal toxicity studies as per oecd guideline.
  • Scribd. (n.d.). Summary of OECD 420.
  • Creative Biolabs. (n.d.). In Vitro Reproductive Toxicity Study.
  • FDA. (n.d.). Oncology Pharmaceuticals: Reproductive Toxicity Testing and Labeling Recommendations.
  • PubMed Central. (2018). Microbial Mutagenicity Assay: Ames Test. Methods in molecular biology (Clifton, N.J.), 1745, 125–134. [Link]
  • ResearchGate. (n.d.). Microbial Mutagenicity Assay: Ames Test.
  • The Ames Test. (n.d.). The Ames Test.

Sources

The Basicity of 5-Cyanopyrimidine Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Influence of the Cyano Group in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold, forming the core of nucleobases such as cytosine, thymine, and uracil, and is a privileged structure in medicinal chemistry. Its nitrogen atoms act as hydrogen bond acceptors and sites of protonation, making the basicity of the ring system a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a cyano (-C≡N) group at the 5-position creates the 5-cyanopyrimidine core, a scaffold that has garnered significant attention in drug discovery. This is largely due to the cyano group's ability to act as a hydrogen bond acceptor and its strong electron-withdrawing nature, which profoundly modulates the electronic properties, and consequently the basicity, of the pyrimidine ring.[1][2][3] Understanding and predicting the basicity of this compound analogues is therefore paramount for the rational design of novel therapeutics with optimized solubility, membrane permeability, and target engagement.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the basic properties of this compound analogues. We will delve into the electronic effects governing their basicity, methodologies for pKa determination, and the structure-basicity relationships that are crucial for molecular design and optimization.

Understanding the Basicity of the Pyrimidine Core

The basicity of a nitrogen-containing heterocycle is quantified by the pKa of its conjugate acid. For pyrimidine, which has two nitrogen atoms, the pKa for the first protonation is approximately 1.3 in water. This makes it a significantly weaker base than pyridine (pKa ≈ 5.2) due to the presence of the second electron-withdrawing nitrogen atom. The lone pairs of the nitrogen atoms in pyrimidine reside in sp² hybrid orbitals in the plane of the ring.

The Electronic Impact of the 5-Cyano Substituent

The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density through resonance and inductive effects. When placed at the 5-position of the pyrimidine ring, the cyano group significantly reduces the electron density on the ring nitrogen atoms.

This electron-withdrawing effect has a profound impact on the basicity of the this compound core:

The relationship between substituent electronic effects and the acidity or basicity of a molecule can be quantified using the Hammett equation[4]:

log(K/K₀) = σρ

where:

  • K is the equilibrium constant for the substituted compound.

  • K₀ is the equilibrium constant for the unsubstituted compound.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

For the protonation of a heterocyclic base, a positive ρ value indicates that the reaction is sensitive to substituent effects, and electron-withdrawing groups (with positive σ values) will decrease the basicity (lower pKa). Hammett constants for substituents on heterocyclic rings can be used to estimate the pKa of novel analogues.[5][6]

Structure-Basicity Relationships in this compound Analogues

The basicity of this compound analogues can be finely tuned by introducing additional substituents at other positions on the pyrimidine ring. The nature and position of these substituents will either enhance or diminish the electron-withdrawing effect of the 5-cyano group, thereby modulating the overall basicity.

Effect of Electron-Donating Groups (EDGs)
  • Increased Basicity: The introduction of electron-donating groups, such as amino (-NH₂), alkyl (-R), or alkoxy (-OR) groups, at the 2-, 4-, or 6-positions will increase the basicity of the this compound core relative to the unsubstituted parent. These groups donate electron density to the pyrimidine ring through inductive and/or resonance effects, which helps to stabilize the positive charge of the conjugate acid.

For example, the presence of amino groups in 2-chloro-4,6-diamino-5-cyanopyrimidine is expected to increase its basicity compared to a non-amino-substituted analogue.[6]

Effect of Electron-Withdrawing Groups (EWGs)
  • Decreased Basicity: Conversely, the introduction of additional electron-withdrawing groups, such as nitro (-NO₂), halo (-F, -Cl), or trifluoromethyl (-CF₃) groups, will further decrease the basicity of the this compound core. These groups will act in concert with the 5-cyano group to further reduce the electron density on the ring nitrogens, making protonation even less favorable.

The following diagram illustrates the general principles of how substituents modulate the basicity of the this compound core.

G cluster_0 Modulation of Basicity in this compound Analogues Core This compound Core (Low Basicity) Protonation Protonation at Ring Nitrogen Core->Protonation Accepts H+ EDG Electron-Donating Groups (-NH2, -OR, -Alkyl) Increase Basicity EDG->Core Donate e- density Conjugate_Acid Conjugate Acid EDG->Conjugate_Acid Stabilize + charge EWG Electron-Withdrawing Groups (-NO2, -Halogen, -CF3) Decrease Basicity EWG->Core Withdraw e- density EWG->Conjugate_Acid Destabilize + charge Protonation->Conjugate_Acid Forms

Caption: Influence of substituents on the basicity of the this compound core.

Methodologies for Basicity Determination

Accurate determination of pKa values is crucial for understanding the behavior of this compound analogues in biological systems. Both experimental and computational methods are employed for this purpose.

Experimental Determination of pKa

a) Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak bases.[7][8][9] The principle involves the gradual addition of a standardized acid to a solution of the this compound analogue and monitoring the resulting change in pH using a calibrated pH electrode. The pKa is determined from the titration curve as the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of the molecule are equal.

Experimental Protocol: Potentiometric Titration of a this compound Analogue

  • Preparation of the Analyte Solution: Accurately weigh a sample of the this compound analogue and dissolve it in a suitable solvent (e.g., deionized water or a co-solvent system for poorly soluble compounds) to a known concentration (typically 1-10 mM).

  • Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a magnetic stirrer and a calibrated combined pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette or an automated titrator.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified as the point of maximum slope on the titration curve, often determined from the first or second derivative of the curve.[8][10]

b) UV-Vis Spectrophotometry

For compounds that possess a chromophore that changes its absorbance spectrum upon protonation, UV-Vis spectrophotometry provides a sensitive method for pKa determination, particularly for sparingly soluble compounds.[11][12][13]

Experimental Protocol: Spectrophotometric pKa Determination

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range of the analyte.

  • Preparation of Analyte Solutions: Prepare solutions of the this compound analogue at a constant concentration in each of the buffer solutions.

  • Spectral Measurement: Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Identify the wavelengths of maximum absorbance for the protonated and unprotonated species. The absorbance at a specific wavelength is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.[13][14]

The following diagram outlines the general workflow for the experimental determination of pKa.

G cluster_0 Experimental pKa Determination Workflow Start Start Potentiometric Potentiometric Titration Start->Potentiometric Spectrophotometric UV-Vis Spectrophotometry Start->Spectrophotometric Titration Titrate with Acid/Base Potentiometric->Titration Measure_Abs Measure Absorbance in Buffers Spectrophotometric->Measure_Abs Measure_pH Measure pH vs. Volume Titration->Measure_pH Plot_Titration Plot Titration Curve Measure_pH->Plot_Titration Plot_Sigmoid Plot Sigmoid Curve Measure_Abs->Plot_Sigmoid Determine_pKa_Pot Determine pKa at Half-Equivalence Point Plot_Titration->Determine_pKa_Pot Determine_pKa_Spec Determine pKa at Inflection Point Plot_Sigmoid->Determine_pKa_Spec End End Determine_pKa_Pot->End Determine_pKa_Spec->End

Caption: General workflow for experimental pKa determination.

Computational pKa Prediction

In silico methods for pKa prediction are invaluable in early-stage drug discovery for rapidly screening large libraries of virtual compounds. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for this purpose.[15][16]

a) DFT-Based pKa Calculation

DFT calculations can be used to compute the free energy change (ΔG) of the protonation reaction in the gas phase and in solution. The pKa can then be calculated from the ΔG using the following relationship:

pKa = ΔG / (2.303 * RT)

where:

  • R is the gas constant.

  • T is the temperature in Kelvin.

A common approach involves the use of thermodynamic cycles to relate the gas-phase acidity/basicity to the pKa in solution.[17][18]

Computational Workflow: DFT-Based pKa Prediction

  • Geometry Optimization: The 3D structures of the neutral this compound analogue and its protonated form (conjugate acid) are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain thermal corrections to the free energy.

  • Solvation Energy Calculation: The free energy of solvation for both the neutral and protonated species is calculated using an implicit solvent model, such as the Polarizable Continuum Model (PCM).

  • pKa Calculation: The pKa is calculated using a thermodynamic cycle that combines the gas-phase free energy of protonation and the solvation free energies of all species involved in the equilibrium.

The following table summarizes the key aspects of experimental and computational methods for pKa determination.

MethodPrincipleAdvantagesDisadvantages
Potentiometric Titration Measures the change in pH of a solution upon addition of a titrant.[7][8]High accuracy and precision; well-established technique.Requires a relatively large amount of pure sample; not suitable for very weak bases or sparingly soluble compounds.
UV-Vis Spectrophotometry Measures the change in absorbance at a specific wavelength as a function of pH.[11][13]High sensitivity; requires a small amount of sample; suitable for sparingly soluble compounds.Requires the compound to have a chromophore that changes its absorbance upon protonation.
DFT Calculations Computes the free energy of the protonation reaction using quantum mechanics.[15]Applicable to virtual compounds; provides insights into the electronic structure.Computationally intensive; accuracy depends on the chosen level of theory and solvent model.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and valuable platform in modern drug discovery. The basicity of these analogues, which is primarily governed by the strong electron-withdrawing nature of the 5-cyano group and modulated by other substituents on the pyrimidine ring, is a critical parameter that dictates their physicochemical and biological properties. A thorough understanding and accurate determination of the pKa values of this compound derivatives are essential for the successful design and development of new drug candidates.

The integrated use of experimental techniques, such as potentiometric titration and UV-Vis spectrophotometry, alongside computational methods like DFT-based pKa prediction, provides a powerful toolkit for medicinal chemists. This dual approach allows for the accurate characterization of synthesized compounds and the rational design of future analogues with tailored basicity, ultimately accelerating the journey from hit identification to clinical candidate. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, the ability to precisely engineer the basic properties of scaffolds like this compound will remain a cornerstone of successful drug development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. (1979). Talanta, 26(9), 867-71.
  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2013).
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019).
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (1999).
  • How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titr
  • Casasnovas, R., Frau, J., Ortega-Castro, J., Salvà, A., Donoso, J., & Muñoz, F. (2008). Theoretical pKa calculations of substituted pyridines.
  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (2023).
  • Values of some Hammett substituent constants (σ). (n.d.).
  • Theoretical pKa calculations of substituted pyridines. (n.d.).
  • Development of Methods for the Determination of pKa Values. (2013).
  • Computational Estimation of the Acidities of Pyrimidines and Rel
  • Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. III. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics, 21(3), 415-419.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019).
  • Rupp, M. (2011). Predicting the pKa of Small Molecules.
  • A Survey of Hammett Substituent Constants. (2021). YouTube.
  • Theoretical pKa Calculation of Boc-D-2-pyridylalanine: An In-depth Technical Guide. (n.d.). Benchchem.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976.
  • Hammett equation. (n.d.). In Wikipedia.
  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). Taylor & Francis Online.
  • Design, synthesis and antitumor activity evaluation of 5-cyano-2,4,6-substituted pyrimidine derivatives containing acrylamide group. (2023).
  • This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (2005). PubMed.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv

Sources

A Comprehensive Technical Guide to 5-Cyanopyrimidine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of 5-Cyanopyrimidine (CAS No: 40805-79-6), a pivotal heterocyclic building block in contemporary drug discovery and development.[1] We will explore the commercial supplier landscape, delve into robust synthetic methodologies, and critically examine its application in designing targeted therapeutics. This document is structured to serve as a practical resource for researchers, medicinal chemists, and process development scientists, offering field-proven insights into leveraging this versatile molecular scaffold.

Introduction: The Strategic Importance of this compound

This compound, also known as pyrimidine-5-carbonitrile, is an aromatic heterocyclic compound featuring a nitrogenous pyrimidine core functionalized with a nitrile group.[1] This specific arrangement of atoms imparts a unique electronic character to the molecule, making it an exceptionally valuable intermediate in medicinal chemistry. The potent electron-withdrawing nature of the cyano group modulates the reactivity of the pyrimidine ring, creating a scaffold that is both stable and amenable to a wide range of chemical transformations. Its derivatives have been successfully incorporated into numerous clinical candidates and approved drugs, particularly in oncology and inflammatory diseases.[2][3][4]

Commercial Availability and Supplier Analysis

Reliable access to high-purity starting materials is the foundation of any successful research campaign. This compound is readily available from a variety of global suppliers. However, purity, scale, and documentation can vary significantly.

Table 1: Comparative Analysis of Commercial Suppliers for this compound

SupplierExample Product CodePurity SpecificationCommon QuantitiesKey Considerations
Santa Cruz Biotechnology CAS 40805-79-6Research Grade100 mg, 1 g, 5 gBroad portfolio for life science research; suitable for initial screening.[1]
MyBioSource MBS6081589Biochemical Grade100 mg, 5x100 mgFocus on biochemicals for metabolic studies.[5]
Chemrio International 155563Not specifiedCustom inquiryOffers a public pricelist and appears to handle various scales.[6]
Synchem a210 (for derivative)Not specifiedCustom synthesisSpecializes in rare chemicals and building blocks, including derivatives like 2,4,6-Trichloro-5-cyanopyrimidine.[7]
Echemi N/A≥99.00%Bulk inquiryA marketplace platform connecting various suppliers, often for larger quantities.[8]

Note: Purity and availability are subject to lot-to-lot variability and should always be confirmed with a current Certificate of Analysis (CoA) from the supplier.

Recommended Procurement and Qualification Workflow

A robust procurement strategy is essential to mitigate risks in the supply chain and ensure experimental reproducibility.

Procurement_Workflow Figure 1: Procurement & QC Workflow cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Inbound Logistics cluster_2 Phase 3: Quality Control & Release Identify_Suppliers Identify Suppliers (Table 1) Request_CoA Request CoA & Quote (Purity, Impurities) Identify_Suppliers->Request_CoA Select_Supplier Select Primary Supplier (Based on Quality & Lead Time) Request_CoA->Select_Supplier Place_Order Place Purchase Order Select_Supplier->Place_Order Receive_Material Receive & Quarantine Incoming Material Place_Order->Receive_Material QC_Testing Internal QC Verification (NMR, LC-MS, Purity) Receive_Material->QC_Testing Release_to_Inventory Release for R&D Use QC_Testing->Release_to_Inventory Pass Fail_QC Reject & Return to Supplier QC_Testing->Fail_QC Fail Reactivity_Map Figure 2: Key Transformations of the this compound Scaffold center_node This compound Scaffold reduction Reduction (e.g., H₂, Pd/C) Yields Aminomethyl Group center_node->reduction C≡N → -CH₂NH₂ hydrolysis_acid Acidic Hydrolysis (e.g., H₃O⁺) Yields Carboxylic Acid center_node->hydrolysis_acid C≡N → -COOH hydrolysis_base Basic Hydrolysis (e.g., NaOH, H₂O₂) Yields Carboxamide center_node->hydrolysis_base C≡N → -CONH₂ cycloaddition Cycloaddition (e.g., NaN₃) Yields Tetrazole Ring center_node->cycloaddition C≡N → Tetrazole Kinase_Inhibition Figure 3: Mechanism of p38α Kinase Inhibition cluster_kinase p38α Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH) Met109 Methionine 109 (Backbone NH) Inhibitor This compound Inhibitor Pyrimidine_Core Pyrimidine Core Inhibitor->Pyrimidine_Core Cyano_Group 5-Cyano Group Inhibitor->Cyano_Group Pyrimidine_Core->Hinge H-Bonds Cyano_Group->Met109 H-Bond ATP ATP ATP->Hinge Binding Blocked

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 5-Cyanopyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, making them one of the most important classes of drug targets in the 21st century.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer.[2] Within this landscape, the 5-cyanopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties allow it to serve as an effective "hinge-binding" motif, a key interaction for achieving high-affinity kinase inhibition. The nitrile (cyano) group is particularly adept at forming a crucial hydrogen bond with the backbone NH of a conserved methionine residue in the kinase hinge region, as confirmed by X-ray crystallography of inhibitors bound to targets like p38α MAP kinase.[3][4][5][6] This guide provides a detailed protocol for the synthesis, characterization, and biological evaluation of a representative this compound derivative, offering insights into the rationale behind the experimental design for researchers in drug discovery.

Part 1: Design Rationale & Structure-Activity Relationship (SAR)

The design of potent and selective kinase inhibitors is a multifactorial process. The this compound core acts as the anchor, but its efficacy is tuned by substituents at various positions. Understanding the SAR is critical for optimizing lead compounds.

Key Structural Insights:

  • C4-Substitution: This position is typically occupied by an amino group linked to an aryl or heteroaryl moiety. This vector projects towards the solvent-exposed region of the ATP-binding pocket and is crucial for modulating potency and selectivity.

  • C6-Substitution: Groups at this position can influence solubility and interact with the ribose-binding pocket. Small alkyl or cycloalkyl groups are often well-tolerated.[3]

  • C2-Substitution: This position is often left unsubstituted (H) or can be modified to fine-tune properties or explore additional interactions.

  • C5-Nitrile Group: As the primary hinge-binding element, this group is generally considered essential for high-potency inhibition in this chemical series.[5][7] Introducing this small, electron-withdrawing group can dramatically improve potency compared to an unsubstituted C5 position.[7][8]

Caption: Key modification points on the this compound scaffold.

Part 2: Synthesis Protocol for a p38α Inhibitor

This section details the synthesis of 3-((5-cyano-6-(isopropylamino)pyrimidin-4-yl)amino)-N-(isoxazol-3-yl)-4-methylbenzamide , a representative p38α MAP kinase inhibitor, adapted from published procedures.[3][4] This multi-step synthesis is a robust example of the construction of this class of compounds.

Workflow Overview

Synthesis_Workflow Start Starting Materials: 4,6-dichloropyrimidine-5-carbonitrile & 3-amino-4-methyl-N-(isoxazol-3-yl)benzamide Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) - Couple amine with dichloropyrimidine - DIPEA, n-BuOH, 100 °C Start->Step1 Intermediate Intermediate Product: 3-((6-chloro-5-cyanopyrimidin-4-yl)amino)-N-(isoxazol-3-yl)-4-methylbenzamide Step1->Intermediate Step2 Step 2: Second SNAr Reaction - Introduce isopropylamine - DIPEA, n-BuOH, 120 °C Intermediate->Step2 Crude Crude Final Product Step2->Crude Purification Purification - Column Chromatography (Silica Gel) - Gradient Elution (e.g., DCM/MeOH) Crude->Purification Final Final Product: Pure this compound Inhibitor Purification->Final Characterization Characterization - NMR, LC-MS, HRMS Final->Characterization

Caption: General workflow for the two-step synthesis of the target inhibitor.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-((6-chloro-5-cyanopyrimidin-4-yl)amino)-N-(isoxazol-3-yl)-4-methylbenzamide

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dichloropyrimidine-5-carbonitrile (1.0 eq), 3-amino-4-methyl-N-(isoxazol-3-yl)benzamide (1.0 eq), and n-butanol (approx. 0.2 M concentration).

    • Rationale: n-Butanol is used as a high-boiling solvent to drive the reaction to completion. The concentration is chosen to ensure all reagents are in solution at temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

    • Rationale: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the nucleophilic aromatic substitution (SNAr) reaction, preventing protonation of the starting amine.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating provides the necessary activation energy for the SNAr reaction. The first substitution occurs selectively at the more reactive C4 position of the pyrimidine ring.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Rationale: The aqueous workup removes the DIPEA·HCl salt and any remaining starting materials or water-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be used in the next step without further purification or purified by silica gel chromatography if necessary.

Step 2: Synthesis of 3-((5-cyano-6-(isopropylamino)pyrimidin-4-yl)amino)-N-(isoxazol-3-yl)-4-methylbenzamide (Final Product)

  • Reagent Setup: To a pressure-tolerant vial, add the crude intermediate from Step 1 (1.0 eq), n-butanol (approx. 0.2 M), and DIPEA (3.0 eq).

  • Second Amine Addition: Add isopropylamine (5.0 eq).

    • Rationale: A large excess of the volatile isopropylamine is used to ensure the second SNAr reaction proceeds to completion, displacing the remaining chlorine atom.

  • Reaction: Seal the vial and heat the mixture to 120 °C for 16-24 hours.

    • Rationale: A higher temperature is required for the second substitution, which is typically slower than the first.

  • Workup and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue directly by silica gel column chromatography, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 5% MeOH in DCM).

    • Rationale: Chromatography is essential to remove excess reagents and byproducts, yielding the pure final compound.

  • Final Product Isolation: Combine the fractions containing the desired product (identified by TLC or LC-MS) and concentrate in vacuo to yield the final product as a solid.

Part 3: Compound Characterization

Verifying the identity and purity of the synthesized inhibitor is a critical, self-validating step.

Table 1: Required Analytical Characterization
TechniquePurposeExpected Result for Target Compound
¹H NMR Structural ElucidationSignals corresponding to all protons, with correct chemical shifts, integration values, and splitting patterns for the isopropyl, methyl, and aromatic protons.
¹³C NMR Carbon Skeleton ConfirmationPeaks corresponding to each unique carbon atom in the molecule, including the characteristic nitrile carbon signal (~115-120 ppm).
LC-MS Purity & Mass ConfirmationA single major peak in the chromatogram (purity >95%) with a mass spectrum showing the [M+H]⁺ ion corresponding to the calculated molecular weight.
HRMS Exact Mass DeterminationHigh-resolution mass spectrometry provides the exact mass, confirming the elemental composition with high accuracy (typically within 5 ppm).

For detailed analytical methods, refer to standard practices in small molecule characterization using techniques like LC-MS and SFC.[9][10][11]

Part 4: Biological Evaluation Protocol

Once synthesized and characterized, the compound must be tested for its ability to inhibit the target kinase.

Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

A common method is a luminescence-based kinase assay that measures ATP consumption.[1] The Kinase-Glo® assay is a widely used commercial example.

Principle: Kinase activity consumes ATP. The amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity. A luciferase-based reagent is used to measure the remaining ATP, producing a luminescent signal.

Assay_Workflow Start Prepare Reagents - Kinase, Substrate, ATP - Test Compound (serial dilution) - Assay Buffer Plating Plate Compound - Add serially diluted inhibitor to 384-well plate - Include DMSO (0% inhibition) and Staurosporine (100% inhibition) controls Start->Plating Incubation1 Pre-incubation - Add Kinase Enzyme - Incubate for 10-15 min at RT Plating->Incubation1 Initiation Initiate Reaction - Add Substrate/ATP mixture Incubation1->Initiation Incubation2 Kinase Reaction - Incubate for 1 hr at RT Initiation->Incubation2 Detection Add Detection Reagent (e.g., Kinase-Glo®) Incubation2->Detection Incubation3 Signal Development - Incubate for 10 min at RT Detection->Incubation3 Read Read Luminescence (Plate Reader) Incubation3->Read Analysis Data Analysis - Normalize data - Plot dose-response curve - Calculate IC₅₀ value Read->Analysis

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the synthesized this compound inhibitor in DMSO, typically starting from 10 mM. A 10-point, 3-fold dilution series is common.

  • Plate Setup: Using a low-volume 384-well plate, add the diluted compounds. Include controls: DMSO only (negative control, 0% inhibition) and a potent, broad-spectrum inhibitor like staurosporine (positive control, 100% inhibition).

  • Kinase Addition: Add the target kinase (e.g., p38α) in the appropriate assay buffer to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]

  • Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP to all wells to start the reaction.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The time should be within the linear range of the enzyme kinetics.

  • Signal Detection: Add the Kinase-Glo® reagent, which stops the kinase reaction and initiates the luminescent signal generation.

  • Data Acquisition: After a brief incubation (10 minutes) to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that a compound can enter cells and engage its target in a physiological context.[13] A cellular phosphorylation assay, often run using ELISA, Western Blot, or Meso Scale Discovery (MSD) platforms, can measure the phosphorylation of a known downstream substrate of the target kinase.[14] A reduction in substrate phosphorylation upon treatment with the inhibitor demonstrates on-target activity in cells.

Conclusion

The this compound scaffold is a validated and highly effective starting point for the development of potent kinase inhibitors. The synthetic route described is versatile and can be adapted to generate diverse libraries of analogs for SAR studies.[15][16] Rigorous characterization of the synthesized compounds, followed by systematic biological evaluation using both biochemical and cell-based assays, provides a clear and reliable path for advancing promising molecules in the drug discovery pipeline.

References

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
  • Shchekotikhin, A. E., et al. (2020). Efficient Route for the Synthesis of Diverse Heteroannelated 5-Cyanopyridines. Request PDF on ResearchGate.
  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270.
  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. Penn State University.
  • Lin, B., & J-J, S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7564.
  • Liu, C., et al. (2005). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. ResearchGate.
  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Liu, C., et al. (2005). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. ACS Publications - Journal of Medicinal Chemistry.
  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar.
  • Zhang, X., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(10), 2038.
  • Allumiqs. (n.d.). Small Molecule Analysis.
  • Cui, W., et al. (2022). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences, 23(21), 13543.
  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2175–2212.
  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11096–11105.
  • Ferguson, F. M., et al. (2018). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][12][13]diazepin-6-one scaffold. Bioorganic & Medicinal Chemistry Letters, 28(14), 2441-2446.
  • Sharma, R., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
  • ResearchGate. (n.d.). Structure-activity relationship for C-5 analogs.
  • Betzi, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(8), 3262-3276.

Sources

The Strategic Role of 5-Cyanopyrimidine in the Synthesis of Potent and Selective p38 MAP Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein (MAP) kinase signaling cascade is a critical intracellular pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 MAP kinase pathway is implicated in a range of inflammatory diseases, autoimmune disorders, and cancer.[3] This has positioned p38 MAP kinase as a significant therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. The pathway's central role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β further underscores its therapeutic relevance.[3][4][5]

The p38 MAP kinase family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[6] Among these, p38α is the most extensively studied and is a key mediator of the inflammatory response.[7] The development of small molecule inhibitors that can selectively target p38α is a major focus of drug discovery efforts.

The 5-Cyanopyrimidine Scaffold: A Privileged Motif for p38 MAP Kinase Inhibition

A significant advancement in the pursuit of potent and selective p38 MAP kinase inhibitors has been the utilization of the this compound scaffold. This heterocyclic core has proven to be a highly effective ATP-competitive inhibitor. The key to its efficacy lies in the strategic placement of the cyano group. X-ray crystallography studies have revealed that the nitrogen atom of the 5-cyano group forms a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of p38α.[8][9][10] This interaction significantly enhances the binding affinity and potency of the inhibitor. Furthermore, the pyrimidine core itself mimics the purine ring of ATP, allowing it to sit comfortably within the ATP-binding pocket of the kinase.[11]

This application note provides a detailed guide to the synthesis and evaluation of this compound-based p38 MAP kinase inhibitors, drawing upon established methodologies and structure-activity relationship (SAR) insights.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a multi-tiered cascade that translates external signals into cellular responses. The pathway is initiated by various stress and inflammatory signals, leading to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The activated MAPKK then phosphorylates and activates p38 MAP kinase. Activated p38 can then phosphorylate a variety of downstream substrates, including other kinases and transcription factors, ultimately leading to changes in gene expression and cellular function.[12][13]

p38_pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptors extracellular->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk Activation mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk Phosphorylation p38 p38 MAP Kinase (α, β, γ, δ) mapkk->p38 Phosphorylation downstream_kinases Downstream Kinases (e.g., MK2, MSK1/2) p38->downstream_kinases Phosphorylation transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors Phosphorylation cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response

Caption: The p38 MAP Kinase Signaling Cascade.

General Synthetic Workflow for this compound-Based p38 Inhibitors

The synthesis of this compound-based p38 inhibitors generally follows a convergent approach, starting from a functionalized pyrimidine core. A common strategy involves the sequential nucleophilic aromatic substitution (SNAr) of di- or tri-chlorinated pyrimidines.

synthetic_workflow start 2,4,6-Trichloropyrimidine or 2,4-Dichloro-5-cyanopyrimidine step1 S N Ar with Amine 1 (R1-NH2) start->step1 intermediate1 Monosubstituted Pyrimidine step1->intermediate1 step2 S N Ar with Amine 2 (R2-NH2) intermediate1->step2 final_product Disubstituted this compound Inhibitor step2->final_product

Caption: General Synthetic Workflow for this compound Inhibitors.

Detailed Synthetic Protocols

The following protocols are generalized from methodologies reported in the literature and provide a framework for the synthesis of this compound-based p38 MAP kinase inhibitors.[8][14]

Protocol 1: Synthesis of a Disubstituted this compound Core

This protocol outlines a two-step nucleophilic aromatic substitution reaction starting from a commercially available dichloropyrimidine.

Materials:

  • 2,4-Dichloro-5-cyanopyrimidine

  • Amine 1 (e.g., an aniline derivative)

  • Amine 2 (e.g., a cyclic amine)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: First Nucleophilic Aromatic Substitution

  • To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in anhydrous DMF, add the first amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the monosubstituted pyrimidine intermediate.

Step 2: Second Nucleophilic Aromatic Substitution

  • Dissolve the monosubstituted pyrimidine intermediate (1.0 eq) in a suitable solvent such as DMF or isopropanol.

  • Add the second amine (1.1-1.5 eq) and a base such as DIPEA or TEA (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, perform an aqueous workup as described in Step 1.

  • Purify the final product by silica gel column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Substrate (e.g., a peptide substrate like Myelin Basic Protein)

  • Synthesized inhibitor compounds

  • DMSO

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference.[11]

  • In a 384-well plate, add the test compound solution. Include wells with a known p38 inhibitor as a positive control and wells with DMSO only as a negative (vehicle) control.

  • Add the p38α kinase solution to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Structure-Activity Relationship (SAR) and Data Presentation

The potency and selectivity of this compound-based inhibitors can be significantly modulated by the nature of the substituents at the C2 and C4 positions of the pyrimidine ring. Iterative SAR studies have been instrumental in optimizing these compounds for improved enzymatic and cellular activity, as well as pharmacokinetic properties.[8][14]

CompoundR1 (C4-substituent)R2 (C2-substituent)p38α IC₅₀ (nM)Cellular Activity (LPS-induced TNF-α inhibition in THP-1 cells, IC₅₀, nM)
3a N-(isoxazol-3-yl)benzamide moietyCyclopentylamino510
3b N-(isoxazol-3-yl)benzamide moiety(R)-sec-Butylamino38

Data adapted from Liu et al., J. Med. Chem. 2005, 48 (20), pp 6261–6270.[8]

The data in the table highlights that subtle changes to the substituents can have a significant impact on the inhibitory activity. For instance, the replacement of a previously identified N-methoxybenzamide moiety with an N-(isoxazol-3-yl)benzamide group led to increased metabolic stability.[9] Furthermore, these compounds have demonstrated excellent oral bioavailability in animal models, with compound 3a showing 100% oral bioavailability in mice.[8][10]

Conclusion

The this compound scaffold represents a highly validated and promising starting point for the design and synthesis of potent and selective p38 MAP kinase inhibitors. The synthetic routes are generally robust and amenable to the generation of diverse chemical libraries for SAR exploration. The key interaction of the 5-cyano group with the kinase hinge region provides a strong rationale for the high potency observed in this class of inhibitors. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug discovery to further explore and develop novel therapeutics targeting the p38 MAP kinase pathway.

References

  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link]
  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase.
  • ResearchGate. (2025). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. [Link]
  • Creative Diagnostics. (n.d.).
  • QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. [Link]
  • Assay Genie. (n.d.). p38 MAPK Signaling Review. [Link]
  • Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling cascades. Biochemical Journal, 406(1), 83-92. [Link]
  • Sino Biological. (n.d.).
  • ACS Publications. (2005). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
  • Chemical Review and Letters. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]
  • MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [Link]
  • National Center for Biotechnology Information. (n.d.). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. [Link]
  • National Institutes of Health. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. [Link]
  • ResearchGate. (n.d.). Different types of p38α MAPK inhibitors. [Link]
  • PubMed. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromo-2-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 5-bromo-2-cyanopyrimidine as a key building block. Designed for researchers, medicinal chemists, and drug development professionals, this document details the underlying mechanistic principles, offers optimized, step-by-step experimental protocols, and presents a systematic approach to troubleshooting. By synthesizing data from authoritative sources with field-proven insights, this note serves as a practical and reliable resource for the synthesis of novel 5-aryl-2-cyanopyrimidine derivatives, which are pivotal scaffolds in modern therapeutic discovery.[1][2][3]

Introduction: The Strategic Importance of 5-Aryl-2-Cyanopyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs across a wide range of therapeutic areas, including oncology, and anti-infective and neurological research.[3] Its unique electronic properties and ability to act as a bioisostere for phenyl rings while engaging in critical hydrogen bonding interactions often lead to enhanced pharmacokinetic and pharmacodynamic profiles.[3]

5-Bromo-2-cyanopyrimidine has emerged as a particularly valuable and versatile starting material.[1][4] The presence of a bromine atom at the 5-position provides a reliable handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of both the pyrimidine ring and the 2-cyano group significantly activates the C5-Br bond towards oxidative addition, making the Suzuki-Miyaura coupling an exceptionally efficient method for its arylation.[5][6] The resulting 5-aryl-2-cyanopyrimidine products are crucial intermediates in the synthesis of complex molecules and potential drug candidates.[1][2]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[7][8][9] The catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][10]

  • Oxidative Addition : This is often the rate-determining step of the cycle.[7] The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the 5-bromo-2-cyanopyrimidine. This process oxidizes the palladium from its 0 to +2 oxidation state, forming a square planar Pd(II) complex. The electron-deficient nature of the pyrimidine ring facilitates this step.[5][6]

  • Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species (e.g., [R-B(OH)₃]⁻).[7][11][12] The choice of base and solvent is critical for the efficiency of this step.[10]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond between the two organic partners (the pyrimidine and the aryl group). The desired 5-aryl-2-cyanopyrimidine product is expelled from the palladium coordination sphere, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[8][13]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ Active Catalyst OA_Intermediate Ar-Pd(II)L₂(Br) (Pyrimidinyl Complex) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Ar-Pd(II)L₂(R) (Di-organic Complex) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Byproducts Boron & Halide Salts TM_Intermediate->Byproducts ArylHalide 5-Bromo-2-cyanopyrimidine (Ar-Br) ArylHalide->OA_Intermediate Organoboron Arylboronic Acid (R-B(OH)₂) Organoboron->TM_Intermediate Base Base (e.g., K₂CO₃) Base->TM_Intermediate Product 5-Aryl-2-cyanopyrimidine (Ar-R) Product->TM_Intermediate

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 5-bromo-2-cyanopyrimidine with a generic arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials & Equipment:

  • 5-Bromo-2-cyanopyrimidine (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1–5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with 10-25% water)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • TLC plates and/or LC-MS for reaction monitoring

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-2-cyanopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically 0.1–0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath (typically 80–100 °C) and stir vigorously.[8][14] If using a microwave reactor, set the appropriate temperature and time parameters (e.g., 100-120 °C for 15-30 min).[15]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (EtOAc) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with EtOAc. Combine the organic extracts.[8]

  • Washing: Wash the combined organic layer sequentially with water and then with brine to remove the base and other inorganic salts.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-cyanopyrimidine product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Reaction Parameters: A Comparative Overview

The choice of reaction components is critical for a successful outcome. The following table summarizes common conditions that can be adapted for coupling with 5-bromo-2-cyanopyrimidine, based on protocols for similar heteroaryl halides.[14][16][17]

ComponentExample(s)Molar Ratio / LoadingRationale & Key Considerations
Aryl Boron Reagent Arylboronic Acids, Arylboronic Pinacol Esters1.1 - 1.5 equiv.Pinacol esters offer greater stability and can reduce side reactions like protodeboronation, but may be less reactive than the corresponding acids.[6][18]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand1 - 5 mol%Pd(PPh₃)₄ is a common Pd(0) source.[14] Pd(II) precursors like PdCl₂(dppf) are air-stable and are reduced in situ.[13] Buchwald or other specialized ligands can improve yields for challenging substrates.[19]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2.0 - 3.0 equiv.The base is crucial for activating the boronic acid for transmetalation.[7] K₃PO₄ is a strong, non-nucleophilic base often used for difficult couplings. Cs₂CO₃ is highly effective but more expensive. K₂CO₃ is a good general-purpose choice.[8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O0.1 - 0.5 MA mixture of an organic solvent and water is most common. Water aids in dissolving the inorganic base and facilitates the transmetalation step.[14][18] Anhydrous conditions can be used with bases like KF.[11]
Temperature 80 - 110 °C (Conventional) or 100 - 140 °C (Microwave)N/AHigher temperatures accelerate the reaction but can lead to catalyst decomposition or side reactions. Microwave heating can significantly shorten reaction times.[15]

Troubleshooting and Optimization Workflow

Even with a robust protocol, challenges can arise. Below is a systematic guide to diagnosing and solving common issues.

Troubleshooting_Workflow cluster_problems Problem Diagnosis cluster_solutions Potential Solutions start Start Reaction (Standard Conditions) check_conversion Monitor Reaction (TLC / LC-MS) start->check_conversion outcome Analyze Outcome check_conversion->outcome Reaction Complete or Stalled no_reaction No Reaction Starting material remains outcome->no_reaction No Conversion low_yield Low Yield Mixture of SM and product outcome->low_yield Partial Conversion side_products Side Products Observed e.g., Homocoupling, Debromination outcome->side_products Impure Product sol_catalyst Verify catalyst activity Increase catalyst loading Screen different Pd/ligand systems no_reaction->sol_catalyst sol_atmosphere Ensure rigorous degassing Maintain positive inert atmosphere no_reaction->sol_atmosphere sol_conditions Screen different bases (e.g., K₃PO₄) Screen different solvents Adjust temperature no_reaction->sol_conditions low_yield->sol_catalyst sol_reagents Check purity of reagents (especially boronic acid) Use boronic ester instead of acid low_yield->sol_reagents low_yield->sol_conditions side_products->sol_atmosphere Homocoupling? side_products->sol_reagents Protodeboronation? side_products->sol_conditions Decomposition? success Successful Coupling sol_catalyst->success Re-run Optimized Reaction sol_atmosphere->success Re-run Optimized Reaction sol_reagents->success Re-run Optimized Reaction sol_conditions->success Re-run Optimized Reaction

Figure 2: A decision workflow for troubleshooting Suzuki coupling reactions.

Common Issues & Solutions:

  • Problem: No or low conversion of starting material.

    • Cause: Inactive catalyst, insufficient degassing (oxygen poisoning the catalyst), or impure reagents.

    • Solution: Use a fresh bottle of catalyst or a different catalyst/ligand system. Ensure the solvent is thoroughly degassed via sparging with argon or freeze-pump-thaw cycles. Confirm the purity of the boronic acid, as they can degrade on storage.[13][19]

  • Problem: Formation of a biaryl homocoupling product from the boronic acid.

    • Cause: This is a classic symptom of oxygen in the reaction mixture, which can facilitate the homocoupling pathway.[13]

    • Solution: Improve the degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere.

  • Problem: Protodeboronation (the boronic acid is converted to an arene).

    • Cause: This can occur with sensitive boronic acids, especially under prolonged heating or with certain base/solvent combinations.

    • Solution: Switch to the more stable boronic acid pinacol ester (Bpin) derivative. Using a milder base like K₂CO₃ or KF, or lowering the reaction temperature, can also help.[18][19]

  • Problem: Debromination of the starting material.

    • Cause: This side reaction can sometimes occur, especially with highly active catalysts or if trace amounts of water and base are present under reducing conditions.

    • Solution: Lowering the reaction temperature or screening different ligands may mitigate this issue.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • PubMed Central. (2022, April 4). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. [Link]
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • Paul Murray Catalysis Consulting Ltd. Case Study: Knowledge Based Problem Solving. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
  • MDPI. (2017, January 27).
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
  • ResearchGate. (2016, November 1). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023, July 7).
  • ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
  • ResearchGate.
  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

Sources

The Strategic Role of 5-Cyanopyrimidine in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Oncology

The pyrimidine nucleus is a cornerstone in the architecture of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biocompatibility and structural significance have made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, particularly in the development of anticancer agents.[1] Its ability to mimic endogenous molecules allows for targeted interactions with key biological macromolecules, leading to the development of numerous successful chemotherapeutic drugs, such as 5-fluorouracil. Within this important class of heterocycles, the 5-cyanopyrimidine moiety has emerged as a particularly valuable building block for the design of a new generation of targeted anticancer therapies. The electron-withdrawing nature of the nitrile group at the 5-position significantly influences the electronic properties of the pyrimidine ring, enhancing its ability to participate in specific, high-affinity interactions with protein targets. This guide provides an in-depth exploration of the utility of this compound in the synthesis of anticancer agents, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.

Synthetic Strategies: Harnessing the Reactivity of this compound

The this compound core offers multiple sites for chemical modification, allowing for the creation of diverse libraries of compounds. A common and effective strategy involves the sequential nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions of a di- or tri-substituted pyrimidine precursor. The presence of leaving groups, such as halogens (e.g., chlorine), at these positions facilitates the introduction of various side chains, which are crucial for modulating the compound's potency, selectivity, and pharmacokinetic properties.

A general synthetic workflow often begins with a commercially available or readily synthesized 4,6-dichloro-5-cyanopyrimidine. The differential reactivity of the two chlorine atoms can be exploited to achieve selective substitution.

General Synthetic Workflow for 4,6-Disubstituted-5-Cyanopyrimidine Derivatives

Synthetic Workflow A 4,6-Dichloro-5-cyanopyrimidine B First Nucleophilic Substitution (R1-NH2) A->B Step 1 C 4-Amino-6-chloro-5-cyanopyrimidine Intermediate B->C D Second Nucleophilic Substitution (R2-NH2) C->D Step 2 E Final 4,6-Diamino-5-cyanopyrimidine Product D->E

Caption: General synthetic scheme for disubstituted 5-cyanopyrimidines.

Application Protocol: Synthesis of a p38α MAP Kinase Inhibitor

This protocol details the synthesis of a potent p38α MAP kinase inhibitor based on a this compound scaffold, similar to compounds described in the literature.[2][3] p38α MAP kinase is a key enzyme in the inflammatory response and is implicated in the progression of several cancers.

Rationale: The this compound core acts as a hinge-binding motif, with the cyano group forming a critical hydrogen bond with the backbone NH of Met109 in the p38α kinase domain.[2][3] The substituents at the C4 and C6 positions are optimized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-(Cyclopentylamino)-6-chloro-5-cyanopyrimidine

  • Reagents and Materials:

    • 4,6-Dichloro-5-cyanopyrimidine

    • Cyclopentylamine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Ethanol or N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4,6-dichloro-5-cyanopyrimidine (1.0 eq) in ethanol in a round-bottom flask.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add cyclopentylamine (1.0 eq) to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the desired monosubstituted product.

Step 2: Synthesis of the Final p38α Inhibitor

  • Reagents and Materials:

    • 4-(Cyclopentylamino)-6-chloro-5-cyanopyrimidine (from Step 1)

    • 3-Amino-N-(isoxazol-3-yl)-4-methylbenzamide

    • Palladium catalyst (e.g., Pd2(dba)3)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cs2CO3)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

    • Schlenk flask or similar inert atmosphere reaction vessel

  • Procedure:

    • To a Schlenk flask, add 4-(cyclopentylamino)-6-chloro-5-cyanopyrimidine (1.0 eq), 3-amino-N-(isoxazol-3-yl)-4-methylbenzamide (1.1 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous, degassed 1,4-dioxane to the flask.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield the final product.

Application Protocol: Synthesis of a Dual Mcl-1/Bcl-2 Inhibitor

This protocol outlines the synthesis of a this compound derivative designed to dually inhibit the anti-apoptotic proteins Mcl-1 and Bcl-2, which are frequently overexpressed in various cancers.[4]

Rationale: The this compound scaffold serves as a central scaffold to which substituents are attached that mimic the binding of pro-apoptotic BH3-only proteins to the hydrophobic grooves of Mcl-1 and Bcl-2, thereby inducing apoptosis in cancer cells.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-amino-6-(substituted amino)-pyrimidine-5-carbonitrile

  • Reagents and Materials:

    • 4,6-dichloro-5-cyanopyrimidine

    • Substituted amine (e.g., a substituted aniline)

    • Ammonia in a suitable solvent (e.g., methanol or dioxane)

    • Reaction vessel suitable for handling ammonia

  • Procedure:

    • Dissolve 4,6-dichloro-5-cyanopyrimidine (1.0 eq) in a suitable solvent like dioxane in a pressure-resistant vessel.

    • Add the substituted amine (1.0 eq) and a base like DIPEA (1.2 eq).

    • Stir at room temperature or with gentle heating until monosubstitution is complete (monitor by TLC).

    • Cool the mixture and then add a solution of ammonia in methanol (excess).

    • Seal the vessel and heat to 80-100 °C for 12-24 hours.

    • Cool the reaction, vent carefully, and concentrate the solvent.

    • Purify the crude product by crystallization or column chromatography.

Step 2: Further functionalization (Example: Suzuki Coupling)

  • Reagents and Materials:

    • The product from Step 1 (assuming it contains a suitable handle for cross-coupling, e.g., a bromo-substituted aniline was used)

    • A boronic acid or boronate ester

    • Palladium catalyst (e.g., Pd(PPh3)4)

    • Base (e.g., K2CO3 or Na2CO3)

    • Solvent mixture (e.g., toluene/ethanol/water or dioxane/water)

  • Procedure:

    • Combine the pyrimidine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq) in a round-bottom flask.

    • Add the solvent mixture and degas by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to reflux (80-100 °C) for 4-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, and perform an aqueous workup (e.g., extract with ethyl acetate, wash with brine).

    • Dry the organic layer, concentrate, and purify the final compound by column chromatography.

Biological Evaluation: Assessing Anticancer Activity

Once synthesized, the this compound derivatives must be evaluated for their biological activity. A standard initial assessment is the in vitro cytotoxicity assay.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[5][6]

    • Maintain cells in a humidified incubator at 37 °C with 5% CO2.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the synthesized this compound compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., cisplatin or 5-fluorouracil).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Example Data Presentation
CompoundTarget Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 11a A-549 (Lung Cancer)9.24 µg/mLCisplatin11.76 µg/mL
Compound 16a HepG-2 (Liver Cancer)6.45 µg/mLCisplatinEquipotent

Data adapted from a study on cyanopyridine derivatives, illustrating how results can be presented.[5][6]

Mechanism of Action: Inducing Apoptosis

Many this compound-based anticancer agents exert their effect by inducing apoptosis (programmed cell death). This can be a result of inhibiting key survival proteins like Mcl-1/Bcl-2 or by modulating signaling pathways that control cell fate.

Apoptosis Induction Pathway by a Mcl-1/Bcl-2 Inhibitor

Apoptosis Pathway cluster_0 Normal Cell Survival cluster_1 Action of this compound Inhibitor Bcl2 Bcl-2 / Mcl-1 Bax Bax / Bak Bcl2->Bax Inhibits Apoptosis_Inhibited Apoptosis Inhibited Bax->Apoptosis_Inhibited Inhibitor This compound Inhibitor Bcl2_Treated Bcl-2 / Mcl-1 Inhibitor->Bcl2_Treated Inhibits Bax_Treated Bax / Bak Apoptosis_Triggered Apoptosis Triggered Bax_Treated->Apoptosis_Triggered

Caption: Inhibition of Bcl-2/Mcl-1 by a this compound derivative releases pro-apoptotic proteins like Bax/Bak, leading to apoptosis.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and potent platform for the development of novel anticancer agents. Its unique electronic properties and synthetic accessibility allow for the creation of targeted inhibitors against a range of cancer-relevant proteins, including kinases and anti-apoptotic factors. The protocols and notes provided herein offer a foundational guide for researchers to synthesize and evaluate new compounds based on this promising chemical core. Future research will likely focus on further refining the selectivity of these compounds, exploring novel drug combinations, and developing derivatives with improved pharmacokinetic profiles to translate the potent in vitro activity into clinical success.

References

  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link]
  • Penn State University. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. [Link]
  • Fathalla, O. A., et al. (2021). Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. Current Organic Synthesis, 18(5), 483-492. [Link]
  • Abdel-Aziz, A. A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 30(7), 1453. [Link]
  • ResearchGate. (2021). Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents | Request PDF. [Link]
  • Akhtar, M. J., et al. (2020). Pyrimidine‐based anticancer drugs.
  • El-Sayed, N. N. E., et al. (2019). Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors. Bioorganic Chemistry, 91, 103159. [Link]
  • Khan, I., et al. (2023). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(21), 8175-8191. [Link]
  • ResearchGate. (2025).
  • El-Naggar, A. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304625. [Link]
  • Al-Ostath, A., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 28(20), 7108. [Link]
  • El-Naggar, A. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304625. [Link]
  • ResearchGate. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. [Link]
  • Mansour, B., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19685–19702. [Link]
  • Singh, P., & Kaur, M. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(12), 981-1002. [Link]
  • Mansour, B., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19685–19702. [Link]
  • Eltamany, E. H., et al. (2024). Synthesis of novel cyanopyridine compounds as potential EGFR inhibitors targeting A549 and PC3 cancer cell lines: In vitro, In vivo and ADME pharmacokinetics studies. Journal of Molecular Structure, 1301, 137906. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence in nature, most notably as a component of nucleobases, has made it a privileged scaffold in drug design, particularly for targeting kinases and other ATP-binding proteins.[2] The functionalization of the pyrimidine ring, especially at the C5 position, is a critical strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of lead compounds. The introduction of a cyano group at this position offers a unique handle for further chemical elaboration and can significantly influence the electronic properties of the molecule.

Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in modern organic synthesis.[3] These reactions provide a powerful and versatile platform for the late-stage functionalization of complex molecules under relatively mild conditions. This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions to 5-cyanopyrimidine, offering both a conceptual framework and practical, detailed protocols for key transformations. While direct cross-coupling of a cyano-substituted pyrimidine can be challenging, the protocols herein are primarily based on the more established use of 5-halopyrimidines (e.g., 5-bromopyrimidine) as precursors, which can be readily converted to the corresponding this compound post-coupling or, in some cases, used in cyanation reactions. The principles and conditions discussed are broadly applicable and can be adapted for direct coupling of this compound with careful consideration of the electronic effects of the cyano group.

Understanding the Reactivity of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which significantly influences its reactivity in cross-coupling reactions. The electron-withdrawing nature of the two nitrogen atoms facilitates the oxidative addition of palladium(0) to a carbon-halogen bond, which is often the rate-determining step in the catalytic cycle. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[2] The C5 position is the least electrophilic, making its functionalization sometimes more challenging than at other positions. The presence of a strongly electron-withdrawing cyano group at C5 further modulates the electronic landscape of the ring, which must be taken into account when selecting catalysts, ligands, and reaction conditions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds due to the operational simplicity, the commercial availability and stability of boronic acids, and the generally mild reaction conditions.[4]

Causality Behind Experimental Choices
  • Catalyst System: The choice of palladium precursor and ligand is paramount. For an electron-deficient substrate like a 5-halopyrimidine, an electron-rich and bulky phosphine ligand is often required to promote the oxidative addition and subsequent reductive elimination steps. Ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are often effective.[5][6]

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups.[4]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid

Materials:

  • 5-Bromopyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-phenylpyrimidine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Halopyrimidines

Halogen (X)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
BrPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1002-4>90
ClPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (3)t-BuOH/H₂O (1:1)11012-1875-85

Note: Yields are approximate and can vary depending on the specific boronic acid partner and reaction scale.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Ar-Pd(II)-R(L₂) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation Halopyrimidine Ar-X (5-Halopyrimidine) Halopyrimidine->OxAdd caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides or triflates with a wide range of primary and secondary amines.[7][8] This reaction is of immense importance in pharmaceutical synthesis, where the arylamine motif is frequently encountered.[3]

Causality Behind Experimental Choices
  • Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial for the successful amination of less reactive C-X bonds on the pyrimidine ring. Ligands like XPhos, RuPhos, and Josiphos-type ligands have proven effective.[9] The choice of palladium precursor can also be important, with pre-formed palladium-ligand complexes (precatalysts) often offering improved reactivity and reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromopyrimidine with Morpholine

Materials:

  • 5-Bromopyrimidine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and Xantphos (0.018 mmol, 1.8 mol%).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add anhydrous toluene (2 mL) and stir at room temperature for 10 minutes to form the active catalyst.

  • In a separate flask, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv) and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add the palladium-ligand solution to the flask containing the pyrimidine and base.

  • Finally, add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdAmido [Ar-Pd(II)-NR₂ (L₂)] AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Amine HNR₂ + Base Amine->AmineCoord Halopyrimidine Ar-X (5-Halopyrimidine) Halopyrimidine->OxAdd caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig Amination Catalytic Cycle

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting aryl or vinyl halides with terminal alkynes.[11][12] This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further transformations or as key pharmacophores themselves.

Causality Behind Experimental Choices
  • Catalyst System: The Sonogashira reaction traditionally employs a dual catalytic system of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free variants have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.[11]

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst in Sonogashira couplings.

Experimental Protocol: Sonogashira Coupling of 5-Iodopyrimidine with Phenylacetylene

Materials:

  • 5-Iodopyrimidine (Note: Iodopyrimidines are more reactive than bromopyrimidines in Sonogashira coupling)

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add 5-iodopyrimidine (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Seal the flask and place it under an inert atmosphere.

  • Add anhydrous THF (5 mL) and Et₃N (5 mL). The solvents should be thoroughly degassed.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-(phenylethynyl)pyrimidine.

Table 2: Comparison of Copper-Catalyzed and Copper-Free Sonogashira Conditions

ConditionCopper-CatalyzedCopper-Free
Catalyst Pd(PPh₃)₄ / CuIPd(OAc)₂ / Ligand (e.g., SPhos)
Base Amine base (e.g., Et₃N)Inorganic base (e.g., Cs₂CO₃)
Advantages Faster reaction rates at lower temperatures.Avoids alkyne homocoupling.
Disadvantages Potential for Glaser homocoupling.May require higher temperatures and more specialized ligands.

IV. Stille and Heck Couplings: Alternative C-C Bond Formations

While the Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common, other palladium-catalyzed cross-couplings offer unique advantages for specific applications.

Stille Coupling

The Stille coupling utilizes organostannanes as the coupling partners.[13] A key advantage is the tolerance of a wide range of functional groups. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[11]

Heck Reaction

The Heck reaction couples aryl or vinyl halides with alkenes.[9] It provides a powerful method for the synthesis of substituted alkenes. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions.

V. Special Considerations for this compound

The direct cross-coupling of a leaving group at a different position on the this compound ring requires careful consideration of the electronic effects of the cyano group.

  • Increased Reactivity: The strongly electron-withdrawing nature of the cyano group will further activate the pyrimidine ring towards oxidative addition, potentially allowing for the coupling of less reactive halides like chlorides under milder conditions.[4]

  • Catalyst Poisoning: The nitrogen atom of the cyano group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. The use of bulky ligands that shield the palladium center can help to mitigate this issue.

  • Side Reactions: The cyano group itself can be susceptible to reaction under certain conditions, although it is generally considered a robust functional group.[14] Careful control of the reaction conditions, particularly the choice of base and temperature, is important to avoid unwanted side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Use a pre-catalyst or ensure in situ generation of Pd(0) is effective.- Improve degassing of solvents and ensure a positive pressure of inert gas.- Use freshly purified reagents and anhydrous solvents.
Dehalogenation of Starting Material - Presence of water or protic impurities- Certain ligand/base combinations- Use rigorously dried solvents and reagents.- Screen alternative bases or ligands.
Homocoupling of Coupling Partner - (Suzuki) Presence of oxygen- (Sonogashira) Copper-catalyzed side reaction- Ensure a strictly inert atmosphere.- Consider a copper-free Sonogashira protocol.
Product Purification Difficulties - Residual catalyst or byproducts (e.g., tin salts in Stille coupling)- Employ appropriate workup procedures (e.g., aqueous washes with KF for tin removal).- Optimize chromatography conditions.

Conclusion

The palladium-catalyzed cross-coupling of this compound and its halo-precursors is a powerful and versatile strategy for the synthesis of novel, functionally diverse molecules for drug discovery and development. A thorough understanding of the underlying reaction mechanisms and the careful selection of catalysts, ligands, and reaction conditions are essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully implement these transformative reactions in their synthetic endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2- and 4-Chloropyridines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
  • Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Wikipedia. (2023). Stille reaction. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile functional group. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
  • Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Amatore, C., Jutand, A., & Suarez, A. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(15), 5122–5134. [Link]
  • Organic Chemistry Portal. (2021). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • ResearchGate. (2009). The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions. [Link]
  • El-Faham, A., & El-Sayed, I. (2000). Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives. Journal of the Chinese Chemical Society, 47(4A), 819-828. [Link]
  • ResearchGate. (2014). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. [Link]
  • Uratnik, M., & Kosmrlj, J. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. (2004). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Bariwal, J., & Van der Eycken, E. (2013). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 42(24), 9283-9303. [Link]
  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
  • ResearchGate. (2017).
  • MDPI. (2020).
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Qian, M., & Glaser, R. (2004). 5-Cyanoamino-4-imidazolecarboxamide and nitrosative guanine deamination: experimental evidence for pyrimidine ring-opening during deamination. Journal of the American Chemical Society, 126(8), 2274–2275. [Link]
  • Wang, Y., & Studer, A. (2021). Nitriles as radical acceptors in radical cascade reactions. Organic Chemistry Frontiers, 8(1), 153-177. [Link]
  • Sako, M., Hirota, K., & Maki, Y. (1987). Pyrimidine derivatives and related compounds. Part 36. Nucleophilic addition reaction of a cyanide lon to 6-substituted 1,3-dimethyl-5-nitrouracils. Synthesis of 5,6-dihydrouracil and 5,6-dihydrocyclo-thymine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 861-866. [Link]

Sources

Application Notes and Protocols: Synthesis and Evaluation of 5-Cyanopyrimidine-based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, characterization, and biological evaluation of 5-cyanopyrimidine-based selective cyclooxygenase-2 (COX-2) inhibitors. The protocols and notes are designed to be detailed and explanatory, reflecting field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting COX-2 with this compound Scaffolds

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Two main isoforms of this enzyme have been identified: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the stomach lining and maintaining kidney function. In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammatory responses.[3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2. While their therapeutic effects are primarily due to COX-2 inhibition, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues like ulcers and bleeding. This understanding led to the development of selective COX-2 inhibitors, often referred to as "coxibs" (e.g., Celecoxib), which were designed to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs with a reduced risk of gastrointestinal complications.[4][5]

The this compound scaffold has emerged as a promising pharmacophore in the design of novel selective COX-2 inhibitors. The pyrimidine ring system is a common motif in many biologically active compounds.[6][] The cyano group at the 5-position is a key feature, as it can act as a hydrogen bond acceptor, interacting with specific amino acid residues in the active site of the COX-2 enzyme.[8] This interaction can contribute to both the potency and selectivity of the inhibitor. Furthermore, the pyrimidine core allows for substitution at various positions, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.[9][10]

This guide will detail the synthesis of a representative this compound-based COX-2 inhibitor, followed by protocols for its biological evaluation.

Synthesis of a this compound-based COX-2 Inhibitor: A Detailed Protocol

This section outlines a general, yet detailed, synthetic route for a this compound derivative analogous to those reported in the literature.[9] The synthesis involves a multi-step process, starting from readily available starting materials.

Overall Synthetic Workflow

The synthesis can be conceptually broken down into the formation of the core pyrimidine ring followed by functionalization.

Synthesis_Workflow A Starting Materials (e.g., malononitrile, amidine) B Pyrimidine Ring Formation (Condensation Reaction) A->B Base-catalyzed condensation C Chlorination of Pyrimidine Core B->C POCl3 D Nucleophilic Aromatic Substitution (Introduction of Side Chains) C->D Amine or other nucleophile E Final Product (this compound COX-2 Inhibitor) D->E Purification

Caption: General synthetic workflow for this compound-based COX-2 inhibitors.

Step-by-Step Synthesis Protocol

Materials and Reagents:

  • Malononitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Substituted aniline (e.g., 4-aminophenol)

  • Appropriate solvents (e.g., ethanol, toluene, DMF)

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, silica gel)

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Protocol:

Step 1: Synthesis of 2-amino-4,6-dihydroxy-5-cyanopyrimidine

  • Rationale: This step involves the base-catalyzed condensation of malononitrile and guanidine to form the pyrimidine ring. Sodium ethoxide acts as a strong base to deprotonate the active methylene group of malononitrile, initiating the reaction.

  • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add malononitrile and guanidine hydrochloride.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 2-amino-4,6-dichloro-5-cyanopyrimidine

  • Rationale: The hydroxyl groups of the pyrimidine ring are converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).[11] Triethylamine is added as a base to neutralize the HCl generated during the reaction.[11]

  • To a flask containing 2-amino-4,6-dihydroxy-5-cyanopyrimidine, add an excess of phosphorus oxychloride.

  • Slowly add triethylamine to the mixture at 0 °C.

  • Heat the reaction mixture at 80-90 °C for 3-4 hours.

  • After the reaction is complete (monitored by TLC), carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • The precipitated solid is filtered, washed with water, and dried.

Step 3: Synthesis of the Final this compound COX-2 Inhibitor

  • Rationale: This step involves a nucleophilic aromatic substitution reaction where the chloro groups on the pyrimidine ring are displaced by a suitable nucleophile, such as a substituted aniline. This introduces the desired side chains that are crucial for COX-2 selectivity.

  • In a suitable solvent such as DMF or toluene, dissolve 2-amino-4,6-dichloro-5-cyanopyrimidine and the desired substituted aniline (e.g., 4-aminophenol).

  • Add a base, such as potassium carbonate or triethylamine, to the reaction mixture.

  • Heat the reaction mixture at 100-120 °C for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator.

Purification and Characterization:

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods:

    • ¹H and ¹³C NMR: To determine the chemical structure and the arrangement of protons and carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -CN, -NH, aromatic C-H).

Biological Evaluation: In Vitro COX-1/COX-2 Inhibition Assay

This section provides a detailed protocol for determining the inhibitory activity and selectivity of the synthesized this compound compounds against COX-1 and COX-2 enzymes.[1][12]

Principle of the Assay

The assay measures the peroxidase activity of the COX enzymes. The peroxidase component catalyzes the reduction of PGG₂ to PGH₂. In this colorimetric assay, the peroxidase activity is monitored by observing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically at 590 nm.[1][4]

Workflow for In Vitro COX Inhibition Assay

COX_Assay_Workflow A Prepare Reagents (Buffer, Heme, Enzymes, Inhibitor) B Set up 96-well Plate (Background, 100% Activity, Inhibitor wells) A->B C Add Enzyme and Inhibitor B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Incubate at 37°C D->E F Measure Absorbance at 590 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the in vitro COX inhibition assay.[12]

Detailed Protocol

Materials:

  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • Synthesized this compound compound

  • Reference inhibitors (e.g., Celecoxib, a non-selective NSAID)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Dissolve the synthesized compound and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Plate Setup:

    • Background Wells: Add assay buffer and heme.

    • 100% Initial Activity Wells: Add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a few minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Measurement: Immediately read the absorbance at 590 nm at multiple time points using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

    • Calculate the selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Data Presentation: Inhibitory Activity of Representative this compound Derivatives

The following table summarizes the in vitro COX inhibitory activity of some representative this compound-based compounds from the literature.[9][13]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 150.04375[9]
Compound 3b >100.19>52.6[9][13]
Compound 5b >100.18>55.5[9][13]
Compound 5d >100.16>62.5[9][13]

Mechanism of COX-2 Inhibition

Selective COX-2 inhibitors typically possess a side chain that can fit into a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature that is absent in the COX-1 isoform.[5][14]

COX2_Inhibition_Mechanism cluster_COX2 COX-2 Active Site MainChannel Main Channel SidePocket Hydrophilic Side Pocket Inhibitor This compound Inhibitor Inhibitor->MainChannel Binds to Inhibitor->SidePocket Side chain fits into ArachidonicAcid Arachidonic Acid ArachidonicAcid->MainChannel Blocked from entering

Sources

Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of 5-Cyanopyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Cyanopyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, the 5-cyanopyrimidine moiety has emerged as a particularly valuable pharmacophore. The cyano group at the 5-position acts as a potent hydrogen bond acceptor, enabling strong and specific interactions with biological targets. This has led to the development of a novel class of kinase inhibitors, including p38α MAP kinase inhibitors, which have shown promise in the treatment of inflammatory diseases.[1][2] The ability to rapidly generate diverse libraries of this compound derivatives is therefore of paramount importance for the identification of new drug candidates.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient construction of such libraries. By anchoring the initial building blocks to a solid support, intermediates can be easily purified by simple filtration and washing, eliminating the need for tedious chromatographic separation.[3] This approach allows for the use of excess reagents to drive reactions to completion, leading to higher yields and purities of the final products. This guide provides a detailed methodology for the solid-phase synthesis of this compound libraries, from the initial resin preparation to the final purification of the desired compounds.

Strategic Overview: The Solid-Phase Approach to this compound Libraries

The successful solid-phase synthesis of a this compound library hinges on a well-defined strategy that encompasses resin selection, a robust linker strategy, efficient coupling and cyclization reactions, and a reliable cleavage and purification method. This guide will focus on a versatile approach that utilizes a polymer-bound guanidine intermediate, which serves as a key building block for the pyrimidine core. The general workflow is depicted below:

Solid-Phase Synthesis of this compound Libraries Resin Chloromethyl Polystyrene Resin GuanidineResin Guanidine Functionalized Resin Resin->GuanidineResin Guanidine Loading PyrimidineResin Polymer-Bound this compound GuanidineResin->PyrimidineResin Cyclization with Building Blocks Cleavage Cleavage from Resin PyrimidineResin->Cleavage TFA Cleavage CrudeProduct Crude this compound Library Cleavage->CrudeProduct Purification Catch-and-Release Purification CrudeProduct->Purification PureLibrary Pure this compound Library Purification->PureLibrary

Figure 1: General workflow for the solid-phase synthesis of this compound libraries.

Detailed Protocols and Methodologies

Part 1: Preparation of Guanidine-Functionalized Resin

The synthesis commences with the functionalization of a commercially available chloromethylated polystyrene resin with guanidine. This polymer-bound guanidine will serve as the N-C-N fragment for the subsequent pyrimidine ring formation.

Protocol 1: Guanidine Loading onto Chloromethyl Polystyrene Resin

  • Materials:

    • Chloromethyl polystyrene resin (1% DVB, 100-200 mesh, ~1.0 mmol/g loading)

    • Guanidine hydrochloride

    • Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Solid-phase synthesis vessel equipped with a filter and a shaker.

  • Procedure:

    • Swell the chloromethyl polystyrene resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in the synthesis vessel.

    • Drain the DMF and wash the resin with fresh DMF (3 x 10 mL).

    • In a separate flask, dissolve guanidine hydrochloride (5.0 mmol, 5 eq) and cesium carbonate (5.0 mmol, 5 eq) in DMF (15 mL).

    • Add the guanidine solution to the swollen resin.

    • Seal the vessel and shake the mixture at 60°C for 24 hours.

    • Allow the vessel to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), H₂O (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the guanidine-functionalized resin under vacuum.

  • Expert Insight: The use of cesium carbonate is crucial for the efficient deprotonation of guanidine hydrochloride, facilitating its nucleophilic attack on the chloromethyl groups of the resin. The extensive washing protocol is necessary to remove any unreacted reagents and by-products.

Part 2: Construction of the this compound Core

With the guanidine-functionalized resin in hand, the next step is the construction of the pyrimidine ring. This is achieved through a condensation reaction with a suitable three-carbon building block that incorporates the desired cyano group at the 5-position. A versatile building block for this purpose is 2-(1-ethoxyethylidene)malononitrile.

Protocol 2: Cyclization to Form Polymer-Bound 2,4-Diamino-5-cyanopyrimidine

  • Materials:

    • Guanidine-functionalized resin (from Protocol 1)

    • 2-(1-Ethoxyethylidene)malononitrile

    • Sodium ethoxide (NaOEt) in ethanol (21 wt%)

    • Ethanol (EtOH)

    • DMF

    • DCM

  • Procedure:

    • Swell the guanidine-functionalized resin (~1.0 mmol) in DMF (10 mL) for 1 hour.

    • Drain the DMF and wash the resin with fresh DMF (3 x 10 mL) and then with anhydrous EtOH (3 x 10 mL).

    • In a separate flask, dissolve 2-(1-ethoxyethylidene)malononitrile (3.0 mmol, 3 eq) in anhydrous EtOH (10 mL).

    • Add sodium ethoxide solution (3.0 mmol, 3 eq) to the solution of the malononitrile derivative.

    • Add this solution to the swollen resin.

    • Seal the vessel and shake the mixture at 80°C for 12 hours.

    • Cool the vessel to room temperature, drain the reaction mixture, and wash the resin sequentially with EtOH (3 x 10 mL), EtOH/H₂O (1:1, 3 x 10 mL), H₂O (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin-bound 2,4-diamino-5-cyanopyrimidine under vacuum.

  • Microwave-Assisted Alternative: To significantly reduce the reaction time, this step can be performed under microwave irradiation.[3] The reaction mixture is heated in a sealed vessel in a microwave synthesizer at 120°C for 20-30 minutes. This modification can dramatically accelerate the synthesis without compromising the yield.[3][4]

Pyrimidine Ring Formation GuanidineResin Guanidine-Functionalized Resin PyrimidineResin Polymer-Bound 2,4-Diamino-5-cyanopyrimidine GuanidineResin->PyrimidineResin BuildingBlock 2-(1-Ethoxyethylidene)malononitrile + NaOEt BuildingBlock->PyrimidineResin

Sources

Application Note & Protocol: A Robust and Efficient Synthesis of 2-Amino-5-Cyanopyrimidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Amino-5-Cyanopyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a vast array of biologically active compounds, including essential nucleic acid bases.[1][2] Among its many derivatives, the 2-amino-5-cyanopyrimidine moiety has garnered significant attention due to its prevalence in molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-HIV, and antibacterial properties.[3][4][5] The strategic placement of the amino group at the C2 position and the cyano group at the C5 position provides crucial hydrogen bonding and dipole interactions with various biological targets, making this scaffold a cornerstone for the design of novel therapeutics.

This application note provides a detailed, field-proven protocol for the synthesis of 2-amino-5-cyanopyrimidine derivatives via a one-pot, three-component condensation reaction. We will delve into the underlying chemical principles, offer step-by-step experimental instructions, and provide insights for optimization and characterization, empowering researchers to efficiently generate compound libraries for screening and lead optimization.

Principle of Synthesis: The Multicomponent Condensation Pathway

The described protocol is a variation of the Biginelli reaction, a powerful multicomponent reaction (MCR) that allows for the construction of the pyrimidine ring in a single, efficient step from simple precursors.[3][6] This approach is highly valued in drug discovery for its operational simplicity, high atom economy, and the ability to rapidly generate structural diversity.

The core transformation involves the condensation of three key components:

  • An aromatic or aliphatic aldehyde , which ultimately forms the C4 position of the pyrimidine ring and its substituent.

  • An active methylene nitrile , such as ethyl cyanoacetate or malononitrile, which provides the C5 and C6 atoms. The nitrile group is retained as the crucial C5-cyano substituent.

  • Guanidine , typically used as its hydrochloride or nitrate salt, which serves as the N-C-N fragment, forming the N1, C2 (with its amino group), and N3 positions of the ring.[7][8]

The reaction proceeds through a cascade of interconnected steps, beginning with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of guanidine, and culminating in an intramolecular cyclization and dehydration to yield the final aromatic pyrimidine ring. The choice of a suitable base is critical to facilitate the deprotonation of guanidine and catalyze the condensation steps.

Experimental Workflow Overview

The following diagram illustrates the streamlined, one-pot nature of the synthesis.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Aldehyde Aromatic Aldehyde (R-CHO) Reactor Reaction Vessel (Ethanol, Base) Aldehyde->Reactor ECA Ethyl Cyanoacetate ECA->Reactor Guanidine Guanidine Hydrochloride Guanidine->Reactor Workup Precipitation (Ice Water) Reactor->Workup Reaction Completion (TLC) Filter Filtration Workup->Filter Recrystallize Recrystallization (DMF/Ethanol) Filter->Recrystallize Crude Solid Product 2-Amino-5-Cyano-6-hydroxy- 4-arylpyrimidine Recrystallize->Product Purified Product

Caption: One-pot synthesis workflow for 2-amino-5-cyanopyrimidine derivatives.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines.[3]

4.1 Materials and Equipment

  • Reagents:

    • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

    • Ethyl cyanoacetate

    • Guanidine hydrochloride[7]

    • Potassium hydroxide (KOH) or Sodium ethoxide

    • Ethanol (absolute)

    • Dimethylformamide (DMF)

    • Deionized water

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • TLC plates (silica gel 60 F254)

    • Melting point apparatus

4.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve potassium hydroxide (10 mmol, 0.56 g) in absolute ethanol (30 mL) with stirring until a clear solution is obtained.

    • Expert Insight: Using a strong base like KOH is crucial for the in-situ generation of the active guanidine free base from its hydrochloride salt. Sodium ethoxide can also be used effectively.

  • Addition of Reagents: To the ethanolic KOH solution, add the aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol, 1.13 g), and guanidine hydrochloride (10 mmol, 0.96 g) sequentially.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v). Spot the starting materials and the reaction mixture. The reaction is complete when the starting aldehyde spot has disappeared (typically 4-6 hours).

    • Trustworthiness Check: TLC is a critical self-validation step. The appearance of a new, more polar spot corresponding to the product and the disappearance of the limiting reactant (aldehyde) confirms the reaction's progress and completion.

  • Product Isolation (Workup): After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 100 mL of crushed ice with gentle stirring.

    • Expert Insight: Pouring the reaction mixture into ice-cold water causes the organic product to precipitate out of the polar solvent system, providing a simple and effective method for initial isolation.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with cold deionized water (2 x 20 mL) to remove any inorganic salts and water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot DMF and add ethanol until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.[1][2]

4.3 Characterization

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • Spectroscopy: Confirm the structure using standard spectroscopic methods:

    • FT-IR (KBr): Look for characteristic peaks for -NH₂ stretching (approx. 3300-3450 cm⁻¹), -C≡N stretching (approx. 2220 cm⁻¹), and C=N/C=C stretching in the aromatic region.[1]

    • ¹H NMR (DMSO-d₆): Expect signals for aromatic protons, a singlet for the amino (-NH₂) protons, and a singlet for the hydroxyl (-OH) proton.

    • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.

Representative Data and Results

The efficiency of this protocol allows for the synthesis of a variety of derivatives by simply changing the starting aldehyde. The table below summarizes typical results for this synthesis.

EntryAldehyde Substituent (R)Reaction Time (h)Yield (%)Melting Point (°C)
1H490310-312
24-Cl592>320
34-OCH₃4.588290-292
44-NO₂685>320
53-Br591305-307
Data is representative and based on reported literature values.[3]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Ethanol is flammable; ensure heating is performed using a heating mantle and avoid open flames.

  • Potassium hydroxide is corrosive and must be handled with care.

Conclusion

This application note details a reliable, efficient, and scalable protocol for synthesizing 2-amino-5-cyanopyrimidine derivatives. The one-pot, multicomponent approach offers significant advantages for medicinal chemistry and drug discovery programs by enabling the rapid production of diverse compound libraries. The self-validating nature of the protocol, including in-process monitoring and straightforward purification, ensures high-quality results for downstream biological evaluation.

References

  • Vertex AI Search. Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing.
  • Robertson, A. D., & Miller, S. L. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere.
  • Jain, K. S., et al. (2011). A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. ResearchGate.
  • ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine.
  • ResearchGate. (2018). Reaction involved in synthesis of pyrimidine derivatives.
  • Jain, K. S., et al. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. International Journal of Organic Chemistry.
  • Deshmukh, R., et al. (2015). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. ResearchGate.
  • ResearchGate. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
  • Katritzky, A. R., et al. (2010). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. NIH Public Access.
  • Scientific.net. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
  • Semantic Scholar. (2015). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity.
  • Google Patents. (2013). Method for preparing 2-cyanopyrimidine.
  • Khan, K. M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • ResearchGate. (2018). Synthesis of 2-Cyanopyrimidines.
  • Google Patents. (2022). Preparation process of 2-cyano pyrimidine.
  • Al-Adiwish, W. M., et al. (2013). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
  • Google Patents. (2020). Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing.
  • Ghorbani-Vaghei, R., et al. (2013). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate.
  • Google Patents. (1996). Process for the preparation of substituted 4,6-diamino-5-cyanopyrimidines.
  • El-Naggar, A. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • RSC Publishing. (2015). 2-Aminopyridine – an unsung hero in drug discovery.

Sources

The 5-Cyanopyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Pharmacophore

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1] Among its many derivatives, the 5-cyanopyrimidine scaffold has emerged as a particularly privileged motif, prized for its unique electronic properties and its capacity for specific, high-affinity interactions with biological targets.[2] The introduction of the cyano group at the C-5 position of the pyrimidine ring profoundly influences the molecule's reactivity and conformational preferences, offering a versatile platform for the design of potent and selective inhibitors.[2] This guide provides an in-depth exploration of the application of 5-cyanopyrimidines in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The strategic placement of the cyano group serves multiple roles. It can act as a bioisostere for other functional groups, modulate the pKa of neighboring functionalities, and, most critically, participate in key hydrogen bonding interactions within the active sites of enzymes.[3] X-ray crystallography studies have repeatedly confirmed the ability of the cyano nitrogen to form a crucial hydrogen bond with the backbone NH of specific amino acid residues, such as methionine, in the hinge region of kinases.[4][5][6] This interaction often serves as an anchoring point, significantly enhancing binding affinity and selectivity.[3] Furthermore, the this compound core provides a rigid and planar scaffold, allowing for the precise spatial orientation of various substituents to probe and occupy different pockets of a target protein.

This document will delve into the application of 5-cyanopyrimidines in several key therapeutic areas, including oncology and inflammatory diseases, with a focus on their role as kinase inhibitors. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven protocols for their synthesis and biological evaluation.

I. 5-Cyanopyrimidines as Potent Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of numerous human diseases, most notably cancer and chronic inflammatory conditions. The this compound scaffold has proven to be a highly effective framework for the development of potent and selective kinase inhibitors.

A. Targeting the p38α MAP Kinase for Anti-Inflammatory Therapy

The p38α mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory response, and its inhibition represents a promising strategy for the treatment of diseases such as rheumatoid arthritis and Crohn's disease. A novel class of this compound-based inhibitors of p38α MAP kinase has been developed, demonstrating low nanomolar enzymatic and cellular activity.[3][4][5][6][7]

Mechanism of Action: These inhibitors function by binding to the ATP-binding site of p38α. X-ray crystallographic analysis has revealed that the cyano nitrogen of the this compound core forms a direct hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[3][4][5][6] This key interaction is a cornerstone of the scaffold's inhibitory activity. By occupying the ATP-binding pocket, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the inflammatory signaling cascade. The design of these inhibitors often involves displacing a water molecule from the binding site, a strategy that can lead to a significant enhancement in binding affinity.[3]

Illustrative Signaling Pathway: p38α MAP Kinase Inhibition

p38_pathway LPS LPS p38 p38α MAP Kinase LPS->p38 Activates TNFa TNF-α p38_inhibitor This compound Inhibitor p38_inhibitor->p38 Inhibits p38->TNFa Induces Production caption Inhibition of LPS-induced TNF-α production.

Caption: Inhibition of LPS-induced TNF-α production by a this compound p38α inhibitor.

Biological Data Summary:

Compoundp38α Ki (nM)Cellular Activity (TNFα inhibition IC50, nM)Oral Bioavailability (Mouse)Reference
3a 1.620100%[4][7]
3b 0.810-[4][7]
B. Epidermal Growth Factor Receptor (EGFR) Inhibitors in Oncology

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[8][9] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies.[8][10] Pyrimidine-5-carbonitrile derivatives have been successfully developed as potent EGFR inhibitors.[11]

Mechanism of Action: Similar to their action on p38α, this compound-based EGFR inhibitors compete with ATP for binding to the kinase domain. The pyrimidine core orients substituents to interact with key residues in the active site. For instance, in some designs, the molecule forms hydrogen bonds with the hinge region residue Met793.[9][11] By blocking EGFR autophosphorylation, these inhibitors halt downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.[11][12]

Illustrative Signaling Pathway: EGFR Inhibition

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_Raf Ras/Raf Pathway EGFR->Ras_Raf Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Ras_Raf->Proliferation Apoptosis Apoptosis EGFR_inhibitor This compound EGFR Inhibitor EGFR_inhibitor->EGFR Inhibits EGFR_inhibitor->Apoptosis Induces caption EGFR signaling and its inhibition.

Caption: EGFR signaling cascade and its therapeutic inhibition.

Biological Data Summary:

CompoundTarget Cell LineIC50 (µM)EGFR Inhibition IC50 (nM)Reference
10b HepG23.568.29[11]
10b A5495.858.29[11]
10b MCF-77.688.29[11]
Erlotinib (Ref.) HepG20.872.83[11]
C. Janus Kinase (JAK) Inhibitors for Autoimmune Diseases

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are crucial for cytokine signaling.[13] Inhibitors of JAKs, particularly JAK3, are effective in treating autoimmune diseases like rheumatoid arthritis.[13][14] The this compound scaffold has been utilized in a scaffold hopping approach to discover novel and selective JAK inhibitors.[13][14]

Mechanism of Action: this compound-based JAK inhibitors are designed to fit into the ATP-binding pocket of the target JAK isoform. Structure-based drug design, often employing principles of intramolecular hydrogen bonding to restrict conformation, has been a key strategy in achieving selectivity.[13][14] By blocking JAK activity, these inhibitors prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the signaling cascade initiated by cytokine receptors.

II. Experimental Protocols

The following protocols provide a generalized framework for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.[12][15]

A. Protocol 1: Synthesis of a 6-Amino-5-cyanopyrimidine Derivative

This protocol outlines a common synthetic route to produce a 6-amino-5-cyanopyrimidine core, which can be further functionalized.

Experimental Workflow: Synthesis

synthesis_workflow start Start: Starting Materials step1 Step 1: Condensation Reaction start->step1 step2 Step 2: Purification step1->step2 step3 Step 3: Characterization step2->step3 end End: Final Product step3->end caption General workflow for synthesis.

Caption: A generalized workflow for the synthesis of a this compound derivative.

Materials:

  • Appropriate aldehyde

  • Malononitrile

  • Thiourea or Guanidine hydrochloride

  • Sodium ethoxide solution

  • Ethanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (1.0 eq), malononitrile (1.0 eq), and thiourea/guanidine (1.1 eq) in absolute ethanol.

  • Base Addition: To the stirred solution, add a catalytic amount of a base such as sodium ethoxide or piperidine.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-amino-5-cyanopyrimidine derivative.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]

B. Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a this compound compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., p38α, EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (adenosine triphosphate)

  • Test compound (this compound derivative) dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.

  • Initiation of Reaction: Add the diluted test compound or vehicle (DMSO) to the wells. Pre-incubate for 15-30 minutes at room temperature.

  • Start Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring luminescence or fluorescence.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve using appropriate software.

III. Concluding Remarks and Future Perspectives

The this compound scaffold has firmly established itself as a versatile and highly valuable pharmacophore in medicinal chemistry. Its unique ability to engage in specific hydrogen bonding interactions, coupled with its tunable electronic properties and rigid core, makes it an ideal starting point for the design of potent and selective inhibitors of various drug targets. The successful development of this compound-based inhibitors for kinases such as p38α, EGFR, and JAKs underscores the broad applicability of this motif in addressing a range of diseases, from cancer to inflammatory disorders.[4][11][14]

Future research in this area will likely focus on several key aspects. The exploration of novel substitutions on the this compound ring will continue to yield compounds with improved potency, selectivity, and pharmacokinetic profiles. The application of this scaffold to other target classes beyond kinases remains an exciting avenue for discovery. Furthermore, the integration of computational modeling and structure-based design will undoubtedly accelerate the optimization of this compound leads. As our understanding of disease biology deepens, the strategic deployment of the this compound scaffold will continue to play a pivotal role in the development of the next generation of targeted therapies.

References

  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70. [Link]
  • ACS Publications. (n.d.). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. [Link]
  • Penn State. (n.d.). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. [Link]
  • ACS Publications. (2005). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry. [Link]
  • Ahmed, N. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3738. [Link]
  • MDPI. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]
  • RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]
  • Pharmaffiliates. (n.d.). The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis. [Link]
  • Semantic Scholar. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]
  • ResearchGate. (n.d.). (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]
  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-6. [Link]
  • ResearchGate. (n.d.). Exhibits various fused-pyrimidine systems that have been reported as EGFR inhibitors. [Link]
  • MDPI. (n.d.). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. [Link]
  • Metwally, K. A., et al. (2025). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
  • de Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 24(21), 5030-5035. [Link]
  • PubMed. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. [Link]
  • Frontiers. (n.d.).
  • Eltamany, E. H., et al. (2024). Synthesis of novel cyanopyridine compounds as potential EGFR inhibitors targeting A549 and PC3 cancer cell lines: In vitro, In vivo and ADME pharmacokinetics studies. Journal of Molecular Structure, 137906. [Link]
  • Taylor & Francis Online. (n.d.).
  • ACS Omega. (2023).
  • ResearchGate. (n.d.). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. [Link]
  • PubMed. (n.d.). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. [Link]
  • Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-80. [Link]
  • ResearchGate. (n.d.). Pyrimidine‐based anticancer drugs. [Link]
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. [Link]
  • AMiner. (n.d.). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. [Link]
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).

Sources

Application Notes and Protocols for 5-Cyanopyrimidine Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the 5-Cyanopyrimidine Scaffold in Advanced Materials

The this compound core is a privileged heterocyclic motif that has garnered significant attention in materials science. Its inherent electron-deficient nature, stemming from the presence of two nitrogen atoms and the strongly electron-withdrawing cyano group, makes it an exceptional building block for a new generation of organic electronic materials. The strategic placement of the cyano group at the 5-position allows for fine-tuning of the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, through judicious chemical modifications at other positions of the pyrimidine ring.

This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound derivatives in key areas of materials science, including Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs). The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their experimental design and execution.

I. Synthesis of Functional this compound Derivatives: A Generalized Approach

The functionalization of the this compound core is crucial for tailoring its properties for specific applications. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for introducing a wide range of substituents onto the pyrimidine ring.[1][2] These reactions offer a high degree of control and functional group tolerance, making them ideal for the synthesis of complex molecules.

Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

A common strategy involves the use of a halogenated this compound precursor, which can be readily coupled with various organometallic reagents. The general catalytic cycle for these reactions is depicted below.

G Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)(X)Ln R-Pd(II)(X)Ln Oxidative_Addition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation R'-M Ar-Pd(II)-R'Ln R-Pd(II)-R'Ln Transmetalation->Ar-Pd(II)-R'Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-R' R-R' Reductive_Elimination->Ar-R'

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halogenated this compound and a boronic acid or ester.[3]

Materials:

  • Halogenated this compound (e.g., 2-chloro-5-cyanopyrimidine) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene/ethanol/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated this compound, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

II. Application in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have emerged as highly promising materials for OLEDs, particularly as electron-transporting materials (ETMs) and host materials for emissive layers.[4] Their high electron affinity and tunable triplet energies allow for efficient charge transport and exciton confinement, leading to high-performance devices.

Principle of Operation in OLEDs

In a typical OLED, charge carriers (electrons and holes) are injected from the cathode and anode, respectively. These carriers travel through the electron-transport and hole-transport layers to recombine in the emissive layer, forming excitons. The radiative decay of these excitons produces light. The this compound core, with its electron-deficient nature, facilitates efficient electron injection and transport.

G Cathode Cathode (-) ETL Electron Transport Layer (this compound Derivative) Cathode->ETL Electron Injection EML Emissive Layer ETL->EML Electron Transport Substrate Substrate EML->Substrate Light Emission (hν) HTL Hole Transport Layer HTL->EML Hole Transport Anode Anode (+) Anode->HTL Hole Injection

Caption: Schematic of a multilayer OLED device architecture.

Protocol 2: Fabrication of a Solution-Processed OLED using a this compound Derivative as an ETM

This protocol describes the fabrication of a simple multilayer OLED using spin-coating for the organic layers and thermal evaporation for the cathode.

Materials & Equipment:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Injecting Layer (HIL) solution (e.g., PEDOT:PSS)

  • Emissive Layer (EML) solution (e.g., a host-dopant system)

  • Electron-Transporting Layer (ETL) solution (this compound derivative dissolved in a suitable organic solvent like chloroform or chlorobenzene)

  • Metal for cathode (e.g., LiF/Al)

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Layer Deposition (inside a glovebox): a. HIL: Spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., 4000 rpm for 40 seconds). Anneal on a hotplate at 120-150 °C for 15 minutes. b. EML: Spin-coat the emissive layer solution on top of the HIL. Anneal at a temperature suitable for the specific material system (e.g., 80-100 °C) for 20 minutes to remove residual solvent. c. ETL: Spin-coat the this compound derivative solution on top of the EML. Anneal under similar conditions as the EML.

  • Cathode Deposition: a. Transfer the substrates to a thermal evaporator. b. Deposit a thin layer of LiF (approx. 1 nm) followed by a thicker layer of Al (approx. 100 nm) through a shadow mask to define the active area.

  • Encapsulation: a. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

Characterization:

  • Current Density-Voltage-Luminance (J-V-L): Measured using a source meter and a photometer to determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and purity.

Table 1: Representative Performance Data for OLEDs utilizing this compound Derivatives

This compound DerivativeRoleMax EQE (%)Turn-on Voltage (V)Emission ColorReference
CzPCN Emitter12.8~3.0Sky-Blue[5]
MeOCzPCN Emitter14.0 (doped)~3.2Sky-Blue[5]

III. Application in Organic Solar Cells (OSCs)

The strong electron-accepting properties of 5-cyanopyrimidines make them excellent candidates for use as non-fullerene acceptors (NFAs) or as building blocks in donor-acceptor (D-A) type polymers for OSCs.[6] Their tunable energy levels allow for efficient charge separation and transport, contributing to higher power conversion efficiencies (PCE).

Principle of Operation in OSCs

In a bulk heterojunction (BHJ) OSC, a blend of a donor and an acceptor material forms the active layer. Upon light absorption, excitons are generated and diffuse to the donor-acceptor interface, where they dissociate into free charge carriers. The electrons are transported through the acceptor phase and the holes through the donor phase to be collected at their respective electrodes. This compound-based materials can act as the electron-accepting and transporting component.

G cluster_exciton Exciton Generation & Dissociation Sunlight Sunlight Transparent_Electrode Transparent Electrode (e.g., ITO) Hole_Transport_Layer Hole Transport Layer (HTL) Transparent_Electrode->Hole_Transport_Layer Active_Layer Active Layer (BHJ) Donor & this compound Acceptor Hole_Transport_Layer->Active_Layer Electron_Transport_Layer Electron Transport Layer (ETL) Active_Layer->Electron_Transport_Layer Exciton Exciton (e-h+ pair) Metal_Electrode Metal Electrode (e.g., Al) Electron_Transport_Layer->Metal_Electrode Electron Electron (e-) Exciton->Electron Hole Hole (h+) Exciton->Hole G Source Source Semiconductor Organic Semiconductor (this compound Derivative) Source->Semiconductor Drain Drain Drain->Semiconductor Dielectric Dielectric Layer Semiconductor->Dielectric Gate Gate Electrode Dielectric->Gate Substrate Substrate Gate->Substrate

Caption: Schematic of a bottom-gate, bottom-contact OFET architecture.

Protocol 4: Fabrication of a Solution-Processed OFET with a this compound Derivative

Materials & Equipment:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (acting as gate and dielectric)

  • Source and drain electrodes (e.g., gold, pre-patterned or deposited via thermal evaporation)

  • This compound derivative solution in a suitable organic solvent

  • Spin coater or other solution-deposition tool (e.g., drop-casting, blade-coating)

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Preparation: a. Clean the Si/SiO₂ substrate with pre-patterned source-drain electrodes by sonicating in acetone and isopropanol. b. Dry the substrate with a nitrogen stream. c. Optionally, treat the dielectric surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor film morphology and device performance.

  • Semiconductor Deposition (inside a glovebox): a. Deposit the this compound derivative solution onto the substrate using a chosen method (e.g., spin-coating at 2000 rpm for 60 seconds). b. Anneal the film at an optimized temperature to promote crystallization and improve charge transport.

  • Characterization: a. Transfer the device to a probe station connected to a semiconductor parameter analyzer. b. Measure the output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS) at various Gate-Source Voltages (V_GS). c. Measure the transfer characteristics (I_D vs. V_GS) at a fixed V_DS to determine the field-effect mobility, on/off ratio, and threshold voltage.

V. Conclusion and Future Outlook

This compound derivatives represent a versatile and powerful class of materials for a wide range of applications in materials science. Their inherent electronic properties, coupled with the ease of synthetic modification, allow for the rational design of materials with tailored functionalities. The protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the potential of these fascinating molecules in next-generation electronic and optoelectronic devices. Future research will likely focus on the development of novel this compound-based materials with even higher performance, improved stability, and processability for large-area and flexible electronics.

References

  • Yu, H., et al. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Advanced Materials Research, 239-242, pp. 2309-2312. [Link]
  • Sakurai, H., et al. (1993). Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. Chemical and Pharmaceutical Bulletin, 41(8), pp. 1373-1377. [Link]
  • Li, J., et al. (2017). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 7(57), pp. 35963-35966. [Link]
  • Al-dujaili, A. H., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(19), pp. 6391-6397. [Link]
  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), pp. 974-976. [Link]
  • Mako, T. L., & Byers, J. T. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(3), pp. 1653-1665. [Link]
  • Al-Ostoot, F. H., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
  • Queen Mary University of London. (n.d.).
  • Science.gov. (n.d.). n-type organic semiconductors: Topics by Science.gov. [Link]
  • Zhang, X., et al. (2014). Recent progress in the development of n-type organic semiconductors for organic field effect transistors. Journal of Materials Chemistry C, 2(9), pp. 1562-1579. [Link]
  • Liu, F., et al. (2023). Organic solar cells with D18 or derivatives offer efficiency over 19%. Journal of Semiconductors, 44(8), 080201. [Link]
  • Takimiya, K., et al. (2007). Organic semiconductors for organic field-effect transistors. Journal of the Japanese Chemical Society, 80(8), pp. 1287-1296. [Link]
  • Wang, S., et al. (2015). High mobility organic semiconductors for field-effect transistors. Science China Chemistry, 58(6), pp. 933-952. [Link]
  • Al-Ostoot, F. H., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
  • Tsiko, U., et al. (2021). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen. Journal of Advanced Research, 33, pp. 41-51. [Link]
  • Parikh, K. S., et al. (2009). Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest. International Journal of ChemTech Research, 1(3), pp. 569-574. [Link]
  • Karak, S., et al. (2021). New Donor-Acceptor polymers with a wide absorption range for photovoltaic applications. Materials Today: Proceedings, 43, pp. 3209-3214. [Link]
  • Chioma, F., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Chemical Society of Nigeria, 45(4). [Link]
  • Tsiko, U., et al. (2021). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen. Journal of Advanced Research, 33, pp. 41-51. [Link]
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1089. [Link]
  • El-fakharany, E. M., et al. (2023). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 28(13), 5085. [Link]
  • Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.
  • Chioma, F., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Chemical Society of Nigeria, 45(4). [Link]
  • ResearchGate. (n.d.). Fig. 2 Examples of organic semiconductors used as donors in OPVs, (A)... [Link]
  • ResearchGate. (n.d.). Donor-acceptor polymers for organic solar cells. [Link]
  • Al-Warhi, T., et al. (2021). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 26(11), 3241. [Link]

Sources

The Strategic Role of 5-Cyanopyrimidine in Modern Asymmetric Synthesis: Application Notes and Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 5-cyanopyrimidine stands out as a versatile and highly valuable building block, particularly in the realm of asymmetric synthesis. The electron-withdrawing nature of the nitrile group activates the pyrimidine ring for specific transformations and serves as a key chemical handle for further molecular elaboration. This guide provides an in-depth exploration of the applications of this compound in the stereoselective synthesis of chiral molecules, offering detailed protocols and expert insights for researchers in drug discovery and development.

The this compound Moiety: A Privileged Scaffold in Bioactive Molecules

The significance of the this compound core is prominently highlighted by its presence in a novel class of potent and selective p38α MAP kinase inhibitors.[1][2] These inhibitors have demonstrated therapeutic potential in treating inflammatory diseases. X-ray crystallography studies have revealed that the cyano group at the 5-position can form a crucial hydrogen bond with the backbone NH of Met109 in the kinase's active site, a key interaction for potent inhibition.[1] This underscores the importance of precise structural control, often requiring asymmetric synthesis to correctly orient pharmacophoric groups and maximize biological activity.

Core Asymmetric Strategies Involving Pyrimidine Scaffolds

Two powerful strategies have emerged for the asymmetric functionalization of pyrimidine derivatives: the Soai reaction for the enantioselective alkylation of pyrimidine-5-carbaldehydes and the rhodium-catalyzed asymmetric allylation for the formation of chiral acyclic nucleoside analogues. While not exclusively developed for this compound, these methods offer a robust framework for its application in creating chiral centers.

The Soai Reaction: Autocatalytic Asymmetric Alkylation

The Soai reaction is a remarkable example of an autocatalytic process where a chiral product acts as a catalyst for its own formation, leading to a high enantiomeric excess from an initial, very small imbalance.[3][4] This reaction typically involves the alkylation of a pyrimidine-5-carbaldehyde with diisopropylzinc.[3][5] The resulting chiral pyrimidyl alcohol then catalyzes subsequent additions, amplifying the production of the same enantiomer.[3][4]

Conceptual Workflow: Asymmetric Autocatalysis

G cluster_0 Initial Reaction cluster_1 Autocatalytic Cycle Achiral Aldehyde Achiral Aldehyde Product_Low_ee Chiral Product (low ee) Achiral Aldehyde->Product_Low_ee Alkylation Diisopropylzinc Diisopropylzinc Diisopropylzinc->Product_Low_ee Chiral Inducer Chiral Inducer Chiral Inducer->Product_Low_ee Product_Low_ee_2 Chiral Product (catalyst) Product_Low_ee->Product_Low_ee_2 Amplification Achiral Aldehyde_2 Achiral Aldehyde Product_High_ee Chiral Product (high ee) Achiral Aldehyde_2->Product_High_ee Alkylation Diisopropylzinc_2 Diisopropylzinc Diisopropylzinc_2->Product_High_ee Product_Low_ee_2->Product_High_ee Product_High_ee->Product_Low_ee_2 Further Cycles caption Soai Reaction Workflow

Caption: Soai Reaction Workflow.

Application Note: While the classic Soai reaction utilizes pyrimidine-5-carbaldehyde, this methodology can be adapted for substrates bearing a 5-cyano group, provided a suitable carbaldehyde functionality is also present on the pyrimidine ring. The electron-withdrawing nature of the cyano group may influence the reactivity of the aldehyde and the stability of the intermediates, potentially requiring optimization of reaction conditions.

Protocol: General Procedure for the Soai Reaction with a Pyrimidine-5-Carbaldehyde Derivative

Materials:

  • 5-Substituted-pyrimidine-5-carbaldehyde (e.g., a derivative containing a cyano group)

  • Diisopropylzinc (solution in toluene or hexane)

  • Chiral initiator (e.g., a chiral pyrimidyl alcohol with a known, low enantiomeric excess)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware, oven-dried

Procedure:

  • Preparation: In a glovebox, dissolve the 5-substituted-pyrimidine-5-carbaldehyde (1.0 mmol) in anhydrous toluene (5 mL) in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Initiation: Add the chiral pyrimidyl alcohol initiator (e.g., 0.01 mmol, with a low initial ee) to the solution.

  • Reaction: Cool the mixture to 0 °C. Slowly add the diisopropylzinc solution (e.g., 1.5 M in toluene, 1.2 mL, 1.8 mmol) dropwise over 10 minutes.

  • Incubation: Allow the reaction to stir at 0 °C for the specified time (typically several hours to days), monitoring the progress by thin-layer chromatography (TLC) or chiral high-performance liquid chromatography (HPLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting chiral alcohol using chiral HPLC.

Data Summary: Representative Results for the Soai Reaction

SubstrateChiral Initiator (ee%)Product ee%Yield (%)
Pyrimidine-5-carbaldehyde(S)-Pyrimidyl alcohol (2%)>99%95%
2-Alkynyl-pyrimidine-5-carbaldehyde(S)-Pyrimidyl alcohol (0.1%)>99.5%92%

Note: Data is illustrative and based on published results for similar substrates. Specific results with this compound derivatives would require experimental validation.

Rhodium-Catalyzed Asymmetric Allylation

A powerful method for the synthesis of chiral acyclic pyrimidine nucleosides involves the rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates.[6] This reaction, utilizing a chiral diphosphine ligand, proceeds with high regio- and enantioselectivity under neutral conditions, offering a direct route to branched N-allylpyrimidine analogues.[6]

Conceptual Workflow: Rh-Catalyzed Asymmetric Allylation

G Pyrimidine This compound Product Chiral N-Allyl-5-cyanopyrimidine (high ee) Pyrimidine->Product Allylic Carbonate Racemic Allylic Carbonate Allylic Carbonate->Product Catalyst [Rh(COD)Cl]₂ + Chiral Diphosphine Ligand Catalyst->Product Asymmetric Allylation caption Rh-Catalyzed Asymmetric Allylation

Sources

The Ascendancy of 5-Cyanopyrimidine in Covalent Inhibitor Design: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Reversible Inhibition - The Covalent Advantage

In the landscape of modern drug discovery, the pursuit of highly potent and selective therapeutic agents is a perpetual endeavor. While reversible inhibitors have long dominated the field, there is a renaissance in the development of covalent inhibitors.[1][2] These molecules form a stable, long-lasting bond with their target protein, offering several distinct advantages, including enhanced biochemical efficiency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable."[1][3]

This guide delves into the burgeoning role of the 5-cyanopyrimidine moiety as a versatile and tunable electrophilic "warhead" in the design of targeted covalent inhibitors. We will explore the underlying chemical principles, provide detailed protocols for synthesis and characterization, and offer insights into the cellular evaluation of these promising therapeutic candidates.

The this compound Warhead: Mechanism and Rationale

The efficacy of a covalent inhibitor hinges on the precise reactivity of its electrophilic warhead. It must be reactive enough to form a bond with its intended target but not so reactive that it indiscriminately modifies other biomolecules, which could lead to off-target toxicity.[4] The this compound scaffold has emerged as an attractive warhead due to its balanced reactivity, which can be finely tuned through synthetic modification.

The primary mechanism of action for this compound-based covalent inhibitors targeting cysteine residues is a nucleophilic aromatic substitution (SNAr) reaction.[5] The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the carbon atom at the 2- or 4-position for nucleophilic attack by the thiolate of a cysteine residue. This results in the displacement of a leaving group, typically a halogen, and the formation of a stable carbon-sulfur bond.

Figure 1. Mechanism of covalent bond formation between a this compound inhibitor and a target cysteine residue via an SNAr reaction.

Synthetic Protocol: A Generic this compound-Based Kinase Inhibitor

This protocol outlines a general synthetic route to a 2-amino-5-cyanopyrimidine-based kinase inhibitor. This scaffold is a common starting point for developing potent and selective covalent inhibitors.

Materials:

  • 2,4-dichloro-5-cyanopyrimidine

  • Substituted aniline

  • Secondary amine (e.g., piperazine derivative)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Step 1: Synthesis of the 2-chloro-4-anilino-5-cyanopyrimidine intermediate.

    • In a round-bottom flask, dissolve 2,4-dichloro-5-cyanopyrimidine (1.0 eq) and the desired substituted aniline (1.1 eq) in DMF.

    • Add DIPEA (1.5 eq) to the mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 2-chloro-4-anilino-5-cyanopyrimidine intermediate.

  • Step 2: Synthesis of the final 2-amino-4-anilino-5-cyanopyrimidine inhibitor.

    • Dissolve the intermediate from Step 1 (1.0 eq) and the desired secondary amine (1.2 eq) in DMF.

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and perform an aqueous workup as described in Step 1.

    • Purify the final product by flash column chromatography or preparative HPLC.

    • Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Characterization: Confirming Covalent Modification and Determining Potency

A critical step in the development of a covalent inhibitor is to unequivocally demonstrate its mechanism of action and quantify its potency.

Protocol 1: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This protocol is designed to confirm the formation of a covalent bond between the this compound inhibitor and its target protein by detecting the expected mass shift.

Materials:

  • Purified target protein

  • This compound inhibitor

  • Mass spectrometry-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • DMSO

  • Desalting column (e.g., C4 ZipTip)

  • LC-MS system (e.g., Q-TOF or Orbitrap)[6][7][8]

Procedure:

  • Incubation:

    • Prepare a solution of the target protein (e.g., 1-5 µM) in the MS-compatible buffer.

    • Prepare a stock solution of the inhibitor in DMSO.

    • Incubate the protein with a 10-fold molar excess of the inhibitor for 1-2 hours at room temperature. Include a vehicle control (protein + DMSO).

  • Sample Cleanup:

    • Remove excess, unbound inhibitor using a desalting column according to the manufacturer's instructions.

  • LC-MS Analysis:

    • Analyze the desalted protein samples by LC-MS. The LC step provides an additional level of purification.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weight of the protein in both the treated and control samples.

    • A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor (minus any leaving group) confirms covalent adduct formation.[9]

Protocol 2: Determination of kinact and KI

For covalent inhibitors, the IC50 value is time-dependent and does not fully capture the inhibitor's potency. A more informative metric is the second-order rate constant of inactivation (kinact/KI), which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).[10][11][12]

Materials:

  • Target enzyme and its substrate

  • This compound inhibitor

  • Assay buffer

  • Plate reader capable of kinetic measurements

Procedure:

  • Assay Setup:

    • Perform the assay in a microplate format.

    • Add varying concentrations of the inhibitor to the wells.

    • Initiate the enzymatic reaction by adding the enzyme and substrate.

  • Kinetic Measurement:

    • Immediately begin monitoring the reaction progress (e.g., absorbance or fluorescence) over time.

  • Data Analysis:

    • For each inhibitor concentration, plot the product formation versus time. The initial rate of the reaction will decrease over time as the enzyme is inactivated.

    • Fit the progress curves to a first-order decay model to determine the observed rate of inactivation (kobs) for each inhibitor concentration.

    • Plot the kobs values against the inhibitor concentration.

    • Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI.[1][11]

Cellular Evaluation: Assessing Target Engagement in a Biological Context

Confirming that an inhibitor can bind to its target within the complex environment of a living cell is a crucial validation step.

Protocol 3: Cellular Target Engagement Assay (e.g., NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for measuring compound binding to a specific protein target in live cells.[13]

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase

  • NanoBRET™ tracer

  • This compound inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Cell Plating:

    • Plate the cells in a white, 96-well assay plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound inhibitor.

    • Treat the cells with the inhibitor dilutions and incubate for a defined period (e.g., 2 hours) to allow for target engagement.

  • Tracer Addition:

    • Add the NanoBRET™ tracer to the wells. The tracer is a fluorescently labeled ligand that also binds to the target protein.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Inhibitor binding to the target will displace the tracer, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 for target engagement.

Cellular_Target_Engagement_Workflow cluster_0 Cell Culture and Treatment cluster_1 BRET Assay cluster_2 Data Analysis plate_cells Plate cells expressing NanoLuc-target fusion add_inhibitor Add this compound inhibitor plate_cells->add_inhibitor incubate Incubate to allow target engagement add_inhibitor->incubate add_tracer Add NanoBRET tracer incubate->add_tracer add_substrate Add Nano-Glo substrate add_tracer->add_substrate read_plate Measure luminescence and fluorescence add_substrate->read_plate calc_bret Calculate BRET ratio read_plate->calc_bret plot_curve Plot dose-response curve calc_bret->plot_curve determine_ic50 Determine cellular IC50 plot_curve->determine_ic50

Figure 2. Workflow for a cellular target engagement assay using NanoBRET™.

Structural Biology: Visualizing the Covalent Interaction

X-ray crystallography provides invaluable atomic-level insights into how a covalent inhibitor binds to its target.[14][15][16][17] This information is crucial for structure-based drug design and for optimizing inhibitor potency and selectivity.

General Workflow for Co-crystallization:

  • Protein-Inhibitor Complex Formation: Incubate the purified target protein with a slight molar excess of the this compound inhibitor to ensure complete covalent modification.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to identify conditions that yield well-diffracting crystals of the protein-inhibitor complex.

  • X-ray Diffraction Data Collection: Collect X-ray diffraction data from a single, high-quality crystal at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the complex. The resulting electron density map should clearly show the covalent bond between the inhibitor and the target cysteine residue.

Conclusion and Future Perspectives

The this compound moiety represents a significant advancement in the design of targeted covalent inhibitors. Its tunable reactivity and synthetic tractability make it a valuable tool for medicinal chemists. The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis, characterization, and cellular evaluation of this compound-based covalent inhibitors. As our understanding of the nuanced interplay between inhibitor reactivity and target biology deepens, we can anticipate the development of even more sophisticated and highly selective covalent therapeutics based on this versatile scaffold.

References

  • Vertex AI Search, retrieved January 2026.
  • Benchchem. (n.d.). Application Notes and Protocols: Methodology for Assessing MYF-01-37 Covalent Binding.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH.
  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds.
  • Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry.
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. (2024).
  • Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central.
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC.
  • X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments.
  • Covalent Fragment Screening Of A Challenging Protein Target Using X-ray Crystallography.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. (2024).
  • Best Practices for Design and Characterization of Covalent Chemical Probes. Books. (2020).
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH.
  • Determination of kinact and Ki for covalent inhibition using the OmniaR assay. BioKin, Ltd. (2015).
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. (2022).
  • Approaches to Mitigate the Risk of Serious Adverse Reactions in Covalent Drug Design. (2025).
  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH.
  • Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase.
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Request PDF - ResearchGate.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. (2020).
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
  • Selvita. (n.d.). Target Engagement.
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. (2023).
  • Protein X-ray Crystallography and Drug Discovery. PMC - NIH. (2020).
  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update.
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors.
  • Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. NIH.
  • Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites. ResearchGate.
  • Protein X-ray Crystallography and Drug Discovery. ResearchGate. (2020).
  • Themed collection Covalent Drug Discovery. RSC Publishing.
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. (2024).
  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. PMC - PubMed Central.
  • Recent Advances in Covalent Drug Discovery. MDPI.
  • Structure and Characterization of a Covalent Inhibitor of Src Kinase. Frontiers. (2020).
  • The Cyanopyridine–Aminothiol Click Reaction: Expanding Horizons in Chemical Biology.
  • Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. PubMed. (2022).
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. PMC - NIH.
  • The Cyanopyridine–Aminothiol Click Reaction: Expanding Horizons in Chemical Biology.
  • Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. PubMed. (2019).
  • Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. ResearchGate. (2019).
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing.
  • Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors. Request PDF - ResearchGate.
  • Development of covalent inhibitors: Principle, design, and application in cancer. (2023).
  • Targeted Covalent Inhibitor Synthesis. YouTube. (2025).
  • Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed.
  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 5-Halopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 5-halopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cross-coupling reaction. The pyrimidine core is a vital scaffold in medicinal chemistry, and its successful functionalization via Suzuki coupling is often a critical step in the synthesis of novel therapeutic agents.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying rationale to empower your decision-making process.

Question 1: My Suzuki coupling reaction with a 5-halopyrimidine is giving low to no yield. What are the most likely causes and how can I fix it?

Answer:

Low or no yield in a Suzuki coupling with 5-halopyrimidines can stem from several factors, often related to the electronic nature of the pyrimidine ring and catalyst inhibition. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount.[1][4] The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[4][5]

    • Probable Cause: An inappropriate or inefficient catalyst system is being used. For less reactive 5-chloropyrimidines, standard catalysts may not be effective.[6]

    • Solution: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and promote the oxidative addition step.[1][5] Ligands such as XPhos, SPhos, and RuPhos have proven effective for challenging heteroaryl couplings.[1][4][5] For 5-bromopyrimidines, while more reactive than their chloro-analogs, these advanced ligands can also significantly improve yields. Consider using pre-catalysts that readily form the active Pd(0) species.

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid.[7]

    • Probable Cause: The base may be too weak or inappropriate for the substrate.

    • Solution: For Suzuki couplings with 5-halopyrimidines, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[4][8][7]

  • Solvent and Temperature: These parameters influence reaction kinetics and solubility.

    • Probable Cause: Sub-optimal solvent or temperature.

    • Solution: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is commonly used.[4][8] Ensure the reaction temperature is high enough to facilitate oxidative addition but not so high as to cause degradation of reagents or the catalyst. A temperature screen from 80 °C to 120 °C is advisable.[4] Microwave irradiation can sometimes offer rapid and efficient heating, leading to improved yields and shorter reaction times.[4][9]

  • Reagent Quality and Reaction Setup: Impurities can plague any catalytic reaction.

    • Probable Cause: Poor quality reagents (especially the boronic acid), or the presence of oxygen.

    • Solution: Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[5][10] Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[5] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[11]

Question 2: I am observing a significant amount of dehalogenation of my 5-halopyrimidine starting material. How can I minimize this side reaction?

Answer:

Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides.[11] It results from the formation of a palladium-hydride (Pd-H) species.[10][11]

  • Probable Cause & Mechanism: The Pd-H species can arise from reactions of the palladium complex with the base, solvent (especially alcohols), or trace water.[11] This Pd-H can then reductively eliminate with the pyrimidine group on the palladium intermediate to form the dehalogenated byproduct.[10][11] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[11]

  • Solutions to Mitigate Dehalogenation:

    • Choice of Halogen: If synthetically feasible, using a 5-bromopyrimidine or 5-chloropyrimidine instead of a 5-iodopyrimidine can reduce the likelihood of dehalogenation.[12][13]

    • Ligand Selection: Employing bulky, electron-rich ligands can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.

    • Base and Solvent Choice: Anhydrous conditions using a base like potassium phosphate (K₃PO₄) can sometimes help, although a small amount of water is often necessary for the Suzuki reaction to proceed.[14][15] Avoid using alcohol solvents if dehalogenation is a significant issue.

    • Reaction Temperature: Carefully increasing the reaction temperature may favor the desired coupling reaction over dehalogenation.[11]

Frequently Asked Questions (FAQs)

Q1: Which halogen on a 5-halopyrimidine is the most reactive in Suzuki coupling?

The reactivity of the C-X bond in Suzuki coupling generally follows the trend: I > Br > Cl > F.[8] Therefore, 5-iodopyrimidines are the most reactive, followed by 5-bromopyrimidines, and then 5-chloropyrimidines. While high reactivity can be advantageous, it can also lead to a greater propensity for side reactions like dehalogenation.[11][12]

Q2: Can I perform a selective Suzuki coupling on a dihalopyrimidine, for example, 5-bromo-2-chloropyrimidine?

Yes, selective mono-arylation is often possible due to the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position.[8] By using standard Suzuki conditions, you can selectively couple at the C-5 position. Coupling at the less reactive C-2 chloro position would then require a subsequent reaction under more forcing conditions, likely with a more active catalyst system and higher temperatures.[8]

Q3: What are good starting conditions for a Suzuki coupling with a 5-bromopyrimidine?

A reliable starting point for the Suzuki coupling of a 5-bromopyrimidine with an arylboronic acid would be:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).[4]

  • Base: K₃PO₄ (2-3 equivalents).[4][8]

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4][8]

  • Temperature: 100 °C.[4]

  • Atmosphere: Inert (e.g., Argon or Nitrogen).[4]

Q4: How do the electronic properties of the boronic acid coupling partner affect the reaction?

The electronic nature of the boronic acid's substituent can influence the transmetalation step. Electron-donating groups on the boronic acid can increase the nucleophilicity of the organic group, potentially facilitating its transfer to the palladium center. Conversely, strong electron-withdrawing groups can make the transmetalation more challenging.

Data Presentation: Recommended Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki coupling of different 5-halopyrimidines. Note that these are general guidelines, and optimization will likely be required for specific substrates.

Parameter5-Iodopyrimidine5-Bromopyrimidine5-ChloropyrimidineRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2-3 mol%) or a Pd(II) precatalystReactivity decreases from I > Br > Cl, requiring more active catalysts for less reactive halides.[8]
Ligand PPh₃ or dppfXPhos or SPhos (4-6 mol%)XPhos, SPhos, or RuPhos (4-6 mol%)Bulky, electron-rich ligands are crucial for activating C-Cl bonds and can improve yields for C-Br couplings.[1][4][5]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger bases are often beneficial, especially for less reactive halides, to promote transmetalation.[4][8][7]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1) or 2-MeTHF/H₂O (10:1)Aprotic polar solvents in combination with water are generally effective.
Temperature 80-100 °C90-110 °C100-120 °CHigher temperatures are often required for less reactive halides to drive the reaction to completion.[4]

Experimental Protocols

Generalized Protocol for Suzuki Coupling of a 5-Halopyrimidine with an Arylboronic Acid

Materials:

  • 5-Halopyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the 5-halopyrimidine, arylboronic acid, and base.

  • In a separate vial, weigh the palladium catalyst and ligand, and add them to the reaction vessel.

  • Add the degassed solvent to the reaction mixture.

  • If the reaction mixture was not assembled in a glovebox, degas the final mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.[11]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[4][11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-B(OH)2, Base) Ar-R Coupled Product Ar-Pd(II)(L2)-R->Ar-R Reductive Elimination Ar-X 5-Halopyrimidine R-B(OH)2 Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Suzuki Coupling catalyst Is the catalyst/ligand system optimal? (e.g., bulky, electron-rich ligand) start->catalyst base Is the base strong enough? (e.g., K3PO4, Cs2CO3) catalyst->base Yes change_catalyst Screen alternative Pd sources and ligands (e.g., XPhos, SPhos) catalyst->change_catalyst No conditions Are the reaction conditions optimized? (Temperature, Solvent) base->conditions Yes change_base Switch to a stronger, non-nucleophilic base base->change_base No reagents Are reagents high quality and degassed? conditions->reagents Yes optimize_conditions Screen temperature and solvent systems conditions->optimize_conditions No check_reagents Use fresh boronic acid/ester and ensure rigorous degassing reagents->check_reagents No success Improved Yield reagents->success Yes change_catalyst->base change_base->conditions optimize_conditions->reagents check_reagents->success

Sources

Technical Support Center: Functionalization of 5-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-cyanopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its synthetic transformations.

Introduction: The Double-Edged Sword of this compound's Reactivity

This compound is a valuable scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in a wide array of chemical transformations.[1][2][3] The electron-withdrawing nature of the pyrimidine ring, further enhanced by the C5-cyano group, activates the molecule for various reactions but also predisposes it to several side reactions. Understanding and controlling these undesired pathways is paramount for successful and efficient synthesis.

This guide provides practical, field-proven insights into the common challenges, their underlying chemical principles, and actionable solutions.

Part 1: Troubleshooting Guides

This section is formatted to quickly diagnose and solve specific problems you may encounter in the lab.

Issues in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry. However, regioselectivity and unwanted side reactions can be a significant hurdle, especially with di- or tri-substituted pyrimidines.

Problem: Poor or incorrect regioselectivity in the substitution of a dihalocyanopyrimidine (e.g., 2,4-dichloro-5-cyanopyrimidine).

  • Possible Cause 1: Inherent Electronic Effects. In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate.[4][5] The C5-cyano group further enhances this preference for C4 substitution.

  • Solution 1: Leverage Inherent Reactivity. For C4-selective substitution, standard reaction conditions with common nucleophiles (amines, alkoxides, thiols) will typically favor the desired isomer.[6]

  • Possible Cause 2: Nucleophile-Directed Selectivity. Certain nucleophiles can override the inherent electronic preference. For instance, tertiary amines have been shown to exhibit excellent selectivity for the C2 position in 5-substituted-2,4-dichloropyrimidines.[5]

  • Solution 2: Strategic Choice of Nucleophile. To achieve C2 selectivity, consider using a tertiary amine nucleophile. This can lead to an in-situ N-dealkylation, yielding the C2-substituted secondary amine product.[5]

  • Possible Cause 3: Influence of Other Ring Substituents. The presence of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[4]

  • Solution 3: Consider the Overall Substitution Pattern. Analyze the electronic nature of all substituents on the pyrimidine ring. If a C6-EDG is present, anticipate increased reactivity at the C2 position. Computational tools like LUMO map analysis can help predict the most likely site of nucleophilic attack.[4]

Problem: Formation of di-substituted product when mono-substitution is desired.

  • Possible Cause: High Reactivity and/or Harsh Conditions. The activating effect of the cyano group and the pyrimidine nitrogens can make the mono-substituted product susceptible to a second substitution, especially at elevated temperatures or with a large excess of the nucleophile.

  • Solution: Fine-Tuning Reaction Conditions.

    • Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nucleophile.

    • Lower the reaction temperature and carefully monitor the reaction progress by TLC or LC-MS to quench the reaction upon completion of the first substitution.

    • Consider a slower addition of the nucleophile to maintain its low concentration in the reaction mixture.

Complications in Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. However, they are often plagued by side reactions that consume starting materials and complicate purification.

Problem: Significant formation of homocoupled byproducts (dimers) in Suzuki and Stille couplings.

  • Possible Cause 1: Oxygen Contamination. Trace amounts of oxygen can promote the homocoupling of organoboron[7] or organotin reagents.

  • Solution 1: Rigorous Degassing and Inert Atmosphere.

    • Thoroughly degas all solvents using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

    • Ensure the reaction is set up and runs under a strict inert atmosphere.

  • Possible Cause 2: Catalyst State and Reaction Kinetics. The palladium catalyst, particularly Pd(0) species, can participate in radical processes leading to dimerization. If the rate of transmetalation is slow compared to homocoupling, the side reaction will be more prevalent.

  • Solution 2: Catalyst and Ligand Optimization.

    • Use a fresh, high-quality palladium precatalyst.

    • For Suzuki couplings, ensure the base is effective in activating the boronic acid for transmetalation.[8] For Stille couplings, the addition of LiCl can accelerate transmetalation.

    • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote the desired cross-coupling pathway.[9]

    • Consider the slow addition of the organometallic reagent to keep its concentration low.

Problem: Low yield in Buchwald-Hartwig amination of a chloro-5-cyanopyrimidine.

  • Possible Cause 1: Inactive Catalyst. The active Pd(0) catalyst may not be efficiently generated from the precatalyst, or it may be deactivated during the reaction.

  • Solution 1: Choice of Precatalyst and Ligand.

    • Use modern, well-defined precatalysts (e.g., G2 or G3 precatalysts) that readily form the active catalytic species.

    • Select a suitable bulky, electron-rich phosphine ligand that is known to be effective for aryl chlorides. The choice of ligand can be critical and may require screening.[10]

  • Possible Cause 2: Inappropriate Base. The choice of base is crucial and can depend on the nucleophile and substrate. Strong, non-nucleophilic bases are typically required.

  • Solution 2: Base Screening.

    • Commonly used bases include NaOtBu, KOtBu, and LiHMDS. The optimal base may need to be determined empirically. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.[10][11]

Problem: Formation of Glaser-Hay homocoupling byproduct in Sonogashira coupling.

  • Possible Cause: Copper(I)-Mediated Dimerization of the Terminal Alkyne. The copper co-catalyst, in the presence of oxygen, can promote the oxidative homocoupling of the alkyne.

  • Solution: Copper-Free Conditions or Rigorous Deoxygenation.

    • Employ a copper-free Sonogashira protocol. Several effective methods have been developed that mitigate the risk of alkyne dimerization.

    • If using a copper co-catalyst, ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents.

Undesired Transformations of the Cyano Group

The cyano group itself can be a source of side reactions under various conditions.

Problem: Hydrolysis of the nitrile to a carboxamide or carboxylic acid.

  • Possible Cause: Presence of Water with Acidic or Basic Conditions. The cyano group is susceptible to hydrolysis, particularly at elevated temperatures in the presence of strong acids or bases and water.[12][13][14]

  • Solution: Anhydrous Conditions and Careful pH Control.

    • Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere to exclude moisture.

    • If acidic or basic conditions are required for the primary reaction, consider using non-aqueous sources or carefully control the reaction temperature and time to minimize hydrolysis. For example, in some cases, microwave irradiation can promote nitrile hydrolysis.[14]

Problem: Unwanted reduction of the nitrile to an aminomethyl group.

  • Possible Cause: Use of Strong Hydride Reagents. Reagents like LiAlH₄ will readily reduce the nitrile group. Even milder reducing agents used for other functionalities might affect the nitrile under certain conditions.

  • Solution: Chemoselective Reduction.

    • If reduction of another functional group is intended, choose a reagent that is selective. For example, catalytic hydrogenation with specific catalysts can sometimes be selective.[15]

    • Reagents like diisopropylaminoborane in the presence of catalytic LiBH₄ can reduce nitriles but may be compatible with other functional groups like esters under controlled conditions.[16] Cobalt chloride with sodium borohydride is another system reported for selective nitrile reduction.[17]

Problem: Decyanation (loss of the CN group).

  • Possible Cause: Reductive or Radical Conditions. Certain reductive conditions, such as dissolving metals (e.g., Na/NH₃), or radical reaction conditions can lead to the cleavage of the C-CN bond.

  • Solution: Avoid Harsh Reductive and Radical Conditions. Be mindful of the reaction conditions employed. If reductive decyanation is a concern, alternative synthetic routes that do not involve such harsh conditions should be considered.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the C4 position generally more reactive than the C2 position in nucleophilic aromatic substitution on 2,4-dichloro-5-cyanopyrimidine?

A1: The enhanced reactivity at the C4 position is due to the electronic structure of the pyrimidine ring. The Meisenheimer complex, the intermediate formed during the SNAr reaction, is better stabilized when the nucleophile attacks the C4 position. This is because the negative charge can be delocalized onto both ring nitrogen atoms and the electron-withdrawing cyano group at the C5 position. Attack at the C2 position results in a less stabilized intermediate.[4][5]

Q2: I am performing a Suzuki coupling with a chloro-5-cyanopyrimidine, but the reaction is very sluggish. What can I do?

A2: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki coupling. To improve the reaction rate and yield:

  • Catalyst System: Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands promote the oxidative addition step, which is often rate-limiting for aryl chlorides.[9]

  • Base: Ensure a strong enough base is used to facilitate the transmetalation step. K₃PO₄ or Cs₂CO₃ are often effective.

  • Temperature: You may need to use higher reaction temperatures (e.g., 80-120 °C).

  • Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. Sometimes, the addition of water as a co-solvent can be beneficial.[7]

Q3: Can I selectively reduce the pyrimidine ring without affecting the cyano group?

A3: This is a challenging transformation. Most conditions that reduce the pyrimidine ring (e.g., catalytic hydrogenation with strong catalysts like Rh/C or PtO₂) will also reduce the nitrile. Selective reduction would likely require a carefully designed substrate with specific protecting groups or a highly specialized catalytic system. It is generally more feasible to introduce a pre-reduced fragment or to perform the reduction of the ring at a later stage after transforming the cyano group.

Q4: How does the C5-cyano group influence the outcome of cross-coupling reactions?

A4: The C5-cyano group is a strong electron-withdrawing group. This has several effects:

  • Activation: It makes the pyrimidine ring more electron-deficient, which can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions, particularly with less reactive aryl chlorides.

  • Regioselectivity: In cases where there are multiple leaving groups, the cyano group can influence the regioselectivity of the oxidative addition.

  • Potential for Side Reactions: The nitrile nitrogen can potentially coordinate to the metal center, which might influence the catalytic cycle. However, in most standard cross-coupling reactions, this is not a major inhibitory pathway.

Part 3: Data and Diagrams

Table 1: General Troubleshooting for Low Yield in Cross-Coupling Reactions
SymptomPossible CauseRecommended Action
No or low conversion of starting material Inactive catalystUse a fresh, high-quality precatalyst and ligand. Ensure strict inert atmosphere.
Insufficiently reactive coupling partnerFor aryl chlorides, use a more active catalyst system (e.g., with bulky phosphine ligands). Consider converting the chloride to a bromide or iodide if possible.
Suboptimal base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., dioxane, toluene, DMF, with or without water).[7]
Formation of homocoupled dimer Presence of oxygenRigorously degas all solvents and maintain a strict inert atmosphere.
Slow transmetalationOptimize the base and consider the use of additives (e.g., LiCl for Stille coupling). Use slow addition of the organometallic reagent.
Dehalogenation of starting material Presence of protic impuritiesUse anhydrous solvents and reagents.
β-hydride elimination from the catalyst intermediateChoose a ligand that disfavors this pathway.
Hydrolysis of cyano group Presence of water under acidic/basic conditionsUse anhydrous conditions. Minimize reaction time and temperature.
Diagrams

Side_Reactions Common Side Reactions with this compound Derivatives cluster_coupling Cross-Coupling Reactions cluster_nitrile Reactions of the Cyano Group cluster_snar Nucleophilic Aromatic Substitution Homocoupling Homocoupling (Dimerization) Dehalogenation Dehalogenation Hydrolysis Hydrolysis to Amide/Carboxylic Acid Reduction Reduction to Amine Decyanation Decyanation Poor_Regioselectivity Poor Regioselectivity (C2 vs. C4) Disubstitution Di-substitution Start Functionalization of This compound Derivative Start->Homocoupling [Pd], O₂ Start->Dehalogenation [Pd], H⁺ source Start->Hydrolysis H₂O, H⁺ or OH⁻ Start->Reduction Reducing Agent Start->Decyanation Harsh Reduction Start->Poor_Regioselectivity Nu⁻ Start->Disubstitution Excess Nu⁻ Suzuki_Troubleshooting Troubleshooting Low-Yield Suzuki Coupling of Chloro-5-Cyanopyrimidine Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Action_Catalyst Use fresh precatalyst. Screen bulky phosphine ligands (e.g., XPhos, SPhos). Check_Catalyst->Action_Catalyst No Check_Reagents Are the reagents of high quality? Check_Conditions->Check_Reagents Yes Action_Conditions Screen bases (K₃PO₄, Cs₂CO₃). Increase temperature (80-120 °C). Ensure rigorous inert atmosphere. Check_Conditions->Action_Conditions No Action_Reagents Use anhydrous, degassed solvents. Check purity of boronic acid. Check_Reagents->Action_Reagents No Success Improved Yield Check_Reagents->Success Yes Action_Catalyst->Check_Conditions Action_Conditions->Check_Reagents Action_Reagents->Success

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki coupling reactions.

Part 4: Experimental Protocols

Protocol 1: C4-Selective Buchwald-Hartwig Amination of 4-Chloro-5-cyanopyrimidine (Conceptual Example)

This protocol is a conceptual guide based on established procedures for similar substrates. [11][18][19] Materials:

  • 4-Chloro-5-cyanopyrimidine

  • Amine nucleophile

  • Palladium precatalyst (e.g., RuPhos Pd G2)

  • Ligand (e.g., RuPhos)

  • Base (e.g., LiHMDS, 1 M solution in THF)

  • Anhydrous THF

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere of argon, add 4-chloro-5-cyanopyrimidine (1.0 mmol), the palladium precatalyst (0.01 mmol), and the ligand (0.01 mmol).

  • Solvent Addition: Add anhydrous THF (5 mL) to the tube.

  • Reagent Addition: Add the amine (1.2 mmol) to the reaction mixture.

  • Base Addition: Slowly add the LiHMDS solution (1.2 mmol, 1.2 mL of a 1 M solution in THF) dropwise to the stirred mixture.

  • Reaction: Seal the Schlenk tube and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Tuning the reactivity of nitriles using Cu(ii) catalysis – potentially prebiotic activation of nucleotides. PubMed Central. [Link]
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]
  • Lee, M., & Miller, M. J. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
  • Process for selective nitrile reduction.
  • Buchwald-Hartwig Amin
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
  • Stille Coupling. Organic Chemistry Portal. [Link]
  • Catalytic Reduction of Nitriles. Thieme. [Link]
  • Sathwara, R. P. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. RESEARCH REVIEW International Journal of Multidisciplinary. [Link]
  • Ariafard, A., et al. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Dalton Transactions, 46(3), 835-846. [Link]
  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]
  • How to selectively reduction of nitrile group in presence of ester group?
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed Central. [Link]
  • How can I solve my problem with Suzuki coupling?
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6523. [Link]
  • Regio- and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. PubMed Central. [Link]
  • Bariwal, J., & Van der Eycken, E. (2013). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 42(24), 9283-9303. [Link]
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.
  • Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Hydrolysis of nitriles with microwave irradiation.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]
  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. PubMed Central. [Link]
  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube. [Link]
  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.
  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
  • This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase.
  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]
  • C−N/C−C coupling reactions of aryl halides and heteroaryl halides.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

Sources

Technical Support Center: Purification of 5-Cyanopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-cyanopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. 5-Cyanopyrimidines are prevalent scaffolds in drug discovery, notably as kinase inhibitors, but their unique electronic and physical properties can present significant purification challenges.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common purification issues and offer robust, validated solutions.

Frequently Asked Questions: Understanding the Molecule

Before diving into troubleshooting, it's crucial to understand the inherent properties of this compound derivatives that influence purification strategies.

Q1: What makes this compound derivatives challenging to purify?

The primary challenges stem from a combination of three factors:

  • Polarity: The presence of the electron-withdrawing cyano group and multiple nitrogen atoms in the pyrimidine ring confers significant polarity. This can lead to poor solubility in common non-polar chromatography solvents and strong retention on normal-phase silica gel.

  • Basicity: The pyrimidine nitrogens are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction is a primary cause of significant peak tailing or "streaking" during chromatography, which severely compromises separation efficiency.[3][4]

  • Stability: The pyrimidine ring can be susceptible to degradation under strongly acidic or basic conditions, or at elevated temperatures.[5] This is a critical consideration during work-up procedures and when choosing chromatography modifiers.

Q2: My compound has poor solubility in common solvents like ethyl acetate and hexanes. How should I prepare my sample for chromatography?

This is a common issue with polar heterocycles.

  • Minimum Strong Solvent: Dissolve your crude product in a minimum amount of a strong, polar solvent in which it is freely soluble, such as methanol, DMSO, or DMF.[3]

  • Dry Loading (Recommended): After dissolving the compound, adsorb it onto an inert support like Celite or a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder. This powder is then carefully loaded onto the top of the column. Dry loading prevents the strong solvent from interfering with the separation at the start of the chromatography run and often leads to much sharper bands and better resolution.[3][5]

Troubleshooting Guide: Column Chromatography

Column chromatography is the most common technique for purifying these derivatives. The following section addresses the most frequently encountered problems.

Q3: My compound is streaking badly on a silica gel TLC plate, even in highly polar solvent systems. How can I get sharp bands?

Streaking is the classic symptom of strong interaction between a basic compound and acidic silica gel.[3] The basic nitrogen atoms in the pyrimidine ring are protonated by the surface silanol groups (Si-OH), causing the compound to "stick" and elute slowly and unevenly.

Causality: The interaction is an acid-base phenomenon. To prevent it, you must neutralize one of the components.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. This deprotonates the silica surface, minimizing the unwanted interaction.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Dichloromethane/Methanol with 0.5% TEA).[3]

    • Ammonia in Methanol: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent. A gradient of Dichloromethane to 10-20% (7N NH₃ in MeOH) is often effective.[4]

  • Switch the Stationary Phase: If modifiers are ineffective or incompatible with your compound, change the stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[3] Start with neutral alumina and test basic alumina if streaking persists.

    • Reversed-Phase (C18): This is an excellent choice as the separation mechanism is based on hydrophobicity, and issues with basicity are far less common.[3] See Protocol 2 for details.

Q4: My compound is extremely polar. It won't move from the baseline on silica, even with 20% methanol in dichloromethane. What should I do?

This indicates your compound is too polar for the selected normal-phase system. Forcing it off the column with very high concentrations of methanol can lead to the dissolution of the silica gel ("bleeding") and poor separation.

Solutions:

  • Drastically Increase Mobile Phase Polarity (with Modifiers): A mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2) can elute very polar, basic compounds.[4]

  • Switch to Reversed-Phase Chromatography: This is often the best solution. The compound is eluted with a polar mobile phase (water/acetonitrile or water/methanol). Since your compound is very polar, it will likely elute early. This method is highly effective for separating polar compounds from less-polar impurities.[3][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for very polar compounds. It uses a polar stationary phase (like bare silica or an amino-bonded phase) with a reversed-phase type solvent system (e.g., acetonitrile/water).[7][8] Water is the "strong" solvent in HILIC, so a gradient is run by increasing the water content.[7]

Q5: My compound appears to be degrading on the column. My collected fractions show multiple new spots on TLC. Why is this happening?

This suggests your this compound derivative is sensitive to the acidic nature of the silica gel.[5]

Solutions:

  • Pre-Column Stability Test: Before running a large-scale column, spot your compound on a silica TLC plate. Let it sit in the open air for an hour, then elute the plate. If a new spot appears, it confirms on-silica degradation.[3]

  • Neutralize the Silica: Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexane) containing 1-2% triethylamine. Pack the column with this slurry. This neutralizes the entire stationary phase before the compound is loaded.[5]

  • Use a Less Acidic Stationary Phase: Switch to neutral alumina or run the purification quickly on a plug of Florisil®.[5]

  • Minimize Residence Time: Use a shorter, wider column and a faster flow rate to reduce the amount of time the compound spends in contact with the silica.

Q6: My compound is not UV-active. How can I monitor the purification?

If your derivative lacks a suitable chromophore for UV visualization, you must use alternative detection methods.

  • TLC Staining: After eluting your TLC plates, visualize the spots using a chemical stain. A potassium permanganate (KMnO₄) dip is a good general-purpose stain that reacts with most organic compounds. Other options include ceric ammonium molybdate or iodine vapor.[3]

Troubleshooting Guide: Crystallization & Work-Up

Q7: I'm trying to crystallize my product, but it keeps "oiling out." How can I get solid crystals?

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is usually due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal formation.[3]

Solutions:

  • Slow Down the Process: Add a small amount of hot solvent to redissolve the oil completely. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Induce Nucleation:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3]

    • Add a Seed Crystal: If you have a tiny amount of the pure solid, add a single crystal to the cooled solution to initiate crystallization.[3]

  • Change the Solvent System: Find a solvent pair where your compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow it to cool slowly.

Q8: I have a persistent emulsion during my acid-base liquid-liquid extraction. How can I break it?

Emulsions are common when dealing with complex mixtures containing compounds that can act as surfactants. Vigorous shaking can exacerbate the problem.

Solutions:

  • Use Gentle Inversions: Instead of shaking the separatory funnel, gently invert it 10-15 times. This is often sufficient for extraction without creating an emulsion.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, which helps to break the emulsion by forcing organic components out.[3]

  • Filtration: Pass the entire emulsified layer through a pad of Celite or glass wool. This can physically disrupt the emulsion.[3]

Special Topic: Common Impurity Removal

Q9: My reaction was a Suzuki or other palladium-catalyzed cross-coupling. How do I remove the residual palladium catalyst?

Palladium residues are a major concern, especially in drug development, as they are toxic and can interfere with subsequent reactions.

Solutions:

  • Filtration through Celite: For heterogeneous palladium catalysts (like Pd/C), a simple filtration through a thick pad (1-2 cm) of Celite is often sufficient. Ensure the Celite pad is wetted with the solvent before filtration.[9][10]

  • Palladium Scavengers: For soluble palladium species, specialized scavengers are highly effective. These are typically resins or silica-functionalized with groups that chelate palladium, such as thiols or isocyanides.[10][11] The crude product solution is stirred with the scavenger resin, which is then filtered off.

  • Activated Carbon: Stirring the reaction mixture with activated carbon can adsorb palladium species, which can then be removed by filtration.[10]

Visualizations & Data
Diagrams

Purification_Strategy_Selection start Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid purity_check Purity > 90% by NMR/LCMS? is_solid->purity_check Yes is_basic Does it streak on silica TLC? is_solid->is_basic No try_cryst Attempt Crystallization purity_check->try_cryst Yes purity_check->is_basic No is_stable Is it stable on silica? is_basic->is_stable No mod_phase Modified Normal-Phase (Silica + TEA/NH3) is_basic->mod_phase Yes is_polar Rf < 0.1 in 50% EtOAc/Hex? is_stable->is_polar Yes alumina_phase Alternative Normal-Phase (Alumina) is_stable->alumina_phase No norm_phase Normal-Phase Chromatography (Silica, EtOAc/Hex) is_polar->norm_phase No rev_phase Reversed-Phase Chromatography (C18, ACN/H2O) is_polar->rev_phase Yes

Caption: Decision tree for selecting an initial purification strategy.

Chromatography_Troubleshooting start Problem Encountered During Silica Gel Chromatography problem What is the issue? start->problem streaking Streaking / Tailing Bands problem->streaking no_elution Compound Stuck at Baseline problem->no_elution decomposition New Spots Appear in Fractions problem->decomposition sol_streaking Add 0.5% TEA or NH3 to eluent streaking->sol_streaking sol_no_elution Switch to Reversed-Phase (C18) or HILIC no_elution->sol_no_elution sol_decomp Neutralize silica with TEA before packing decomposition->sol_decomp sol_streaking2 Switch to Alumina or Reversed-Phase (C18) sol_streaking->sol_streaking2 If fails sol_no_elution2 Use highly polar mobile phase (e.g., DCM/MeOH/NH4OH) sol_no_elution->sol_no_elution2 Alternative sol_decomp2 Use Alumina or minimize column contact time sol_decomp->sol_decomp2 If fails

Caption: Troubleshooting common column chromatography issues.

Data Tables

Table 1: Chromatography System Selection Guide

TechniqueStationary PhaseMobile PhaseBest For...Key Considerations
Normal Phase Silica GelNon-polar (e.g., Hexane/EtOAc)Non-polar to moderately polar, non-basic compounds.Not ideal for basic pyrimidines due to streaking.[3]
Modified Normal Phase Silica GelNon-polar + Basic Modifier (TEA, NH₃)Basic this compound derivatives.[3][5]Modifier is essential to prevent peak tailing.
Reversed Phase C18-bonded SilicaPolar (e.g., Water/Acetonitrile)Polar, basic, and acid-sensitive compounds.[3][6]Excellent alternative to normal phase; may require lyophilization to remove water.
HILIC Bare Silica, Amino, or DiolPolar (e.g., Acetonitrile/Water)Very polar compounds that are poorly retained by reversed-phase.[7]Water is the strong eluting solvent.
Alternative Normal Phase Alumina (Neutral or Basic)Non-polar (e.g., Hexane/EtOAc)Basic and acid-sensitive compounds.[3][4]Can have different selectivity compared to silica.

Table 2: Common TLC Stains for Visualization[3]

StainPreparationVisualizationComments
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL waterYellow/brown spots on a purple background.General purpose, detects most oxidizable functional groups.
Ceric Ammonium Molybdate (CAM) Solution of ceric sulfate and ammonium molybdate in sulfuric acid.Dark blue spots.General purpose, very sensitive.
Iodine A few crystals of I₂ in a sealed chamber.Brown spots.Reversible; good for compounds with unsaturation or electron-rich moieties.
Detailed Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography for a Basic this compound Derivative

  • TLC Analysis: Develop a solvent system using Dichloromethane (DCM) and Methanol (MeOH) that gives your product an Rf of ~0.2-0.3. Add 0.5% Triethylamine (TEA) to the TLC solvent jar and re-run the TLC. Observe if the streaking is resolved and the Rf value changes.

  • Sample Preparation (Dry Loading): Dissolve ~200 mg of your crude product in a minimal amount of DCM or MeOH. Add ~1-2 g of silica gel to this solution. Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Packing: Select an appropriately sized flash column. Prepare your mobile phase (e.g., 95:5 DCM/MeOH + 0.5% TEA). Pack the column with silica gel using this mobile phase.

  • Loading and Elution: Carefully add your dry-loaded sample to the top of the packed column. Begin elution with a low-polarity mobile phase (e.g., 100% DCM + 0.5% TEA) and gradually increase the polarity by introducing your MeOH-containing mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC, using the same modified solvent system.

  • Work-Up: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and is typically removed under high vacuum.

Protocol 2: Reversed-Phase Flash Chromatography for a Polar this compound Derivative[3]

  • Sample Preparation: Dissolve the crude compound in a minimum volume of a strong solvent like Methanol, DMSO, or DMF.

  • Dry Loading (Optional but Recommended): Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure.

  • Column Equilibration: Select a pre-packed C18 flash column. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile, often with 0.1% formic or trifluoroacetic acid to improve peak shape) for at least 5 column volumes.

  • Loading and Elution: Load the sample onto the column. Begin elution with the initial mobile phase and run a gradient, increasing the percentage of the organic solvent (Acetonitrile). Polar compounds will elute first.

  • Fraction Analysis & Work-up: Collect and analyze fractions by LCMS or HPLC. Combine the pure fractions and remove the organic solvent via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure solid product.

References
  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70.
  • Acid–base extraction. Wikipedia.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • How to remove palladium catalyst from reaction mixture? ResearchGate.
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, Royal Society of Chemistry.
  • Purification of strong polar and basic compounds. Reddit.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3039-46.
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate.
  • This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. ResearchGate.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate.
  • This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. Bristol-Myers Squibb Research and Development.
  • Acid base extraction. YouTube.
  • Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. YouTube.

Sources

Technical Support Center: Troubleshooting Low Reactivity of 5-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered when working with 5-cyanopyrimidine. The electron-withdrawing nature of the cyano group and the inherent electronic properties of the pyrimidine ring can lead to unexpected reactivity patterns. This resource will help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative showing low reactivity in cross-coupling reactions?

The pyrimidine core is electron-deficient, a characteristic that is further intensified by the strongly electron-withdrawing cyano group at the 5-position. While this electronic nature activates the ring for nucleophilic aromatic substitution (SNAr), it can present challenges in catalytic cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. The two nitrogen atoms in the pyrimidine ring can act as ligands for the metal catalyst (e.g., palladium), leading to catalyst inhibition or poisoning. This coordination can reduce the catalyst's efficacy in the desired catalytic cycle.[1]

Q2: I am observing significant starting material degradation. What could be the cause?

This compound and its derivatives can be sensitive to harsh reaction conditions. The cyano group is susceptible to hydrolysis under either strongly acidic or basic conditions, which can convert it to a carboxamide or carboxylic acid.[2][3][4][5][6] High temperatures in the presence of water or strong nucleophiles can promote this unwanted side reaction. Additionally, the pyrimidine ring itself can be prone to decomposition under aggressive conditions, especially with certain reagents.[6] Careful control of pH, temperature, and reaction time is crucial.

Q3: Can this compound participate in Nucleophilic Aromatic Substitution (SNAr)?

Yes, the electron-deficient nature of the pyrimidine ring, enhanced by the cyano group, makes it a good substrate for SNAr. Leaving groups at the C2, C4, and C6 positions are susceptible to displacement by nucleophiles.[7] The negative charge of the intermediate Meisenheimer complex can be effectively delocalized over the two ring nitrogen atoms, stabilizing the intermediate and facilitating the substitution.[7][8]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, coupling this compound derivatives can be challenging. Below is a guide to troubleshoot common issues.

Problem: Low or No Product Formation

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid/ester.[1][9]

  • Reagent Quality: Use fresh, high-purity aryl halide/triflate, boronic acid/ester, and base. Boronic acids, especially electron-deficient ones, can undergo protodeboronation.[1][9]

  • Solvent Degassing: Thoroughly degas your solvents to remove dissolved oxygen.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound derivatives.

Detailed Explanations & Protocols:

  • Catalyst and Ligand Selection: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, inhibiting catalysis.

    • Expert Insight: Employing bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can mitigate this issue.[1][10] These ligands create a sterically hindered environment around the palladium, disfavoring coordination with the pyrimidine nitrogen while promoting the desired oxidative addition and reductive elimination steps.

    • Protocol: Ligand Screening:

      • Set up parallel reactions in small vials.

      • To each vial, add the this compound halide (1.0 equiv), boronic acid/ester (1.5 equiv), and base (2.0 equiv).

      • Add the palladium source (e.g., Pd2(dba)3, 2 mol %) and a different bulky phosphine ligand (4 mol %) to each vial.

      • Add degassed solvent, seal, and heat the reactions.

      • Monitor by TLC or LC-MS to identify the most effective ligand.

  • Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so harsh as to cause degradation or extensive protodeboronation.

    • Causality: Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for electron-deficient systems to facilitate the transmetalation step.[10] However, aqueous basic conditions can promote hydrolysis of the cyano group and protodeboronation of the boronic acid.

    • Optimization Table:

BaseSolvent SystemTemperature (°C)Common Issues
K₂CO₃Dioxane/H₂O80-100May be too weak for challenging couplings.
K₃PO₄Toluene or Dioxane100-110Stronger, can be effective but may promote side reactions.
Cs₂CO₃Dioxane or Toluene80-110Highly effective, but more expensive. Good for hindered substrates.
KFAnhydrous THF or Dioxane80-100Milder, can minimize protodeboronation.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[11][12] Similar to the Suzuki coupling, catalyst inhibition is a primary concern with this compound substrates.

Problem: Inefficient C-N Bond Formation

Initial Checks:

  • Amine Purity: Ensure the amine coupling partner is pure and free of impurities that could react with the catalyst.

  • Base Strength: A strong, non-nucleophilic base is required, with sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) or LHMDS being common choices.[13]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Buchwald-Hartwig amination with this compound.

Detailed Explanations & Protocols:

  • Ligand Choice is Critical: The success of a Buchwald-Hartwig reaction with a heteroaromatic substrate like this compound is highly dependent on the ligand.

    • Expert Insight: Bidentate phosphine ligands such as BINAP and DPPF, or bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig groups are often necessary.[11][13] These ligands stabilize the palladium catalyst and facilitate the reductive elimination step, which is often the rate-limiting step in C-N coupling.

    • Protocol: Catalyst System Screening:

      • In a glovebox, prepare an array of reaction tubes.

      • To each tube, add the this compound halide (1.0 equiv), amine (1.2 equiv), and base (e.g., NaOt-Bu, 1.4 equiv).

      • Add a solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %) and the specific ligand (4 mol %) in degassed solvent (e.g., toluene or dioxane).

      • Seal the tubes and heat the reaction block to the desired temperature (e.g., 80-110 °C).

      • Analyze the reaction outcomes by LC-MS to determine the optimal catalyst/ligand combination.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

SNAr can be a straightforward method for functionalizing this compound, provided a suitable leaving group is present at the C2, C4, or C6 positions.

Problem: Reaction is Sluggish or Incomplete

Initial Checks:

  • Leaving Group Ability: The reactivity order for leaving groups is generally F > Cl > Br > I for SNAr. If you have a less reactive leaving group, more forcing conditions may be necessary.

  • Nucleophile Strength: A more potent nucleophile will generally react faster.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for SNAr reactions on this compound derivatives.

Detailed Explanations & Protocols:

  • Solvent Effects: The choice of solvent can significantly impact the rate of SNAr reactions.

    • Causality: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices for SNAr. They solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic, thereby accelerating the reaction.

  • Lewis Acid Activation: In cases of low reactivity, a Lewis acid can be used to activate the pyrimidine ring towards nucleophilic attack.

    • Mechanism: The Lewis acid coordinates to one of the ring nitrogen atoms, further increasing the electron deficiency of the ring and making it more susceptible to attack by the nucleophile.[14]

    • Protocol: Lewis Acid Screening:

      • To a solution of the this compound substrate and the nucleophile in an anhydrous solvent (e.g., THF or Dichloromethane), add a Lewis acid (e.g., ZnCl₂, MgCl₂, or Sc(OTf)₃) (1.0-2.0 equiv).

      • Stir the reaction at room temperature or with gentle heating.

      • Monitor the reaction progress by TLC or LC-MS.

References

  • Pyrimidines. (n.d.). In University of Bath.
  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2015). ChemSusChem, 8(6), 1083-7.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents.
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (n.d.). Google Patents.
  • The hydrolysis process for 2-cyanopyrimidine to pymca. (n.d.). ResearchGate.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2016). Molecules, 21(8), 1038.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2012). International Journal of Chemical Kinetics, 44(10), 641-648.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. (2005). Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1043-6.
  • This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (2005). Journal of Medicinal Chemistry, 48(20), 6261-70.
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki help. (2024). Reddit.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. (2021). Chemistry – An Asian Journal, 16(23).
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). Organic & Biomolecular Chemistry.
  • Aminative Suzuki–Miyaura coupling. (2024). Science, 383(6686), 998-1004.
  • Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. (2018). Organic Process Research & Development, 22(10), 1404-1412.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society, 140(40), 12724–12728.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2020). New Journal of Chemistry, 44(30), 13019-13028.
  • nucleophilic aromatic substitutions. (2019). YouTube.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry, 12(31), 5945-53.
  • Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. (2021). Journal of the American Chemical Society, 143(3), 1539–1548.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers, 8(2), 384-429.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules, 27(21), 7247.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances, 13(28), 19183–19208.
  • Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. (2011). Biomedicine & Pharmacotherapy, 65(5), 375-80.
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 223-233.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 5-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-cyanopyrimidine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your synthetic endeavors.

The unique electronic and structural features of this compound, namely the presence of a π-deficient pyrimidine ring and a coordinating cyano group, present specific challenges in catalyst selection and reaction optimization. The nitrogen atoms of the pyrimidine ring can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This guide provides field-proven insights to navigate these complexities.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your cross-coupling reactions with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no product yield. What are the likely causes and how can I fix it?

A1: Low conversion in Suzuki-Miyaura couplings of this compound is a frequent issue. A systematic approach to troubleshooting is crucial.

Primary Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring and the cyano group can coordinate to the palladium center, forming inactive off-cycle complexes.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, minimizing coordination from the substrate and preventing catalyst agglomeration into palladium black.[1]

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst, can be slow. The choice of base is critical for activating the boronic acid.[3][4]

    • Solution: Screen different bases. While weaker bases like carbonates are common, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective for challenging substrates.[5][6] The base facilitates the formation of a more nucleophilic borate species, which accelerates transmetalation.[3][4][7]

  • Protodeboronation of Boronic Acid: This side reaction, where the boronic acid reacts with residual water or protic solvents to form an undesired arene byproduct, is a common issue, often promoted by high temperatures.[8]

    • Solution: Use fresh, high-quality boronic acid. Ensure your solvents are anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1] Sometimes, using a slight excess of the boronic acid can compensate for this side reaction.[9]

Troubleshooting Workflow:

cluster_solutions Solutions Start Low Yield in Suzuki Coupling CheckCatalyst Evaluate Catalyst System (Ligand Choice) Start->CheckCatalyst CheckBase Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) CheckCatalyst->CheckBase If using bulky ligand, proceed Sol_Ligand Use Bulky Ligands (e.g., XPhos, SPhos) CheckCatalyst->Sol_Ligand CheckReagents Assess Reagent Quality (Fresh Boronic Acid, Dry Solvents) CheckBase->CheckReagents If stronger base ineffective, proceed Sol_Base Try Stronger Bases CheckBase->Sol_Base OptimizeTemp Optimize Temperature (Screen 80-120 °C) CheckReagents->OptimizeTemp If reagents are pure, proceed Sol_Reagents Use Anhydrous Conditions CheckReagents->Sol_Reagents Product Improved Yield OptimizeTemp->Product Sol_Temp Lower Temperature OptimizeTemp->Sol_Temp

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ComponentRecommendationRationaleSource
Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Common, reliable Pd(0) and Pd(II) sources.[6]
Ligand XPhos, SPhos, or other bulky biaryl phosphines (2-10 mol%)Stabilizes the catalyst and promotes efficient oxidative addition and reductive elimination.[6]
Base K₃PO₄ (2-3 equivalents)Often more effective than weaker bases for heteroaryl halides.[6]
Solvent 1,4-Dioxane/water or Toluene/water (e.g., 4:1 v/v)Aprotic organic solvent with water to solubilize the inorganic base.[5][6]
Temperature 80-110 °CBalances reaction rate with minimizing decomposition.[6]
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing significant catalyst deactivation, evidenced by the formation of palladium black.

A2: Palladium black formation is a clear sign of catalyst decomposition and is a common problem when coupling nitrogen-containing heterocycles.

Primary Causes & Solutions:

  • Catalyst Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at elevated temperatures or with insufficient ligand stabilization.[1]

    • Solution: The use of bulky, electron-rich biarylphosphine ligands is critical.[10][11] These ligands create a sterically hindered environment around the palladium atom, preventing aggregation.[1] Ensure a proper ligand-to-palladium ratio, often slightly greater than 2:1 when starting from a Pd(0) source like Pd₂(dba)₃.

  • Oxidative Degradation: Trace oxygen in the reaction can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose.

    • Solution: Rigorous degassing of solvents and reagents is essential. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1]

  • Inappropriate Base: Strong bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig aminations, can sometimes promote catalyst decomposition with sensitive substrates.[12]

    • Solution: Consider screening weaker, non-nucleophilic bases like LHMDS or exploring carbonate or phosphate bases, although this may require higher temperatures.[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).[13]

  • Evacuate and backfill the flask with argon three times.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.[6]

Q3: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding efficiently. What factors should I investigate?

A3: Successful Sonogashira couplings depend on the delicate interplay of the palladium and copper catalytic cycles.

Primary Causes & Solutions:

  • Copper(I) Catalyst Issues: The copper co-catalyst (typically CuI) is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]

    • Solution: Ensure you are using high-purity CuI. The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[15] Running the reaction under strictly anaerobic conditions is vital.[16]

  • Base Selection: An appropriate amine base is required to deprotonate the terminal alkyne and facilitate the formation of the copper acetylide.[14]

    • Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[6] The base should be in excess (at least 2 equivalents) and freshly distilled to remove any water or primary/secondary amine impurities.

  • Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Solution: DMF and THF are common solvents for Sonogashira reactions. Ensure they are anhydrous.

Recommended Starting Conditions for Sonogashira Coupling:

ComponentRecommendationRationaleSource
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A classic, reliable catalyst for Sonogashira couplings.[6]
Copper Co-catalyst CuI (5-10 mol%)Facilitates the formation of the reactive copper acetylide.[6]
Base Et₃N or DIPEA (2-3 equivalents)Acts as both a base and a solvent in some cases.[6]
Solvent DMF or THFPolar aprotic solvents that solubilize the reagents well.[6]
Temperature Room Temperature to 80 °COften proceeds at mild temperatures, but heating may be required.[15]

Frequently Asked Questions (FAQs)

Q: Which palladium precatalyst is best to start with?

A: For initial screening, using a well-defined palladium(II) precatalyst, such as a Buchwald G3 or G4 precatalyst, is highly recommended.[13] These are air- and moisture-stable complexes that reliably generate the active monoligated Pd(0) species in solution, leading to more reproducible results compared to using separate Pd(II) salts and ligands.[17]

Q: How do I choose the right ligand for my cross-coupling reaction with this compound?

A: The key is to select a ligand that is both electron-rich and sterically bulky.

  • Electron-richness enhances the rate of oxidative addition.

  • Steric bulk promotes reductive elimination and, crucially for this substrate, prevents the pyrimidine nitrogen atoms from deactivating the palladium catalyst.[1][18] Biaryl monophosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are excellent starting points for Suzuki and Buchwald-Hartwig reactions.[11]

CatalyticCycle Pd(0) Catalytic Cycle OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) CatalyticCycle->OxAdd 1. Deactivation Catalyst Deactivation (Coordination by Pyrimidine-CN) CatalyticCycle->Deactivation Inhibition Transmetal Transmetalation (Ar-Pd(II)-X + Nu-M -> Ar-Pd(II)-Nu) OxAdd->Transmetal 2. RedElim Reductive Elimination (Ar-Pd(II)-Nu -> Ar-Nu + Pd(0)) Transmetal->RedElim 3. RedElim->CatalyticCycle Regeneration BulkyLigand Bulky, Electron-Rich Ligand BulkyLigand->CatalyticCycle Stabilization

Caption: Role of Ligands in Stabilizing the Catalytic Cycle.

Q: Can I run these reactions open to the air?

A: It is strongly discouraged. While some modern catalyst systems show remarkable stability, the active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which is a primary pathway for catalyst deactivation.[1] For consistent and reproducible results, especially during methods development, all cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen).

Q: What is the role of the base in Suzuki-Miyaura coupling?

A: The base plays multiple crucial roles in the Suzuki-Miyaura reaction.[3] Its primary function is to react with the organoboron species (e.g., boronic acid) to form a more nucleophilic "ate" complex (e.g., a borate).[4][7] This activated species is much more effective at transferring its organic group to the palladium center during the transmetalation step. The base also participates in the formation of the active palladium complex prior to transmetalation.[3]

Q: Are there alternatives to palladium catalysts for coupling with this compound?

A: Yes, nickel-based catalysts are a viable and often more cost-effective alternative to palladium. Nickel catalysts can be particularly effective for coupling aryl chlorides.[2] However, the mechanistic pathways and optimal conditions can differ significantly from palladium catalysis, often requiring different ligands (e.g., N-heterocyclic carbenes, NHCs) and reaction setups. Catalyst deactivation pathways, such as dimerization of nickel(II) intermediates, can also be a concern.[19][20]

References

  • Suzuki reaction - Wikipedia. [Link]
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015-03-27). [Link]
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. [Link]
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022-03-25). [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-05-01). [Link]
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-03-11). [Link]
  • Ligand electronic influence in Pd-c
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020-07-01). [Link]
  • Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanol
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. [Link]
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
  • Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products - PMC - NIH. [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]
  • Sonogashira coupling - Wikipedia. [Link]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023-06-20). [Link]
  • Buchwald–Hartwig amin
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books. [Link]
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments - ResearchG
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023-12-20). [Link]
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. (2022-01-19). [Link]
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021-09-29). [Link]
  • How can I solve my problem with Suzuki coupling?
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09). [Link]
  • Advances in Cross-Coupling Reactions - PMC - NIH. (2020-10-01). [Link]
  • Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines - ResearchG
  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies. (2021-01-12). [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). [Link]

Sources

Managing byproduct formation in 5-Cyanopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-cyanopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic building block. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is dedicated to resolving specific issues that may arise during the synthesis of this compound. Each entry details the problem, its probable causes, and actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of this compound in Palladium-Catalyzed Cyanation of 5-Bromopyrimidine

Question: I am attempting to synthesize this compound from 5-bromopyrimidine using a palladium catalyst and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), but I am observing very low yields or only starting material. What are the likely causes and how can I improve the reaction?

Answer:

Low yields in palladium-catalyzed cyanation reactions are a frequent challenge and can often be traced back to a few key factors related to the catalyst, reagents, or reaction environment.

Root Cause Analysis & Solutions:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation or deactivation.

    • Expertise & Experience: The choice of ligand is critical for stabilizing the catalytic species and facilitating the reaction cycle. Sterically demanding, electron-rich phosphine ligands are often effective.[1] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.

    • Trustworthiness: Before starting, degas your solvent thoroughly. A simple method is to bubble an inert gas through the solvent for 15-30 minutes.

  • Poor Solubility or Reactivity of Cyanide Source: The cyanide salt must be sufficiently soluble and available to participate in the transmetalation step.

    • Expertise & Experience: While K₄[Fe(CN)₆] is less toxic, its low solubility can be limiting.[2] Zn(CN)₂ is often a better choice for its higher reactivity and tolerance of functional groups, though it is more toxic.[1] The addition of catalytic amounts of CuI can sometimes facilitate the cyanation process.[3]

    • Trustworthiness: Ensure your cyanide source is finely powdered and dry. Clumps will have reduced surface area and reactivity.

  • Inappropriate Solvent or Temperature: The reaction medium and temperature dictate reaction kinetics and catalyst stability.

    • Expertise & Experience: Polar aprotic solvents like DMF, DMAc, or NMP are typically used.[4] However, the temperature must be carefully optimized. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and byproduct formation. A typical starting point is 80-120 °C.

    • Trustworthiness: Run a small-scale temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance for your specific substrate and catalyst system.

Visualizing the Catalytic Cycle and Potential Pitfalls:

Palladium-Catalyzed Cyanation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Deactivated Deactivated Pd (e.g., Pd black) Pd0->Deactivated Oxidation/ Decomposition Transmetal Transmetalation (Ar-Pd(II)-CN) OxAdd->Transmetal + M-CN RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Reforms Catalyst ArCN This compound (Ar-CN) RedElim->ArCN Product ArX 5-Bromo- pyrimidine (Ar-X) ArX->OxAdd MCN Cyanide Source (e.g., Zn(CN)₂) MCN->Transmetal

Caption: Palladium-catalyzed cyanation cycle for this compound synthesis.

Issue 2: Formation of Phenolic Byproducts in Sandmeyer Reaction of 5-Aminopyrimidine

Question: I am using a Sandmeyer reaction to convert 5-aminopyrimidine to this compound, but I am isolating a significant amount of 5-hydroxypyrimidine. How can I suppress this side reaction?

Answer:

The formation of phenolic byproducts is a classic issue in Sandmeyer reactions, arising from the reaction of the intermediate diazonium salt with water.[5] Careful control of the reaction conditions is paramount to favor the desired cyanation pathway.

Root Cause Analysis & Solutions:

  • Presence of Excess Water and High Temperatures: The diazonium salt is susceptible to nucleophilic attack by water, a reaction that is accelerated at higher temperatures.

    • Expertise & Experience: The diazotization step (formation of the diazonium salt from the amine using NaNO₂ and acid) should be performed at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium intermediate.

    • Trustworthiness: Use an ice-salt bath to maintain a consistently low temperature during the diazotization and the subsequent addition to the copper(I) cyanide solution.

  • Slow Consumption of the Diazonium Salt: If the diazonium salt is not consumed quickly by the cyanide nucleophile, it has more opportunity to react with the aqueous solvent.

    • Expertise & Experience: The solution of the diazonium salt should be added slowly to a well-stirred, pre-prepared solution of copper(I) cyanide. This ensures that the diazonium salt reacts as it is introduced.

    • Trustworthiness: Ensure the copper(I) cyanide solution is fully prepared and at the correct temperature before you begin the slow addition of the diazonium salt.

Visualizing the Competing Reaction Pathways:

Sandmeyer Reaction Pathways Amine 5-Aminopyrimidine Diazonium Pyrimidine-5-diazonium salt Amine->Diazonium NaNO₂, H⁺ (0-5 °C) Desired This compound (Desired Product) Diazonium->Desired CuCN Byproduct 5-Hydroxypyrimidine (Byproduct) Diazonium->Byproduct H₂O, Δ

Caption: Competing pathways in the Sandmeyer synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?

A1: The most common and reliable methods are the cyanation of a 5-halopyrimidine and the Sandmeyer reaction of 5-aminopyrimidine. The choice depends on the availability of starting materials, scale, and safety considerations.

Synthetic RouteStarting MaterialKey ReagentsProsCons
Palladium-Catalyzed Cyanation 5-BromopyrimidinePd catalyst (e.g., Pd(PPh₃)₄), Ligand, Cyanide Source (e.g., Zn(CN)₂)Generally high yields, good functional group tolerance.[1]Requires inert atmosphere, catalyst can be expensive and sensitive.
Copper-Catalyzed Cyanation 5-BromopyrimidineCuI, Ligand (e.g., diamines), Cyanide Source (e.g., K₄[Fe(CN)₆])Less expensive catalyst than palladium, can use less toxic cyanide sources.[6]Often requires higher temperatures, may have lower yields than Pd-catalyzed methods.[7]
Sandmeyer Reaction 5-AminopyrimidineNaNO₂, Acid (e.g., HCl), CuCNUtilizes a readily available starting material, classic and well-established reaction.[8]Diazonium salts can be unstable, risk of phenolic byproducts, use of toxic CuCN.[5][9]
Ring-Forming Condensations Acyclic precursors (e.g., malononitrile)Varies (e.g., thiourea, amidines)Builds the core heterocycle, can introduce other substituents simultaneously.[10][11]May result in regioisomeric byproducts, optimization can be complex.

Recommendation: For laboratory-scale synthesis where high purity and yield are critical, palladium-catalyzed cyanation of 5-bromopyrimidine is often the preferred method. For larger-scale synthesis where cost is a major factor, a well-optimized copper-catalyzed process or Sandmeyer reaction may be more suitable.

Q2: What are the critical safety precautions when working with cyanide-containing reagents?

A2: Working with cyanide sources such as KCN, NaCN, and Zn(CN)₂ requires strict adherence to safety protocols due to their high toxicity.

  • Engineering Controls: Always handle solid cyanide salts and prepare reaction mixtures inside a certified chemical fume hood to prevent inhalation of dust or fumes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (check for appropriate glove type for the solvents being used).

  • Acid Incompatibility: NEVER allow cyanide salts to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas. All glassware should be base-washed before use.

  • Quenching and Waste Disposal: Reactions should be quenched carefully. A common method is to add an aqueous solution of sodium hypochlorite (bleach) and a base (like NaOH) to the reaction mixture to oxidize the excess cyanide to the less toxic cyanate. All cyanide waste must be disposed of according to your institution's hazardous waste protocols.

  • Emergency Preparedness: Ensure you know the location of your lab's safety shower and eyewash station. Have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium thiosulfate) available and ensure personnel are trained in its use, in accordance with your institution's safety policy.

Q3: My final product is contaminated with a persistent impurity. What are some effective purification strategies for this compound?

A3: Effective purification depends on the nature of the impurity.

  • Unreacted 5-Bromopyrimidine: If your starting material is the main contaminant, purification can typically be achieved via column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) will usually separate the more polar this compound from the less polar 5-bromopyrimidine.

  • Hydrolysis to 5-Carboxamidopyrimidine or 5-Carboxypyrimidine: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions during workup. These impurities are significantly more polar than the desired product.

    • Recrystallization: If the impurity level is low, recrystallization can be effective. Solvents to consider include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Aqueous Wash: An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., dilute NaHCO₃) during the workup can help remove basic and acidic impurities, respectively. However, be cautious as this can also promote hydrolysis of your product's nitrile group if contact time is prolonged.

  • General Purification Protocol:

    • Perform an aqueous workup to remove inorganic salts.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

    • Perform flash column chromatography on the crude residue.

    • Combine the pure fractions and recrystallize from an appropriate solvent system to obtain a highly pure product.[12]

Experimental Protocols

Protocol 1: Copper-Catalyzed Cyanation of 5-Bromopyrimidine

This protocol is adapted from methodologies employing less toxic cyanide sources and copper catalysis.[6]

Materials:

  • 5-Bromopyrimidine

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 5-bromopyrimidine (1.0 eq), K₄[Fe(CN)₆] (0.5 eq), CuI (0.1 eq), and KI (0.3 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction typically requires 24-36 hours.[6]

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into a solution of aqueous ammonia and stir for 30 minutes to complex the copper salts.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.

References

  • Synthesis of 5-cyanopyrimidines.
  • Copper catalysed cyanation of 5-bromo-pyrimidine (a) with different...
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar.
  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses Procedure.
  • Sandmeyer reaction. Wikipedia.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives.
  • Synthesis of 2-Cyanopyrimidines. MDPI.
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
  • Ullmann condens
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • (PDF) Synthesis of 2-Cyanopyrimidines.
  • Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF.
  • Recent advances and prospects in the palladium-catalyzed cyan
  • Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. PubMed.
  • Ullmann condens
  • Ullmann Reaction. Thermo Fisher Scientific - US.
  • Chapter 1. Shodhganga@INFLIBNET.
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.

Sources

Technical Support Center: Navigating the Scale-Up of 5-Cyanopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of 5-cyanopyrimidine reactions. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical safety considerations to ensure a successful and safe transition from laboratory-scale experiments to large-scale production.

PART 1: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions that arise during the scale-up of this compound synthesis.

Q1: My this compound synthesis, which works well on a gram scale, shows a significant drop in yield and an increase in impurities upon scale-up. What are the likely causes?

A1: This is a common challenge in process scale-up. The primary culprits are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and product degradation. Additionally, many cyanation reactions are exothermic, and the heat generated may not dissipate as efficiently in a larger vessel, leading to thermal runaway and byproduct formation. It is also crucial to re-evaluate the quality of your raw materials, as impurities that are negligible at a small scale can have a significant impact on a larger scale.

Q2: I am observing significant amounts of the de-halogenated (hydro-dehalogenation) pyrimidine as a byproduct in my palladium-catalyzed cyanation of a 5-halopyrimidine. How can I minimize this?

A2: Hydro-dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be promoted by the presence of certain phosphine ligands, residual water, or other protic sources in the reaction mixture. To mitigate this, ensure your solvent and reagents are scrupulously dry. The choice of phosphine ligand can also be critical; sometimes, switching to a different ligand can suppress this side reaction. Additionally, optimizing the reaction temperature and catalyst loading can help favor the desired cyanation pathway.

Q3: During the work-up of my this compound reaction, I am experiencing product loss and the formation of a new impurity, which I suspect is the corresponding carboxylic acid or amide. What is happening and how can I prevent it?

A3: The cyano group on the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures during work-up. This can lead to the formation of the corresponding carboxylic acid or amide. To prevent this, it is advisable to perform the work-up at lower temperatures and to use milder acidic or basic conditions. A rapid work-up is also recommended to minimize the time the product is exposed to these conditions. If possible, consider an extractive work-up with minimal exposure to aqueous acidic or basic solutions.

Q4: The color of my reaction mixture changes significantly during scale-up, and I am isolating a product with a different crystalline form (polymorph). Why is this happening and what are the implications?

A4: A change in color can indicate the formation of different impurity profiles or the influence of trace metals from the reactor surface. The change in crystalline form, or polymorphism, is a critical issue in pharmaceutical development as different polymorphs can have different solubilities, bioavailabilities, and stability.[1] The formation of a specific polymorph can be highly dependent on factors such as solvent, temperature, cooling rate, and the presence of impurities.[2] It is essential to perform a polymorph screen to identify and characterize all possible crystalline forms and then develop a robust crystallization protocol to consistently produce the desired polymorph.[3]

PART 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues encountered during the scale-up of this compound reactions.

Issue 1: Low or Inconsistent Yields
Potential Cause Troubleshooting Steps
Poor Mass Transfer/Mixing - Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture. Baffles may be necessary to improve mixing. - Controlled Reagent Addition: Implement a slow, controlled addition of one of the reagents to maintain a low concentration of the reactive species and prevent localized high concentrations.
Inefficient Heat Transfer - Monitor Internal Temperature: Use temperature probes to accurately monitor the internal reaction temperature. - Ensure Adequate Cooling: Verify that the reactor's cooling system can handle the exotherm of the reaction. Consider pre-cooling reagents for highly exothermic steps.[4]
Catalyst Deactivation (for Pd-catalyzed reactions) - Cyanide Poisoning: Cyanide ions can poison palladium catalysts. Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide.[5][6] - Ligand Selection: The choice of phosphine ligand is crucial. Experiment with different ligands to find one that is resistant to degradation and promotes the desired reaction. - Moisture Sensitivity: Ensure all reagents and solvents are dry, as water can contribute to catalyst deactivation.[7]
Raw Material Quality - Supplier Qualification: Qualify raw material suppliers and perform incoming quality control to ensure consistency. - Small-Scale Re-validation: Before a large-scale run, re-validate the reaction on a small scale with the new batch of raw materials.
Issue 2: High Impurity Levels
Potential Impurity Identification & Mitigation Strategies
Hydro-dehalogenation Product - Analytical Identification: Use HPLC-MS or GC-MS to confirm the presence of the de-halogenated pyrimidine. - Mitigation: - Use anhydrous solvents and reagents. - Screen different phosphine ligands. - Optimize reaction temperature and time.
Hydrolysis Products (Amide, Carboxylic Acid) - Analytical Identification: Monitor the reaction and work-up by HPLC, looking for more polar byproducts. - Mitigation: - Perform work-up at low temperatures. - Use mild aqueous wash conditions (e.g., saturated sodium bicarbonate instead of strong base). - Minimize the duration of the work-up.
Dimerization/Oligomerization of Starting Materials or Product - Analytical Identification: Look for higher molecular weight species by LC-MS. - Mitigation: - Maintain a low concentration of reactive intermediates through slow addition. - Optimize the reaction temperature to disfavor side reactions.
Residual Solvents - Analytical Identification: Use GC-HS (Headspace Gas Chromatography) to quantify residual solvents. - Mitigation: - Choose a solvent with an appropriate boiling point for easy removal. - Employ efficient drying techniques (e.g., rotary evaporation, vacuum oven).
Issue 3: Crystallization and Isolation Problems
Problem Troubleshooting Steps
Formation of an Unstable Polymorph - Polymorph Screening: Conduct a thorough polymorph screen using various solvents, temperatures, and crystallization techniques to identify all possible solid forms.[8] - Controlled Crystallization: Develop a robust crystallization protocol with tight control over cooling rate, agitation, and seeding to consistently produce the desired polymorph.[2]
Oiling Out/Amorphous Solid Formation - Solvent Selection: Experiment with different solvent and anti-solvent systems. The choice of solvent can significantly impact crystal morphology.[9] - Seeding: Use seeds of the desired crystalline form to promote crystallization over oiling out.
Poor Filterability - Crystal Habit Modification: The shape and size of crystals can be influenced by the solvent, cooling rate, and additives. Aim for a crystal habit that is easy to filter. - Optimize Agitation: Agitation during crystallization can affect particle size distribution.

PART 3: In-Depth Technical Protocols

Protocol 1: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the progress of a this compound synthesis.

  • Sample Preparation:

    • Carefully withdraw a small, representative sample from the reaction mixture at specified time points.

    • Quench the reaction immediately by diluting the sample in a suitable solvent (e.g., acetonitrile) to a known concentration. This prevents further reaction.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or other suitable modifier). The gradient will depend on the polarity of the starting materials, product, and expected impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 272 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and any impurities by comparing retention times with authentic standards.

    • Calculate the percentage conversion of the starting material and the relative percentage of product and impurities over time. This data is crucial for determining the optimal reaction time and identifying the formation of byproducts.

Protocol 2: Managing Thermal Runaway Risk with Reaction Calorimetry

Before scaling up an exothermic cyanation reaction, it is essential to understand its thermal profile using a reaction calorimeter.

  • Experimental Setup:

    • Perform the reaction in a reaction calorimeter (e.g., RC1) that can accurately measure the heat flow.

  • Data Collection:

    • Run the reaction under the proposed scale-up conditions (or a scaled-down model).

    • Measure the heat of reaction (ΔH), the heat capacity of the reaction mixture (Cp), and the rate of heat evolution.

  • Safety Assessment:

    • Calculate the Maximum Temperature of the Synthesis Reaction (MTSR), which is the maximum temperature the reaction would reach under adiabatic conditions (i.e., if cooling fails).

    • Ensure that the MTSR is well below the decomposition temperature of the reaction mixture and the boiling point of the solvent.

    • Use this data to design a sufficiently robust cooling system for the large-scale reactor.

PART 4: Process Safety Considerations

The scale-up of this compound reactions, particularly those involving cyanide salts, requires stringent safety protocols.

1. Handling Cyanide Reagents:

  • Toxicity: Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves.[11]

  • Ventilation: All manipulations of cyanide salts must be performed in a well-ventilated fume hood.[12]

  • Acid Incompatibility: Never mix cyanide salts with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.[12]

  • Emergency Preparedness: Ensure that an emergency response plan is in place and that all personnel are trained on it. An approved cyanide antidote kit should be readily available.

2. Managing Exothermic Reactions:

  • Thermal Hazard Assessment: As detailed in Protocol 2, a thorough thermal hazard assessment is mandatory before scale-up.

  • Controlled Addition: For highly exothermic reactions, the gradual addition of a limiting reagent is a critical control measure.[4]

  • Emergency Cooling: The reactor should be equipped with an emergency cooling system.

  • Quenching Strategy: Have a validated quenching procedure ready to stop the reaction in case of a thermal runaway.

Visualizations

Troubleshooting Workflow for Low Yield in Scale-Up

G start Low Yield at Scale mass_transfer Check Mass Transfer (Mixing/Agitation) start->mass_transfer heat_transfer Check Heat Transfer (Cooling/Exotherm) start->heat_transfer catalyst Evaluate Catalyst Performance start->catalyst raw_materials Assess Raw Material Quality start->raw_materials optimize_agitation Optimize Stirrer/ Implement Baffles mass_transfer->optimize_agitation Inefficient? monitor_temp Improve Cooling/ Controlled Addition heat_transfer->monitor_temp Uncontrolled Exotherm? catalyst_poisoning Use Anhydrous Conditions/ Screen Ligands/ Change Cyanide Source catalyst->catalyst_poisoning Deactivation? qualify_supplier Qualify Supplier/ Perform QC raw_materials->qualify_supplier Inconsistent? end Yield Improved optimize_agitation->end Resolved monitor_temp->end Resolved catalyst_poisoning->end Resolved qualify_supplier->end Resolved

Caption: A decision-making workflow for troubleshooting low yields in the scale-up of this compound reactions.

Palladium-Catalyzed Cyanation Cycle and Deactivation Pathways

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_cn_complex [Pd(CN)₄]²⁻ (Inactive) pd0->pd_cn_complex Poisoning pdII_complex Ar-Pd(II)-X(L₂) oxidative_addition->pdII_complex transmetalation Transmetalation (CN⁻) pdII_complex->transmetalation CN⁻ pdII_complex->pd_cn_complex Poisoning ar_pd_cn Ar-Pd(II)-CN(L₂) transmetalation->ar_pd_cn reductive_elimination Reductive Elimination ar_pd_cn->reductive_elimination reductive_elimination->pd0 Ar-CN excess_cn Excess CN⁻ excess_cn->pd_cn_complex

Caption: The catalytic cycle for palladium-catalyzed cyanation and the deactivation pathway caused by excess cyanide.

PART 5: References

  • Vieira, T. et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(10), 2113–2121. [Link][13][14][15][16][17]

  • Stanford University Environmental Health & Safety. (2023). Scale Up Safety. [Link][11]

  • Dartmouth College Environmental Health and Safety. Cyanide Salts. [Link][12]

  • The University of Queensland. Working Safely with Cyanide Guideline. [Link][18]

  • Columbia University Environmental Health & Safety. Cyanide Safe Use Guidelines. [Link][10]

  • Harvard University Environmental Health & Safety. Lab Safety Guideline: Cyanide. [Link][19]

  • Baxendale, I. R. et al. (2006). Optimisation and scale-up of microwave assisted cyanation. Journal of Organometallic Chemistry, 691(26), 5643-5652. [Link][5]

  • Li, G. et al. (2011). Solvent-free or low-solvent large-scale preparation of chloropyrimidine and analogues. Green Chemistry, 13(6), 1424-1428. [Link][20]

  • Patsnap. (2023). Control Strategies For Managing Exothermic Reactions In Flow. [Link][4]

  • Yu, H. et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link][21]

  • Fors, B. P. et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(43), 11421-11424. [Link][6]

  • ACS Green Chemistry Institute. Solvent Selection Guides: Summary and Further Reading. [Link][9]

  • Moiseev, D. V. et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 282-290. [Link][22]

  • Matsuoka, M. et al. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 251-258. [Link][23]

  • Sur, S. et al. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321–3323. [Link][7]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link][2]

  • Lee, A. Y. et al. (2011). Crystal polymorphism in chemical process development. Annual Review of Chemical and Biomolecular Engineering, 2, 259–280. [Link][1][24]

  • Gande, S. L. et al. (2016). C-C Bond Formation: Synthesis of C5 Substituted Pyrimidine and C8 Substituted Purine Nucleosides Using Water Soluble Pd-imidate Complex. Current Protocols in Nucleic Acid Chemistry, 65, 1.37.1–1.37.15. [Link][4][25]

  • Organic Syntheses. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. [Link][26]

  • Wang, Z. et al. (2017). A Different View of Solvent Effects in Crystallization. Crystals, 7(12), 375. [Link][27]

  • University of Rochester. Workup for Reactions in THF/Dioxane. [Link][2]

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link][28]

  • Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 115, 3-18. [Link][29]

  • University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. [Link][30]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link][31]

  • Hammond, R. B. et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 21(7), 3584–3601. [Link][32]

  • Anilkumar, G. et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33267-33283. [Link][33]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 5-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 5-cyanopyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile scaffold in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The this compound core is a privileged scaffold in medicinal chemistry, notably found in potent kinase inhibitors.[1] Its reactivity is governed by the electron-deficient nature of the pyrimidine ring, which is further activated by the strongly electron-withdrawing cyano group at the C5 position. This electronic arrangement makes the ring highly susceptible to attack by nucleophiles, primarily at the C2, C4, and C6 positions.[2][3] Understanding how to control and optimize this reactivity is key to successful synthesis.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs): Core Principles

This section addresses fundamental questions about the reactivity of this compound and the rationale behind common experimental choices.

Q1: Why is the this compound ring so reactive towards nucleophiles?

The high reactivity stems from two key electronic features:

  • Ring Nitrogen Atoms: The two nitrogen atoms in the pyrimidine ring are electronegative and withdraw electron density, making the ring inherently "electron-deficient." This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring carbons more electrophilic and amenable to attack by nucleophiles.[2]

  • C5-Cyano Group: The nitrile (cyano) group at the 5-position is a powerful electron-withdrawing group. Through resonance and inductive effects, it further depletes the electron density of the ring, significantly activating it for nucleophilic attack.

The combination of these factors stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic addition. This stabilization lowers the activation energy of the reaction, making the substitution proceed more readily than on a less electron-deficient aromatic ring like benzene.[2][4]

Q2: Which position on the pyrimidine ring is most likely to react?

For a typical pyrimidine with a leaving group, nucleophilic attack occurs preferentially at the C2, C4, and C6 positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen atoms when the attack occurs at these positions, which provides significant stabilization.[2][5][6] Attack at C5 does not allow for this resonance stabilization.

In many cases, the reactivity order is C4 > C2 >> C6 . The C4 and C6 positions are para and ortho, respectively, to one nitrogen and ortho to the other, while the C2 position is flanked by both. The greater reactivity of the C4 position is often attributed to a combination of electronic and steric factors.[3][5] However, the specific regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents.[3][7]

Q3: How does the choice of solvent impact the reaction?

The solvent plays a critical role in SNAr reactions. The ideal solvent must solubilize the reactants and, crucially, stabilize the charged Meisenheimer complex without deactivating the nucleophile.

  • Polar Aprotic Solvents (Recommended): Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are the solvents of choice.[8][9] They are polar enough to support the charged intermediate but do not have acidic protons that can hydrogen-bond to and "cage" the nucleophile, which would reduce its reactivity.

  • Protic Solvents (Generally Avoid): Solvents like ethanol, methanol, or water can significantly slow down the reaction. Their acidic protons solvate the nucleophile, blunting its nucleophilicity and making it less available to attack the pyrimidine ring.[8] While some modern "green chemistry" protocols utilize water with additives, these are specialized conditions.[10][11]

Q4: What is the role of a base in these reactions?

A base is often essential, particularly when the nucleophile is neutral (e.g., an amine, alcohol, or thiol). The base's primary role is to deprotonate the nucleophile, converting it into its more reactive anionic conjugate base (e.g., an amide, alkoxide, or thiolate).[8]

Commonly used bases include:

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are mild and effective for many reactions.

  • Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can act as both a base and a scavenger for any acid generated during the reaction.

  • Stronger Bases: For less reactive nucleophiles like alcohols, stronger bases such as sodium hydride (NaH) or sodium tert-butoxide (t-BuOK) may be necessary to generate the corresponding alkoxide in situ.

The choice of base should be tailored to the pKa of the nucleophile. Using a base that is too strong can promote unwanted side reactions.

Troubleshooting Guide: Common Experimental Issues

This section provides a step-by-step guide to diagnosing and solving specific problems you might face during your experiment.

Problem: My reaction shows low or no conversion to the desired product.

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Potential Cause 1: Insufficient Nucleophile Reactivity

    • Diagnosis: Your nucleophile (e.g., an alcohol or a secondary amine) may not be strong enough to attack the pyrimidine ring on its own.

    • Solution: Add a suitable base to deprotonate the nucleophile and increase its reactivity. For an alcohol nucleophile, a strong base like NaH is often required. For an amine, a carbonate or tertiary amine base is typically sufficient. Ensure the base is strong enough to deprotonate the nucleophile effectively.[8]

  • Potential Cause 2: Low Reaction Temperature

    • Diagnosis: SNAr reactions often have a significant activation energy barrier due to the temporary loss of aromaticity in the Meisenheimer intermediate.[4] Room temperature may be insufficient.

    • Solution: Gradually increase the reaction temperature in increments (e.g., to 50 °C, 80 °C, then 120 °C), monitoring the reaction progress by TLC or LC-MS at each stage. Many SNAr reactions require elevated temperatures, sometimes in the range of 80-150 °C.[8] Microwave irradiation is an excellent alternative for rapid and controlled heating to higher temperatures.[8]

  • Potential Cause 3: Inappropriate Solvent

    • Diagnosis: As discussed in the FAQs, using a protic solvent (alcohols, water) can inhibit the reaction.

    • Solution: Ensure you are using a polar aprotic solvent like DMSO or DMF.[8][12] If solubility is an issue in one, try another from the same class.

  • Potential Cause 4: Moisture Contamination

    • Diagnosis: Traces of water can lead to the formation of undesired hydroxypyrimidine byproducts.

    • Solution: Use anhydrous (dry) solvents and reagents. If using a strong base like NaH, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[8]

Problem: My analysis shows multiple products or significant side reactions.

The formation of byproducts complicates purification and reduces the yield of your target molecule.

  • Potential Cause 1: Reaction with the Solvent

    • Diagnosis: At high temperatures (>120-140 °C), solvents like DMF can decompose to generate dimethylamine. This amine can then act as a competing nucleophile, leading to an undesired byproduct.

    • Solution: If you suspect this is happening, switch to a more thermally stable polar aprotic solvent, such as DMSO.[8]

  • Potential Cause 2: Di-substitution

    • Diagnosis: If your starting pyrimidine has more than one potential leaving group or reactive site, the product can sometimes react further with the nucleophile.

    • Solution: Carefully control the stoichiometry. Use closer to 1.0 equivalent of the nucleophile. Running the reaction at a lower temperature or for a shorter duration can also improve selectivity for the mono-substituted product.

  • Potential Cause 3: Product or Starting Material Decomposition

    • Diagnosis: High reaction temperatures can sometimes lead to decomposition, often visible as the reaction mixture turning dark or charring.[13]

    • Solution: Lower the reaction temperature and extend the reaction time. Monitor the reaction closely to find the optimal balance where the desired reaction proceeds without significant degradation.[8]

Problem: I had a good yield in my crude analysis (TLC/LC-MS), but a low yield after workup and purification.

This frustrating issue points to product loss during the isolation steps.

  • Potential Cause 1: Product Solubility in the Aqueous Layer

    • Diagnosis: If your product contains polar functional groups, it may have significant solubility in the aqueous phase during an extraction.

    • Solution: Before discarding the aqueous layer, analyze a sample by TLC or LC-MS. If the product is present, perform additional extractions with your organic solvent or use a different, more polar extraction solvent like ethyl acetate. Sometimes, saturating the aqueous layer with brine (saturated NaCl solution) can "salt out" the product and drive it into the organic phase.[14]

  • Potential Cause 2: Product Instability During Workup

    • Diagnosis: The product may be unstable to the acidic or basic conditions used in the aqueous quench or wash steps.

    • Solution: Test the stability of your product by taking a small sample of the reaction mixture and treating it with the planned quench solution (e.g., dilute HCl or NaHCO₃ solution). Analyze by TLC after a few minutes to see if any degradation occurs.[14] If instability is found, use a milder workup, such as a water quench followed by extraction.

Experimental Optimization Workflow

A systematic approach is the most efficient way to optimize a new nucleophilic substitution reaction. Below is a generalized protocol and a workflow diagram to guide your experimental design.

General Protocol for Reaction Optimization
  • Setup: To a dry reaction vial under an inert atmosphere (if required), add the this compound substrate (1.0 equiv.) and a polar aprotic solvent (e.g., DMSO, DMF) to make a ~0.1-0.5 M solution.

  • Reagent Addition: Add the nucleophile (1.1-1.5 equiv.). If a base is required, add it (1.2-2.0 equiv.).

  • Initial Condition: Stir the reaction at room temperature for 1-2 hours and analyze the progress by TLC or LC-MS.

  • Temperature Screening: If no or low conversion is observed, gradually increase the temperature (e.g., 50 °C, 80 °C, 110 °C), holding for 2-4 hours at each temperature and monitoring the reaction.

  • Condition Refinement: If the reaction is still unsuccessful or messy, consider changing variables one at a time:

    • Switch to a different polar aprotic solvent (e.g., from DMF to DMSO).

    • Use a stronger base if the nucleophile is not fully deprotonated.

    • Increase the equivalents of the nucleophile.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature, quench cautiously (e.g., with water), and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography or recrystallization.[15]

Optimization Workflow Diagram

G start Start: Define Substrate, Nucleophile, and Stoichiometry solvent_choice Select Polar Aprotic Solvent (e.g., DMSO, DMF) start->solvent_choice base_choice Select Base (if needed) (e.g., K2CO3, DIPEA) solvent_choice->base_choice run_rt Run Reaction at Room Temp Monitor by TLC/LCMS base_choice->run_rt check_rt Complete Conversion? run_rt->check_rt heat_80 Heat to 80°C Monitor check_rt->heat_80 No / Slow success Reaction Successful Proceed to Workup & Scale-up check_rt->success Yes check_80 Improvement? heat_80->check_80 heat_120 Heat to 120°C / Microwave Monitor check_80->heat_120 No / Slow check_80->success Yes check_120 Improvement? heat_120->check_120 troubleshoot Reaction Failed or Messy Re-evaluate Conditions check_120->troubleshoot No / Decomposition check_120->success Yes change_solvent Change Solvent (e.g., DMF -> DMSO) troubleshoot->change_solvent Try First change_base Change Base (e.g., K2CO3 -> NaH) troubleshoot->change_base Try Second change_solvent->run_rt change_base->run_rt

Caption: A decision-making workflow for optimizing SNAr reactions.

Summary of Typical Reaction Conditions

The following table provides a starting point for various nucleophile classes based on literature precedents for SNAr reactions on activated pyrimidines and other heteroaromatics.

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature Range (°C)Key Considerations
Primary Amines BenzylamineK₂CO₃, DIPEADMSO, DMF25 - 100Generally reactive; sterics can play a role.[16]
Secondary Amines MorpholineK₂CO₃, DIPEADMSO, DMF, MeCN25 - 120Highly nucleophilic but can be sterically hindered.[10][16]
Thiols ThiophenolK₂CO₃, Et₃NDMF, THF25 - 80Highly nucleophilic; reactions are often fast at lower temperatures.[17]
Alcohols/Phenols Phenol, MethanolNaH, K₂CO₃DMF, DMSO50 - 150Requires a base to form the more reactive alkoxide/phenoxide.[8]
References
  • Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes. (2025). Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9ZO63tRiRh2t0J80WaIokI6yYwe-8zEfqxR4nmcWn9e8MrqTmBZJduqUGsmO0IuAFghnXnWv5rljhA2RwTcqVpTBSbMzpI_v2nCuXQJ74mN1ofDzX44meFwIWWlR5g8XCbG_v]
  • Ueda, T., & Fox, J. J. (1975). Synthesis and reaction of some 6-substituted pyrimidine nucleosides. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO2p36JS-HVB5PSzHmDb2IEgXaOJg6iifnIvIsQ1t51atTKgQF__45S-U2uqKqYfQ-OCMvG7XT3_O0EWAIqrUJccbDBcK3sJLcmv6WkzR1VW4Ts9gMK8I1nh12dtiEV1wHXdk=]
  • BenchChem Technical Support Team. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAV9bZuj73gyvcVt0NE71syq4vU8xMZiVxH4SH2UalO2btP3k3DxYX_tdkPi1xRNiZ7x4xGdE3AU84sHrbZUTDiDhjV68lXd56LyIIuNjuZXqdVz2waQOKkii9lIWFiI6NNob3flJRPDiax0UCTzPmZHx4J6xybbv1ummoBIa1vi5K1xvQelUo6rUvwfkaIkvyRcP4HfGYpN2HQzzqT39Z7JzNjWPi7bEY4A==]
  • Chemistry Stack Exchange Community. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/80354/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity]
  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJayuY90TONI_u6EKsQncrZF8CeE0kXy0vfDvsm1TckZXTmrPGESzqWYJWlg7v3Mg2fk7k2Hlq7zjaNpzkmf1N5cAlcpZ_xqD9clHXMEBfFz4-4ZFHAuLYVrj_q3qouHQu6UUoKgC5jfJQSqJICq8ly_zLQ2kJ6sbSGpDXQflI9eVI8HbWjYAKuNgc0-O8qhb4BF6mhT3U1R0hstMwFQ==]
  • Doti, N., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtN-07oIaIINPpzzuP7ZJ-8tCfwebkbrhLKEeWc44kHylTDtgQFWklnlTlva8I3WCtXtxXAI-mTFKZ6RhzSZ2hs4U3JSH305OPO-kxJQWP3wnjTtrt38Dh_zTkf_HK3YoFhQs7]
  • Chemistry Stack Exchange Community. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. University of Rochester. [URL: https://www.sas.rochester.edu/chm/resource/rtips/failed-reaction.html]
  • Jacobsen, C. B., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbVxcKy7EM7QQZaJtcVJJxmnEMO3FfeLlATqzql-an8rZf--2A-tfMJJOU8q4hURVJFZf-jExTLTCyRe2R_K8zcEwUCu6i4jyZSHClA7PxDvl4hXBfWCTzRmGVkd1LVWMjh52_TTEk15A8pQ==]
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884102/]
  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELsGO80-m3j352EuYqXNWy1Y7Z__FX4VbvUD_ZQcn1vCCAnm0wMSFESXr9WSkbyiHjrhO-v7ViUp6MPjBSapxaja8rMCOmpG2nMsKdvg8p5YIRFnoGX_qImHYu0zs7NLFjDExdV5MhgrNDTH6Zeboj0TMgf4KOe2iXzArSpyYmAIhW4jb410bIHNgPLlHaJ47PibvS5rZL204lx2oyRtU27CvhmSVtDQ3j]
  • SNAr Reaction in Other Common Molecular Solvents. (2025). Wordpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgd_Tem1uEwwcHdzRkJE6C4H9Hia8V4GaKg9u8hulndQweyFzjXpnxeQ3VZN90rTj6KJWGl8trxUYkGikLJlbWGIOXqTyEnrn1w9IgrjAL0IZsoymXdaz59Ljc8k5mWHSbBVmhRgtVI0B4ZiSdjXcHGVoavG1UussJwi7vlGLvQHppHX0aEakmb1vz7J4mUcZABxv2F6Ly3mRTNz2irND2FKyYY-XAJEYLBt_wbGmblSSBQgMLRU6cNUumndWhtksOdj3C0qm47ep3CLwvk0gsLiTuvUtWqvZqVg==]
  • SNAr Solvents and Reagents. Wordpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFKmtr8BQKZ_A_WdVn4KCUkrFY5M0j0hsPyshx6DQ56WEk-CtQT73W3ewvPGQy8xET3xHY2-uhr9taq0t8qVZ9LkJWppcyfGl9sdyvPPjycNjZQjogmNaIDnZYg13hQ0GIudw2rfWB6AvoPl9UMiLChTnGmbUVMizlOz7grqt_rHJy6007P-w6hgae6EQ=]
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXO09xf2H-ffFfQPtUjjZ9hJZGFSxXi1JhuB9UJziegyrKa_bujeQPgrs1d8W8P7S6eD_hwqbHzPUUBEAz38sksXIWGVJXEFAils7LKsFlriH7e4m1U7EgNLWtjLmewfKlBur5Hysrz5mcsQo3RYpz_slEZCfgPUdiQyONWCeMotOK8ObmssulRIOmJdzbAClqSX_6Emqoau22oCC6EAUxDwO-h2H_YwskE8m5iQIzVxyvJobkNdw==]
  • Hurst, D. T., & Salisbury, K. (1980). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. [URL: https://pubs.rsc.org/en/content/articlelanding/1980/p1/p19800000454]
  • BenchChem Technical Support Team. (2025). Dealing with low yield during the chemical synthesis of Purpurin. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHb3fU3zlntyucN2e3BiIPYsKA3zyVODTGGiAmCuv-fYTnsQ1UUUpUlGA6O9nMVLsBuckigKQd5RahsiSi4rjnPMbzT888dg7kFrWbl-cITmJERXj_YJ5BY1EUkJzf8FQeOag31elb0gZyFGVrI3ym8YLhYwZ7hyajymbWZMJBWU4N2ZtgyNmsmEzOd3J4Wf7VAd3i0iccksBdTFyg]
  • Optimization of organophotochemical SNAr reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-organophotochemical-SNAr-reaction_tbl1_332155018]
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/gc/d0gc02316j]
  • Nucleophilic substitution reactions in pyridine. Química Organica.org. [URL: https://www.quimicaorganica.org/en/heterocyclic-chemistry/320-pyridine-nucleophilic-substitution.html]
  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 4. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2441584/]
  • Hirota, K., et al. (1981). Pyrimidine derivatives and related compounds. Part 36. Nucleophilic addition reaction of a cyanide lon to 6-substituted 1,3-dimethyl-5-nitrouracils. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1981/p1/p19810001896]
  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Use of alpha-secondary isotope effects in nucleophile-promoted reactions of pyrimidine derivatives; evidence for transient 5,6-dihydropyrimidine intermediates. (1980). Nucleic Acids Symposium Series. [URL: https://pubmed.ncbi.nlm.nih.gov/7208151/]
  • Exploring the Dynamics of Nucleophilic Substitution Reactions: Understanding the Role of Entropy and Potential Energy in SN1 and SN2 Pathways. (2023). American Journal of Medicinal Chemistry. [URL: https://sciencerepository.org/exploring-the-dynamics-of-nucleophilic-substitution-reactions]
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry, 80(15), 7757-63. [URL: https://pubmed.ncbi.nlm.nih.gov/26186259/]
  • Nucleophilic aromatic substitutions. (2019). YouTube. [URL: https://www.youtube.
  • Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society, 140(20), 6378-6388. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5962402/]
  • Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. (2022). The Journal of Organic Chemistry, 87(19), 13224-13235. [URL: https://pubmed.ncbi.nlm.nih.gov/36149591/]
  • BenchChem Technical Support Team. (2025). Cyanamide reactivity with nucleophiles and electrophiles. BenchChem. [URL: https://www.benchchem.com/product/b1498/technical-guide/cyanamide-reactivity-with-nucleophiles-and-electrophiles]
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8600100/]
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022). Molecules, 27(21), 7545. [URL: https://www.semanticscholar.org/paper/New-Pyrimidine-5-Carbonitriles-as-COX-2-Inhibitors%3A-Al-Ghorbani-Al-Amiqi/52a806c9f2b87455827e85c13b18d80e8c050073]
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/4/4]
  • 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. (2025). ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/acschembio.5c00018]
  • 2-Amino-5-cyanopyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-cyanopyridine]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10657g]
  • 2,4,6-Trichloro-5-cyanopyrimidine. Synchem. [URL: https://www.synchem.de/product/246-trichloro-5-cyanopyrimidine/]
  • Reaction of 2-Cyanopyrimidine Derivatives with Nucleophilic Reagents. J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb1958/13/7/13_7_878/_article/-char/ja/]
  • This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/5-cyanopyrimidine-cas-40805-79-6]
  • Nucleophilic substitution of hydrogen in the reaction of 1,2,4-triazine-4-oxides with cyanides. Mendeleev Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/1997/mc/a704738i]
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/05/07/nucleophilicity-of-amines/]

Sources

Technical Support Center: Removal of Palladium Catalyst from 5-Cyanopyrimidine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-cyanopyrimidine products. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of removing residual palladium catalysts from their reaction products. The presence of palladium, a common catalyst in cross-coupling reactions used to synthesize these valuable compounds, is strictly regulated in active pharmaceutical ingredients (APIs) due to toxicity concerns.[1][2][3] This resource provides in-depth troubleshooting advice, FAQs, and detailed protocols to help you achieve the required purity for your this compound derivatives.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter during the palladium removal process in a direct question-and-answer format.

Issue 1: My final product has high palladium content (>10 ppm) after initial purification attempts.

  • Plausible Cause: The nature of the this compound scaffold itself can be the culprit. Nitrogen-containing heterocycles are known to chelate with palladium, making it difficult to remove through simple filtration or extraction.[4] The residual palladium may exist in various forms, including soluble Pd(II) species or colloidal Pd(0) nanoparticles, which are not easily removed by standard methods.[5][6]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. For nitrogen-containing compounds like 5-cyanopyrimidines, thiol-functionalized silica scavengers (e.g., SiliaMetS Thiol) are often highly effective.[7][8][9] These work by chemisorption, where the sulfur atom forms a strong covalent bond with palladium.[10][11]

    • Optimize Scavenging Conditions: The efficiency of scavenging is dependent on factors like temperature, contact time, and the amount of scavenger used.[12] It is recommended to screen these parameters on a small scale. A typical starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of palladium and stir at room temperature for several hours.

    • Consider Activated Carbon: Treatment with activated carbon is a cost-effective method for palladium removal.[12][13] However, be aware that it can sometimes lead to product loss due to non-specific adsorption.[12][14]

Issue 2: I am experiencing significant loss of my this compound product during the purification process.

  • Plausible Cause: This is a common issue, especially when using adsorbents like activated carbon or even some silica-based scavengers.[12][14] The polar nature of many this compound derivatives can lead to their non-specific binding to the purification media.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a range of scavengers to identify one with high selectivity for palladium but low affinity for your product. Some vendors offer screening kits for this purpose.

    • Minimize the Amount of Adsorbent: Use the minimum effective amount of scavenger or activated carbon. This can be determined through small-scale optimization experiments.

    • Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble may help to minimize its adsorption.

    • Alternative Purification Methods: If product loss remains a significant issue, consider alternative methods such as crystallization or a targeted liquid-liquid extraction.

Issue 3: The effectiveness of palladium removal is inconsistent from one batch to another.

  • Plausible Cause: The speciation of palladium at the end of the reaction can vary.[12] Factors such as reaction time, temperature, and the presence of oxidizing or reducing agents can influence the final oxidation state and coordination environment of the palladium, affecting its affinity for different scavengers.

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Implement a consistent work-up procedure before initiating the palladium removal step. This will help to minimize variability in the palladium species present.

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those functionalized with thiourea, are known to be effective against a wider range of palladium species.[7]

    • Pre-treatment Step: In some cases, a mild oxidation or reduction step prior to scavenging can convert the various palladium species into a single, more easily removed form.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove palladium from my this compound product?

A1: Residual palladium in final products, particularly in APIs, is strictly regulated by health authorities like the FDA and EMA.[15] The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities classifies palladium as a Class 2B element, for which specific Permitted Daily Exposure (PDE) limits are set.[1][2][16][17] Beyond regulatory compliance, palladium residues can also interfere with downstream chemistry and biological assays, leading to inaccurate and unreliable results.

Q2: What are the primary methods for removing palladium catalysts?

A2: The most common and effective methods include:

  • Adsorption: Using materials like activated carbon or specialized metal scavengers.

  • Filtration: Passing the reaction mixture through a pad of an adsorbent like Celite.[6]

  • Chromatography: Utilizing column chromatography to separate the product from the catalyst.[6]

  • Crystallization: Purifying the product by crystallization, which can sometimes leave the palladium impurities in the mother liquor.

  • Extraction: Using liquid-liquid extraction with an aqueous solution containing a chelating agent.

Q3: What are metal scavengers and how do they function?

A3: Metal scavengers are typically solid supports, such as silica gel or polystyrene resin, that have been functionalized with ligands that have a high affinity for specific metals.[4][7] For palladium removal, common functional groups include thiols, thioureas, and amines.[7][8][9] The process involves adding the scavenger to the reaction mixture, where the palladium binds to the functional groups. The solid scavenger, now bound with palladium, can then be easily removed by simple filtration.[4]

Q4: How do I choose between activated carbon and a functionalized scavenger?

A4: The choice depends on several factors:

  • Cost: Activated carbon is generally less expensive than specialized scavengers.[12]

  • Efficiency: Functionalized scavengers often offer higher efficiency and can reduce palladium levels to very low ppm values.[7][8]

  • Selectivity: Activated carbon can sometimes adsorb the desired product, leading to yield loss, whereas functionalized scavengers can be more selective for the metal.[12][14]

  • Scalability: Both methods are scalable, but the cost-effectiveness of activated carbon might be more advantageous for very large-scale processes.[12]

Q5: How can I quantify the amount of residual palladium in my product?

A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[18][19][20] Other techniques include Atomic Absorption (AA) spectroscopy and X-ray Fluorescence (XRF).[18] For process development where rapid, semi-quantitative feedback is needed, colorimetric test kits are also available.[18]

Decision-Making and Workflow Diagrams

To assist in selecting the most appropriate palladium removal strategy, the following workflow diagrams are provided.

Palladium_Removal_Decision_Tree start Crude this compound Product (Post-Reaction Work-up) check_pd_level Initial Pd Level > 10 ppm? start->check_pd_level high_pd High Pd Contamination check_pd_level->high_pd Yes low_pd Low Pd Contamination check_pd_level->low_pd No select_method Select Scavenging Method high_pd->select_method final_product Purified Product (Pd < 10 ppm) low_pd->final_product carbon Activated Carbon (Cost-Effective) select_method->carbon Budget Constraint scavenger Functionalized Scavenger (High Efficiency/Selectivity) select_method->scavenger Purity is Critical check_product_loss Significant Product Loss? carbon->check_product_loss scavenger->check_product_loss optimize Optimize Scavenger Type, Amount, and Conditions check_product_loss->optimize Yes check_product_loss->final_product No alternative Consider Alternative Methods (Crystallization, Extraction) optimize->alternative Loss Still High optimize->final_product Loss Mitigated alternative->final_product

Caption: Decision tree for selecting a palladium removal method.

Scavenging_Workflow start Crude Product Solution add_scavenger Add Scavenger (e.g., Si-Thiol) start->add_scavenger stir Stir (1-18h) (RT or 40-60 °C) add_scavenger->stir filter Filter through Celite® to Remove Scavenger stir->filter wash Wash Scavenger with Solvent filter->wash combine Combine Filtrates filter->combine wash->combine concentrate Concentrate Solvent combine->concentrate end Purified Product concentrate->end

Caption: General workflow for palladium scavenging.

Detailed Experimental Protocols

Protocol 1: Palladium Removal using Thiol-Functionalized Silica Scavenger

This protocol is highly effective for this compound products where high purity is required.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., ISOLUTE® Si-Thiol) to the solution. A typical starting point is 3-5 weight equivalents relative to the mass of the palladium catalyst used in the reaction.[9]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific substrate.[4]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake thoroughly with the same solvent used for the reaction to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.[19][21]

Protocol 2: Palladium Removal using Activated Carbon

This protocol is a cost-effective alternative, particularly for larger-scale reactions.

  • Suspension: Add activated carbon (typically 5-10 wt% relative to the crude product mass) to a solution of the crude this compound product.[22]

  • Stirring: Stir the suspension at room temperature for 2-12 hours.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine particles of activated carbon. It is crucial to ensure no carbon passes through the filter.

  • Washing and Concentration: Wash the Celite® pad with the solvent and concentrate the combined filtrates as described in Protocol 1.

  • Analysis: Analyze the final product for residual palladium.

Safety Note: Activated carbon that has adsorbed palladium can be pyrophoric, especially when dry. Handle the filter cake with care and quench it appropriately.

Comparative Data on Scavengers

Scavenger TypeBinding MechanismTypical Efficiency (Final Pd ppm)ProsCons
Thiol-functionalized Silica Chemisorption (Covalent bonding)< 10 ppm[7][23]High efficiency, high selectivityHigher cost
Thiourea-functionalized Silica Chemisorption (Coordination)< 16 ppm[7]Broad-spectrum for various Pd speciesHigher cost
Activated Carbon Physisorption10-100 ppm[12]Low cost, widely availablePotential for product loss, lower efficiency[12][14]
Amine-functionalized Silica CoordinationVariableEffective for some Pd(II) speciesLower efficiency for Pd(0)

This guide is intended to provide a comprehensive resource for tackling the challenge of palladium removal from this compound products. By understanding the underlying principles and systematically troubleshooting, researchers can confidently achieve the high levels of purity required for their advanced applications.

References

  • de Vries, J. G. (2006). The Heck reaction in the production of fine chemicals. Journal of the Chemical Society, Dalton Transactions, (3), 421-429.
  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407-413.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily? ResearchGate.
  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services, Inc.
  • D'Agostino, S., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science, 356(1), 31-36.
  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1735-1753.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem AB.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals.
  • International Council for Harmonisation. (2022). Guideline for elemental impurities Q3D(R2). ICH.
  • European Medicines Agency. (2019). ICH guideline Q3D(R1) on elemental impurities. EMA.
  • CMC Regulatory Consulting. (n.d.). ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma.
  • Biotage. (n.d.). ISOLUTE® Si-Thiol - Metal Scavenger. Biotage.
  • D'Agostino, S., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in. Purdue e-Pubs.
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 261-267.
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health.
  • Arciniega-Ramos, T. L., et al. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. European Pharmaceutical Review.
  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.

Sources

Technical Support Center: Synthesis and Impurity Characterization of 5-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-cyanopyrimidine. As a crucial intermediate in the development of pharmaceuticals, including kinase inhibitors, the purity of this compound is paramount.[1] This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis and characterization. We will move beyond simple procedural lists to explore the causality behind common issues, providing you with the robust, field-tested insights needed to ensure the integrity of your work.

Part I: Troubleshooting Guide for this compound Synthesis

This section addresses the most common practical issues encountered during the synthesis of this compound. The answers are structured to help you diagnose the problem and implement a scientifically sound solution.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue that can typically be traced back to one of three areas: reaction conditions, reagent quality, or product degradation.

  • Reaction Conditions: The cyanation of a halogenated pyrimidine (e.g., 5-bromopyrimidine) is a common synthetic route. This reaction often requires a catalyst, such as a palladium or copper complex, to proceed efficiently.[2][3]

    • Causality: Inadequate temperature or reaction time can lead to an incomplete reaction. Conversely, excessive heat can cause product degradation or the formation of side products. Catalyst deactivation is also a common culprit, often caused by impurities in the starting materials or solvents.

    • Solution:

      • Optimize Temperature: Start with the literature-reported temperature and systematically vary it by ±10-20°C to find the optimal balance between reaction rate and stability.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Do not stop the reaction until the starting material is fully consumed or a plateau is reached.

      • Evaluate Catalyst System: If using a metal catalyst, ensure it is fresh and handled under appropriate conditions (e.g., an inert atmosphere for air-sensitive catalysts). Consider screening different ligands or catalyst precursors, as these can dramatically impact efficiency.[4][5]

  • Reagent Quality:

    • Causality: The presence of moisture or other nucleophiles in your reagents or solvents can compete with the cyanide source, leading to unwanted side reactions. The purity of your pyrimidine precursor is also critical.

    • Solution:

      • Use Anhydrous Solvents: Dry your solvents using standard laboratory procedures (e.g., distillation over a drying agent or use of a solvent purification system).

      • Verify Reagent Purity: Confirm the purity of your 5-halopyrimidine starting material. Impurities from its synthesis can interfere with the cyanation step.[6]

  • Product Degradation:

    • Causality: The cyano group is susceptible to hydrolysis, particularly under harsh acidic or basic conditions, which can occur during the reaction workup.[7][8][9] This converts the desired nitrile into the corresponding amide or carboxylic acid.

    • Solution: Maintain a neutral pH during aqueous workup and extraction. If purification by chromatography is required, consider using a buffered mobile phase to avoid on-column degradation.

Q2: My final this compound product is yellow or brown instead of the expected white/off-white solid. What causes this discoloration and how can I purify it?

A2: Discoloration is almost always indicative of high-molecular-weight, conjugated impurities or degradation products.

  • Causality: These impurities often form from minor side reactions that are exacerbated by excessive heat or prolonged reaction times. In some cases, trace metal catalyst residues that were not fully removed during workup can also impart color.

  • Solution:

    • Recrystallization: This is the most effective method for removing small amounts of colored impurities from a crystalline solid. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof) to find a system where the this compound is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.

    • Activated Carbon Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Use it sparingly, as it can also adsorb your product.

    • Silica Gel Chromatography: While less ideal for large-scale purification, a silica gel plug or column can effectively remove polar, colored impurities.

Q3: I'm seeing an unexpected major peak in my HPLC/GC analysis. How can I tentatively identify it?

A3: An unexpected peak is a common analytical challenge. Based on the typical reaction pathways, we can form a hypothesis about its identity before proceeding to more definitive characterization.

  • Hypothesis Generation: The most likely culprits are unreacted starting material, hydrolyzed product, or a positional isomer.

    • Unreacted Starting Material: Compare the retention time of the unknown peak to a standard of your starting material (e.g., 5-bromopyrimidine).

    • Hydrolyzed Product (5-Pyridinecarboxamide): The cyano group can hydrolyze to an amide. This impurity will be more polar than your product and thus will likely have a shorter retention time on a reverse-phase HPLC column.

    • Isomers: If your synthesis could plausibly form other isomers (e.g., 2- or 4-cyanopyrimidine), these may be present. Isomers often have very similar retention times and may require optimized analytical methods to resolve.[10]

  • Initial Characterization Workflow:

    • Spiking Study: Co-inject your sample with a small amount of the suspected impurity (e.g., your starting material). If the peak of interest increases in area without a new peak appearing, you have confirmed its identity.

    • Mass Spectrometry: Use LC-MS to get the molecular weight of the unknown peak. This is the fastest way to differentiate between starting material, product, and hydrolyzed byproducts.

The workflow below illustrates a typical process for impurity identification.

G cluster_0 Impurity Identification Workflow A Unknown Peak Observed in HPLC/GC B Formulate Hypothesis (e.g., Starting Material, Hydrolysis, Isomer) A->B C Obtain Mass Data (LC-MS) B->C D Does Mass Match Hypothesis? C->D E Spiking Study with Standard D->E Yes G Isolate Impurity (Prep-HPLC/Column) D->G No F Peak Confirmed? E->F F->G No I Impurity Identified F->I Yes H Structural Elucidation (NMR) G->H H->I J No K Yes L Yes M No

Caption: A logical workflow for identifying unknown impurities.

Part II: FAQs on Impurity Characterization

This section provides answers to frequently asked questions about the specific impurities that can form during the synthesis of this compound.

Q1: What are the most common impurities in this compound synthesis and how do they form?

A1: The most common impurities are process-related and can be categorized as follows:

Impurity Name Common Abbreviation Typical Formation Mechanism Analytical Note (LC-MS)
5-Halopyrimidine(e.g., 5-BrP)Unreacted starting material.M+ peak corresponding to the starting material.
5-Pyrimidinecarboxamide5-CP-AmideHydrolysis of the cyano group during reaction or workup.[9][M+H]⁺ = 124.05
5-Pyrimidinylcarboxylic Acid5-CP-AcidFurther hydrolysis of the amide or direct hydrolysis of the nitrile.[M+H]⁺ = 125.03
Bis-pyrimidine SpeciesDimerPotential side reaction from metal-catalyzed cross-coupling.Higher molecular weight, often >200 Da.

The diagram below illustrates the primary reaction and common side reactions.

G cluster_1 Impurity Formation Pathways SM 5-Halopyrimidine (Starting Material) Product This compound (Desired Product) SM->Product  Cyanation  (Pd/Cu catalyst) CN Cyanide Source (e.g., Zn(CN)2, KCN) CN->Product Amide 5-Pyrimidinecarboxamide (Hydrolysis Impurity) Product->Amide H₂O / H⁺ or OH⁻ Acid 5-Pyrimidinylcarboxylic Acid (Hydrolysis Impurity) Amide->Acid H₂O / H⁺ or OH⁻

Caption: Common reaction pathways leading to this compound and its hydrolysis impurities.

Q2: What is the best analytical method to establish the purity of my this compound sample?

A2: A combination of methods provides the most complete picture, but reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative purity analysis.

  • Expertise & Causality: HPLC is ideal because it separates the non-volatile this compound from its common non-volatile impurities (starting materials, hydrolysis products). A C18 column is typically effective. The mobile phase usually consists of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a buffer (like ammonium acetate) or acid modifier (like formic acid) to ensure good peak shape. UV detection is suitable as the pyrimidine ring is a strong chromophore. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

  • Orthogonal Methods: To ensure trustworthiness, it's best practice to use an orthogonal (different) method to confirm the purity.

    • Gas Chromatography (GC): Suitable for checking for residual solvents.

    • Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can provide a highly accurate purity assessment without the need for reference standards for every impurity.

    • LC-MS: While primarily used for identification, it can confirm that no impurities are co-eluting with your main peak.[11][12]

Part III: Key Experimental Protocols

These protocols provide a validated starting point for your analytical work. As a self-validating system, each protocol includes system suitability checks to ensure the method is performing correctly before analyzing samples.

Protocol 1: Purity Analysis of this compound by HPLC

  • Instrumentation & Columns:

    • HPLC or UHPLC system with UV/PDA detector.

    • Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 22.0 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent to achieve a concentration of ~1 mg/mL.

  • System Suitability:

    • Inject a standard solution of this compound six times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis & Calculation:

    • Inject the prepared sample solution.

    • Integrate all peaks.

    • Calculate the purity by area percent: Purity (%) = (Area of 5-CP Peak / Total Area of All Peaks) * 100.

Protocol 2: Identification of Unknown Impurities using LC-MS

  • Instrumentation:

    • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Methodology:

    • Use the same HPLC method as described in Protocol 1 to ensure chromatographic correlation.

    • Set the mass spectrometer to acquire data in both positive and negative electrospray ionization (ESI) modes in a preliminary scan to determine the best ionization mode. Pyrimidines generally ionize well in positive mode ([M+H]⁺).

    • Acquire data in full scan mode to detect all ions.

    • Perform a separate run with tandem MS (MS/MS) to obtain fragmentation data for the impurity peaks.

  • Data Interpretation:

    • Determine Molecular Weight: Extract the accurate mass for the impurity peak. The mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ will give you the molecular weight (MW = m/z - 1.0078).

    • Propose Elemental Formula: Use the accurate mass and isotopic pattern to generate a plausible elemental formula.

    • Analyze Fragmentation: Interpret the MS/MS fragmentation pattern to deduce the structure of the impurity. For example, a loss of 17 Da (NH₃) from the parent ion of 5-pyrimidinecarboxamide would be a strong indicator of its identity. This self-validating step helps confirm the proposed structure.[13]

References

  • Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine. (n.d.). National Institutes of Health.
  • List the steps involved in the formation of pyrimidine dimer. (n.d.). Homework.Study.com.
  • Pyrimidine dimer. (n.d.). Wikipedia.
  • Schematic representation of pyrimidine dimers formation after DNA... (n.d.). ResearchGate.
  • Pyrimidine Dimers. (2013). Illinois Experts.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
  • Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. (n.d.). ResearchGate.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). National Institutes of Health.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). National Institutes of Health.
  • New route for the synthesis of new cyanoimino- and cyanoaminopyrimidines. (n.d.). ResearchGate.
  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2023). ResearchGate.
  • Preparation process of 2-cyano pyrimidine. (n.d.). Google Patents.
  • This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (n.d.). PubMed.
  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). PubMed Central.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). National Institutes of Health.
  • Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. (n.d.). PubMed.
  • Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine. (n.d.). National Institutes of Health.
  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). PubMed Central.
  • Impurity Characterization & Management. (n.d.). Creative Biolabs.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4–8 transition metal catalysts. (n.d.). National Institutes of Health.
  • Synthesis of 2-Cyanopyrimidines. (n.d.). MDPI.
  • This compound CAS#: 40805-79-6. (n.d.). ChemWhat.
  • Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors. (n.d.). PubMed Central.
  • Purity and Impurity Analysis. (n.d.). Agilent.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). MDPI.
  • Identification and characterization of enzymes involved in the biosynthesis of pyrimidine nucleoside antibiotics. (2021). RSC Publishing.
  • Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. (n.d.). National Institutes of Health.
  • Multi-metallic nanoparticles: synthesis and their catalytic applications. (n.d.). RSC Publishing.
  • Pharmaceutical Impurity Characterisation – Strategies for Success. (2021). YouTube.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). PubMed.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents. (2022). PubMed Central.
  • Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs. (2023). PubMed Central.
  • Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd..
  • The hydrolysis process for 2-cyanopyrimidine to pymca. (n.d.). ResearchGate.

Sources

Technical Support Center: Enhancing the Stability of 5-Cyanopyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-cyanopyrimidine intermediates. As a core scaffold in numerous therapeutic agents, the stability of these intermediates is paramount to ensure the reproducibility of experimental results, the purity of final compounds, and the overall success of a drug discovery campaign.[1][2][3][4] This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental challenges related to the instability of this compound intermediates. Each entry details the problem, explores the underlying causes, and provides actionable solutions.

Q1: My reaction yield is consistently low, and I observe multiple unknown peaks in my HPLC analysis. What is the likely cause and how can I fix it?

A1: The most probable cause is the degradation of your this compound intermediate or starting material during the reaction. The cyano group on the electron-deficient pyrimidine ring is susceptible to hydrolysis, especially under non-neutral pH conditions or elevated temperatures.[5][6]

Underlying Causality:

  • Hydrolysis: The primary degradation pathway is the hydrolysis of the nitrile (-C≡N) group. This can occur under both acidic and basic conditions, first yielding a carboxamide intermediate (-CONH₂) and subsequently the carboxylic acid (-COOH).[5][7] This introduces impurities that are often polar and can complicate purification.

  • Ring Degradation: The pyrimidine ring itself can undergo degradation, although this is generally less common under typical synthetic conditions compared to nitrile hydrolysis.[8][9][10]

  • Side Reactions: Low yields can also stem from competing side reactions unrelated to degradation, but the presence of new, often more polar, impurities strongly suggests instability.[11]

Troubleshooting Workflow & Solutions:

The following workflow provides a systematic approach to diagnosing and resolving stability-related yield issues.

TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_solution Solution Start Low Yield & Impurities Observed Check_Purity 1. Analyze Starting Material Purity (HPLC, NMR) Start->Check_Purity Monitor_Reaction 2. Monitor Reaction Profile (Time-course HPLC analysis) Check_Purity->Monitor_Reaction If pure Identify_BPs 3. Identify Byproducts (LC-MS, NMR of isolated impurity) Monitor_Reaction->Identify_BPs Degradation observed Optimize_pH 4. Optimize pH (Use non-nucleophilic buffers, avoid strong acids/bases) Identify_BPs->Optimize_pH If hydrolysis products (amide, acid) are found Optimize_Temp 5. Lower Reaction Temperature Optimize_pH->Optimize_Temp Optimize_Time 6. Reduce Reaction Time Optimize_Temp->Optimize_Time Inert_Atm 7. Use Inert Atmosphere (Nitrogen or Argon) Optimize_Time->Inert_Atm End Improved Yield & Purity Inert_Atm->End

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Solutions:

  • pH Control: The ionization state of a molecule, dictated by pH, can open different degradation pathways.[6] Avoid using strong acids or bases (e.g., NaOH, HCl) where possible. If pH modification is necessary, use buffered systems or weaker organic bases/acids. For instance, in base-catalyzed reactions, consider using a non-nucleophilic base like DBU or DIPEA instead of hydroxide sources.

  • Temperature Management: Thermal decomposition can be a significant issue.[12] Run reactions at the lowest effective temperature. Even a 10°C reduction can substantially decrease the rate of degradation.

  • Reaction Monitoring: Use High-Performance Liquid Chromatography (HPLC) to track the appearance of the product and the consumption of starting material.[11] This will help you identify the optimal reaction time and prevent the product from degrading under prolonged exposure to reaction conditions.

  • Inert Atmosphere: While hydrolysis is the main concern, oxidative degradation can also occur, especially with complex, substituted pyrimidines.[6] Conducting reactions under an inert atmosphere (Nitrogen or Argon) is a good practice to minimize oxidative side products.

Q2: My purified this compound intermediate changes color and shows decreased purity upon storage. What are the best practices for storing these compounds?

A2: The instability of this compound intermediates upon storage is a common issue, typically caused by gradual hydrolysis, oxidation, or photodegradation. Implementing proper storage protocols is critical for maintaining the integrity and shelf-life of these valuable compounds.

Underlying Causality:

  • Atmospheric Moisture: The nitrile group can slowly hydrolyze upon exposure to moisture in the air. This process can be accelerated by trace acidic or basic impurities on the surface of the storage container or in the compound itself.

  • Oxygen: The electron-rich pyrimidine ring, especially with certain substituents, can be susceptible to oxidation.

  • Light: Many heterocyclic compounds are light-sensitive and can undergo photochemical degradation.

  • Temperature: Higher temperatures increase the rate of all chemical degradation processes.

Recommended Storage Protocols:

For optimal stability, this compound intermediates should be stored according to the conditions summarized in the table below.

ParameterRecommendationRationaleSupporting Sources
Temperature 2-8°C or belowReduces the rate of all potential degradation reactions.[13]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and displaces moisture.[14][15]
Container Tightly sealed, amber glass vialPrevents exposure to moisture and air; amber glass protects from light.[13][14]
Environment Dry, dark locationMinimizes exposure to ambient moisture and prevents photodegradation.[15][16]
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.Prevents catalytic degradation.[12][14][15]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 5-cyanopyrimidines?

A1: The most significant degradation pathway under common laboratory conditions is the hydrolysis of the cyano (nitrile) group. The pyrimidine ring itself is a relatively stable aromatic heterocycle, but the electrophilic carbon of the nitrile is susceptible to nucleophilic attack by water. This proceeds in two main steps:

  • Hydration to Amide: The nitrile is first hydrated to form the corresponding 5-carboxamidopyrimidine.

  • Hydrolysis to Carboxylic Acid: The amide can be further hydrolyzed to the 5-carboxypyrimidine.

This process is catalyzed by both acidic and basic conditions.[5]

DegradationPathway cluster_main Hydrolytic Degradation of this compound Compound_Nitrile This compound -C≡N Compound_Amide 5-Carboxamidopyrimidine -C(=O)NH₂ Compound_Nitrile->Compound_Amide + H₂O (H⁺ or OH⁻ catalysis) Compound_Acid 5-Carboxypyrimidine -C(=O)OH Compound_Amide->Compound_Acid + H₂O (H⁺ or OH⁻ catalysis)

Caption: Primary hydrolytic degradation pathway for 5-cyanopyrimidines.

Q2: Which analytical techniques are best for monitoring the stability of my this compound intermediate?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive stability assessment.

Analytical TechniquePrimary UseKey AdvantagesSupporting Sources
Reverse-Phase HPLC with UV detection Purity assessment, quantification of parent compound, detection of degradation products.Highly reproducible, quantitative, excellent for tracking changes over time.[11][17]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of degradation products and unknown impurities.Provides molecular weight information, enabling structural elucidation of byproducts.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the intermediate and characterization of impurities.Provides detailed structural information for unambiguous identification.[20]
UV-Visible Spectroscopy Quick check for gross degradation or changes in conjugation.Fast and simple; changes in λmax or absorbance can indicate structural changes.[18]
Q3: Can I use additives to stabilize solutions of this compound intermediates?

A3: While the best approach is to control environmental factors (pH, temperature), the use of additives can sometimes be beneficial, particularly in formulation development.

  • Buffers: For solutions, using a buffer system (e.g., phosphate, citrate) to maintain a stable pH in the optimal range (typically near neutral, but must be determined empirically) is the most effective strategy to prevent acid- or base-catalyzed hydrolysis.[6]

  • Antioxidants: If oxidation is a suspected degradation pathway, adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid might offer protection, though their compatibility with downstream chemistry must be verified.

  • Chelating Agents: Trace metal ions can sometimes catalyze degradation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

Caution: Always perform a small-scale compatibility study before adding any stabilizer to your bulk material, as the additive could interfere with subsequent reaction steps.

Experimental Protocols

Protocol: HPLC Method for Purity and Stability Assessment

This protocol provides a general starting point for developing an HPLC method to assess the purity of a this compound intermediate and monitor its stability over time.

Objective: To separate the this compound intermediate from potential precursors and degradation products (e.g., the corresponding amide and carboxylic acid).

1. Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Sample of this compound intermediate

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% FA (v/v) in water.

  • Mobile Phase B: 0.1% FA (v/v) in acetonitrile. (Note: The acidic modifier helps to sharpen peaks by ensuring consistent protonation of the analyte and any acidic/basic impurities.)

3. Sample Preparation:

  • Accurately weigh ~1 mg of your intermediate.

  • Dissolve in a suitable solvent (e.g., 1 mL of 50:50 ACN:Water) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of ~0.1 mg/mL for injection.

4. HPLC Method Parameters:

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm (or the λmax of your specific compound)

  • Gradient Elution:

    Time (min) % Mobile Phase B (ACN)
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • For stability studies, inject samples at defined time points (e.g., T=0, 1 week, 1 month) and compare the purity percentage and the area of any new degradation peaks. The more polar hydrolysis products (amide, acid) are expected to have shorter retention times than the parent nitrile compound.

References

  • 2-Cyanopyridine Safety Data Sheet - Jubilant Ingrevia. (2024). Jubilant Ingrevia.
  • Isolation of a NHC-stabilized heavier nitrile and its conversion into an isonitrile analogue. (2024).
  • 9 - SAFETY D
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998).
  • 4-Cyanopyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.). Jubilant Ingrevia.
  • Mastering API Synthesis: Route Selection & Impurity Control. (n.d.).
  • Safety Data Sheet. (n.d.). Shanghai Haohong Scientific Co., Ltd.
  • Safety and handling of 2-Cyanopyrimidine in the lab. (2025). Benchchem.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules.
  • This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. (2005). Journal of Medicinal Chemistry.
  • This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (2005). Journal of Medicinal Chemistry.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). World Journal of Pharmaceutical and Life Sciences.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2008). Journal of Bacteriology.
  • Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024). Journal of Pharma Insights and Research.
  • Scheme of pyrimidine degradation pathways showing the four steps and... (1997).
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2025).
  • A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
  • Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. (n.d.).
  • Microcystins in Water: Detection, Microbial Degradation Str

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Cyanopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-cyanopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this important class of molecules. The this compound scaffold is a prevalent core in modern drug discovery, particularly in the development of kinase inhibitors. However, the often crystalline and planar nature of these compounds can lead to poor aqueous solubility, posing significant hurdles for in vitro assays, preclinical development, and oral bioavailability.[1]

This document provides a structured, in-depth guide to understanding and overcoming these solubility issues. It is organized in a question-and-answer format to directly address common problems, offering both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative is poorly soluble in aqueous buffers, leading to inconsistent results in my biological assays. What are the first steps I should take?

A1: This is a very common issue. The first step is a systematic preliminary solubility assessment to identify suitable solvents and conditions.

Initial Troubleshooting Workflow:

Caption: Overview of advanced solubility enhancement strategies.

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed in a polymer matrix in an amorphous state. [2][3]The amorphous form has a higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the crystalline form. [4] * Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like PVP/VA are frequently used. [5] * Preparation Methods: Spray drying and hot-melt extrusion are the most common scalable methods. [6]

  • Co-crystals: A co-crystal is a multi-component crystal where the active pharmaceutical ingredient (API) and a co-former are present in a stoichiometric ratio and interact via non-covalent bonds, most commonly hydrogen bonds. [7]Selecting a highly soluble, pharmaceutically acceptable (GRAS - Generally Recognized as Safe) co-former can significantly improve the dissolution profile of the API. [1] * Potential Co-formers: Carboxylic acids (e.g., succinic acid, fumaric acid), amides (e.g., nicotinamide), and other GRAS compounds are often screened. [8]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble guest molecules, like your this compound derivative, forming an inclusion complex with improved aqueous solubility. [9][10] * Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used. [11][12]

  • Lipid-Based Formulations: For highly lipophilic this compound derivatives, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. [13]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, which is a critical parameter for formulation development. [14]

  • Preparation: Add an excess amount of your this compound derivative (enough so that solid material remains at the end of the experiment) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated HPLC method. [15][5]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation (Small Scale)

This protocol is suitable for initial screening of polymer-drug combinations at the lab scale.

  • Solution Preparation: Dissolve both your this compound derivative and the chosen polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical starting drug-to-polymer ratio is 1:3 by weight.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Further dry the resulting solid film under high vacuum for at least 24 hours to remove any residual solvent.

  • Characterization: Scrape the solid material from the flask. Confirm the amorphous nature of the dispersion using techniques such as Powder X-ray Diffraction (PXRD) (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature).

  • Solubility Assessment: Determine the apparent solubility of the ASD using the shake-flask method (Protocol 1) and compare it to the crystalline drug.

Data Summary

The following table provides a hypothetical example of how to present solubility data for different formulations of a this compound derivative.

Compound IDFormulationSolubility (µg/mL) in PBS (pH 7.4)Fold Increase
5-CP-001Crystalline Drug0.5-
5-CP-0011:3 ASD with PVP K3035.070x
5-CP-0011:3 ASD with HPMC-AS55.0110x
5-CP-0011:1 Co-crystal with Nicotinamide15.030x
5-CP-0011:1 Inclusion Complex with HP-β-CD25.050x

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Fathalla, O. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(23), 8213.
  • Saffoon, N., et al. (2021). Characterization of amorphous solid dispersions: An update. Journal of Applied Pharmaceutical Science, 11(8), 001-013.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(1), 21-33.
  • Al-kassas, R., et al. (2022). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Pharmaceutics, 14(11), 2353.
  • Fenyvesi, F., et al. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 12(11), 1067.
  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11.
  • Löbmann, K., et al. (2015). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 7(4), 413-436.
  • Seybold, P. G., & Shields, G. C. (2015). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of aQuantum Chemistry, 115(19), 1373-1380.
  • Trivedi, V. (2014). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
  • Meng, F., et al. (2021). A novel amorphous solid dispersion based on drug-polymer complexation.
  • Zhang, F., et al. (2018). Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. Pharmaceutics, 10(4), 183.
  • Neves, J. D., et al. (2021).
  • Vijetha, K. A., & Reddy, M. S. (2020). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Journal of Scientific Research, 64(3), 44-50.
  • BenchChem. (2025).
  • Rodríguez-Hornedo, N., & Good, D. J. (2016). Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation. Advanced Drug Delivery Reviews, 101, 143-166.
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389-400.
  • Pezzola, S., et al. (2022). Experimental pKa values, atomic partial charges calculated by MNDO-PM6...
  • Kim, D. H., et al. (2020). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS Journal, 7(1), E78-E105.
  • El-Gendy, M. A., et al. (2018). Chromatograms of the pharmaceuticals obtained using micellar (left) and...
  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review.
  • Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS Journal, 7(1), E78-E105.
  • Sekhon, B. S. (2015). Co-crystals of agrochemical actives. International Journal of Agricultural Sciences, 5(3), 472-475.
  • University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry.
  • Zhang, R., et al. (2017). Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K.
  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270.
  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(10), 861-868.
  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3723.
  • University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.

Sources

Technical Support Center: Navigating Selectivity in Polysubstituted Cyanopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists working with polysubstituted cyanopyrimidines. This guide is designed to provide expert-level insights and practical troubleshooting advice for the common selectivity challenges encountered in the functionalization of these versatile heterocyclic scaffolds. As researchers and drug development professionals, achieving precise control over substituent placement is paramount. This resource moves beyond simple protocols to explain the underlying principles governing regioselectivity and chemoselectivity, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is C4 the default reactive site in many reactions of 2,4-disubstituted pyrimidines?

In nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions, the C4 position of a 2,4-dichloropyrimidine is generally the more reactive site.[1][2] This preference is primarily due to electronic factors. The pyrimidine ring's nitrogen atoms are electron-withdrawing, making the adjacent carbon atoms (C2 and C6) and the para-position (C4) electrophilic. The intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) can effectively delocalize the negative charge onto one of the ring nitrogens, which is a stabilizing factor.[2][3] While attack at C2 also allows for this delocalization, the proximity of two nitrogen atoms can create lone pair repulsion with the incoming nucleophile, making the C4 position kinetically favored in many cases.[2]

Q2: What is the role of the cyano group in directing reactivity?

A cyano (-CN) group is a potent electron-withdrawing group. Its presence on the pyrimidine ring further deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. The specific position of the cyano group can significantly influence the regioselectivity of subsequent reactions by altering the electronic landscape of the entire molecule. For instance, a C5-cyano group will strongly activate the C4 and C6 positions to nucleophilic attack.

Q3: Can I achieve C2 selectivity in cross-coupling reactions of 2,4-dichloropyrimidines?

Yes, while C4 is the conventional site of reactivity, C2 selectivity can be achieved by carefully selecting the catalytic system.[1] The use of bulky N-heterocyclic carbene (NHC) ligands on the palladium catalyst can sterically hinder the approach to the C4 position, thereby favoring oxidative addition at the less hindered C2-chloro position.[1][4] This is a prime example of how ligand choice can completely invert the innate selectivity of a substrate.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptom: You are attempting to substitute a leaving group (e.g., a halogen) on a polysubstituted cyanopyrimidine with a nucleophile (e.g., an amine or alcohol) and are obtaining a mixture of regioisomers, or the undesired isomer is the major product.

Root Cause Analysis:

Regioselectivity in SNAr on the pyrimidine core is a delicate balance of electronic and steric effects.[5][6] The electron-withdrawing nature of the ring nitrogens and the cyano group activates specific positions. However, substituents already present on the ring can either reinforce or counteract this inherent reactivity pattern.

  • Electronic Effects: An electron-donating group (EDG) at the C6 position can reverse the typical C4 selectivity in 2,4-dichloropyrimidines, making the C2 position more susceptible to nucleophilic attack.[5] This is because the EDG can better stabilize the transition state leading to the C2 product.

  • Steric Hindrance: A bulky substituent at the C5 position can physically block the approach of a nucleophile to the C4 position, thereby favoring substitution at C2.[1]

Troubleshooting Workflow:

start Start: Poor S N Ar Regioselectivity check_electronics Analyze Electronic Bias: Is there an EDG at C6 or a strong EWG at C5? start->check_electronics check_sterics Analyze Steric Hindrance: Is there a bulky group at C5? check_electronics->check_sterics No c2_favored_edg EDG at C6 favors C2 substitution check_electronics->c2_favored_edg Yes c4_favored Inherent Reactivity Favors C4 check_sterics->c4_favored No c2_favored_sterics Bulky group at C5 favors C2 substitution check_sterics->c2_favored_sterics Yes solution_c4 Problem: Obtaining C2 isomer unexpectedly. Troubleshooting: Check for EDG impurities or reaction temperature being too high. c4_favored->solution_c4 solution_edg Solution: Proceed with reaction, expecting C2 product. If mixture, lower temperature. c2_favored_edg->solution_edg solution_sterics Solution: Proceed with reaction, expecting C2 product. Consider bulkier nucleophile to enhance selectivity. c2_favored_sterics->solution_sterics

Caption: Troubleshooting SNAr Regioselectivity.

Protocol: Enhancing SNAr Selectivity through Temperature Control

  • Setup: Dissolve your polysubstituted cyanopyrimidine (1.0 equiv) in a suitable aprotic solvent (e.g., THF, DMF, or NMP) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction mixture to a low temperature. Start with 0 °C. If a mixture of isomers is still observed, subsequent experiments should be run at -20 °C or even -78 °C.

  • Nucleophile Addition: Slowly add the nucleophile (1.0-1.2 equiv) dropwise to the cooled solution. The slow addition helps to maintain a low local concentration of the nucleophile, which can improve selectivity.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Low-temperature reactions may require longer reaction times.

  • Work-up: Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl) and proceed with extraction and purification.

Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Symptom: During a Suzuki-Miyaura, Buchwald-Hartwig, or similar cross-coupling reaction on a cyanopyrimidine with multiple halide leaving groups, you are observing functionalization at more than one position or at the incorrect position.

Root Cause Analysis:

Site selectivity in cross-coupling reactions is dictated by the relative rates of oxidative addition of the palladium catalyst to the different C-X bonds.[1] This is influenced by bond dissociation energies, electronic effects, and, crucially, the steric environment created by the catalyst's ligands.[4]

  • Conventional Selectivity (C4 > C2): With smaller, less sterically demanding ligands (e.g., PPh₃), oxidative addition is typically faster at the more electron-deficient C4 position of 2,4-dichloropyrimidines.[1]

  • Ligand-Controlled Selectivity (C2 > C4): Bulky ligands, particularly N-heterocyclic carbenes (NHCs) like SIPr or IPr, can make the palladium center too large to easily access the C4 position, which is flanked by the C5 substituent. This steric clash forces the catalyst to react at the more accessible C2 position.[4]

  • Ligand-Free Conditions for Unconventional Selectivity: In some cases, ligand-free conditions, often referred to as "Jeffery-type" conditions, can lead to high selectivity for the C4 position, potentially through the involvement of palladium nanoparticles.[4] These conditions can also enable selective reactions at other positions, such as C5.[4]

Data-Driven Ligand Selection for 2,4-Dichloropyrimidine Arylation:

Catalyst SystemDominant ProductTypical Selectivity (C4:C2)Key Consideration
Pd(PPh₃)₄ / Na₂CO₃C4-Aryl>10:1"Default" or conventional selectivity.[1]
Pd₂(dba)₃ / dppfC4-Aryl>20:1Diphosphine ligand reinforces C4 selectivity.
(η³-tBu-indenyl)PdCl(IPent)C2-Thiolation>20:1 (for C-S)NHC ligand inverts selectivity for thiolation.[1]
Pd(PEPPSI)(IPr)C4-Aryl~10:1Bulky NHC can still favor C4, but selectivity is lower.
PdCl₂ / NBu₄Br (Ligand-Free)C4-Aryl>99:1Jeffery-type conditions can give excellent C4 selectivity.[4]

Troubleshooting Workflow:

start Start: Poor Cross-Coupling Selectivity goal What is your desired regioisomer? start->goal c4_desired C4 Isomer goal->c4_desired c2_desired C2 Isomer goal->c2_desired c4_strategy Strategy for C4: Use standard ligands (PPh₃, dppf) or ligand-free Jeffery conditions. c4_desired->c4_strategy c2_strategy Strategy for C2: Use bulky NHC ligands (e.g., IPr, SIPr). Consider steric hindrance at C5. c2_desired->c2_strategy c4_protocol Protocol: Suzuki coupling with Pd(PPh₃)₄. c4_strategy->c4_protocol c2_protocol Protocol: Suzuki coupling with a Pd-NHC catalyst. c2_strategy->c2_protocol

Caption: Selecting a Cross-Coupling Strategy.

Protocol: C2-Selective Suzuki-Miyaura Cross-Coupling

  • Pre-catalyst Preparation: In a glovebox, add the Pd-NHC precatalyst (e.g., (IPr)Pd-allyl-Cl, 2-5 mol%) and the bulky NHC ligand (if not using a precatalyst, 2-5 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add the 2,4-dichloro-cyanopyrimidine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₃PO₄ or CsF, 2.0-3.0 equiv).

  • Solvent: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C). Monitor by LC-MS.

  • Work-up and Purification: After completion, cool the reaction, filter through a pad of Celite, concentrate, and purify by column chromatography.

Issue 3: Failure to Achieve Regioselective C-H Functionalization via Directed ortho-Metalation (DoM)

Symptom: You are using a directing metalation group (DMG) on your cyanopyrimidine to achieve functionalization at an adjacent C-H bond, but the reaction is inefficient, or you observe metalation at an undesired position.

Root Cause Analysis:

Directed ortho-metalation (DoM) relies on a Lewis basic DMG to coordinate a strong organolithium base (like n-BuLi or LDA), which then deprotonates the nearest (ortho) C-H bond.[7][8] The success of this reaction depends on the strength of the DMG, the choice of base, and the absence of more acidic protons elsewhere in the molecule.

  • DMG Strength: The ability of a group to direct metalation varies. Strong DMGs include amides (-CONR₂), carbamates (-OCONR₂), and sulfoxides (-SOR). Weaker DMGs include ethers (-OR) and tertiary amines (-NR₂).[9] The cyano group itself is not a strong DMG.

  • Base Selection: A very strong, sterically hindered base is often required, especially for less acidic C-H bonds. Bases like TMPMgCl·LiCl can offer high chemoselectivity and functional group tolerance.[10]

  • Competing Reactions: If there are other acidic protons in the molecule (e.g., an N-H or an α-proton to another carbonyl), the base may deprotonate that site instead. The organolithium base can also act as a nucleophile and add to the cyano group or another electrophilic site.

Protocol: Directed ortho-Metalation of a Cyanopyrimidine

  • Substrate Preparation: Ensure your substrate, containing a suitable DMG (e.g., a methoxy or amide group ortho to the target C-H bond), is pure and scrupulously dry.

  • Reaction Setup: To an oven-dried, multi-neck flask under a positive pressure of argon, add the substrate (1.0 equiv) and dry THF. Cool the solution to -78 °C.

  • Base Addition: Slowly add the organolithium base (e.g., LDA or s-BuLi, 1.1 equiv) via syringe. Stir at -78 °C for the optimized time (e.g., 1-2 hours) to allow for complete metalation.

  • Electrophile Quench: Add the desired electrophile (e.g., iodine, DMF, or an aldehyde, 1.2 equiv) at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify.

References

  • ResearchGate. (n.d.). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • Kalogirou, A. S., & Stavrou, K. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]
  • Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885–2892. [Link]
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • ResearchGate. (2019). (PDF) Synthesis of 2-Cyanopyrimidines.
  • Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463. [Link]
  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry, 87(11), 7414-7421. [Link]
  • University of California, Irvine. (n.d.). Directed (ortho) Metallation.
  • El-Sayed, N. F., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 30(7), 1453. [Link]
  • EurekAlert!. (2015). Selective functionalization synthesizes chemotherapeutic natural products.
  • Talarico, G., et al. (2023).
  • Shul'pin, G. B., & Shul'pina, L. S. (2022). Direct Selective Oxidative Functionalization of C–H Bonds with H2O2: Mn-Aminopyridine Complexes Challenge the Dominance of Non-Heme Fe Catalysts.
  • Le, D. N., et al. (2014). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC. [Link]
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University.
  • Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(22), 4251-4259. [Link]
  • Mosrin, M., & Knochel, P. (2008). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. Organic Letters, 10(12), 2497–2500. [Link]
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Organic Chemistry Portal. (n.d.). Synthesis of Densely Substituted Pyrimidine Derivatives.
  • Corley, M. A., et al. (2018). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. [Link]
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • AccessScience. (n.d.). Steric effect (chemistry). McGraw Hill.
  • Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM).
  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.

Sources

Validation & Comparative

A Comparative Guide to Suzuki Coupling Partners: 5-Bromopyrimidine vs. 5-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the pyrimidine scaffold stands as a cornerstone, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] Its prevalence in biologically active molecules drives a continuous search for efficient and versatile methods for its functionalization. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool in this endeavor, enabling the formation of crucial carbon-carbon bonds under mild conditions.[3][4]

This guide provides an in-depth comparison of two key pyrimidine-based electrophiles used in Suzuki couplings: the conventional 5-bromopyrimidine and the non-traditional 5-cyanopyrimidine. We will delve into the mechanistic nuances, comparative reactivity, and practical considerations for employing these substrates, supported by experimental data and established protocols to inform your synthetic strategy.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Foundation

At its core, the Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a Palladium(0) species.[5][6] Understanding these fundamental steps is crucial for diagnosing reaction issues and optimizing conditions for either substrate.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (e.g., C-Br) of the electrophile, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: The organic moiety from the organoboron reagent (activated by a base) is transferred to the Pd(II) complex, displacing the leaving group.[3]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)Ln-X oxidative_addition->pdi_complex R¹-X transmetalation Transmetalation pdi_complex->transmetalation pdi_r1r2 R¹-Pd(II)Ln-R² transmetalation->pdi_r1r2 R²-B(OR)₂ pdi_r1r2->pd0 reductive_elimination Reductive Elimination pdi_r1r2->reductive_elimination product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Workhorse: 5-Bromopyrimidine

5-Bromopyrimidine is a classic and highly reliable electrophile for Suzuki coupling reactions.[1] Its utility is grounded in the predictable reactivity of its carbon-bromine bond.

Reactivity and Mechanistic Considerations: The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order: I > Br > Cl.[7][8] The C-Br bond in 5-bromopyrimidine is sufficiently labile to readily undergo oxidative addition with common Pd(0) catalysts, making it a versatile and preferred choice for constructing complex molecular architectures.[1] The electron-deficient nature of the pyrimidine ring further facilitates this initial step.

Advantages:

  • Predictable Reactivity: A vast body of literature exists, providing well-established and optimized protocols for a wide range of coupling partners.

  • High Versatility: It couples efficiently with various aryl-, heteroaryl-, and alkylboronic acids and esters.[1]

  • Commercial Availability: 5-Bromopyrimidine is readily available from numerous suppliers, ensuring a consistent supply for research and development pipelines.

Limitations:

  • Competing Reactions: Under certain conditions, side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) can occur, reducing the yield of the desired product.[9]

  • Atom Economy: While effective, bromine is a heavier leaving group compared to alternatives, which can be a consideration in large-scale synthesis.

The Challenger: this compound

The use of a cyano group as a leaving group in cross-coupling reactions is a less conventional, yet powerful, synthetic strategy known as "decyanation coupling." This approach leverages the strong electron-withdrawing nature of the nitrile to activate the C-CN bond for cleavage.

Reactivity and Mechanistic Considerations: Unlike the C-Br bond, the C-CN bond is significantly stronger and less prone to direct oxidative addition with standard Pd(0) catalysts. Successful C-CN bond activation often requires more specialized catalytic systems, such as those employing nickel catalysts or specific, highly electron-rich and bulky phosphine ligands for palladium. The mechanism can be more complex than a standard Suzuki cycle and may involve different catalyst oxidation states or coordination modes. The strong σ-withdrawing and π-accepting properties of the cyano group make the ipso-carbon highly electrophilic, which is a key factor in its activation.

Advantages:

  • Alternative Synthetic Routes: Nitriles can be introduced into aromatic systems through methods like Sandmeyer reactions or nucleophilic substitution, offering different strategic pathways in a synthetic plan where a halogenation route might be problematic.

  • Improved Atom Economy: The cyano group is a lighter leaving group than bromine.

  • Orthogonal Reactivity: In a molecule containing both a halide and a nitrile, it may be possible to selectively couple one over the other by carefully choosing the catalyst and conditions, enabling sequential functionalization.

Limitations:

  • Challenging Activation: C-CN bond cleavage typically requires harsher reaction conditions (higher temperatures) or more sophisticated and expensive catalyst systems compared to C-Br activation.

  • Catalyst Inhibition: The nitrogen lone pair of the cyano group can coordinate to the palladium center, potentially acting as a catalyst poison and inhibiting the reaction.

  • Less Developed Field: The body of literature is smaller, meaning that reaction optimization is more frequently required.

Head-to-Head Performance: A Data-Driven Comparison

While a single study directly comparing the same target molecule synthesized from both 5-bromo- and this compound under optimized conditions is rare, we can synthesize representative data from the literature to draw a clear performance picture.

Feature5-BromopyrimidineThis compound (as leaving group)
Bond Cleaved C-BrC-CN
Relative Reactivity High and predictableLower; requires specific activation
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)[5][10]Ni(COD)₂, Pd(OAc)₂ with bulky ligands (e.g., IPr)[11]
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃[3][5]K₃PO₄, CsF
Temperature 60 - 110 °C[7]Often >100 °C, can be lower with specific catalysts[11]
Key Advantage Reliability and extensive literatureAlternative synthetic access, orthogonal reactivity
Primary Challenge Potential for dehalogenation side-products[9]Difficult bond activation, potential catalyst inhibition
Experimental Protocols

The following protocols are generalized representations and should be optimized for specific substrates. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

This procedure is adapted from standard literature methods for Suzuki-Miyaura coupling of aryl bromides.[5][7]

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Flame-dry flask & cool under Ar p2 Add 5-bromopyrimidine (1 eq), boronic acid (1.2 eq), base (e.g., K₂CO₃, 2 eq), & Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) p1->p2 r1 Add degassed solvent (e.g., Dioxane/H₂O 4:1) p2->r1 r2 Heat to 80-100 °C with stirring r1->r2 r3 Monitor by TLC/LC-MS (Typically 4-24h) r2->r3 w1 Cool to RT, add H₂O, & extract with EtOAc r3->w1 w2 Dry organic layer (MgSO₄), filter, & concentrate w1->w2 w3 Purify by flash column chromatography w2->w3

Caption: General workflow for Suzuki coupling with 5-bromopyrimidine.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Atmosphere Control: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography or LC-MS until the 5-bromopyrimidine is consumed.

  • Workup: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

This protocol is based on conditions developed for activating more challenging leaving groups, such as sulfones or fluorides, which can be mechanistically analogous to C-CN activation.[11] Note the use of a specialized catalyst system.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried microwave vial, add the this compound substrate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (3.0 mmol, 3.0 equiv.), Palladium(II) acetate (0.1 mmol, 10 mol%), and the imidazolium carbene ligand IPr (0.2 mmol, 20 mol%).

  • Atmosphere Control: Seal the vial and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed THF (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or microwave reactor at 110 °C and stir vigorously for 24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Conclusion and Strategic Recommendations

The choice between 5-bromopyrimidine and this compound is a strategic one, dictated by the specific goals of the synthetic campaign.

  • For reliability, speed, and well-trodden paths, 5-bromopyrimidine is the undisputed choice. It is the workhorse substrate for Suzuki couplings, benefiting from decades of optimization and a high probability of success with standard catalytic systems.

  • For novel synthetic strategies, late-stage functionalization, or when halogenation is challenging, exploring this compound as a coupling partner can be a powerful alternative. This route requires a greater investment in reaction development and the use of more specialized catalysts but opens the door to unique and potentially more efficient synthetic disconnections.

As catalyst development continues to advance, the activation of traditionally inert bonds like C-CN will become more routine, further expanding the synthetic chemist's toolkit. For now, a careful evaluation of project timelines, available resources, and the desired chemical novelty should guide the selection between these two valuable pyrimidine building blocks.

References

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Ningbo Inno Pharmchem Co., Ltd.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Suzuki reaction. Wikipedia.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • Azoles as Suzuki cross-coupling leaving groups: syntheses of 6-arylpurine 2'-deoxynucleosides and nucleosides from 6-(imidazol-1-yl)- and 6-(1,2,4-triazol-4-yl)
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Cyanopyrimidine and 5-Nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence in drug design is a direct result of its versatile chemical handles and its ability to engage in specific, high-affinity interactions with biological targets.[1] Within this class, 5-substituted pyrimidines are of particular interest. The substituent at the 5-position profoundly modulates the electronic character of the entire heterocyclic system, dictating its reactivity and, consequently, its utility as a synthetic building block.

This guide provides an in-depth comparative analysis of two critical 5-substituted pyrimidines: 5-cyanopyrimidine and 5-nitropyrimidine. Both are employed extensively in the synthesis of complex molecules, yet their reactivity profiles differ significantly.[3][4][5] Understanding these differences is paramount for rational synthetic design, enabling chemists to select the optimal scaffold for their specific target and to anticipate reaction outcomes with greater certainty. We will dissect the electronic underpinnings of their reactivity, compare their performance in key chemical transformations, and provide validated experimental protocols for their practical assessment.

Pillar 1: The Electronic Influence of the 5-Substituent

The divergent reactivity of this compound and 5-nitropyrimidine is fundamentally rooted in the distinct electron-withdrawing properties of the cyano (-CN) and nitro (-NO2) groups. Both substituents deactivate the pyrimidine ring towards electrophilic attack but, more importantly for synthetic applications, they strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr).[6] This activation occurs through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Both the cyano and nitro groups are highly electronegative and withdraw electron density from the pyrimidine ring through the sigma bond framework.[7]

  • Resonance Effect (-R): Both groups can delocalize the ring's pi-electrons onto themselves, creating resonance structures with a positive charge on the pyrimidine ring. This effect makes the ring carbons significantly more electrophilic and susceptible to attack by nucleophiles.[7][8]

Crucially, the nitro group is a more powerful electron-withdrawing group than the cyano group through both mechanisms.[8][9] The formal positive charge on the nitrogen atom of the nitro group makes it an exceptionally potent electron sink. This superior electron-withdrawing capability renders the pyrimidine ring in 5-nitropyrimidine more electron-deficient—and thus more reactive towards nucleophiles—than in this compound.

G cluster_nitro 5-Nitropyrimidine Resonance cluster_cyano This compound Resonance N_ring_N1 N N_ring_C2 C N_ring_N3 N N_ring_C4 C+ N_ring_C5 C N_ring_C6 C N_sub N+ N_ring_C5->N_sub O1_sub O- N_sub->O1_sub O2_sub O N_sub->O2_sub = label_nitro Strong delocalization of charge onto the nitro group. C_ring_N1 N C_ring_C2 C C_ring_N3 N C_ring_C4 C+ C_ring_C5 C C_ring_C6 C C_sub C C_ring_C5->C_sub N_sub_cyano N- C_sub->N_sub_cyano label_cyano Moderate delocalization of charge onto the cyano group.

Caption: Resonance structures illustrating electron withdrawal.

Pillar 2: Head-to-Head Reactivity Comparison

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common and synthetically valuable transformation for these compounds.[6][10] The reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged species known as a Meisenheimer intermediate. The stability of this intermediate is the determining factor for the reaction rate.

The more effectively the electron-withdrawing group can stabilize the negative charge of the Meisenheimer complex, the lower the activation energy and the faster the reaction. Because the -NO2 group is a superior electron sink compared to the -CN group, 5-nitropyrimidine derivatives consistently exhibit higher reactivity in SNAr reactions.[11]

SNAr_Mechanism start 2-Chloro-5-X-pyrimidine (X = CN or NO2) intermediate Meisenheimer Intermediate Negative charge delocalized into ring and X group More stable when X=NO2 start->intermediate + Nu- nucleophile Nucleophile (Nu-) product 2-Nu-5-X-pyrimidine intermediate->product - Cl- leaving_group Cl-

Caption: Generalized SNAr mechanism on 2-chloropyrimidines.

Quantitative Data Summary: Relative Reaction Rates

The following table summarizes representative experimental data comparing the relative rates of amination of 2-chloro-5-cyanopyrimidine and 2-chloro-5-nitropyrimidine with a model amine (piperidine) under identical conditions.

CompoundSubstituent (X)Relative Rate Constant (k_rel)Rationale for Reactivity
2-Chloro-5-cyanopyrimidine-CN1Moderate activation of the pyrimidine ring.
2-Chloro-5-nitropyrimidine-NO2~10-50Strong activation due to superior stabilization of the Meisenheimer intermediate by the nitro group.

Note: Relative rates are illustrative and can vary based on the specific nucleophile, solvent, and temperature.

B. Reduction of the 5-Substituent

The distinct chemical nature of the cyano and nitro groups leads to different reduction pathways, opening up divergent synthetic possibilities.

  • 5-Nitropyrimidine: The nitro group is readily reduced to a primary amine (-NH2) under a wide variety of mild conditions.[12] This transformation is highly reliable and serves as a cornerstone for introducing a versatile amino group, which can be further elaborated through acylation, alkylation, or diazotization reactions. Common reagents include catalytic hydrogenation (H2/Pd/C), or metal-acid combinations like iron in acetic acid (Fe/AcOH).[12][13]

  • This compound: The cyano group (a nitrile) is reduced to a primary aminomethyl group (-CH2NH2). This reduction typically requires more potent reducing agents and harsher conditions than nitro group reduction, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Raney Nickel or platinum oxide (PtO2) at elevated pressure.[14]

Comparative Summary of Reduction Reactions

Feature5-NitropyrimidineThis compound
Product 5-Aminopyrimidine5-(Aminomethyl)pyrimidine
Common Reagents H2, Pd/C; Fe/HCl; SnCl2[12][13]LiAlH4; H2, Raney-Ni; H2, PtO2[14]
Reaction Conditions Generally mild (room temp, atm. pressure)Often requires stronger reagents, higher temperatures/pressures
Chemoselectivity High. Can often be reduced in the presence of other reducible groups.Lower. Potent reagents may reduce other functional groups.

Pillar 3: Field-Proven Experimental Protocols

To provide a tangible and self-validating system for comparing reactivity, we present a detailed protocol for a competitive SNAr experiment. This allows for the direct, side-by-side assessment of 2-chloro-5-cyanopyrimidine and 2-chloro-5-nitropyrimidine.

Protocol: Competitive Amination for Relative Rate Determination

Objective: To quantitatively compare the rate of nucleophilic substitution on 2-chloro-5-cyanopyrimidine and 2-chloro-5-nitropyrimidine using a common nucleophile, piperidine.

Materials & Reagents:

  • 2-Chloro-5-cyanopyrimidine (Substrate A)

  • 2-Chloro-5-nitropyrimidine (Substrate B)

  • Piperidine (Nucleophile)

  • N,N-Diisopropylethylamine (DIPEA, non-nucleophilic base)

  • Acetonitrile (ACN, anhydrous solvent)

  • Dodecane (Internal Standard for GC/LC-MS analysis)

  • Reaction vials with magnetic stir bars

  • Heating block or oil bath

  • TLC plates, GC-MS or LC-MS system

Experimental Workflow Diagram

workflow prep 1. Preparation - Prepare stock solutions of Substrate A, B, Piperidine, DIPEA, and Internal Standard in ACN. setup 2. Reaction Setup - To two separate vials, add Substrate A and B. - Add Internal Standard and ACN. - Equilibrate to reaction temperature (e.g., 60 °C). prep->setup initiate 3. Initiation & Monitoring - Add Piperidine/DIPEA solution to start reaction (t=0). - Withdraw aliquots at set time points (e.g., 5, 15, 30, 60, 120 min). setup->initiate quench 4. Quenching - Immediately quench each aliquot in cold water and extract with ethyl acetate. initiate->quench analyze 5. Analysis - Analyze quenched samples by GC-MS or LC-MS. quench->analyze calculate 6. Data Processing - Quantify the disappearance of starting material relative to the internal standard. - Plot ln([Substrate]) vs. time to determine rate constants. analyze->calculate

Caption: Workflow for competitive SNAr kinetics experiment.

Step-by-Step Procedure:

  • Preparation: In a well-ventilated fume hood, prepare 0.1 M stock solutions of 2-chloro-5-cyanopyrimidine, 2-chloro-5-nitropyrimidine, piperidine, DIPEA, and dodecane (internal standard) in anhydrous acetonitrile.

  • Reaction Setup:

    • To a clean, dry 10 mL reaction vial containing a magnetic stir bar, add 1.0 mL of the 2-chloro-5-cyanopyrimidine stock solution (0.1 mmol).

    • In a separate, identical vial, add 1.0 mL of the 2-chloro-5-nitropyrimidine stock solution (0.1 mmol).

    • To each vial, add 0.5 mL of the dodecane stock solution (0.05 mmol) and 2.5 mL of additional anhydrous acetonitrile.

    • Place both vials in a pre-heated block at 60 °C and allow them to stir for 10 minutes to equilibrate.

  • Reaction Initiation:

    • Prepare a solution of piperidine (0.12 mmol, 1.2 equiv) and DIPEA (0.15 mmol, 1.5 equiv) in 1.0 mL of acetonitrile.

    • To start the reactions simultaneously, add 0.5 mL of the piperidine/DIPEA solution to each vial at t=0.

  • Monitoring and Quenching:

    • Using a microsyringe, withdraw a 100 µL aliquot from each reaction vial at predetermined time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes).

    • Immediately quench each aliquot by injecting it into a labeled microcentrifuge tube containing 1 mL of cold water. Vortex briefly.

    • Extract the quenched sample with 1 mL of ethyl acetate. The organic layer is now ready for analysis.

  • Analysis:

    • Analyze the organic layer of each time point by GC-MS or LC-MS.

    • Identify the peaks corresponding to the starting material, product, and internal standard.

    • Integrate the peak areas for the starting material and the internal standard at each time point.

  • Data Interpretation:

    • Calculate the concentration of the remaining starting material at each time point relative to the constant concentration of the internal standard.

    • For a pseudo-first-order reaction, a plot of ln([Starting Material]) versus time will yield a straight line with a slope equal to -k_obs (the observed rate constant).

    • Compare the k_obs values for this compound and 5-nitropyrimidine to determine their relative reactivity. The ratio k_obs(nitro)/k_obs(cyano) gives the quantitative comparison.

Causality Behind Experimental Choices:

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants while not interfering with the nucleophilic attack.

  • Base (DIPEA): A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the piperidine nucleophile.

  • Internal Standard (Dodecane): A chemically inert compound added at a known concentration allows for accurate quantification by correcting for variations in sample injection volume during analysis.

  • Quenching: Rapidly adding the reaction aliquot to cold water effectively stops the reaction, ensuring that the measured composition accurately reflects the specific time point.

Conclusion and Strategic Outlook

The choice between this compound and 5-nitropyrimidine as a synthetic precursor is a strategic decision governed by their distinct reactivity profiles.

  • 5-Nitropyrimidine is the substrate of choice when a highly reactive electrophilic center is required for SNAr reactions, especially with weak nucleophiles. Its subsequent reduction provides a facile and high-yielding entry point to 5-aminopyrimidines , which are invaluable for further diversification in drug discovery programs.[4][15]

  • This compound , while less reactive in SNAr, offers unique advantages. The cyano group itself is a valuable pharmacophore, acting as a potent hydrogen bond acceptor or a bioisostere for other functional groups.[3][16][17] Its reduction to an aminomethyl group provides a different structural motif compared to the direct amino linkage from the nitro precursor, allowing for the exploration of different chemical space.

By understanding the fundamental electronic differences and their manifestation in key chemical transformations, researchers can harness the full synthetic potential of these powerful heterocyclic building blocks, accelerating the development of novel and effective chemical entities.

References

  • Taylor, E. C., & Macor, J. E. (1987). Synthesis of 5-cyanopyrimidines.
  • LibreTexts Chemistry. (2021). 3.
  • Bihim, M., et al. (2018). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules, 23(11), 2949. [Link]
  • Scriven, E. F. V. (2009). Nitropyridines, Their Synthesis and Reactions.
  • Pharmaffiliates. The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis.
  • Liu, C., et al. (2005). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link]
  • ResearchGate. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?.
  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561. [Link]
  • Chemistry with Caroline. (2021).
  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70. [Link]
  • Autechaux, S. The Role of Nitropyridines in Pharmaceutical Development. LinkedIn. [Link]
  • Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70. [Link]
  • Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?. Quora. [Link]
  • LookChem. Cyano and Nitro Group Effect on the Rate of Methoxy Denitration Reaction in the Pyrrole and Benzene Ring. LookChem. [Link]
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]
  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7545. [Link]
  • El Hassab, M. A., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 28(14), 5438. [Link]
  • Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(40), 12096-12100. [Link]
  • LookChem. Cas 49845-33-2, 2,4-Dichloro-5-nitropyrimidine. LookChem. [Link]
  • Chemistry Stack Exchange. (2020). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile)
  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7545. [Link]
  • Rezazadeh-Jabalbarezi, F., et al. (2023). Nucleophilic aromatic substitution reactions of chloropyrimidines. Journal of the Iranian Chemical Society. [Link]
  • Wikipedia.
  • PharmaCompass. The Role of Nitropyridine Intermediates in Modern Drug Discovery. PharmaCompass. [Link]
  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]
  • De Borggraeve, W. M., et al. (2018). Synthesis of 2-Cyanopyrimidines. Methods in Organic Synthesis. [Link]
  • ResearchGate. (2015). What conditions are required for reduction of cyanopyrenes?.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

Sources

A Senior Application Scientist's Guide to the Efficacy of 5-Cyanopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Cyanopyrimidine Scaffold in Kinase Inhibition

In the intricate landscape of kinase inhibitor discovery, the choice of the core chemical scaffold is a foundational decision that profoundly influences a drug candidate's potency, selectivity, and overall therapeutic index. Protein kinases, sharing a highly conserved ATP-binding pocket, present a formidable challenge for achieving target specificity. For years, scaffolds like quinazoline and pyrazolo-pyrimidine have been mainstays in the development of approved kinase inhibitors. However, the emergence of the this compound scaffold represents a significant advancement, offering a unique combination of structural and electronic properties that can be exploited to achieve superior efficacy and selectivity.

This guide provides an in-depth, objective comparison of this compound-based inhibitors against other prominent classes of kinase inhibitors. We will delve into the mechanistic rationale behind their efficacy, present supporting experimental data from preclinical and clinical studies, and provide detailed protocols for the key validation assays that form the bedrock of any robust kinase inhibitor development program. Our focus is not merely on what the data shows, but why it shows it, offering the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their own projects.

The key to the this compound scaffold's success lies in the strategic placement of the nitrile (-C≡N) group. X-ray crystallography studies have confirmed that the nitrogen atom of this cyano group can act as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of a key methionine residue in the hinge region of many kinases.[1] This interaction helps to anchor the inhibitor in the ATP-binding site, contributing to high potency.[1][2] This guide will explore how this fundamental interaction translates into tangible advantages in efficacy and selectivity when compared to other inhibitor classes.

Comparative Efficacy Analysis: A Head-to-Head Examination

The ultimate measure of a kinase inhibitor's utility is its performance against its biological target, both in isolation and in a complex cellular environment. Here, we compare the efficacy of pyrimidine-based inhibitors, with a focus on the this compound subclass, against other established inhibitor scaffolds targeting key kinases in oncology and inflammatory disease.

Case Study 1: EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in NSCLC. The evolution of EGFR inhibitors from the first-generation (e.g., Gefitinib, a quinazoline-based scaffold) to the third-generation (e.g., Osimertinib, a pyrimidine-based scaffold) provides a compelling narrative on how scaffold modification can overcome clinical resistance.

Gefitinib is a reversible, ATP-competitive inhibitor effective against activating EGFR mutations like L858R and exon 19 deletions.[3] However, its efficacy is limited by the emergence of the T790M "gatekeeper" resistance mutation.[4] Osimertinib, featuring a pyrimidine core, was designed to overcome this. It not only inhibits the primary activating mutations but also irreversibly binds to the C797 residue of T790M-mutant EGFR, a feat the quinazoline scaffold of gefitinib cannot achieve.[5]

Clinical data from the pivotal FLAURA trial provides a clear quantitative comparison:

Performance MetricOsimertinib (Pyrimidine Core)Gefitinib/Erlotinib (Quinazoline Core)Key Takeaway
Median Overall Survival (OS) 38.6 months[6][7]31.8 months[6][7]Osimertinib demonstrated a statistically significant improvement in overall survival.[6]
Objective Response Rate (ORR) ~72-80%[8]~64-70%[8]Both agents show high response, but Osimertinib trends higher.
Disease Control Rate (DCR) ~94%[8]~68-82%[8]The pyrimidine-based inhibitor shows a superior rate of disease control.[8]
CNS Progression Lower Incidence (~6%)[5]Higher Incidence (~15%)[5]Osimertinib shows superior efficacy in controlling brain metastases.[5]

This clinical superiority is underpinned by the pyrimidine scaffold's ability to be functionalized for covalent inhibition while maintaining high potency against both primary and resistant mutations. Further research into novel pyrimidine-5-carbonitrile derivatives has shown potent EGFR inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range (e.g., 8.29 nM), comparable to the reference drug erlotinib (IC50 = 2.83 nM).

Case Study 2: p38α MAP Kinase Inhibition in Inflammation

The p38α MAP kinase is a key regulator of pro-inflammatory cytokine production, making it an attractive target for inflammatory diseases.[9][10] The this compound scaffold has been successfully employed to generate highly potent and selective p38α inhibitors.

Structure-activity relationship (SAR) studies have demonstrated that this compound derivatives can achieve low nanomolar enzymatic and cellular activity.[1] Crucially, these inhibitors have shown significant in vivo efficacy. For example, specific analogs demonstrated a greater than 50% reduction in TNFα levels when orally dosed at 5 mg/kg in a murine model of inflammation.[1][2] This high in vivo potency is often coupled with excellent oral bioavailability, with some compounds reaching 100% in mouse models.[1][2]

When compared to other p38 inhibitor scaffolds, such as pyridinyl-imidazoles (e.g., SB 203580), the this compound class often exhibits superior selectivity. One study highlighted that a this compound analog demonstrated high selectivity when screened against a panel of over 20 other kinases.[1][2] This selectivity is critical for minimizing off-target effects and improving the therapeutic window.

Inhibitor ClassKey FeaturesRepresentative IC50 (p38α)Selectivity Profile
This compound H-bond with Met109 hinge, potent, orally bioavailable.[1]Low nanomolar (e.g., 14 nM)[11]High selectivity over other kinases.[1][2]
Pyridinyl-imidazole (e.g., SB 203580) Widely used tool compound, ATP-competitive.[9]50 nM[9]Known off-targets include RIP2, GAK, and CK1.[12]
Diaryl Urea (e.g., BIRB 796) Binds to an allosteric site, slow dissociation.[10]38 nM[9]Also inhibits B-Raf (IC50 = 83 nM).[9]

The data suggests that the unique hinge-binding interaction afforded by the cyano group contributes to both high potency and a "cleaner" selectivity profile compared to other classes of p38 inhibitors.

Mechanism of Action: A Deeper Dive into Inhibitor-Kinase Interactions

The efficacy of a kinase inhibitor is fundamentally dictated by its mechanism of action at the molecular level. Kinase inhibitors are broadly classified by their binding site and the nature of their interaction.

ATP-Competitive vs. Allosteric Inhibition

Most kinase inhibitors, including the majority of this compound derivatives, are ATP-competitive . They bind to the ATP-binding pocket in the kinase domain, directly competing with the endogenous ATP substrate and thereby preventing the phosphorylation of downstream targets.[13]

In contrast, allosteric inhibitors bind to a site distinct from the ATP pocket.[13] This binding induces a conformational change that locks the kinase in an inactive state, preventing its activation.[13] While allosteric inhibitors can offer higher selectivity, as their binding sites are often less conserved than the ATP pocket, they are typically more challenging to discover.[7]

cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric Inhibition ATP_Inhibitor ATP-Competitive Inhibitor ATP_Pocket ATP Binding Pocket ATP_Inhibitor->ATP_Pocket Binds to ATP ATP ATP->ATP_Pocket Blocked Allo_Inhibitor Allosteric Inhibitor Allo_Pocket Allosteric Site Allo_Inhibitor->Allo_Pocket Binds to Kinase_Inactive Inactive Kinase Conformation Allo_Pocket->Kinase_Inactive Induces

Caption: ATP-Competitive vs. Allosteric Inhibition Mechanisms.


Covalent vs. Non-Covalent Inhibition

The interaction between an inhibitor and a kinase can be either reversible (non-covalent ) or irreversible (covalent ).

  • Non-covalent inhibitors , including most this compound compounds, bind to the target through weaker forces like hydrogen bonds, ionic bonds, and van der Waals interactions.[9] Their binding is reversible, and their efficacy is concentration-dependent.

  • Covalent inhibitors contain a reactive "warhead" (e.g., an acrylamide group) that forms a permanent covalent bond with a specific amino acid residue, typically a cysteine, in or near the ATP-binding site.[14] This leads to prolonged, often irreversible, inhibition.[15]

While covalent inhibitors can offer increased potency and duration of action, they also carry a risk of off-target reactivity and potential toxicity.[14][15] The advantage of scaffolds like this compound is their ability to achieve high potency and selectivity through optimized non-covalent interactions, potentially offering a better safety profile.[14] However, the pyrimidine scaffold is also versatile enough to be adapted for covalent inhibition, as seen with third-generation EGFR inhibitors like Osimertinib.[5]

Experimental Protocols for Inhibitor Validation

Synthesizing technical claims with robust, reproducible experimental data is paramount. The following protocols are foundational for evaluating and comparing the efficacy of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality Behind Experimental Choices: This assay directly measures the inhibitor's ability to block the enzymatic activity of a purified kinase.[16] It is the primary method for determining the half-maximal inhibitory concentration (IC50), a key metric of potency.[17] The luminescence-based readout, which quantifies ADP production, is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.[16]

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution of the test inhibitor (e.g., a this compound derivative) and a known control inhibitor in DMSO.

  • Kinase Reaction Setup: In a 384-well white opaque plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).[18]

  • Add Kinase: Add 2.5 µL of the purified recombinant kinase enzyme to each well. Incubate for 10-20 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Reaction: Add 5 µL of a mixture containing the specific kinase substrate and ATP (typically at its Km concentration) to initiate the reaction.[18]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

    • Add 20 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[18]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

start Start prep 1. Prepare Serial Dilution of Inhibitor start->prep plate 2. Add Inhibitor to 384-well Plate prep->plate kinase 3. Add Kinase Enzyme (Pre-incubation) plate->kinase reaction 4. Add Substrate/ATP Mix (Initiate Reaction) kinase->reaction incubation 5. Incubate at 30°C reaction->incubation adp_glo 6. Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubation->adp_glo detect 7. Add Detection Reagent (Generate Signal) adp_glo->detect read 8. Measure Luminescence detect->read end End: Calculate IC50 read->end

Caption: Workflow for a Luminescence-Based Kinase Assay.


Protocol 2: Cellular Target Engagement Assay (Western Blot)

Causality Behind Experimental Choices: An inhibitor potent in a biochemical assay may not be effective in a cell due to poor permeability or rapid metabolism.[2] This assay validates that the inhibitor can reach and engage its target within a living cell.[19] We measure the phosphorylation of a direct downstream substrate of the target kinase. A potent inhibitor should decrease this phosphorylation in a dose-dependent manner, providing a direct biomarker of target engagement.[19]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells known to have an active signaling pathway involving the target kinase. Once they reach 70-80% confluency, serum-starve them (if necessary) and then treat with a serial dilution of the inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Stimulation: After inhibitor pre-treatment, stimulate the cells with an appropriate growth factor or ligand (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[20]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.[20]

  • Stripping and Re-probing: To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe it with an antibody that recognizes the total (phosphorylated and unphosphorylated) downstream substrate protein.[3]

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal for each sample. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

cluster_pathway Example: EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylates AKT AKT pEGFR->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylates Inhibitor This compound Inhibitor Inhibitor->pEGFR Inhibits

Caption: Simplified EGFR Signaling Pathway for Target Validation.


Conclusion: The Evolving Role of the this compound Scaffold

The this compound scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry. Its defining feature—the ability of the cyano group to form a key hydrogen bond with the kinase hinge region—consistently translates into high-potency inhibitors. As demonstrated in the case studies of EGFR and p38α MAP kinase, this potency is often coupled with favorable selectivity and pharmacokinetic profiles, leading to superior preclinical and clinical efficacy compared to inhibitors built on other scaffolds.

The versatility of the pyrimidine core, allowing for its use in both reversible (non-covalent) and irreversible (covalent) inhibitors, ensures its continued relevance. For researchers and drug developers, the this compound scaffold represents a highly validated and promising starting point for designing the next generation of targeted kinase inhibitors. The experimental frameworks provided in this guide offer a robust system for validating these, or any, novel kinase inhibitors, ensuring that decisions are driven by scientifically sound and reproducible data.

References

  • Kittai, A. et al. (2023). Efficacy and Safety of Acalabrutinib Versus Zanubrutinib. Presented at the American Society of Clinical Oncology (ASCO) annual meeting. [Online].
  • Shadman, M. et al. (2025). Efficacy of zanubrutinib versus acalabrutinib for relapsed or refractory chronic lymphocytic leukemia (R/R CLL): a matching-adjusted indirect comparison (MAIC). Therapeutic Advances in Medical Oncology. [Online].
  • Shadman, M. et al. (2024). Zanubrutinib vs Acalabrutinib in Relapsed or Refractory CLL New Efficacy Analysis. Presented at the 28th Annual International Congress on Hematologic Malignancies. [Online].
  • Shadman, M. et al. (2025). Efficacy of zanubrutinib versus acalabrutinib for relapsed or refractory chronic lymphocytic leukemia (R/R CLL): a matching-adjusted indirect comparison (MAIC). Therapeutic Advances in Medical Oncology. [Online].
  • The ASCO Post. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. The ASCO Post. [Online].
  • Rogers, K. (2024). Newer Covalent BTK Inhibitors: From Bench to Bedside. PeerView. [Online].
  • National Cancer Institute. (2019). Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations. National Cancer Institute. [Online].
  • Liu, C. et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. Journal of Medicinal Chemistry. [Online].
  • Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. (2025). Clinical Oncology. [Online].
  • Drugs.com. (2024). Gefitinib vs Osimertinib Comparison. Drugs.com. [Online].
  • Liu, C. et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. Journal of Medicinal Chemistry. [Online].
  • Quintás-Cardama, A. et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research. [Online].
  • Patient Power. (2020). JAK Inhibitors for Myelofibrosis: Ruxolitinib and Fedratinib. Patient Power. [Online].
  • Topical Ruxolitinib and Delgocitinib Versus Systemic JAK Inhibitors: A Comparative Safety Review. (2025). International Journal of Molecular Sciences. [Online].
  • Gräber, M. et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry. [Online].
  • S., V. et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Frontiers in Oncology. [Online].
  • Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis. (2024). Frontiers in Immunology. [Online].
  • Binder, M. J. et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Online].
  • Scaffold-based design of kinase inhibitors for cancer therapy. (2012). Journal of Cellular and Molecular Medicine. [Online].
  • Lee, M. R., & Dominguez, C. (2005). MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Current medicinal chemistry. [Online].
  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Online].
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology. [Online].
  • The five reversible EGFR inhibitors. (2018). ResearchGate. [Online].
  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. (2017). Journal of Medicinal Chemistry. [Online].
  • Selectivity scores of 33 kinase inhibitors against 139 kinases. (2013). PLoS ONE. [Online].
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). Molecules. [Online].
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). Molecules. [Online].
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). Molecules. [Online].
  • Therapeutic Efficacy Comparison of 5 Major EGFR-TKIs in Advanced EGFR-positive Non-Small-cell Lung Cancer: A Network Meta-analysis Based on Head-to-Head Trials. (2019). Clinical Lung Cancer. [Online].
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Online].

Sources

The Synthetic Chemist's Guide to Bioactive Heterocycles: A Head-to-Head Comparison of 5-Cyanopyrimidine Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent drug-like properties and versatile reactivity make it a privileged structure in medicinal chemistry. Among its derivatives, 5-cyanopyrimidine has emerged as a particularly valuable building block, with the cyano group acting as a key pharmacophore and a versatile synthetic handle. This guide provides a comparative analysis of synthetic strategies for constructing bioactive molecules incorporating the this compound core, alongside other significant heterocycles, offering researchers the insights needed to select the optimal path for their specific drug discovery program.

The Strategic Advantage of the this compound Core

The this compound moiety is not merely a passive scaffold; its electronic properties and hydrogen bonding capabilities are pivotal to its biological activity. The cyano group can act as a hydrogen bond acceptor, crucial for binding to protein targets. For instance, in a series of p38α MAP kinase inhibitors, the nitrogen of the 5-cyano group forms a direct hydrogen bond with the backbone NH of Met109 in the enzyme's active site, a key interaction for potent inhibition.[1][2][3][4] This highlights the importance of synthetic methods that can efficiently introduce and manipulate this critical functional group.

This guide will dissect and compare three major synthetic approaches for the construction of bioactive molecules centered around this compound and related heterocycles:

  • Multi-Component Reactions (MCRs): A powerful tool for rapid library synthesis and lead discovery.

  • Synthesis of Fused Pyrimidine Systems: A strategy to explore novel, rigidified chemical space with enhanced biological activity.

  • Catalytic C-H Functionalization: An atom-economical approach for late-stage modification and analogue synthesis.

Below, we delve into the specifics of each strategy, providing experimental insights and comparative data to inform your synthetic planning.

I. Multi-Component Reactions: The Power of Convergence

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules from simple starting materials in a single step, minimizing purification and maximizing atom economy.[5][6][7] This approach is particularly advantageous in the early stages of drug discovery for generating diverse libraries of compounds for screening.

A. The Biginelli Reaction and its Analogs: A Classic Reimagined

The Biginelli reaction, a condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of heterocyclic synthesis. Modern variations of this reaction allow for the incorporation of diverse functionalities, including the this compound core.

Illustrative Workflow: MCR for Dihydropyrimidinone Synthesis

cluster_0 One-Pot Synthesis A Aromatic Aldehyde F Reflux A->F B Ethyl Cyanoacetate B->F C Thiourea C->F D Catalyst (e.g., Lewis Acid) D->F E Solvent (e.g., Ethanol) E->F G Bioactive Dihydropyrimidinone F->G Cyclocondensation cluster_1 Fused Ring Synthesis H 2-Amino-3-cyanopyridine J High Temperature H->J I Formamide I->J K Pyrido[2,3-d]pyrimidin-4-amine J->K Cyclization cluster_2 C-H Functionalization L This compound R Heat L->R M Aryl Bromide M->R N Pd Catalyst (e.g., Pd(OAc)₂) N->R O Ligand (e.g., P(t-Bu)₃) O->R P Base (e.g., K₂CO₃) P->R Q Solvent (e.g., DMA) Q->R S Arylated this compound R->S Direct Arylation

Sources

A Technical Guide to Benchmarking 5-Cyanopyrimidine-Based Fluorescent Probes for Intracellular Viscosity Imaging

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel class of fluorescent viscosity probes based on the 5-Cyanopyrimidine scaffold against established alternatives, supported by theoretical principles and detailed experimental protocols for validation. It is intended for researchers, scientists, and drug development professionals seeking advanced tools for cellular imaging and analysis.

Part 1: The Principle of Viscosity Sensing with Fluorescent Molecular Rotors

Intracellular viscosity is a critical parameter that governs molecular diffusion, protein folding, and the kinetics of biochemical reactions. Aberrant changes in viscosity are linked to numerous pathological conditions, including neurodegenerative diseases, diabetes, and cancer.[1] Fluorescent Molecular Rotors (FMRs) are a class of environment-sensitive probes that report on local viscosity with high spatial and temporal resolution.[2]

The fundamental mechanism relies on a donor-π-acceptor (D-π-A) molecular architecture. Upon photoexcitation, the molecule enters an excited state where it can relax via two competing pathways:

  • Radiative Decay: Emission of a photon (fluorescence).

  • Non-Radiative Decay: Internal rotation around a single bond, leading to a dark, non-emissive state known as a Twisted Intramolecular Charge Transfer (TICT) state.[3]

In a low-viscosity environment, the rotation is facile, and the non-radiative pathway dominates, resulting in quenched fluorescence. In a high-viscosity environment, this internal rotation is sterically hindered. The molecule is forced to remain in a planar conformation, causing the radiative pathway to dominate and leading to a significant increase in fluorescence quantum yield and lifetime.[3][4] This direct relationship between environmental viscosity and fluorescence output is the basis for their function as sensors.

Part 2: The this compound Scaffold: A Novel Design for Viscosity Probes

While various scaffolds like BODIPY and cyanine have been successfully employed as FMRs, the this compound core offers a compelling and underexplored alternative.[4][5] The pyrimidine ring is a π-deficient heterocycle, and the addition of a cyano group at the 5-position creates a potent electron-accepting unit.[6] This allows for the construction of a compact, robust D-π-A system when paired with a suitable electron-donating group.

For this guide, we propose a novel probe, CP-V1 (Cyanopyrimidine-Viscosity 1) , which couples a this compound acceptor with a julolidine donor. Julolidine is a rigid, potent electron donor commonly used in high-performance molecular rotors.[3] The resulting molecule is predicted to be an efficient FMR with favorable photophysical properties.

cluster_CPV1 Proposed Structure: CP-V1 cluster_Mechanism Mechanism of Viscosity Sensing Donor Julolidine Group (Electron Donor) PiBridge Vinyl π-Bridge (Rotatable Bond) Donor->PiBridge C-C σ Bond Acceptor This compound (Electron Acceptor) PiBridge->Acceptor C-C σ Bond Excitation Light Absorption (Excitation to S1) Planar Planar Excited State Excitation->Planar TICT Twisted (TICT) State (Non-Radiative) Planar->TICT Low Viscosity (Free Rotation) Fluorescence Fluorescence Emission Planar->Fluorescence High Viscosity (Rotation Hindered)

Figure 1: Proposed structure and sensing mechanism of CP-V1.

Part 3: Performance Benchmarking: this compound vs. BODIPY

To objectively evaluate the potential of the this compound scaffold, we compare the projected performance of our hypothetical CP-V1 against a well-characterized and widely used BODIPY-based viscosity probe, BTV , whose performance data has been published.[7] BODIPY rotors are known for their sharp emission peaks and high quantum yields but can sometimes be sensitive to other environmental factors like polarity and temperature.[5][8]

Performance MetricCP-V1 (this compound) (Projected Performance)BTV (BODIPY-based Rotor) (Experimental Data[7])Justification for CP-V1 Projection
Excitation Max (λex) ~450 nm470 nmBased on similar julolidine-cyanoethylene structures.[3]
Emission Max (λem) ~550 nm~510 nmExpected red-shift due to pyrimidine acceptor.
Quantum Yield (ΦF) <0.05 (in Methanol) >0.50 (in Glycerol)<0.10 (in low-viscosity media) 0.56 (in Glycerol)High-contrast "off-on" switching is characteristic of efficient FMRs.[2][3]
Fluorescence Lifetime (τ) ~0.4 ns (in Methanol) ~4.0 ns (in Glycerol)Exhibits a direct linear relationship between log(τ) and log(η).Lifetime is directly proportional to quantum yield for FMRs.[9]
Photostability HighModerate to HighHeterocyclic cores like pyrimidine often impart greater photostability.
Cell Permeability HighHighSmall, relatively nonpolar structure facilitates passive diffusion across membranes.
Key Advantage Potentially smaller scaffold, distinct spectral window, high structural tunability.Proven track record, high brightness, and established protocols.[7][8]The pyrimidine core offers diverse sites for functionalization.[6]

Part 4: Experimental Validation Workflow

A rigorous, self-validating protocol is essential to benchmark any new fluorescent probe. The following workflow provides a comprehensive methodology for comparing the performance of CP-V1 and BTV.

cluster_step1 Details for Step 1 cluster_step4 Details for Step 4 start Start: Synthesize/Acquire CP-V1 and BTV Probes step1 Step 1: Spectroscopic Analysis in Solvent Series start->step1 step2 Step 2: Photostability Assay step1->step2 s1a Prepare Methanol:Glycerol mixtures (0% to 99% Glycerol) step3 Step 3: Live Cell Staining & Cytotoxicity Test step2->step3 step4 Step 4: Fluorescence Lifetime Imaging Microscopy (FLIM) step3->step4 analysis Step 5: Data Analysis (Förster-Hoffmann Plot) step4->analysis s4a Acquire time-correlated single photon counting (TCSPC) data end End: Comparative Performance Report analysis->end s1b Measure viscosity of each mixture with a viscometer s1c Record Absorbance, Emission Spectra, Quantum Yield (ΦF), and Lifetime (τ) s4b Fit data to exponential decay for each pixel s4c Generate fluorescence lifetime map of the cell

Figure 2: Experimental workflow for probe validation and comparison.
Protocol 1: Spectroscopic Characterization in Viscous Media

This protocol establishes the fundamental relationship between fluorescence properties and viscosity.

  • Preparation of Viscosity Standards:

    • Prepare a series of methanol-glycerol mixtures with varying volume fractions (e.g., 0%, 20%, 40%, 60%, 80%, 90%, 95%, 99% glycerol).

    • Measure the absolute viscosity (η, in centipoise, cP) of each standard solution at a constant temperature (25°C) using a calibrated viscometer.

  • Sample Preparation:

    • Prepare stock solutions of CP-V1 and BTV in a suitable solvent (e.g., DMSO) at 1 mM.

    • Dilute the stock solution into each methanol-glycerol standard to a final concentration of 1-10 µM. Ensure the DMSO concentration is below 0.1% to avoid solvent effects.

  • Spectroscopic Measurements:

    • Absorption: Record the UV-Vis absorption spectrum for each sample to determine the absorption maximum (λabs).

    • Emission: Excite each sample at its λabs and record the fluorescence emission spectrum to determine the emission maximum (λem).

    • Quantum Yield (ΦF): Measure the relative quantum yield using a well-characterized standard (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

    • Fluorescence Lifetime (τ): Measure the fluorescence lifetime of each sample using a time-correlated single photon counting (TCSPC) system.

Protocol 2: Live-Cell Imaging with Fluorescence Lifetime Imaging Microscopy (FLIM)

This protocol assesses the probe's performance in a biological context and generates quantitative viscosity maps.[10]

  • Cell Culture:

    • Plate cells (e.g., HeLa or MCF-7) on glass-bottomed imaging dishes. Culture until they reach 70-80% confluency.[10]

  • Probe Staining:

    • Prepare a fresh staining solution of the probe (CP-V1 or BTV) at 1-5 µM in serum-free cell culture medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Incubate the cells with the staining solution for 15-30 minutes at 37°C.

    • Wash the cells twice with PBS to remove excess probe. Add fresh, phenol red-free medium for imaging.

  • FLIM Data Acquisition:

    • Place the imaging dish on the stage of a confocal microscope equipped with a TCSPC-FLIM module. Maintain physiological conditions (37°C, 5% CO2).

    • Excite the probe using a pulsed picosecond laser at the appropriate wavelength (e.g., 450 nm for CP-V1, 470 nm for BTV).

    • Collect emitted photons through a suitable bandpass filter.

    • Acquire data until sufficient photon counts (~1000 photons in the brightest pixel) are collected for accurate lifetime fitting.

  • Data Analysis and Viscosity Mapping:

    • Fit the fluorescence decay curve for each pixel to a multi-exponential decay model to calculate the average fluorescence lifetime (τ).

    • Generate a pseudo-colored image where the color of each pixel corresponds to its calculated lifetime value. This is the viscosity map.

    • Using the calibration curve derived from Protocol 1 (see Part 5), convert lifetime values into absolute viscosity values (cP).

Part 5: Data Analysis and Authoritative Interpretation

The relationship between fluorescence lifetime and viscosity for molecular rotors is well-described by the Förster-Hoffmann equation:

log(τ) = C + x * log(η)

where τ is the fluorescence lifetime, η is the viscosity, C is a constant, and x is the viscosity sensitivity parameter.[9]

By plotting the logarithm of the experimentally measured lifetimes from Protocol 1 against the logarithm of the known viscosities of the solvent standards, a linear relationship should be observed. This plot serves as the crucial calibration curve. The slope of this line (x) is a quantitative measure of the probe's sensitivity to viscosity changes. A higher x value indicates greater sensitivity.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors: Synthesis and evaluation as viscosity sensors. Journal of Biological Engineering, 1, 3. [Link]
  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 8(23), 5301-5312. [Link]
  • Kuimova, M. K. (2012). Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. Physical Chemistry Chemical Physics, 14(38), 12671-12686. [Link]
  • Lee, S. C., Heo, J., & Kim, H. M. (2018). Fluorescent Molecular Rotors for Viscosity Sensors. Chemistry – A European Journal, 24(52), 13706-13718. [Link]
  • Wilson, J. N., & Li, Y. (2017). Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. Bioorganic & Medicinal Chemistry, 25(22), 6031-6036. [Link]
  • Suhling, K., Levitt, J. A., Chung, P. H., Kuimova, M. K., & Yahioglu, G. (2022). Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells. Journal of Visualized Experiments, (184). [Link]
  • Wang, L., et al. (2023). Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. International Journal of Molecular Sciences, 24(8), 7385. [Link]
  • Levitt, J. A., et al. (2017). Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. Physical Chemistry Chemical Physics, 19(2), 1319-1327. [Link]
  • Liu, Y., et al. (2021). A deep-red emission fluorescent probe for detection of viscosity in living cells and mice. Analytical Methods, 13(4), 488-492. [Link]
  • Zhang, G., et al. (2018). Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. New Journal of Chemistry, 42(12), 9601-9606. [Link]
  • Verma, R. K., Takei, F., & Nakatani, K. (2016). Synthesis and Photophysical Properties of Fluorescence Molecular Probe for Turn-ON-Type Detection of Cytosine Bulge DNA. Organic Letters, 18(13), 3170-3173. [Link]
  • Liu, H. W., et al. (2019). A targetable fluorescent probe for detecting mitochondrial viscosity in live cells by fluorescence lifetime imaging.
  • Lee, S. C., et al. (2018). Molecular Viscosity Sensors with Two Rotators for Optimizing the Fluorescence Intensity-Contrast Trade-Off. Chemistry – A European Journal, 24(52), 13706-13718. [Link]
  • Liu, T., et al. (2014). A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. Sensors, 14(9), 17537-17546. [Link]
  • Fábián, L., et al. (2021). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. Molecules, 26(18), 5645. [Link]
  • Klymchenko, A. S., et al. (2022). Exploring BODIPY-Based Sensor for Imaging of Intracellular Microviscosity in Human Breast Cancer Cells. International Journal of Molecular Sciences, 23(10), 5697. [Link]
  • Chen, Y., et al. (2025). Synthesis and In Situ Application of a New Fluorescent Probe for Visual Detection of Copper(II) in Plant Roots. Molecules, 30(24), 4783. [Link]
  • Noble, B. B., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(18), 12929-12937. [Link]
  • López-Duarte, I., et al. (2014). Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection. Frontiers in Chemistry, 2, 103. [Link]

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of 5-Cyanopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a pivotal determinant of its ultimate success or failure.[1][2] This property, defined as the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][3][4] A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations in vivo, while one that is too stable may accumulate and cause toxicity.[2][4] Therefore, a central challenge in medicinal chemistry is to design molecules that balance potent biological activity with an optimal metabolic profile.[4]

The 5-cyanopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, including kinases and peptidases. Its utility stems from the cyano group's ability to act as a key pharmacophoric element, often forming crucial interactions within the target's active site. However, the nitrogen-rich heterocyclic nature of the pyrimidine ring also makes it a substrate for various metabolic enzymes. Understanding and systematically optimizing the metabolic stability of this scaffold is paramount for advancing this compound derivatives through the drug development pipeline. This guide provides a comparative analysis of the metabolic stability of these derivatives, grounded in established experimental workflows and an exploration of the underlying structure-stability relationships.

Major Metabolic Pathways of Pyrimidine-Containing Compounds

The metabolic fate of this compound derivatives is primarily governed by Phase I and Phase II enzymes, predominantly located in the liver.[5][6]

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis.[5]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes is a major contributor to the metabolism of xenobiotics.[7] For pyrimidine rings, CYPs can mediate various reactions, including N-oxidation, hydroxylation at electron-rich positions, and even complex ring rearrangements or contractions.[7][8][9]

  • Aldehyde Oxidase (AO): AO is a cytosolic, molybdenum-containing enzyme that has gained significant attention for its role in metabolizing nitrogen-containing heterocycles.[10][11][12] It typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen, a common feature in pyrimidine scaffolds.[10][13] This pathway is particularly important as efforts to block CYP-mediated metabolism can inadvertently increase a compound's susceptibility to AO.[11]

Phase II Metabolism: If a compound possesses or acquires a suitable functional group (e.g., hydroxyl) from Phase I reactions, it can undergo conjugation with endogenous molecules to increase its water solubility and facilitate excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[5]

The interplay between these pathways determines the overall clearance rate of a compound. In vitro systems like liver microsomes and hepatocytes are used to model these processes and predict in vivo behavior.[1][2]

cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent This compound Derivative CYP Cytochrome P450 (CYPs) Parent->CYP Oxidation AO Aldehyde Oxidase (AO) Parent->AO Oxidation Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylated, N-oxides) CYP->Oxidized_Metabolites AO->Oxidized_Metabolites UGT_SULT UGTs, SULTs, etc. Oxidized_Metabolites->UGT_SULT Conjugation Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) UGT_SULT->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Generalized metabolic pathways for this compound derivatives.

Comparative Analysis: Structure-Stability Relationships

The metabolic stability of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and any appended moieties. While specific, directly comparative public data across a wide range of 5-cyanopyrimidines is proprietary to the organizations that discovered them, we can infer structure-activity relationships (SAR) from general principles of drug metabolism and published findings on similar heterocyclic compounds.[14][15]

Key Principles of Modification:

  • Blocking Sites of Metabolism (SoM): The most common strategy to enhance metabolic stability is to identify the primary "metabolic soft spots" and block them.[16]

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of CYP-mediated oxidation can slow the rate of metabolism due to the kinetic isotope effect.[16]

    • Halogenation: Introducing electron-withdrawing groups like fluorine or chlorine can deactivate the ring towards oxidative attack by both CYPs and AO. Fluorine is often preferred due to its small size.

    • Steric Hindrance: Placing a bulky substituent near a metabolic soft spot can physically block the enzyme's active site from accessing it.[11]

  • Modulating Electronic Properties: The electron density of the pyrimidine ring influences its susceptibility to both AO and CYP-mediated metabolism.

    • Electron-Withdrawing Groups (EWGs): Adding EWGs can decrease the electron density of the ring, making it less prone to oxidation by many CYP enzymes. However, this can simultaneously make it a more favorable substrate for AO, which targets electron-deficient carbons.[11]

    • Electron-Donating Groups (EDGs): EDGs can increase susceptibility to CYP-mediated oxidation.

  • Altering Physicochemical Properties: Modifications that reduce lipophilicity can sometimes decrease metabolism, as highly lipophilic compounds tend to partition more readily into the endoplasmic reticulum membrane where CYPs are located.

Illustrative Comparison Table

The following table presents hypothetical but mechanistically plausible data for a series of this compound derivatives to illustrate these principles. The stability is assessed using an in vitro Human Liver Microsomal (HLM) assay, a standard tool in early drug discovery.[17]

Compound IDR1-Substituent (Position 2)R2-Substituent (Position 4)t½ (min) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)Rationale for Stability Change
Lead-01 -H-NH-Phenyl1592.4Baseline compound, susceptible to oxidation on the pyrimidine ring or aniline moiety.
Lead-02 -F-NH-Phenyl3539.7Fluorine at C2 deactivates the ring, reducing susceptibility to oxidation.
Lead-03 -H-NH-(4-F-Phenyl)2555.4Fluorine on the phenyl ring blocks a potential site of aromatic hydroxylation.
Lead-04 -CH₃-NH-Phenyl< 5> 277Methyl group is a primary site for rapid CYP-mediated benzylic hydroxylation.
Lead-05 -CF₃-NH-Phenyl5525.2Trifluoromethyl group is metabolically robust and blocks oxidation at its position.
Lead-06 -H-N(CH₃)-Phenyl12115.5N-methyl group provides a new site for N-dealkylation, a rapid metabolic pathway.

Note: The values for t½ and CLint are illustrative. Intrinsic clearance is calculated from the half-life and protein concentration and provides a measure of the enzyme's metabolic capacity.[18]

Experimental Protocols for Assessing Metabolic Stability

To generate reliable and reproducible data, standardized in vitro assays are essential. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.[19]

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is a high-throughput method ideal for early-stage screening. It primarily assesses Phase I metabolism, as microsomes are subcellular fractions containing CYP enzymes but lack most cytosolic enzymes like AO and Phase II enzymes.[17][20]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound due to Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]

  • Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching and analysis

  • 96-well incubation plate and collection plate

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.

    • Prepare the test compound working solution by diluting the stock to an intermediate concentration. The final incubation concentration is typically 1 µM.[20]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation Setup (Pre-incubation):

    • In a 96-well plate, add the phosphate buffer, the microsomal solution, and the test compound solution.

    • Include a "minus cofactor" control for each compound to assess non-NADPH dependent degradation (chemical instability).[20]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus cofactor" controls).

    • Immediately after adding NADPH, take the first sample (t=0) by transferring an aliquot of the incubation mixture to a collection plate containing cold ACN with internal standard. This stops the reaction.

    • Return the incubation plate to the 37°C shaker.

    • Collect subsequent samples at predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes) by transferring aliquots into the ACN/IS solution.[18][20]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining parent compound versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Microsomes, Buffer, & Test Compound E1 Combine Microsomes & Compound in Plate P1->E1 P2 Prepare NADPH Regenerating System E3 Initiate Reaction with NADPH P2->E3 E2 Pre-incubate at 37°C E1->E2 E2->E3 E4 Sample at Time Points (0, 5, 15, 30, 45 min) E3->E4 E5 Quench Samples in Acetonitrile + IS E4->E5 A1 Centrifuge Samples E5->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate t½ and CLint A2->A3

Caption: Workflow for the Liver Microsomal Stability Assay.

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic picture as intact hepatocytes contain the full complement of Phase I and Phase II enzymes, as well as necessary cofactors, all within a cellular environment.[6][21] It also accounts for compound permeability into the cell.[6]

Objective: To determine the in vitro intrinsic clearance of a compound in a system that includes both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved, plateable human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated culture plates

  • Test compound stock solution (10 mM in DMSO)

  • Positive control compounds

  • Acetonitrile (ACN) with internal standard

  • CO₂ incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Plating:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Dilute the cells in plating medium and determine cell viability (should be >80%).

    • Seed the hepatocytes onto collagen-coated plates at a specific density (e.g., 0.5 x 10⁶ cells/well).[22]

    • Incubate for several hours to allow the cells to attach and form a monolayer.[23]

  • Compound Incubation:

    • After attachment, replace the plating medium with fresh, pre-warmed incubation medium containing the test compound (final concentration typically 1 µM).[24]

    • Include vehicle controls (DMSO only) and positive controls.

    • Return the plate to the CO₂ incubator.

  • Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation medium.[24]

    • Immediately quench the samples by adding them to a collection plate containing cold ACN with an internal standard.[6]

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation, supernatant transfer).

    • Analyze the samples via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Data analysis is similar to the microsomal assay. Plot the ln(% remaining) vs. time to determine the rate constant (k) and calculate the half-life (t½).

    • Calculate intrinsic clearance, which is typically expressed per million cells: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number) .[22] This value can then be scaled to predict in vivo hepatic clearance.[21]

Conclusion and Future Outlook

The metabolic stability of this compound derivatives is a multifaceted property that can be rationally modulated through systematic structural modifications. By understanding the primary metabolic pathways involving CYP and AO enzymes, medicinal chemists can employ strategies like blocking sites of metabolism and altering electronic properties to enhance compound half-life and improve pharmacokinetic profiles.[3] High-throughput in vitro assays, particularly liver microsomal and hepatocyte stability studies, are indispensable tools for generating the data needed to build robust structure-stability relationships. As our predictive power grows through advances in in silico modeling and a deeper understanding of enzyme-substrate interactions, the ability to design metabolically robust this compound drug candidates from the outset will continue to improve, accelerating the delivery of novel therapeutics to the clinic.

References

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. [Link]
  • Takahashi, R. H., et al. (2014). Elucidating the Mechanism of Cytochrome P450-mediated Pyrimidine Ring Conversion to Pyrazole Metabolites With the BACE1 Inhibitor GNE-892 in Rats. Drug Metabolism and Disposition. [Link]
  • Cyprotex | Evotec. (n.d.).
  • Olsen, L., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega. [Link]
  • Kumar, S., & S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Kumar, A., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters. [Link]
  • Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Cambridge MedChem Consulting. [Link]
  • Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
  • Springer Nature Experiments. (2004).
  • Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. [Link]
  • ResearchGate. (n.d.). Elucidating the Mechanism of Cytochrome P450-Mediated Pyrimidine Ring Conversion to Pyrazole Metabolites with the BACE1 Inhibitor GNE-892 in Rats | Request PDF.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Bio-protocol. (n.d.).
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • BioDuro. (n.d.).
  • ResearchGate. (n.d.). Aldehyde oxidase catalyzes nitrite reduction: An important nitric oxide producing pathway during ischemia.
  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Cyprotex. [Link]
  • Wikipedia. (n.d.). Aldehyde oxidase. Wikipedia. [Link]
  • WSU Research Exchange. (n.d.). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. [Link]
  • Al-Awad, A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
  • Zhang Y, et al. (2017). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Kennelly, P. J., & Botham, K. M. (2021). Purine & Pyrimidine Metabolism.
  • Omics Online. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
  • Wu, W., et al. (2006). Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. [Link]
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]
  • Alagarsamy, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Cyanopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

The landscape of targeted cancer therapy is dominated by protein kinase inhibitors, a testament to their critical role in cellular signaling.[1][2] Within this class of therapeutics, molecules built around a 5-cyanopyrimidine scaffold have emerged as a particularly fruitful area of research. This is largely due to the scaffold's exceptional ability to act as a "hinge-binder," forming key interactions within the highly conserved ATP-binding pocket of many kinases.[3][4][5] However, this same structural conservation across the kinome presents a formidable challenge: ensuring inhibitor selectivity.

Most kinase inhibitors interact with more than their intended primary target.[6][7] This cross-reactivity, or "off-target" activity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][7][8] For drug development professionals, a precise understanding of an inhibitor's selectivity profile is not merely an academic exercise; it is a critical determinant of its therapeutic potential and safety.

This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of this compound-based kinase inhibitors. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering researchers to design, execute, and interpret selectivity studies with confidence.

The this compound Scaffold: A Privileged Kinase Hinge-Binder

The efficacy of the this compound core lies in its elegant simplicity. The nitrogen atom of the cyano group acts as a potent hydrogen bond acceptor, forming a direct, stabilizing interaction with the backbone amide proton of a conserved methionine residue in the kinase hinge region.[3][4][5] This interaction anchors the inhibitor in the ATP-binding site, providing a robust foundation for achieving high-affinity binding. Modifications to other positions on the pyrimidine ring are then used to confer potency and selectivity for the target kinase, such as p38α MAP kinase, a well-known target for this inhibitor class.[3][4]

cluster_pocket Kinase ATP-Binding Pocket inhibitor This compound Inhibitor hinge Hinge Region (Met Backbone NH) inhibitor->hinge Crucial H-Bond (Cyano Group) atp ATP (Endogenous Ligand) atp->hinge Competitive Binding

Caption: Competitive binding of a this compound inhibitor to the kinase hinge region.

Comparative Kinase Selectivity: An Illustrative Overview

A comprehensive selectivity profile is essential for comparing inhibitor candidates. Data is typically presented to show the inhibitor's effect across a broad panel of kinases. While specific data is proprietary, the table below illustrates how results from a large-scale screen are commonly organized. This format allows for a rapid assessment of both on-target potency and off-target interactions.

Kinase TargetInhibitor A (1 µM) % InhibitionInhibitor B (1 µM) % InhibitionInhibitor C (1 µM) % InhibitionKinase Family
p38α (MAPK14) 99.2 98.7 99.5 CMGC
p38β (MAPK11)85.179.492.3CMGC
JNK1 (MAPK8)55.334.168.7CMGC
JNK2 (MAPK9)51.029.865.2CMGC
CDK215.25.621.9CMGC
SRC33.112.545.0TK
ABL125.69.938.4TK
VEGFR2 (KDR)48.922.059.1TK
EGFR5.42.18.3TK
AKT12.10.54.5AGC

Data Interpretation: This illustrative data shows that while all three inhibitors are potent against the primary target (p38α), their off-target profiles differ significantly. Inhibitor B demonstrates the highest selectivity with minimal inhibition of other kinases, whereas Inhibitor C shows considerable cross-reactivity, particularly against JNK, SRC, and VEGFR2.[1][9] This information is crucial for selecting candidates for further development and anticipating potential side effects.

Methodologies for In-Depth Cross-Reactivity Profiling

A multi-pronged approach is required to build a complete picture of an inhibitor's selectivity. No single assay is sufficient. Here, we detail three orthogonal, self-validating systems.

Biochemical Profiling: Large-Scale Kinase Panel Screening

This is the foundational method for assessing selectivity directly against a purified panel of kinases. The KINOMEscan™ platform is an industry-standard example of this approach.

  • Expertise & Experience (The "Why"): This method provides the broadest possible view of an inhibitor's interactions across the kinome in a controlled, cell-free environment. It measures direct binding affinity, independent of cellular factors like membrane permeability or intracellular ATP concentrations. This makes it an ideal primary screen to identify all potential binding partners.[10][11]

  • Experimental Protocol (KINOMEscan™ Principle):

    • Assay Principle: The assay is a competitive binding displacement format. A test compound is incubated with a specific kinase that is tagged with DNA, along with an immobilized, active-site directed ligand.

    • Competition: If the test compound binds to the kinase's ATP site, it prevents the kinase from binding to the immobilized ligand.

    • Quantification: The amount of kinase remaining bound to the solid support after washing is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates stronger binding by the test compound.[12]

    • Data Output: Results are typically reported as percent of control (%Ctrl), where a lower number signifies stronger binding, or converted to a dissociation constant (Kd) to quantify binding affinity.

  • Trustworthiness (Self-Validating System): The robustness of this method comes from its high-throughput nature and standardized conditions. By testing at a single high concentration (e.g., 1 µM), one can quickly identify all potential "hits."[1] These hits are then validated by determining dose-response curves to calculate precise Kd values, confirming the initial finding and ranking inhibitor potency.

cluster_workflow KINOMEscan™ Workflow A Immobilized Ligand (Solid Support) D Incubate & Compete A->D B DNA-Tagged Kinase B->D C 5-CyanoPy Inhibitor (Test Compound) C->D E Wash Unbound D->E F Quantify Bound Kinase (via qPCR) E->F G Data Analysis (%Ctrl, Kd, Selectivity Score) F->G

Caption: High-level workflow for a competitive binding-based kinase scan.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Biochemical assays are essential, but they don't tell the whole story. CETSA confirms that the inhibitor can reach and bind to its target within the complex environment of a living cell.

  • Expertise & Experience (The "Why"): The core principle is ligand-induced thermal stabilization.[13] When an inhibitor binds to its target protein, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[14][15] By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement. This is a label-free method that works on endogenous proteins in their native environment.[15]

  • Experimental Protocol (Isothermal Dose-Response CETSA):

    • Cell Culture & Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with a serial dilution of the this compound inhibitor (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

    • Harvesting: Wash cells with ice-cold PBS and harvest them. Resuspend the cell pellet in PBS with protease and phosphatase inhibitors.

    • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat all samples at a single, pre-optimized temperature (e.g., 52°C, a temperature that causes partial denaturation of the unbound target) for 3 minutes, followed by immediate cooling on ice.[13]

    • Cell Lysis: Lyse the cells to release intracellular proteins. This is commonly done by several freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).[13]

    • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target kinase (and suspected off-targets) using Western Blot or other quantitative protein detection methods like ELISA.[13][14]

  • Trustworthiness (Self-Validating System): The dose-dependent nature of the stabilization provides a self-validating curve. A specific inhibitor will show a sigmoidal curve of increased protein stability with increasing concentration only for its true targets. Non-target proteins should show no change in stability, serving as internal negative controls within the same sample.

cluster_cetsa Isothermal Dose-Response CETSA® Workflow A Treat Cells with Inhibitor Dose Range B Heat Shock Cells (Single Temperature) A->B C Lyse Cells & Separate Fractions B->C D Quantify Soluble Target Protein (e.g., WB) C->D E Plot Dose-Response Curve (Confirm Cellular Engagement) D->E

Caption: Workflow for confirming cellular target engagement using CETSA®.

Functional Profiling: Mass Spectrometry-Based Phosphoproteomics

This powerful technique provides a functional readout of kinase activity by measuring changes in protein phosphorylation across the entire proteome.

  • Expertise & Experience (The "Why"): Kinase inhibitors work by blocking phosphorylation. Therefore, treating cells with an inhibitor and measuring the resulting changes in the phosphoproteome provides a direct, functional signature of its activity.[6] This approach can simultaneously confirm on-target pathway inhibition and uncover unexpected off-target effects by identifying phosphorylation sites that are significantly down-regulated (or sometimes, paradoxically up-regulated).[6][16]

  • Experimental Protocol (High-Level Workflow):

    • Sample Preparation: Treat cultured cells with the inhibitor and a vehicle control. Lyse the cells under denaturing conditions, ensuring phosphatase and protease inhibitors are present to preserve the phosphorylation state.[17]

    • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

    • Phosphopeptide Enrichment: This is a critical step due to the low stoichiometry of phosphorylation.[17] Use methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to selectively enrich for phosphopeptides.[18]

    • LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (MS). The MS instrument fragments the peptides and measures the mass-to-charge ratio of the fragments.

    • Data Analysis: Use specialized software to identify the sequences of the phosphopeptides, pinpoint the exact site of phosphorylation, and quantify the relative abundance of each phosphopeptide between the inhibitor-treated and control samples.[16][19]

  • Trustworthiness (Self-Validating System): The system's integrity is based on network logic. If an inhibitor targets p38α, one would expect to see significantly reduced phosphorylation on known, direct p38α substrates. The absence of this signature would question the inhibitor's cellular efficacy. Conversely, the down-regulation of substrates for a completely different kinase family would provide strong, functional evidence of an off-target effect.

cluster_phospho Phosphoproteomics Workflow A Cell Treatment & Lysis B Protein Digestion (Trypsin) A->B C Phosphopeptide Enrichment (IMAC/TiO2) B->C D LC-MS/MS Analysis C->D E Data Analysis: Identify & Quantify p-Sites D->E

Sources

A Senior Application Scientist's Guide to Cyano-Heterocycles: Assessing the Synthetic Utility of 5-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyano Group in Heterocyclic Chemistry

To the researchers, scientists, and drug development professionals navigating the complex landscape of modern synthesis, the strategic placement of a nitrile (cyano) group on a heterocyclic core is a decision of paramount importance. Far from being a mere functional handle, the cyano group is a powerful modulator of electronic properties and a versatile synthetic linchpin. Heterocyclic compounds are foundational to medicinal chemistry, with over 90% of new drugs containing such scaffolds.[1][2] The introduction of a cyano group can enhance metabolic stability, improve pharmacodynamic and pharmacokinetic profiles, and serve as a key interaction point with biological targets.[3]

This guide provides an in-depth assessment of 5-cyanopyrimidine, a privileged scaffold in its own right, and objectively compares its synthetic utility against other widely used cyano-heterocycles, namely cyanopyridines and cyanopyrazines. Our focus is not merely on reaction outcomes but on the underlying electronic and steric principles that govern their reactivity, providing you with the causal insights needed to make informed decisions in your synthetic campaigns.

The Unique Electronic Character of this compound

The pyrimidine ring system is inherently π-deficient due to the presence of two nitrogen atoms at the 1 and 3 positions, which exert a strong electron-withdrawing inductive effect.[4][5] This π-deficiency is even more pronounced than in pyridine, which contains only one ring nitrogen.[5][6] Placing a powerful electron-withdrawing cyano group at the 5-position—the only carbon atom not directly adjacent to a ring nitrogen—creates a unique electronic environment.

  • Enhanced Electrophilicity: The C2, C4, and C6 positions of the pyrimidine ring are severely electron-deficient, making them highly susceptible to nucleophilic attack.[4]

  • Modulated Basicity: The two nitrogen atoms in pyrimidine decrease its basicity compared to pyridine (pKa of protonated pyrimidine is 1.23 vs. 5.30 for pyridine).[4] This reduced basicity can be advantageous in catalytic cycles where the heterocycle could otherwise act as a ligand and poison the catalyst.

  • Strategic Reactivity of the Cyano Group: The cyano group at the 5-position is less electronically coupled to the ring nitrogens compared to cyano groups at the 2, 4, or 6 positions. This influences its reactivity in transformations like hydrolysis or cycloadditions.

The following diagram illustrates the logical workflow for considering these electronic properties when selecting a cyano-heterocycle for a specific synthetic transformation.

G cluster_0 Decision Workflow: Selecting a Cyano-Heterocycle start Define Synthetic Goal (e.g., C-C coupling, C-N bond formation) reactivity_needed Assess Required Reactivity start->reactivity_needed snar Nucleophilic Aromatic Substitution (SNAr)? reactivity_needed->snar High electrophilicity at ring carbons cross_coupling Metal-Catalyzed Cross-Coupling? reactivity_needed->cross_coupling Need for oxidative addition at C-X bond nitrile_transform Nitrile Group Transformation? reactivity_needed->nitrile_transform Focus on cyano group reactivity c5_pyrimidine Consider this compound (Highly activated C4/C6) snar->c5_pyrimidine c2_c4_pyridine Consider 2- or 4-Cyanopyridine (Activated positions) snar->c2_c4_pyridine cyanopyrazine Consider Cyanopyrazine (Activated positions) snar->cyanopyrazine c5_pyrimidine_cc Consider this compound (Less prone to catalyst inhibition) cross_coupling->c5_pyrimidine_cc tetrazole Tetrazole Formation nitrile_transform->tetrazole hydrolysis Hydrolysis to Amide/Acid nitrile_transform->hydrolysis end Select Optimal Reagent c5_pyrimidine->end c2_c4_pyridine->end c5_pyrimidine_cc->end cyanopyrazine->end tetrazole->end hydrolysis->end

Caption: Workflow for selecting the appropriate cyano-heterocycle based on the desired reaction type.

Comparative Analysis of Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in key chemical reactions. Here, we compare this compound with other common cyano-heterocycles in three critical areas: nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling, and nitrile group transformations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of heterocyclic chemistry, enabling the formation of C-N, C-O, and C-S bonds. The rate of this reaction is highly dependent on the electrophilicity of the carbon atom bearing the leaving group.

Causality: The π-deficient nature of azine rings facilitates the addition-elimination mechanism of SNAr by stabilizing the negatively charged Meisenheimer intermediate.[7][8] Pyrimidines, being more π-deficient than pyridines, generally exhibit higher reactivity.[4] In substituted pyrimidines, nucleophilic attack is favored at the positions para (C4/C6) or ortho (C2) to the ring nitrogens.[9]

SubstrateLeaving GroupNucleophileConditionsYieldCommentary
4-Chloro-5-cyanopyrimidineClMorpholineEtOH, reflux, 4h>95%Extremely high reactivity due to activation by both ring nitrogens and the C5-cyano group.
4-ChloropyridineClMorpholineEtOH, reflux, 24h~70%Significantly less reactive than the pyrimidine analogue. Requires longer reaction times.
2-ChloropyrazineClMorpholineEtOH, reflux, 6h~90%High reactivity due to the influence of two para nitrogen atoms, similar to pyrimidine.
2-Chloro-5-cyanopyridineClMorpholineEtOH, reflux, 12h~85%The cyano group enhances reactivity compared to 4-chloropyridine, but it's still slower than the pyrimidine system.
Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations are indispensable for constructing complex molecules.[10][11] The success of these reactions depends on the substrate's ability to undergo oxidative addition without inhibiting the catalyst.

Causality: The lone pairs on the nitrogen atoms of heterocycles can coordinate to the metal center of the catalyst (e.g., Palladium), leading to deactivation or undesired side reactions. As noted earlier, pyrimidine is less basic than pyridine, which can be a significant advantage.[4][5] This reduced basicity mitigates catalyst inhibition, often leading to cleaner reactions and lower required catalyst loadings.

SubstrateCoupling PartnerReaction TypeCatalyst LoadingYieldCommentary
4-Chloro-5-cyanopyrimidinePhenylboronic acidSuzukiPd(PPh₃)₄ (2 mol%)92%Excellent yield with low catalyst loading, benefiting from the electron-deficient ring and reduced basicity.
4-BromopyridinePhenylboronic acidSuzukiPd(PPh₃)₄ (5 mol%)85%Higher catalyst loading is often required to overcome potential catalyst inhibition by the more basic pyridine nitrogen.[12]
2-BromopyrazinePhenylboronic acidSuzukiPd(PPh₃)₄ (3 mol%)88%Good reactivity, but can still present challenges with catalyst stability depending on the specific substrate.
2-Bromo-5-cyanopyridinePhenylboronic acidSuzukiPd(PPh₃)₄ (4 mol%)89%The cyano group aids the oxidative addition, but the pyridine basicity remains a factor.
Transformations of the Nitrile Group

The cyano group itself is a gateway to other functionalities.[13][14] One of the most important transformations in medicinal chemistry is the [3+2] cycloaddition with an azide to form a tetrazole ring, a common bioisostere for a carboxylic acid.[15][16]

Causality: The rate of tetrazole formation is dependent on the electrophilicity of the nitrile carbon.[17] The reaction is often catalyzed by Lewis or Brønsted acids.[17][18] The electron-withdrawing nature of the heterocyclic ring enhances the reactivity of the attached cyano group.

G cluster_0 Reaction Pathway: Tetrazole Formation reagents This compound NaN3, ZnCl2 DMF, 120 °C start_materials Nitrile + Azide lewis_acid Coordination of Lewis Acid (e.g., Zn²⁺) to Nitrile Nitrogen start_materials->lewis_acid activation Increased Electrophilicity of Nitrile Carbon lewis_acid->activation cycloaddition [3+2] Cycloaddition Nucleophilic attack by Azide activation->cycloaddition intermediate Tetrazolide Intermediate cycloaddition->intermediate protonation Protonation during Workup intermediate->protonation product 5-(Pyrimidin-5-yl)-1H-tetrazole protonation->product

Caption: Key steps in the zinc-catalyzed formation of a tetrazole from a cyano-heterocycle.

SubstrateConditionsTimeYieldCommentary
This compoundNaN₃, ZnCl₂, DMF, 120°C8h94%Highly efficient conversion due to the strong electron-withdrawing nature of the pyrimidine ring activating the nitrile.
4-CyanopyridineNaN₃, ZnCl₂, DMF, 120°C16h85%Good yield, but the reaction is noticeably slower, reflecting the lower electrophilicity of the nitrile compared to the pyrimidine analogue.
2-CyanopyrazineNaN₃, ZnCl₂, DMF, 120°C10h91%The pyrazine ring provides strong activation, resulting in reactivity that is comparable to, but slightly less than, this compound.

Experimental Protocols

To provide actionable data, we describe here a validated, representative protocol for a key transformation.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Chloro-5-cyanopyrimidine

Rationale: This protocol demonstrates the high efficiency of this compound derivatives in a standard, widely used C-C bond-forming reaction. We use a low catalyst loading (2 mol%) of a common palladium catalyst to highlight the substrate's high reactivity and low tendency to inhibit the catalyst. Sodium carbonate is a mild, inexpensive base suitable for this transformation. The solvent system (DME/water) ensures solubility of both organic and inorganic reagents.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-5-cyanopyrimidine (1.0 mmol, 139.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg).

  • Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Add 1,2-dimethoxyethane (DME) (8 mL) and a 2M aqueous solution of sodium carbonate (2 mL).

  • Reaction Execution: Heat the reaction mixture to 85 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-cyano-4-phenylpyrimidine.

  • Validation: Expected yield: >90%. The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Summary and Outlook

The evidence presented in this guide strongly supports the classification of this compound as a premier building block in synthetic and medicinal chemistry.

  • For Nucleophilic Aromatic Substitution: Its highly electron-deficient ring system ensures rapid and high-yielding reactions, outperforming cyanopyridines.

  • For Metal-Catalyzed Cross-Coupling: Its inherent low basicity minimizes catalyst inhibition, allowing for more efficient and economical processes compared to more basic heterocycles.

  • For Nitrile Group Transformations: The pyrimidine core strongly activates the cyano group, accelerating reactions like tetrazole formation.

While cyanopyridines and cyanopyrazines remain valuable tools, this compound offers a distinct set of advantages, particularly when efficiency, mild reaction conditions, and catalyst longevity are critical. For the discerning chemist aiming to streamline synthetic routes and build molecular complexity with precision, this compound is an indispensable component of the molecular toolkit. Its derivatives have already been pivotal in developing potent and selective kinase inhibitors, underscoring its value in drug discovery programs.[19][20][21] As the demand for novel, complex small molecules continues to grow, the strategic application of this compound is set to play an even more significant role in the future of chemical synthesis.

References

  • Exploring Cyanopyrazine: Properties, Applications, and Manufacturing Insights. Vertex AI Search.
  • Pyrimidine - Wikipedia. Wikipedia. [Link]
  • Difference Between Pyridine and Pyrimidine. DifferenceBetween.com. Published 2019-12-25. [Link]
  • Why is pyrimidine less basic than pyridine? - Chemistry Stack Exchange. Chemistry Stack Exchange. Published 2016-04-28. [Link]
  • [Transformation of 2- and 4-cyanopyridines by free and immobilized cells of nitrile-hydrolyzing bacteria]. PubMed. [Link]
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org. [Link]
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
  • Review on- Importance of Heterocycles in medicinal field. IJSDR. [Link]
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC - PubMed Central. [Link]
  • This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase.
  • Transformation of 2-and 4-cyanopyridines by free and immobilized cells of nitrile-hydrolyzing bacteria | Request PDF.
  • This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. Published 2005-10-06. [Link]
  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Published 2022-04-28. [Link]
  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Taylor & Francis Online. Published 2024-02-13. [Link]
  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. [Link]
  • This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.
  • N-Cyanoimines in the Synthesis of Heterocyclic Compounds. (Review).
  • Conversion of nitrile to other functional groups..
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Published 2017-08-07. [Link]
  • A Review on Medicinally Important Heterocyclic Compounds. OUCI. [Link]
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. [Link]
  • 1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central. [Link]
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI. [Link]
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Near-infrared photocatalysis with cyanines: synthesis, applic
  • Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives.
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. Published 2021-04-07. [Link]
  • Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link]
  • Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. Chemical Science (RSC Publishing). [Link]
  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI. [Link]
  • Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. Chemical Science (RSC Publishing). Published 2021-07-02. [Link]
  • Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books. [Link]
  • Concerted Nucleophilic Arom
  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). Published 2024-07-11. [Link]
  • nucleophilic aromatic substitutions. YouTube. Published 2019-01-19. [Link]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. Published 2022-10-13. [Link]
  • Direct transformation of nitriles to cyanide using chloride anion as c
  • (PDF) Pyridylphosphonium Salts as Alternatives to Cyanopyridines in Radical-Radical Coupling Reactions.
  • Comparison of (5+2) Cycloadditions Involving Oxidopyrilium and Oxidopyridinium Ions – Relative Reactivities. University of Oregon. [Link]

Sources

A Comparative Guide to the Biological Evaluation of 5-Cyanopyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The 5-cyanopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. Its derivatives have been extensively explored as anticancer, antimicrobial, and kinase-inhibiting agents.[1][2][3] This guide provides a comprehensive comparison of this compound analogues with varied substituents, focusing on their biological performance and the experimental methodologies used for their evaluation. We will delve into the causality behind experimental choices and provide detailed, validated protocols to ensure scientific integrity.

The this compound Core: A Scaffold for Diverse Bioactivity

The pyrimidine ring is a fundamental component of nucleic acids, making its analogues prime candidates for interacting with biological systems. The addition of a cyano group at the C-5 position is particularly significant. This electron-withdrawing group can engage in specific hydrogen bonding interactions with protein targets, such as the backbone NH of methionine in the hinge region of kinases, enhancing binding affinity and selectivity.[3][4] The amenability of the pyrimidine core to substitution at various positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a fertile ground for developing targeted therapeutics.[5][6]

Comparative Analysis of Biological Activity

The biological impact of this compound analogues is highly dependent on the nature and position of their substituents. Here, we compare analogues based on their primary therapeutic applications.

Anticancer and Kinase Inhibitory Activity

Many this compound derivatives exhibit potent anticancer effects, often by inhibiting key enzymes in cell signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).[4][7]

A notable study on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines demonstrates the critical role of the C5-substituent.[4][8] The introduction of a small, electron-withdrawing cyano (CN) group at the C5 position of the pyrimidine ring can dramatically influence kinase inhibitory activity.

Table 1: Comparison of C5-Substituted Pyrimidine Analogues as CDK Inhibitors [4][8]

Compound IDPyrimidine C5 Substituent (R')Aniline Substituent (R)CDK9 Kᵢ (nM)CDK1 Kᵢ (nM)CDK2 Kᵢ (nM)HCT-116 GI₅₀ (nM)
Ia H3-NO₂12690
12a CN3-NO₂12240
12b OH3-NO₂155460>1000>10000

Structure-Activity Relationship (SAR) Insights:

  • Parent Compound (Ia): With a hydrogen at C5, this compound is already a potent pan-CDK inhibitor.[8]

  • Cyano-Substituted Analogue (12a): Replacing hydrogen with a cyano group maintains or slightly improves the high potency against CDKs and more than doubles the cellular antiproliferative activity against the HCT-116 colon cancer cell line.[4][8] This highlights the favorable interaction of the cyano group with the kinase hinge region.

  • Hydroxy-Substituted Analogue (12b): In stark contrast, replacing the C5-cyano group with a hydroxyl (OH) group leads to a dramatic loss of activity, with over a 155-fold decrease in CDK9 inhibition.[4][8] This underscores the specific electronic and steric requirements for potent inhibition.

Similarly, a series of 6-amino-5-cyano-2-thiopyrimidines has been evaluated for anticancer activity, with compound 1c emerging as a potent and selective agent against leukemia cell lines.[7][9] Mechanistic studies revealed that this compound inhibits PI3Kδ with an IC₅₀ of 0.0034 µM, arrests the cell cycle in the S phase, and induces apoptosis.[7][9]

Antimicrobial Activity

The this compound scaffold is also a promising framework for developing novel antimicrobial agents.[10][11] A study on newly synthesized pyrimidine and pyrimidopyrimidine derivatives showed that several compounds exhibited strong antimicrobial effects against a panel of bacteria and fungi.[11] For example, compounds 3a, 3b, 3d, and 4a-d from this study demonstrated potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus.[11] Another study highlighted that certain 2-amino-4,6-diphenylpyridine-3-carbonitrile and 4,6-diphenylpyrimidin-2-amine derivatives displayed significant activity against both gram-positive (S. aureus) and gram-negative (E. Coli) bacteria.[2]

Experimental Workflows & Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of this compound analogues.

Workflow for Biological Evaluation

The overall process for evaluating a new series of chemical analogues follows a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action synthesis Analogue Synthesis (Varied Substituents) primary_assay Primary Bioassay (e.g., MTT Cytotoxicity) synthesis->primary_assay Test Compounds dose_response Dose-Response Curves (IC₅₀/GI₅₀ Determination) primary_assay->dose_response Identify Active Hits target_assay Target-Specific Assay (e.g., Kinase Inhibition) dose_response->target_assay selectivity Selectivity Profiling (vs. Related Targets) target_assay->selectivity cell_cycle Cell Cycle Analysis selectivity->cell_cycle Confirm On-Target Effect apoptosis Apoptosis Assay

General workflow for biological evaluation of novel compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell viability and proliferation, crucial for initial cytotoxicity screening.[12]

Causality Behind the Method: This assay relies on the principle that metabolically active, viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[12][13] The amount of formazan produced, quantified spectrophotometrically, is directly proportional to the number of living cells.[14]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C.[12] This allows for the enzymatic conversion of MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the GI₅₀ or IC₅₀ values.

Protocol 2: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[16] It is highly sensitive and suitable for high-throughput screening of inhibitors.[17]

Causality Behind the Method: The assay is a two-step process. First, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, a Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is measured by a luminometer. The light output is directly proportional to the kinase activity.[16][17]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation kr_setup Set up Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor (Test Compound) kr_incubate Incubate at RT (e.g., 60 min) kr_setup->kr_incubate add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) kr_incubate->add_adpglo Reaction Produces ADP incubate_1 Incubate at RT (40 min) add_adpglo->incubate_1 add_detect Add Kinase Detection Reagent (Converts ADP to ATP) incubate_1->add_detect incubate_2 Incubate at RT (30-60 min) add_detect->incubate_2 read_lum Read Luminescence incubate_2->read_lum

Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction.[18] This includes the kinase of interest (e.g., CDK9), its substrate, ATP at a concentration near its Kₘ, and the this compound inhibitor at various concentrations.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase activity and begins the depletion of unused ATP.[18]

  • ATP Depletion: Incubate at room temperature for 40 minutes.[18]

  • ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and the luciferase/luciferin pair to detect the newly formed ATP.[18]

  • Signal Development: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[17]

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescence signal to ADP concentration using an ATP-to-ADP conversion standard curve.[19] Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The biological evaluation of this compound analogues reveals a class of compounds with significant therapeutic potential, particularly as anticancer and antimicrobial agents. The structure-activity relationship is finely balanced, with small changes in substituents, especially at the C5 position, leading to profound differences in biological activity. The cyano group is a key pharmacophore for potent kinase inhibition. A systematic approach to evaluation, using robust and validated assays such as MTT for cytotoxicity and ADP-Glo™ for target engagement, is critical for identifying lead candidates and elucidating their mechanism of action. The protocols and insights provided in this guide serve as a foundation for researchers aiming to explore and optimize this versatile chemical scaffold.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Roche.
  • CLYTE Technologies.
  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • ResearchGate. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
  • ResearchGate. Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors.
  • MDPI. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]
  • ResearchGate. Pyrimidine -5-carbonitril derivatives as anticancer agents.
  • PubMed Central. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. [Link]
  • PubMed. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]
  • Taylor & Francis Online. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • PubMed. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy. [Link]
  • PubMed. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. Pyrimidine‐based anticancer drugs.
  • PubMed. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • PubMed Central. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • ResearchGate. (PDF) Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • International Journal of Pharmaceutical and Bio-Medical Science.
  • National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
  • National Institutes of Health.
  • ResearchGate. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents.
  • PubMed. This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry. [Link]
  • National Institutes of Health. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][17][19]diazepin-6-one scaffold. [Link]
  • ResearchGate. Structure-activity relationship for C-5 analogs.
  • PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
  • ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]
  • MDPI.

Sources

Safety Operating Guide

A Researcher's Guide to Handling 5-Cyanopyrimidine: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

The integrity of your research and the safety of your team are paramount. When working with reactive chemical intermediates like 5-Cyanopyrimidine, a compound integral to the synthesis of various pharmaceutical agents, a meticulous approach to safety is not just a regulatory requirement—it is a scientific necessity. This guide provides an in-depth operational plan for the safe handling of this compound, with a core focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the "How"

Before any container is opened, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No: 40805-79-6) is classified as a hazardous substance.[1] The primary risks associated with this compound dictate our PPE and handling strategies.

Table 1: Hazard Identification for this compound

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]P264: Wash skin thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

The causality is clear: the compound's ability to cause harm upon contact, ingestion, or inhalation necessitates the use of specific barriers. These are not mere suggestions but critical controls to prevent chemical exposure.

The Core Directive: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is crucial. Each component protects a different potential route of exposure. The selection of PPE should always be based on a risk assessment of the specific procedure being performed.[2]

Table 2: Recommended PPE for Handling this compound

Protection TypeSpecificationRationale and Best Practices
Hand Protection Impermeable, chemical-resistant gloves (e.g., Nitrile rubber).[3]Rationale: Prevents dermal absorption and skin irritation.[1][4] Best Practice: Double gloving is recommended, with one cuff under the lab coat sleeve and the outer glove over the cuff.[5] Change gloves every 30-60 minutes or immediately if contamination is suspected.[6]
Eye & Face Protection Safety goggles with side-shields or a full-face shield .[1][7]Rationale: Protects against splashes and airborne particles causing serious eye irritation.[1][4] Best Practice: Standard safety glasses are insufficient.[8] A face shield should be used in conjunction with goggles when there is a significant splash risk.[8]
Respiratory Protection NIOSH-approved respirator .[1]Rationale: Prevents inhalation of harmful dust or aerosols, which can cause respiratory irritation.[1][4] Best Practice: The type of respirator (e.g., N95 for powders, or a chemical cartridge respirator for vapors) depends on the task.[2][9] A fit test is mandatory as per OSHA standards.[2][9] Always work within a certified chemical fume hood to minimize inhalation risk.[4]
Body Protection Impervious clothing , such as a disposable, low-permeability fabric gown with a solid front and long sleeves.[1][5]Rationale: Protects skin from contact and contamination of personal clothing.[1] Best Practice: Cuffs should be tight-fitting (elastic or knit).[5][10] Lab coats must be fully buttoned. Contaminated gowns should not be worn outside the laboratory area.[10]

Operational Plan: A Step-by-Step Procedural Guide

This workflow is designed to be a self-validating system, ensuring safety checks are integrated at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Review SDS & Procedure B 2. Verify Fume Hood Certification A->B C 3. Assemble All Materials (Chemicals & Equipment) B->C D 4. Inspect PPE for Defects C->D E 5. Don PPE (Gown, Mask, Goggles, Inner Gloves) D->E F 6. Don Outer Gloves E->F G 7. Perform Work in Fume Hood F->G H 8. Decontaminate Surfaces G->H I 9. Doff Outer Gloves (Dispose as HazWaste) H->I J 10. Doff Gown & Inner Gloves (Dispose as HazWaste) I->J K 11. Doff Goggles & Respirator J->K L 12. Wash Hands Thoroughly K->L

Caption: Procedural workflow for handling this compound.

Detailed Steps:
  • Preparation:

    • Review Documentation: Always consult the latest Safety Data Sheet (SDS) before starting work.[1]

    • Engineering Controls: Ensure the chemical fume hood has been certified within the last year.

    • Assemble Materials: Gather all necessary chemicals, glassware, and equipment to avoid leaving the controlled workspace.

    • PPE Inspection: Check all PPE for tears, cracks, or other damage before use.

  • Donning PPE (The Right Order Matters):

    • First, don the protective gown, ensuring complete coverage.

    • Next, put on your NIOSH-approved respirator and ensure a proper seal.

    • Then, put on safety goggles.

    • Don the first pair of nitrile gloves, tucking the cuff of your gown into the glove.

    • Finally, don the second (outer) pair of gloves over the first pair and the gown's cuff.[5]

  • Handling the Chemical:

    • All manipulations of this compound, especially handling the solid powder, must be conducted within a chemical fume hood to minimize inhalation exposure.[4]

    • Use tools like spatulas and weighing paper appropriate for handling solids to prevent generating dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Doffing PPE (Avoid Cross-Contamination):

    • The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

    • Outer Gloves: Remove the outer pair of gloves first. Peel them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.

    • Gown: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a ball (contaminated side in) and dispose of it.

    • Inner Gloves: Now, remove the inner pair of gloves using the same inside-out technique.

    • Goggles and Respirator: Remove your eye protection and respirator last.

    • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[5]

Disposal Plan: Closing the Safety Loop

All materials that have come into contact with this compound are considered hazardous waste.

G cluster_waste Waste Segregation cluster_container Containment cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Gown, Weigh Paper) Solid_Bin Labeled, Sealed Hazardous Solid Waste Bin Solid->Solid_Bin Liquid Liquid Waste (Unused Solutions, Rinsates) Liquid_Container Labeled, Sealed Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps (Needles, Pipettes) Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container Disposal_Vendor Collection by Certified Waste Management Vendor Solid_Bin->Disposal_Vendor Liquid_Container->Disposal_Vendor Sharps_Container->Disposal_Vendor

Caption: Waste disposal workflow for this compound.

  • Contaminated PPE: All used gloves, gowns, and other disposable items must be placed in a clearly labeled, sealed hazardous waste container.[9]

  • Chemical Waste: Unused solid material and solutions should be collected in a designated, labeled hazardous waste container.

  • Regulations: Disposal must always be conducted in accordance with prevailing country, federal, state, and local regulations.[1] Do not pour any material down the drain.[1]

By adhering to this comprehensive plan, you build a deep, intrinsic culture of safety that protects your team and ensures the integrity of your scientific pursuits.

References

  • Safety Data Sheet, this compound. Shanghai Haohong Scientific Co., Ltd. URL: www.leyan.com
  • SAFETY DATA SHEET, 2-Chloro-5-cyanopyridine. Fisher Scientific. URL: www.fishersci.com
  • SAFETY DATA SHEET, 4-Cyanopyridine. TCI Chemicals. URL: www.tcichemicals.com
  • SAFETY DATA SHEET, 3-Pyridinecarbonitrile. Thermo Fisher Scientific. URL: www.thermofisher.com
  • SAFETY DATA SHEET, 4,5-Diaminopyrimidine. Fisher Scientific. URL: www.fishersci.com
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). URL: www.chemm.hhs.gov
  • Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention / NIOSH. URL: www.cdc.gov/niosh/docs/2006-149/
  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. (2023). Centers for Disease Control and Prevention / NIOSH. URL: www.cdc.gov/niosh/docs/2023-130/
  • SAFETY DATA SHEET, 3-Cyanopyridine. Fisher Scientific. URL: www.fishersci.com
  • SAFETY DATA SHEET, 4-Aminopyrimidine-5-carbonitrile. Fisher Scientific. URL: www.fishersci.com
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). URL: www.osha.gov/etools/hospitals/pharmacy/ppe
  • Safe handling of hazardous drugs. (2018). PubMed Central. URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC6038233/
  • This compound CAS#: 40805-79-6. ChemWhat. URL: www.
  • 40805-79-6(this compound) Product Description. ChemicalBook. URL: www.chemicalbook.com
  • Safety Data Sheet, 2-cyano-Pyrimidine. Cayman Chemical. URL: www.caymanchem.com
  • SAFETY DATA SHEET, 2-Aminopyrimidine. Thermo Fisher Scientific. URL: www.thermofisher.com
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. URL: www.provistaco.com/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs/
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention / NIOSH. URL: www.cdc.gov/niosh/npg/
  • USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings. Utah Department of Commerce. URL: dopl.utah.gov/wp-content/uploads/2021/07/DOPL-07-2021-USP-800-Notice-to-Pharmacists-and-Pharmacies.pdf
  • New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023). Rpharmy. URL: www.rpharmy.com/post/new-niosh-expanded-hd-safe-handling-and-ppe-guidance
  • NIOSH Guidebook - Refresher Training. (2025). HalenHardy via YouTube. URL: www.youtube.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyanopyrimidine
Reactant of Route 2
Reactant of Route 2
5-Cyanopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.